CX614
Descripción
Propiedades
IUPAC Name |
4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-13-8-6-10-11(17-5-4-16-10)7-9(8)18-12-2-1-3-14(12)13/h6-7,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEPVMAYUINZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2N(C1)C(=O)C3=CC4=C(C=C3O2)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912324 | |
| Record name | 2H,3H,6aH-pyrrolidino(2'',1''-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191744-13-5 | |
| Record name | 2,3,6a,7,8,9-Hexahydro-11H-1,4-dioxino[2,3-g]pyrrolo[2,1-b][1,3]benzoxazin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191744-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H,3H,6aH-pyrrolidino(2'',1''-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1, 4-dioxan-10-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191744135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H,3H,6aH-pyrrolidino(2'',1''-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CX614 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87V631480W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Ampakine CX614: A Technical Guide to its Discovery, Mechanism, and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent member of the ampakine class of drugs, known for its role as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Cortex Pharmaceuticals, this compound has garnered significant interest for its potential therapeutic applications in a range of neurological disorders, including neurodegenerative diseases, depression, and schizophrenia.[1] This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, and its effects on neuronal signaling pathways, with a particular focus on its ability to modulate Brain-Derived Neurotrophic Factor (BDNF) expression. While a detailed, publicly available synthesis protocol for this compound remains proprietary, this document outlines a hypothetical synthesis pathway based on established organic chemistry principles for analogous heterocyclic structures. All available quantitative data has been summarized, and key experimental protocols are detailed to facilitate further research and development.
Discovery and Chemical Properties
This compound, scientifically known as 2H,3H,6aH-pyrrolidino(2,1-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one, is a structurally complex small molecule developed by Cortex Pharmaceuticals as part of their research into ampakines.[1] These compounds are designed to enhance glutamatergic neurotransmission by modulating AMPA receptors.
| Identifier | Value |
| IUPAC Name | 2H,3H,6aH-pyrrolidino(2,1-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one |
| Alternative Name | 2,3,6a,7,8,9-Hexahydro-11H-1,4-dioxino[2,3-g]pyrrolo[2,1-b][2][3]benzoxazin-11-one |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molar Mass | 247.25 g/mol |
| CAS Number | 191744-13-5 |
Synthesis Pathway
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature or patent filings. The synthesis of such a complex heterocyclic system likely involves a multi-step process. Below is a hypothetical, generalized workflow for the synthesis of a similar pyrrolo-oxazino-benzodioxane core structure, based on established organic chemistry principles.
Disclaimer: This diagram represents a plausible, high-level synthetic strategy for a molecule with a similar core structure to this compound. It is not a confirmed synthesis pathway for this compound itself.
Mechanism of Action
This compound functions as a positive allosteric modulator of AMPA receptors.[3][4] It binds to a site on the receptor that is distinct from the glutamate (B1630785) binding site. This binding event stabilizes the closed-cleft conformation of the ligand-binding domain, which in turn slows the deactivation and desensitization of the receptor in the presence of glutamate.[3][4] This leads to an enhanced and prolonged excitatory postsynaptic current, thereby strengthening synaptic transmission.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Electrophysiological Effects of this compound
| Parameter | Value | Cell Type/Preparation | Reference |
| EC₅₀ (Field EPSP Enhancement) | 20 - 40 µM | Hippocampal Slices | [5] |
| EC₅₀ (Autaptic EPSC Enhancement) | 20 - 40 µM | Neuronal Cultures | [5] |
| EC₅₀ (Desensitization Block) | 44 µM | Excised Patches | [5] |
| EC₅₀ (Current Enhancement - GluR1 flop) | 19 µM | Recombinant AMPA Receptors | [5] |
| EC₅₀ (Current Enhancement - GluR2 flop) | 37 µM | Recombinant AMPA Receptors | [5] |
| EC₅₀ (Current Enhancement - GluR3 flop) | 28 µM | Recombinant AMPA Receptors | [5] |
| EC₅₀ (Glutamate-induced Steady-State Current) | 30 µM | Cultured Hippocampal Neurons | [6] |
| EC₅₀ (AMPA-induced Secondary Ca²⁺ Response) | 32 µM | Cortical Neurons | [6] |
Table 2: Effect of this compound on BDNF and TrkB mRNA Expression in Hippocampal Slices
| Treatment | Hippocampal Region | Fold Increase vs. Control (approx.) | Reference |
| 10 µM this compound (72h) | Stratum Granulosum | ~10 | [2] |
| 10 µM this compound (72h) | CA1 Pyramidal Neurons | ~10 | [2] |
| 10 µM this compound (72h) | CA3 Pyramidal Neurons | ~10 | [2] |
| 50 µM this compound (3h) | Stratum Granulosum | Significant Increase | [2] |
| 50 µM this compound (12h) | Stratum Granulosum & Pyramidale | Marked Increase | [2] |
| 50 µM this compound (48h) | Stratum Granulosum & Pyramidale | Return to Baseline | [2] |
| 50 µM this compound (6h) - TrkB mRNA | Stratum Granulosum | 1.72 | [2] |
| 50 µM this compound (6h) - TrkB mRNA | CA1 Stratum Pyramidale | 1.51 | [2] |
Table 3: Effect of this compound on Respiratory Rate in a Mouse Model of Parkinson's Disease
| Administration Route | This compound Concentration | Increase in Respiratory Rate | Reference |
| Intraperitoneal | 50 µM | 37% | [7][8] |
| Direct injection into preBötC | 50 µM | 82% | [7][8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This protocol is adapted from studies on AMPA receptor modulators and is suitable for characterizing the effects of compounds like this compound on receptor kinetics.
Objective: To measure the effect of this compound on AMPA receptor deactivation and desensitization.
Materials:
-
HEK293 cells transiently or stably expressing the desired AMPA receptor subunits (e.g., GluR2).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ).
-
Rapid solution exchange system.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
Glutamate or a suitable agonist (e.g., quisqualate).
-
This compound stock solution.
Procedure:
-
Culture HEK293 cells expressing the target AMPA receptor.
-
Establish a whole-cell patch-clamp recording configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Deactivation Protocol: Apply a brief pulse (e.g., 1 ms) of a saturating concentration of glutamate to elicit a maximal current response with minimal desensitization. Record the decay of the current (deactivation).
-
Desensitization Protocol: Apply a prolonged pulse (e.g., 500 ms) of glutamate and record the decay of the current to a steady-state level (desensitization).
-
Perfuse the cell with the external solution containing the desired concentration of this compound for a sufficient time to allow for equilibration.
-
Repeat the deactivation and desensitization protocols in the presence of this compound.
-
Wash out the compound and repeat the control recordings to ensure reversibility.
-
Analyze the data to determine the effect of this compound on the time constants of deactivation and the extent and rate of desensitization.
In Situ Hybridization for BDNF mRNA Quantification
This protocol is based on studies investigating the effect of ampakines on neurotrophin expression.
Objective: To quantify changes in BDNF mRNA levels in response to this compound treatment in cultured brain slices.
Materials:
-
Organotypic hippocampal slice cultures.
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde).
-
³⁵S-labeled antisense cRNA probe for BDNF.
-
Hybridization buffer.
-
Wash buffers.
-
Phosphorimager or autoradiography film.
-
Image analysis software.
Procedure:
-
Prepare and maintain organotypic hippocampal slice cultures.
-
Treat the slices with various concentrations of this compound or vehicle control for different durations (e.g., 3, 12, 24, 48 hours).
-
Fix the slices in 4% paraformaldehyde.
-
Perform in situ hybridization using a ³⁵S-labeled BDNF cRNA probe. This involves prehybridization, hybridization with the probe overnight, and a series of post-hybridization washes to remove non-specifically bound probe.
-
Expose the dried slices to a phosphorimager screen or autoradiography film.
-
Quantify the hybridization signal in specific hippocampal subfields (e.g., stratum granulosum, CA1, CA3) using image analysis software.
-
Normalize the data to control levels to determine the fold-change in BDNF mRNA expression.
Conclusion
This compound is a significant research tool and a potential therapeutic agent that acts as a positive allosteric modulator of AMPA receptors. Its ability to enhance synaptic transmission and, notably, to increase the expression of BDNF, underscores its potential for treating a variety of neurological and psychiatric conditions.[1] While the precise details of its synthesis are not publicly available, the information gathered on its biological activity and mechanism of action provides a solid foundation for further investigation. The experimental protocols detailed herein offer a starting point for researchers aiming to explore the effects of this compound and other ampakines in various experimental models. Future research should focus on elucidating the full therapeutic potential and safety profile of this intriguing compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ampakine CX614: A Technical Guide to its Discovery, Mechanism, and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent member of the ampakine class of drugs, known for its role as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Cortex Pharmaceuticals, this compound has garnered significant interest for its potential therapeutic applications in a range of neurological disorders, including neurodegenerative diseases, depression, and schizophrenia.[1] This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, and its effects on neuronal signaling pathways, with a particular focus on its ability to modulate Brain-Derived Neurotrophic Factor (BDNF) expression. While a detailed, publicly available synthesis protocol for this compound remains proprietary, this document outlines a hypothetical synthesis pathway based on established organic chemistry principles for analogous heterocyclic structures. All available quantitative data has been summarized, and key experimental protocols are detailed to facilitate further research and development.
Discovery and Chemical Properties
This compound, scientifically known as 2H,3H,6aH-pyrrolidino(2,1-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one, is a structurally complex small molecule developed by Cortex Pharmaceuticals as part of their research into ampakines.[1] These compounds are designed to enhance glutamatergic neurotransmission by modulating AMPA receptors.
| Identifier | Value |
| IUPAC Name | 2H,3H,6aH-pyrrolidino(2,1-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one |
| Alternative Name | 2,3,6a,7,8,9-Hexahydro-11H-1,4-dioxino[2,3-g]pyrrolo[2,1-b][2][3]benzoxazin-11-one |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molar Mass | 247.25 g/mol |
| CAS Number | 191744-13-5 |
Synthesis Pathway
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature or patent filings. The synthesis of such a complex heterocyclic system likely involves a multi-step process. Below is a hypothetical, generalized workflow for the synthesis of a similar pyrrolo-oxazino-benzodioxane core structure, based on established organic chemistry principles.
Disclaimer: This diagram represents a plausible, high-level synthetic strategy for a molecule with a similar core structure to this compound. It is not a confirmed synthesis pathway for this compound itself.
Mechanism of Action
This compound functions as a positive allosteric modulator of AMPA receptors.[3][4] It binds to a site on the receptor that is distinct from the glutamate (B1630785) binding site. This binding event stabilizes the closed-cleft conformation of the ligand-binding domain, which in turn slows the deactivation and desensitization of the receptor in the presence of glutamate.[3][4] This leads to an enhanced and prolonged excitatory postsynaptic current, thereby strengthening synaptic transmission.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Electrophysiological Effects of this compound
| Parameter | Value | Cell Type/Preparation | Reference |
| EC₅₀ (Field EPSP Enhancement) | 20 - 40 µM | Hippocampal Slices | [5] |
| EC₅₀ (Autaptic EPSC Enhancement) | 20 - 40 µM | Neuronal Cultures | [5] |
| EC₅₀ (Desensitization Block) | 44 µM | Excised Patches | [5] |
| EC₅₀ (Current Enhancement - GluR1 flop) | 19 µM | Recombinant AMPA Receptors | [5] |
| EC₅₀ (Current Enhancement - GluR2 flop) | 37 µM | Recombinant AMPA Receptors | [5] |
| EC₅₀ (Current Enhancement - GluR3 flop) | 28 µM | Recombinant AMPA Receptors | [5] |
| EC₅₀ (Glutamate-induced Steady-State Current) | 30 µM | Cultured Hippocampal Neurons | [6] |
| EC₅₀ (AMPA-induced Secondary Ca²⁺ Response) | 32 µM | Cortical Neurons | [6] |
Table 2: Effect of this compound on BDNF and TrkB mRNA Expression in Hippocampal Slices
| Treatment | Hippocampal Region | Fold Increase vs. Control (approx.) | Reference |
| 10 µM this compound (72h) | Stratum Granulosum | ~10 | [2] |
| 10 µM this compound (72h) | CA1 Pyramidal Neurons | ~10 | [2] |
| 10 µM this compound (72h) | CA3 Pyramidal Neurons | ~10 | [2] |
| 50 µM this compound (3h) | Stratum Granulosum | Significant Increase | [2] |
| 50 µM this compound (12h) | Stratum Granulosum & Pyramidale | Marked Increase | [2] |
| 50 µM this compound (48h) | Stratum Granulosum & Pyramidale | Return to Baseline | [2] |
| 50 µM this compound (6h) - TrkB mRNA | Stratum Granulosum | 1.72 | [2] |
| 50 µM this compound (6h) - TrkB mRNA | CA1 Stratum Pyramidale | 1.51 | [2] |
Table 3: Effect of this compound on Respiratory Rate in a Mouse Model of Parkinson's Disease
| Administration Route | This compound Concentration | Increase in Respiratory Rate | Reference |
| Intraperitoneal | 50 µM | 37% | [7][8] |
| Direct injection into preBötC | 50 µM | 82% | [7][8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This protocol is adapted from studies on AMPA receptor modulators and is suitable for characterizing the effects of compounds like this compound on receptor kinetics.
Objective: To measure the effect of this compound on AMPA receptor deactivation and desensitization.
Materials:
-
HEK293 cells transiently or stably expressing the desired AMPA receptor subunits (e.g., GluR2).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ).
-
Rapid solution exchange system.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
Glutamate or a suitable agonist (e.g., quisqualate).
-
This compound stock solution.
Procedure:
-
Culture HEK293 cells expressing the target AMPA receptor.
-
Establish a whole-cell patch-clamp recording configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Deactivation Protocol: Apply a brief pulse (e.g., 1 ms) of a saturating concentration of glutamate to elicit a maximal current response with minimal desensitization. Record the decay of the current (deactivation).
-
Desensitization Protocol: Apply a prolonged pulse (e.g., 500 ms) of glutamate and record the decay of the current to a steady-state level (desensitization).
-
Perfuse the cell with the external solution containing the desired concentration of this compound for a sufficient time to allow for equilibration.
-
Repeat the deactivation and desensitization protocols in the presence of this compound.
-
Wash out the compound and repeat the control recordings to ensure reversibility.
-
Analyze the data to determine the effect of this compound on the time constants of deactivation and the extent and rate of desensitization.
In Situ Hybridization for BDNF mRNA Quantification
This protocol is based on studies investigating the effect of ampakines on neurotrophin expression.
Objective: To quantify changes in BDNF mRNA levels in response to this compound treatment in cultured brain slices.
Materials:
-
Organotypic hippocampal slice cultures.
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde).
-
³⁵S-labeled antisense cRNA probe for BDNF.
-
Hybridization buffer.
-
Wash buffers.
-
Phosphorimager or autoradiography film.
-
Image analysis software.
Procedure:
-
Prepare and maintain organotypic hippocampal slice cultures.
-
Treat the slices with various concentrations of this compound or vehicle control for different durations (e.g., 3, 12, 24, 48 hours).
-
Fix the slices in 4% paraformaldehyde.
-
Perform in situ hybridization using a ³⁵S-labeled BDNF cRNA probe. This involves prehybridization, hybridization with the probe overnight, and a series of post-hybridization washes to remove non-specifically bound probe.
-
Expose the dried slices to a phosphorimager screen or autoradiography film.
-
Quantify the hybridization signal in specific hippocampal subfields (e.g., stratum granulosum, CA1, CA3) using image analysis software.
-
Normalize the data to control levels to determine the fold-change in BDNF mRNA expression.
Conclusion
This compound is a significant research tool and a potential therapeutic agent that acts as a positive allosteric modulator of AMPA receptors. Its ability to enhance synaptic transmission and, notably, to increase the expression of BDNF, underscores its potential for treating a variety of neurological and psychiatric conditions.[1] While the precise details of its synthesis are not publicly available, the information gathered on its biological activity and mechanism of action provides a solid foundation for further investigation. The experimental protocols detailed herein offer a starting point for researchers aiming to explore the effects of this compound and other ampakines in various experimental models. Future research should focus on elucidating the full therapeutic potential and safety profile of this intriguing compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ampakine CX614: A Technical Guide to its Discovery, Mechanism, and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent member of the ampakine class of drugs, known for its role as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Cortex Pharmaceuticals, this compound has garnered significant interest for its potential therapeutic applications in a range of neurological disorders, including neurodegenerative diseases, depression, and schizophrenia.[1] This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, and its effects on neuronal signaling pathways, with a particular focus on its ability to modulate Brain-Derived Neurotrophic Factor (BDNF) expression. While a detailed, publicly available synthesis protocol for this compound remains proprietary, this document outlines a hypothetical synthesis pathway based on established organic chemistry principles for analogous heterocyclic structures. All available quantitative data has been summarized, and key experimental protocols are detailed to facilitate further research and development.
Discovery and Chemical Properties
This compound, scientifically known as 2H,3H,6aH-pyrrolidino(2,1-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one, is a structurally complex small molecule developed by Cortex Pharmaceuticals as part of their research into ampakines.[1] These compounds are designed to enhance glutamatergic neurotransmission by modulating AMPA receptors.
| Identifier | Value |
| IUPAC Name | 2H,3H,6aH-pyrrolidino(2,1-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one |
| Alternative Name | 2,3,6a,7,8,9-Hexahydro-11H-1,4-dioxino[2,3-g]pyrrolo[2,1-b][2][3]benzoxazin-11-one |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molar Mass | 247.25 g/mol |
| CAS Number | 191744-13-5 |
Synthesis Pathway
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature or patent filings. The synthesis of such a complex heterocyclic system likely involves a multi-step process. Below is a hypothetical, generalized workflow for the synthesis of a similar pyrrolo-oxazino-benzodioxane core structure, based on established organic chemistry principles.
Disclaimer: This diagram represents a plausible, high-level synthetic strategy for a molecule with a similar core structure to this compound. It is not a confirmed synthesis pathway for this compound itself.
Mechanism of Action
This compound functions as a positive allosteric modulator of AMPA receptors.[3][4] It binds to a site on the receptor that is distinct from the glutamate binding site. This binding event stabilizes the closed-cleft conformation of the ligand-binding domain, which in turn slows the deactivation and desensitization of the receptor in the presence of glutamate.[3][4] This leads to an enhanced and prolonged excitatory postsynaptic current, thereby strengthening synaptic transmission.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Electrophysiological Effects of this compound
| Parameter | Value | Cell Type/Preparation | Reference |
| EC₅₀ (Field EPSP Enhancement) | 20 - 40 µM | Hippocampal Slices | [5] |
| EC₅₀ (Autaptic EPSC Enhancement) | 20 - 40 µM | Neuronal Cultures | [5] |
| EC₅₀ (Desensitization Block) | 44 µM | Excised Patches | [5] |
| EC₅₀ (Current Enhancement - GluR1 flop) | 19 µM | Recombinant AMPA Receptors | [5] |
| EC₅₀ (Current Enhancement - GluR2 flop) | 37 µM | Recombinant AMPA Receptors | [5] |
| EC₅₀ (Current Enhancement - GluR3 flop) | 28 µM | Recombinant AMPA Receptors | [5] |
| EC₅₀ (Glutamate-induced Steady-State Current) | 30 µM | Cultured Hippocampal Neurons | [6] |
| EC₅₀ (AMPA-induced Secondary Ca²⁺ Response) | 32 µM | Cortical Neurons | [6] |
Table 2: Effect of this compound on BDNF and TrkB mRNA Expression in Hippocampal Slices
| Treatment | Hippocampal Region | Fold Increase vs. Control (approx.) | Reference |
| 10 µM this compound (72h) | Stratum Granulosum | ~10 | [2] |
| 10 µM this compound (72h) | CA1 Pyramidal Neurons | ~10 | [2] |
| 10 µM this compound (72h) | CA3 Pyramidal Neurons | ~10 | [2] |
| 50 µM this compound (3h) | Stratum Granulosum | Significant Increase | [2] |
| 50 µM this compound (12h) | Stratum Granulosum & Pyramidale | Marked Increase | [2] |
| 50 µM this compound (48h) | Stratum Granulosum & Pyramidale | Return to Baseline | [2] |
| 50 µM this compound (6h) - TrkB mRNA | Stratum Granulosum | 1.72 | [2] |
| 50 µM this compound (6h) - TrkB mRNA | CA1 Stratum Pyramidale | 1.51 | [2] |
Table 3: Effect of this compound on Respiratory Rate in a Mouse Model of Parkinson's Disease
| Administration Route | This compound Concentration | Increase in Respiratory Rate | Reference |
| Intraperitoneal | 50 µM | 37% | [7][8] |
| Direct injection into preBötC | 50 µM | 82% | [7][8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This protocol is adapted from studies on AMPA receptor modulators and is suitable for characterizing the effects of compounds like this compound on receptor kinetics.
Objective: To measure the effect of this compound on AMPA receptor deactivation and desensitization.
Materials:
-
HEK293 cells transiently or stably expressing the desired AMPA receptor subunits (e.g., GluR2).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ).
-
Rapid solution exchange system.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
Glutamate or a suitable agonist (e.g., quisqualate).
-
This compound stock solution.
Procedure:
-
Culture HEK293 cells expressing the target AMPA receptor.
-
Establish a whole-cell patch-clamp recording configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Deactivation Protocol: Apply a brief pulse (e.g., 1 ms) of a saturating concentration of glutamate to elicit a maximal current response with minimal desensitization. Record the decay of the current (deactivation).
-
Desensitization Protocol: Apply a prolonged pulse (e.g., 500 ms) of glutamate and record the decay of the current to a steady-state level (desensitization).
-
Perfuse the cell with the external solution containing the desired concentration of this compound for a sufficient time to allow for equilibration.
-
Repeat the deactivation and desensitization protocols in the presence of this compound.
-
Wash out the compound and repeat the control recordings to ensure reversibility.
-
Analyze the data to determine the effect of this compound on the time constants of deactivation and the extent and rate of desensitization.
In Situ Hybridization for BDNF mRNA Quantification
This protocol is based on studies investigating the effect of ampakines on neurotrophin expression.
Objective: To quantify changes in BDNF mRNA levels in response to this compound treatment in cultured brain slices.
Materials:
-
Organotypic hippocampal slice cultures.
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde).
-
³⁵S-labeled antisense cRNA probe for BDNF.
-
Hybridization buffer.
-
Wash buffers.
-
Phosphorimager or autoradiography film.
-
Image analysis software.
Procedure:
-
Prepare and maintain organotypic hippocampal slice cultures.
-
Treat the slices with various concentrations of this compound or vehicle control for different durations (e.g., 3, 12, 24, 48 hours).
-
Fix the slices in 4% paraformaldehyde.
-
Perform in situ hybridization using a ³⁵S-labeled BDNF cRNA probe. This involves prehybridization, hybridization with the probe overnight, and a series of post-hybridization washes to remove non-specifically bound probe.
-
Expose the dried slices to a phosphorimager screen or autoradiography film.
-
Quantify the hybridization signal in specific hippocampal subfields (e.g., stratum granulosum, CA1, CA3) using image analysis software.
-
Normalize the data to control levels to determine the fold-change in BDNF mRNA expression.
Conclusion
This compound is a significant research tool and a potential therapeutic agent that acts as a positive allosteric modulator of AMPA receptors. Its ability to enhance synaptic transmission and, notably, to increase the expression of BDNF, underscores its potential for treating a variety of neurological and psychiatric conditions.[1] While the precise details of its synthesis are not publicly available, the information gathered on its biological activity and mechanism of action provides a solid foundation for further investigation. The experimental protocols detailed herein offer a starting point for researchers aiming to explore the effects of this compound and other ampakines in various experimental models. Future research should focus on elucidating the full therapeutic potential and safety profile of this intriguing compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Odyssey of CX614: A High-Impact Ampakine
An In-depth Technical Guide on the Development of the Ampakine CX614
Abstract
This compound, a potent benzoxazine-type ampakine developed by Cortex Pharmaceuticals, represents a significant chapter in the exploration of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Classified as a "high-impact" ampakine, this compound demonstrated robust effects on synaptic plasticity and neurotrophic factor expression in preclinical studies. This technical guide provides a comprehensive overview of the development history of this compound, focusing on its mechanism of action, key preclinical findings, and the signaling pathways it modulates. While this compound showed considerable promise in cellular and animal models, particularly in its ability to upregulate Brain-Derived Neurotrophic Factor (BDNF), its progression into extensive clinical trials appears to have been limited. This document consolidates available quantitative data, details experimental methodologies from pivotal studies, and visualizes complex biological processes to offer a thorough understanding of this compound's preclinical journey for researchers, scientists, and drug development professionals.
Introduction: The Dawn of Ampakines and the Genesis of this compound
The development of ampakines emerged from the pursuit of cognitive enhancers that could potentiate glutamatergic neurotransmission, a key process in learning and memory. Cortex Pharmaceuticals pioneered the development of several series of these compounds, which act as positive allosteric modulators of AMPA receptors.[1] Unlike direct agonists, ampakines enhance the receptor's response to the endogenous ligand, glutamate (B1630785).
This compound is a notable compound that arose from this research, characterized as a "high-impact" ampakine.[1] This classification stems from its profound effect on slowing the deactivation and desensitization of the AMPA receptor channel, leading to a prolonged and amplified excitatory postsynaptic current.[1] This potentiation of synaptic responses held therapeutic promise for a range of neurological and psychiatric disorders, from neurodegenerative diseases to depression and schizophrenia.[2]
Mechanism of Action: A Deep Dive into AMPA Receptor Modulation
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This interaction induces a conformational change that stabilizes the open state of the ion channel, thereby enhancing the influx of cations in response to glutamate. The primary mechanism involves a significant reduction in the rate of receptor deactivation and a near-complete blockade of desensitization, the process by which the receptor becomes refractory to continuous glutamate exposure.[1]
A pivotal consequence of this enhanced AMPA receptor activity is the stimulation of Brain-Derived Neurotrophic Factor (BDNF) synthesis and release.[2] BDNF is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. The upregulation of BDNF by this compound is a central theme in its preclinical evaluation and underpins much of its therapeutic rationale.[2]
Preclinical Data: A Quantitative Look at this compound's Efficacy
The preclinical investigation of this compound yielded significant quantitative data, primarily from in vitro studies using rodent hippocampal slice cultures and in vivo studies in a mouse model of Parkinson's disease.
In Vitro Efficacy: Upregulation of BDNF
Studies using organotypic hippocampal slice cultures from rats provided a detailed picture of this compound's effect on BDNF expression.
| Concentration | Treatment Duration | Effect on BDNF mRNA | Fold Increase (approx.) | Citation |
| 10 µM | 72 hours | Significant increase | 10-fold | |
| 20 µM | 3 hours | Robust and reliable increase | Not specified | |
| 50 µM | 3 hours | Significant increase | Not specified | |
| 50 µM | 12 hours | Marked increase | Not specified | |
| 50 µM | 24 hours | Increased, but less than 12h | Not specified | |
| 50 µM | 48 hours | Return to baseline | Not specified |
| Concentration | Treatment Duration | Effect on BDNF Protein | Fold Increase (approx.) | Citation |
| 50 µM | 6 hours | Significant increase | ~2.5-fold | |
| 50 µM | 24 hours | Sustained significant increase | ~3-fold | |
| 50 µM | 48 hours | Sustained significant increase | ~3-fold |
In Vivo Efficacy: Respiratory Modulation in a Parkinson's Disease Model
A study in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease demonstrated the potential of this compound to ameliorate respiratory deficits.
| Administration Route | Concentration | Effect on Respiratory Rate | Percentage Increase | Citation |
| Intraperitoneal | 50 µM | Increased respiratory rate | 37% | [3] |
| Direct injection into preBötC | 50 µM | Increased respiratory rate | 82% | [3] |
Experimental Protocols: A Methodological Blueprint
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound.
Organotypic Hippocampal Slice Culture and this compound Treatment
This protocol describes the preparation of hippocampal slice cultures and subsequent treatment with this compound to assess its impact on BDNF expression.
Objective: To maintain the three-dimensional structure of the hippocampus in vitro to study the effects of this compound on neuronal gene and protein expression.
Methodology:
-
Dissection and Slicing: Hippocampi are dissected from neonatal rat pups (P8-P10) under sterile conditions. 400 µm thick transverse slices are prepared using a McIlwain tissue chopper.
-
Culture Preparation: Slices are transferred onto porous membrane inserts (e.g., Millicell-CM) placed in 6-well plates containing 1 ml of culture medium per well. The medium typically consists of a basal medium (e.g., MEM) supplemented with horse serum, Hank's balanced salt solution, and glucose.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.
-
This compound Treatment: After a period of stabilization in culture (typically 7-10 days), the medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 10 µM, 20 µM, 50 µM) or vehicle (DMSO).
-
Sample Collection: At specified time points (e.g., 3, 6, 12, 24, 48, 72 hours), slices are harvested for analysis.
-
Analysis:
-
In Situ Hybridization: Slices are fixed, sectioned, and hybridized with a radiolabeled antisense cRNA probe for BDNF mRNA. The signal is detected by autoradiography and quantified using densitometry.
-
Western Blotting: Slices are homogenized in lysis buffer, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BDNF and a loading control (e.g., actin).
-
In Vivo Plethysmography in a Mouse Model of Parkinson's Disease
This protocol outlines the procedure for measuring respiratory function in a mouse model of Parkinson's disease following the administration of this compound.
Objective: To assess the in vivo effects of this compound on respiratory rate and pattern in a disease-relevant animal model.
Methodology:
-
Animal Model: Parkinson's disease is induced in adult male C57BL/6 mice by unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the caudate putamen.
-
Drug Administration:
-
Intraperitoneal Injection: Mice receive an intraperitoneal injection of this compound (50 µM in a suitable vehicle) or vehicle control.
-
Direct Brain Injection: For targeted delivery, mice are anesthetized, and a guide cannula is stereotaxically implanted over the pre-Bötzinger complex (preBötC). This compound (50 µM) is then microinjected directly into this brain region.
-
-
Plethysmography: Respiratory function is measured using whole-body plethysmography. The mouse is placed in a sealed chamber, and changes in pressure resulting from breathing are recorded.
-
Data Analysis: The recorded breathing signals are analyzed to determine key respiratory parameters, including respiratory rate (breaths per minute) and the regularity of breathing. Changes from baseline and between treatment and control groups are statistically evaluated.
Signaling Pathways and Visualizations
The biological effects of this compound are mediated by a cascade of intracellular signaling events. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways and experimental workflows.
References
The Preclinical Odyssey of CX614: A High-Impact Ampakine
An In-depth Technical Guide on the Development of the Ampakine CX614
Abstract
This compound, a potent benzoxazine-type ampakine developed by Cortex Pharmaceuticals, represents a significant chapter in the exploration of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Classified as a "high-impact" ampakine, this compound demonstrated robust effects on synaptic plasticity and neurotrophic factor expression in preclinical studies. This technical guide provides a comprehensive overview of the development history of this compound, focusing on its mechanism of action, key preclinical findings, and the signaling pathways it modulates. While this compound showed considerable promise in cellular and animal models, particularly in its ability to upregulate Brain-Derived Neurotrophic Factor (BDNF), its progression into extensive clinical trials appears to have been limited. This document consolidates available quantitative data, details experimental methodologies from pivotal studies, and visualizes complex biological processes to offer a thorough understanding of this compound's preclinical journey for researchers, scientists, and drug development professionals.
Introduction: The Dawn of Ampakines and the Genesis of this compound
The development of ampakines emerged from the pursuit of cognitive enhancers that could potentiate glutamatergic neurotransmission, a key process in learning and memory. Cortex Pharmaceuticals pioneered the development of several series of these compounds, which act as positive allosteric modulators of AMPA receptors.[1] Unlike direct agonists, ampakines enhance the receptor's response to the endogenous ligand, glutamate (B1630785).
This compound is a notable compound that arose from this research, characterized as a "high-impact" ampakine.[1] This classification stems from its profound effect on slowing the deactivation and desensitization of the AMPA receptor channel, leading to a prolonged and amplified excitatory postsynaptic current.[1] This potentiation of synaptic responses held therapeutic promise for a range of neurological and psychiatric disorders, from neurodegenerative diseases to depression and schizophrenia.[2]
Mechanism of Action: A Deep Dive into AMPA Receptor Modulation
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This interaction induces a conformational change that stabilizes the open state of the ion channel, thereby enhancing the influx of cations in response to glutamate. The primary mechanism involves a significant reduction in the rate of receptor deactivation and a near-complete blockade of desensitization, the process by which the receptor becomes refractory to continuous glutamate exposure.[1]
A pivotal consequence of this enhanced AMPA receptor activity is the stimulation of Brain-Derived Neurotrophic Factor (BDNF) synthesis and release.[2] BDNF is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. The upregulation of BDNF by this compound is a central theme in its preclinical evaluation and underpins much of its therapeutic rationale.[2]
Preclinical Data: A Quantitative Look at this compound's Efficacy
The preclinical investigation of this compound yielded significant quantitative data, primarily from in vitro studies using rodent hippocampal slice cultures and in vivo studies in a mouse model of Parkinson's disease.
In Vitro Efficacy: Upregulation of BDNF
Studies using organotypic hippocampal slice cultures from rats provided a detailed picture of this compound's effect on BDNF expression.
| Concentration | Treatment Duration | Effect on BDNF mRNA | Fold Increase (approx.) | Citation |
| 10 µM | 72 hours | Significant increase | 10-fold | |
| 20 µM | 3 hours | Robust and reliable increase | Not specified | |
| 50 µM | 3 hours | Significant increase | Not specified | |
| 50 µM | 12 hours | Marked increase | Not specified | |
| 50 µM | 24 hours | Increased, but less than 12h | Not specified | |
| 50 µM | 48 hours | Return to baseline | Not specified |
| Concentration | Treatment Duration | Effect on BDNF Protein | Fold Increase (approx.) | Citation |
| 50 µM | 6 hours | Significant increase | ~2.5-fold | |
| 50 µM | 24 hours | Sustained significant increase | ~3-fold | |
| 50 µM | 48 hours | Sustained significant increase | ~3-fold |
In Vivo Efficacy: Respiratory Modulation in a Parkinson's Disease Model
A study in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease demonstrated the potential of this compound to ameliorate respiratory deficits.
| Administration Route | Concentration | Effect on Respiratory Rate | Percentage Increase | Citation |
| Intraperitoneal | 50 µM | Increased respiratory rate | 37% | [3] |
| Direct injection into preBötC | 50 µM | Increased respiratory rate | 82% | [3] |
Experimental Protocols: A Methodological Blueprint
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound.
Organotypic Hippocampal Slice Culture and this compound Treatment
This protocol describes the preparation of hippocampal slice cultures and subsequent treatment with this compound to assess its impact on BDNF expression.
Objective: To maintain the three-dimensional structure of the hippocampus in vitro to study the effects of this compound on neuronal gene and protein expression.
Methodology:
-
Dissection and Slicing: Hippocampi are dissected from neonatal rat pups (P8-P10) under sterile conditions. 400 µm thick transverse slices are prepared using a McIlwain tissue chopper.
-
Culture Preparation: Slices are transferred onto porous membrane inserts (e.g., Millicell-CM) placed in 6-well plates containing 1 ml of culture medium per well. The medium typically consists of a basal medium (e.g., MEM) supplemented with horse serum, Hank's balanced salt solution, and glucose.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.
-
This compound Treatment: After a period of stabilization in culture (typically 7-10 days), the medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 10 µM, 20 µM, 50 µM) or vehicle (DMSO).
-
Sample Collection: At specified time points (e.g., 3, 6, 12, 24, 48, 72 hours), slices are harvested for analysis.
-
Analysis:
-
In Situ Hybridization: Slices are fixed, sectioned, and hybridized with a radiolabeled antisense cRNA probe for BDNF mRNA. The signal is detected by autoradiography and quantified using densitometry.
-
Western Blotting: Slices are homogenized in lysis buffer, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BDNF and a loading control (e.g., actin).
-
In Vivo Plethysmography in a Mouse Model of Parkinson's Disease
This protocol outlines the procedure for measuring respiratory function in a mouse model of Parkinson's disease following the administration of this compound.
Objective: To assess the in vivo effects of this compound on respiratory rate and pattern in a disease-relevant animal model.
Methodology:
-
Animal Model: Parkinson's disease is induced in adult male C57BL/6 mice by unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the caudate putamen.
-
Drug Administration:
-
Intraperitoneal Injection: Mice receive an intraperitoneal injection of this compound (50 µM in a suitable vehicle) or vehicle control.
-
Direct Brain Injection: For targeted delivery, mice are anesthetized, and a guide cannula is stereotaxically implanted over the pre-Bötzinger complex (preBötC). This compound (50 µM) is then microinjected directly into this brain region.
-
-
Plethysmography: Respiratory function is measured using whole-body plethysmography. The mouse is placed in a sealed chamber, and changes in pressure resulting from breathing are recorded.
-
Data Analysis: The recorded breathing signals are analyzed to determine key respiratory parameters, including respiratory rate (breaths per minute) and the regularity of breathing. Changes from baseline and between treatment and control groups are statistically evaluated.
Signaling Pathways and Visualizations
The biological effects of this compound are mediated by a cascade of intracellular signaling events. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways and experimental workflows.
References
The Preclinical Odyssey of CX614: A High-Impact Ampakine
An In-depth Technical Guide on the Development of the Ampakine CX614
Abstract
This compound, a potent benzoxazine-type ampakine developed by Cortex Pharmaceuticals, represents a significant chapter in the exploration of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Classified as a "high-impact" ampakine, this compound demonstrated robust effects on synaptic plasticity and neurotrophic factor expression in preclinical studies. This technical guide provides a comprehensive overview of the development history of this compound, focusing on its mechanism of action, key preclinical findings, and the signaling pathways it modulates. While this compound showed considerable promise in cellular and animal models, particularly in its ability to upregulate Brain-Derived Neurotrophic Factor (BDNF), its progression into extensive clinical trials appears to have been limited. This document consolidates available quantitative data, details experimental methodologies from pivotal studies, and visualizes complex biological processes to offer a thorough understanding of this compound's preclinical journey for researchers, scientists, and drug development professionals.
Introduction: The Dawn of Ampakines and the Genesis of this compound
The development of ampakines emerged from the pursuit of cognitive enhancers that could potentiate glutamatergic neurotransmission, a key process in learning and memory. Cortex Pharmaceuticals pioneered the development of several series of these compounds, which act as positive allosteric modulators of AMPA receptors.[1] Unlike direct agonists, ampakines enhance the receptor's response to the endogenous ligand, glutamate.
This compound is a notable compound that arose from this research, characterized as a "high-impact" ampakine.[1] This classification stems from its profound effect on slowing the deactivation and desensitization of the AMPA receptor channel, leading to a prolonged and amplified excitatory postsynaptic current.[1] This potentiation of synaptic responses held therapeutic promise for a range of neurological and psychiatric disorders, from neurodegenerative diseases to depression and schizophrenia.[2]
Mechanism of Action: A Deep Dive into AMPA Receptor Modulation
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This interaction induces a conformational change that stabilizes the open state of the ion channel, thereby enhancing the influx of cations in response to glutamate. The primary mechanism involves a significant reduction in the rate of receptor deactivation and a near-complete blockade of desensitization, the process by which the receptor becomes refractory to continuous glutamate exposure.[1]
A pivotal consequence of this enhanced AMPA receptor activity is the stimulation of Brain-Derived Neurotrophic Factor (BDNF) synthesis and release.[2] BDNF is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. The upregulation of BDNF by this compound is a central theme in its preclinical evaluation and underpins much of its therapeutic rationale.[2]
Preclinical Data: A Quantitative Look at this compound's Efficacy
The preclinical investigation of this compound yielded significant quantitative data, primarily from in vitro studies using rodent hippocampal slice cultures and in vivo studies in a mouse model of Parkinson's disease.
In Vitro Efficacy: Upregulation of BDNF
Studies using organotypic hippocampal slice cultures from rats provided a detailed picture of this compound's effect on BDNF expression.
| Concentration | Treatment Duration | Effect on BDNF mRNA | Fold Increase (approx.) | Citation |
| 10 µM | 72 hours | Significant increase | 10-fold | |
| 20 µM | 3 hours | Robust and reliable increase | Not specified | |
| 50 µM | 3 hours | Significant increase | Not specified | |
| 50 µM | 12 hours | Marked increase | Not specified | |
| 50 µM | 24 hours | Increased, but less than 12h | Not specified | |
| 50 µM | 48 hours | Return to baseline | Not specified |
| Concentration | Treatment Duration | Effect on BDNF Protein | Fold Increase (approx.) | Citation |
| 50 µM | 6 hours | Significant increase | ~2.5-fold | |
| 50 µM | 24 hours | Sustained significant increase | ~3-fold | |
| 50 µM | 48 hours | Sustained significant increase | ~3-fold |
In Vivo Efficacy: Respiratory Modulation in a Parkinson's Disease Model
A study in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease demonstrated the potential of this compound to ameliorate respiratory deficits.
| Administration Route | Concentration | Effect on Respiratory Rate | Percentage Increase | Citation |
| Intraperitoneal | 50 µM | Increased respiratory rate | 37% | [3] |
| Direct injection into preBötC | 50 µM | Increased respiratory rate | 82% | [3] |
Experimental Protocols: A Methodological Blueprint
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound.
Organotypic Hippocampal Slice Culture and this compound Treatment
This protocol describes the preparation of hippocampal slice cultures and subsequent treatment with this compound to assess its impact on BDNF expression.
Objective: To maintain the three-dimensional structure of the hippocampus in vitro to study the effects of this compound on neuronal gene and protein expression.
Methodology:
-
Dissection and Slicing: Hippocampi are dissected from neonatal rat pups (P8-P10) under sterile conditions. 400 µm thick transverse slices are prepared using a McIlwain tissue chopper.
-
Culture Preparation: Slices are transferred onto porous membrane inserts (e.g., Millicell-CM) placed in 6-well plates containing 1 ml of culture medium per well. The medium typically consists of a basal medium (e.g., MEM) supplemented with horse serum, Hank's balanced salt solution, and glucose.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.
-
This compound Treatment: After a period of stabilization in culture (typically 7-10 days), the medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 10 µM, 20 µM, 50 µM) or vehicle (DMSO).
-
Sample Collection: At specified time points (e.g., 3, 6, 12, 24, 48, 72 hours), slices are harvested for analysis.
-
Analysis:
-
In Situ Hybridization: Slices are fixed, sectioned, and hybridized with a radiolabeled antisense cRNA probe for BDNF mRNA. The signal is detected by autoradiography and quantified using densitometry.
-
Western Blotting: Slices are homogenized in lysis buffer, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BDNF and a loading control (e.g., actin).
-
In Vivo Plethysmography in a Mouse Model of Parkinson's Disease
This protocol outlines the procedure for measuring respiratory function in a mouse model of Parkinson's disease following the administration of this compound.
Objective: To assess the in vivo effects of this compound on respiratory rate and pattern in a disease-relevant animal model.
Methodology:
-
Animal Model: Parkinson's disease is induced in adult male C57BL/6 mice by unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the caudate putamen.
-
Drug Administration:
-
Intraperitoneal Injection: Mice receive an intraperitoneal injection of this compound (50 µM in a suitable vehicle) or vehicle control.
-
Direct Brain Injection: For targeted delivery, mice are anesthetized, and a guide cannula is stereotaxically implanted over the pre-Bötzinger complex (preBötC). This compound (50 µM) is then microinjected directly into this brain region.
-
-
Plethysmography: Respiratory function is measured using whole-body plethysmography. The mouse is placed in a sealed chamber, and changes in pressure resulting from breathing are recorded.
-
Data Analysis: The recorded breathing signals are analyzed to determine key respiratory parameters, including respiratory rate (breaths per minute) and the regularity of breathing. Changes from baseline and between treatment and control groups are statistically evaluated.
Signaling Pathways and Visualizations
The biological effects of this compound are mediated by a cascade of intracellular signaling events. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways and experimental workflows.
References
CX614 as a Positive Allosteric Modulator of AMPA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CX614, a potent positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We delve into the molecular mechanisms of this compound action, its binding site, and its effects on AMPA receptor kinetics. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating AMPA receptor modulators, and presents signaling pathways and experimental workflows through structured diagrams. The information herein is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development exploring the therapeutic potential of AMPA receptor modulation.
Introduction to AMPA Receptors and Positive Allosteric Modulation
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Their critical role in synaptic plasticity, particularly long-term potentiation (LTP), positions them as key targets for therapeutic intervention in a range of neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and depression.[2][3]
Positive allosteric modulators, or "ampakines," are compounds that do not activate AMPA receptors directly but enhance their function in the presence of an agonist like glutamate.[4] These molecules bind to an allosteric site on the receptor, distinct from the glutamate-binding site, and typically work by slowing the receptor's deactivation and/or desensitization kinetics.[5] This leads to an amplification of the synaptic current, thereby strengthening synaptic transmission.
This compound: A Profile of a Potent Ampakine
This compound is a benzoxazine-type ampakine known for its significant potentiation of AMPA receptor activity.[6] It has been shown to enhance synaptic responses and is characterized by its ability to preferentially slow the deactivation of the AMPA receptor.[2][5]
Mechanism of Action and Binding Site
Crystallographic studies have revealed that this compound binds to a specific allosteric site located at the dimer interface of the ligand-binding domain (LBD) of the AMPA receptor, adjacent to the "hinge" of the clamshell-like structure that binds glutamate.[2][3] This binding pocket is formed by residues from two adjacent subunits.[3] By binding to this site, this compound stabilizes the LBD in its closed, agonist-bound conformation.[2][3] This stabilization is thought to be the primary mechanism for slowing the deactivation of the receptor, as it hinders the conformational changes required for channel closure and agonist dissociation.[3] While this compound primarily affects deactivation, it also has a notable, albeit less pronounced, effect on reducing receptor desensitization.[5][7] Competition binding experiments suggest that this compound shares a binding site with other modulators like cyclothiazide (B1669527), though their interactions may not be identical.[6]
Effects on AMPA Receptor Kinetics and Synaptic Transmission
This compound enhances excitatory postsynaptic potentials by increasing both their amplitude and duration.[6][8] Electrophysiological studies have demonstrated that this compound slows the deactivation of glutamate-evoked currents by a significant factor.[6] It also blocks the desensitization of these receptors.[6] These effects are observed across different AMPA receptor subunit compositions, with a noted preference for flop splice variants over flip variants.[5][6]
Downstream Signaling and Neurotrophic Effects
A significant consequence of this compound-mediated AMPA receptor potentiation is the upregulation of brain-derived neurotrophic factor (BDNF).[9] Chronic administration of this compound has been shown to increase BDNF mRNA and protein levels in the hippocampus and cortex.[4][8] This is a critical finding, as BDNF plays a crucial role in synaptic plasticity, neuronal survival, and cognitive function.[9][10] The increase in BDNF is believed to be a key mediator of the potential cognitive-enhancing and neuroprotective effects of this compound.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ for fEPSP Enhancement | 20 - 40 µM | Hippocampal Slices | [6] |
| EC₅₀ for EPSC Enhancement | 20 - 40 µM | Neuronal Cultures | [6] |
| EC₅₀ for Desensitization Block | 44 µM | Excised Patches | [6] |
| Deactivation Slowing Factor | 8.4-fold | Excised Patches | [6] |
| EC₅₀ for GluR1 Flop Potentiation | 19 - 37 µM | Recombinant Receptors | [6] |
| EC₅₀ for GluR2 Flop Potentiation | 19 - 37 µM | Recombinant Receptors | [6] |
| EC₅₀ for GluR3 Flop Potentiation | 19 - 37 µM | Recombinant Receptors | [6] |
Table 2: In Vivo Effects of this compound
| Effect | Dose | Species | Reference |
| Increased BDNF mRNA | 1 or 10 mg/kg, i.p. | P5 Mice | [8] |
| Increased Respiratory Rate | 50 µM (i.p. or direct injection) | Mouse Model of Parkinson's | [11] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through AMPA receptors in response to glutamate application, both in the presence and absence of this compound.[12]
Objective: To determine the effect of this compound on AMPA receptor deactivation, desensitization, and potentiation of glutamate-evoked currents.
General Protocol:
-
Cell Preparation: HEK293 cells are transiently transfected with cDNA encoding the desired AMPA receptor subunits (e.g., GluA2 flop).[5] Alternatively, primary neuronal cultures or acute brain slices can be used.[6][12]
-
Recording Setup: An outside-out patch configuration is established from a transfected cell or neuron using a glass micropipette.[5][12]
-
Solution Exchange: A rapid solution exchange system is used to apply glutamate (e.g., 1-10 mM) for brief (e.g., 1 ms (B15284909) for deactivation) or prolonged (e.g., 500 ms for desensitization) durations.[5][7]
-
Data Acquisition: The resulting currents are recorded using an amplifier and digitized for analysis. The cell is voltage-clamped at a holding potential of -70 mV to isolate AMPA receptor-mediated currents.[12]
-
Modulator Application: this compound is added to the external solution at various concentrations to determine its effect on the glutamate-evoked currents.[5]
-
Analysis: The decay kinetics of the currents are fitted with exponential functions to determine the time constants for deactivation and desensitization. The peak amplitude of the current is measured to assess potentiation.[5]
Radioligand Binding Assay
This assay is employed to investigate the binding characteristics of this compound to the AMPA receptor and to determine if it competes with other known modulators.[13][14]
Objective: To determine the binding site of this compound and its relationship with other modulator binding sites.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AMPA receptor of interest.[13][15]
-
Radioligand: A radiolabeled ligand that binds to the AMPA receptor, such as [³H]fluorowillardiine, is used.[6]
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.[14]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.[13][15]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[13]
-
Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) of this compound can be determined. This value can be used to calculate the binding affinity (Ki).[14]
In Vivo Behavioral Assays for Cognitive Enhancement
A variety of behavioral tasks in animal models are used to assess the potential cognitive-enhancing effects of this compound.[16][17]
Objective: To evaluate the impact of this compound on learning and memory.
Example Protocol (Novel Object Recognition Test):
-
Habituation: Rodents are individually habituated to an open-field arena for a set period over several days.[17]
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.[17]
-
Inter-trial Interval: The animal is returned to its home cage for a specific delay period.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.[17]
-
Drug Administration: this compound or a vehicle control is administered (e.g., via intraperitoneal injection) at a predetermined time before the training or testing phase.
-
Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object compared to the familiar one. A higher discrimination index in the this compound-treated group suggests enhanced recognition memory.[17]
Visualizations: Signaling Pathways and Workflows
Molecular Mechanism of this compound Action
Caption: Molecular mechanism of this compound action on the AMPA receptor.
Experimental Workflow for Electrophysiological Analysis
Caption: Workflow for analyzing this compound effects using patch-clamp electrophysiology.
Signaling Pathway from AMPA Receptor Potentiation to BDNF Upregulation
Caption: Proposed signaling cascade from this compound-mediated AMPA receptor potentiation to increased BDNF expression.
Conclusion
This compound stands as a well-characterized positive allosteric modulator of AMPA receptors with a clear mechanism of action. Its ability to enhance synaptic transmission and promote the expression of key neurotrophic factors like BDNF underscores its potential as a therapeutic agent for cognitive disorders. The data and protocols presented in this guide offer a solid foundation for further research into this compound and other novel ampakines. Future investigations will likely focus on optimizing the therapeutic window of such compounds to maximize cognitive enhancement while minimizing potential side effects.
References
- 1. AMPA receptor trafficking and long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Functional Analysis of Two New Positive Allosteric Modulators of GluA2 Desensitization and Deactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. The development of behavioral tests to assess the effects of cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavioral assays - Ekam Imaging [ekamimaging.com]
CX614 as a Positive Allosteric Modulator of AMPA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CX614, a potent positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We delve into the molecular mechanisms of this compound action, its binding site, and its effects on AMPA receptor kinetics. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating AMPA receptor modulators, and presents signaling pathways and experimental workflows through structured diagrams. The information herein is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development exploring the therapeutic potential of AMPA receptor modulation.
Introduction to AMPA Receptors and Positive Allosteric Modulation
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Their critical role in synaptic plasticity, particularly long-term potentiation (LTP), positions them as key targets for therapeutic intervention in a range of neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and depression.[2][3]
Positive allosteric modulators, or "ampakines," are compounds that do not activate AMPA receptors directly but enhance their function in the presence of an agonist like glutamate.[4] These molecules bind to an allosteric site on the receptor, distinct from the glutamate-binding site, and typically work by slowing the receptor's deactivation and/or desensitization kinetics.[5] This leads to an amplification of the synaptic current, thereby strengthening synaptic transmission.
This compound: A Profile of a Potent Ampakine
This compound is a benzoxazine-type ampakine known for its significant potentiation of AMPA receptor activity.[6] It has been shown to enhance synaptic responses and is characterized by its ability to preferentially slow the deactivation of the AMPA receptor.[2][5]
Mechanism of Action and Binding Site
Crystallographic studies have revealed that this compound binds to a specific allosteric site located at the dimer interface of the ligand-binding domain (LBD) of the AMPA receptor, adjacent to the "hinge" of the clamshell-like structure that binds glutamate.[2][3] This binding pocket is formed by residues from two adjacent subunits.[3] By binding to this site, this compound stabilizes the LBD in its closed, agonist-bound conformation.[2][3] This stabilization is thought to be the primary mechanism for slowing the deactivation of the receptor, as it hinders the conformational changes required for channel closure and agonist dissociation.[3] While this compound primarily affects deactivation, it also has a notable, albeit less pronounced, effect on reducing receptor desensitization.[5][7] Competition binding experiments suggest that this compound shares a binding site with other modulators like cyclothiazide (B1669527), though their interactions may not be identical.[6]
Effects on AMPA Receptor Kinetics and Synaptic Transmission
This compound enhances excitatory postsynaptic potentials by increasing both their amplitude and duration.[6][8] Electrophysiological studies have demonstrated that this compound slows the deactivation of glutamate-evoked currents by a significant factor.[6] It also blocks the desensitization of these receptors.[6] These effects are observed across different AMPA receptor subunit compositions, with a noted preference for flop splice variants over flip variants.[5][6]
Downstream Signaling and Neurotrophic Effects
A significant consequence of this compound-mediated AMPA receptor potentiation is the upregulation of brain-derived neurotrophic factor (BDNF).[9] Chronic administration of this compound has been shown to increase BDNF mRNA and protein levels in the hippocampus and cortex.[4][8] This is a critical finding, as BDNF plays a crucial role in synaptic plasticity, neuronal survival, and cognitive function.[9][10] The increase in BDNF is believed to be a key mediator of the potential cognitive-enhancing and neuroprotective effects of this compound.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ for fEPSP Enhancement | 20 - 40 µM | Hippocampal Slices | [6] |
| EC₅₀ for EPSC Enhancement | 20 - 40 µM | Neuronal Cultures | [6] |
| EC₅₀ for Desensitization Block | 44 µM | Excised Patches | [6] |
| Deactivation Slowing Factor | 8.4-fold | Excised Patches | [6] |
| EC₅₀ for GluR1 Flop Potentiation | 19 - 37 µM | Recombinant Receptors | [6] |
| EC₅₀ for GluR2 Flop Potentiation | 19 - 37 µM | Recombinant Receptors | [6] |
| EC₅₀ for GluR3 Flop Potentiation | 19 - 37 µM | Recombinant Receptors | [6] |
Table 2: In Vivo Effects of this compound
| Effect | Dose | Species | Reference |
| Increased BDNF mRNA | 1 or 10 mg/kg, i.p. | P5 Mice | [8] |
| Increased Respiratory Rate | 50 µM (i.p. or direct injection) | Mouse Model of Parkinson's | [11] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through AMPA receptors in response to glutamate application, both in the presence and absence of this compound.[12]
Objective: To determine the effect of this compound on AMPA receptor deactivation, desensitization, and potentiation of glutamate-evoked currents.
General Protocol:
-
Cell Preparation: HEK293 cells are transiently transfected with cDNA encoding the desired AMPA receptor subunits (e.g., GluA2 flop).[5] Alternatively, primary neuronal cultures or acute brain slices can be used.[6][12]
-
Recording Setup: An outside-out patch configuration is established from a transfected cell or neuron using a glass micropipette.[5][12]
-
Solution Exchange: A rapid solution exchange system is used to apply glutamate (e.g., 1-10 mM) for brief (e.g., 1 ms (B15284909) for deactivation) or prolonged (e.g., 500 ms for desensitization) durations.[5][7]
-
Data Acquisition: The resulting currents are recorded using an amplifier and digitized for analysis. The cell is voltage-clamped at a holding potential of -70 mV to isolate AMPA receptor-mediated currents.[12]
-
Modulator Application: this compound is added to the external solution at various concentrations to determine its effect on the glutamate-evoked currents.[5]
-
Analysis: The decay kinetics of the currents are fitted with exponential functions to determine the time constants for deactivation and desensitization. The peak amplitude of the current is measured to assess potentiation.[5]
Radioligand Binding Assay
This assay is employed to investigate the binding characteristics of this compound to the AMPA receptor and to determine if it competes with other known modulators.[13][14]
Objective: To determine the binding site of this compound and its relationship with other modulator binding sites.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AMPA receptor of interest.[13][15]
-
Radioligand: A radiolabeled ligand that binds to the AMPA receptor, such as [³H]fluorowillardiine, is used.[6]
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.[14]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.[13][15]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[13]
-
Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) of this compound can be determined. This value can be used to calculate the binding affinity (Ki).[14]
In Vivo Behavioral Assays for Cognitive Enhancement
A variety of behavioral tasks in animal models are used to assess the potential cognitive-enhancing effects of this compound.[16][17]
Objective: To evaluate the impact of this compound on learning and memory.
Example Protocol (Novel Object Recognition Test):
-
Habituation: Rodents are individually habituated to an open-field arena for a set period over several days.[17]
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.[17]
-
Inter-trial Interval: The animal is returned to its home cage for a specific delay period.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.[17]
-
Drug Administration: this compound or a vehicle control is administered (e.g., via intraperitoneal injection) at a predetermined time before the training or testing phase.
-
Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object compared to the familiar one. A higher discrimination index in the this compound-treated group suggests enhanced recognition memory.[17]
Visualizations: Signaling Pathways and Workflows
Molecular Mechanism of this compound Action
Caption: Molecular mechanism of this compound action on the AMPA receptor.
Experimental Workflow for Electrophysiological Analysis
Caption: Workflow for analyzing this compound effects using patch-clamp electrophysiology.
Signaling Pathway from AMPA Receptor Potentiation to BDNF Upregulation
Caption: Proposed signaling cascade from this compound-mediated AMPA receptor potentiation to increased BDNF expression.
Conclusion
This compound stands as a well-characterized positive allosteric modulator of AMPA receptors with a clear mechanism of action. Its ability to enhance synaptic transmission and promote the expression of key neurotrophic factors like BDNF underscores its potential as a therapeutic agent for cognitive disorders. The data and protocols presented in this guide offer a solid foundation for further research into this compound and other novel ampakines. Future investigations will likely focus on optimizing the therapeutic window of such compounds to maximize cognitive enhancement while minimizing potential side effects.
References
- 1. AMPA receptor trafficking and long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Functional Analysis of Two New Positive Allosteric Modulators of GluA2 Desensitization and Deactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. The development of behavioral tests to assess the effects of cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavioral assays - Ekam Imaging [ekamimaging.com]
CX614 as a Positive Allosteric Modulator of AMPA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CX614, a potent positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We delve into the molecular mechanisms of this compound action, its binding site, and its effects on AMPA receptor kinetics. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating AMPA receptor modulators, and presents signaling pathways and experimental workflows through structured diagrams. The information herein is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development exploring the therapeutic potential of AMPA receptor modulation.
Introduction to AMPA Receptors and Positive Allosteric Modulation
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Their critical role in synaptic plasticity, particularly long-term potentiation (LTP), positions them as key targets for therapeutic intervention in a range of neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and depression.[2][3]
Positive allosteric modulators, or "ampakines," are compounds that do not activate AMPA receptors directly but enhance their function in the presence of an agonist like glutamate.[4] These molecules bind to an allosteric site on the receptor, distinct from the glutamate-binding site, and typically work by slowing the receptor's deactivation and/or desensitization kinetics.[5] This leads to an amplification of the synaptic current, thereby strengthening synaptic transmission.
This compound: A Profile of a Potent Ampakine
This compound is a benzoxazine-type ampakine known for its significant potentiation of AMPA receptor activity.[6] It has been shown to enhance synaptic responses and is characterized by its ability to preferentially slow the deactivation of the AMPA receptor.[2][5]
Mechanism of Action and Binding Site
Crystallographic studies have revealed that this compound binds to a specific allosteric site located at the dimer interface of the ligand-binding domain (LBD) of the AMPA receptor, adjacent to the "hinge" of the clamshell-like structure that binds glutamate.[2][3] This binding pocket is formed by residues from two adjacent subunits.[3] By binding to this site, this compound stabilizes the LBD in its closed, agonist-bound conformation.[2][3] This stabilization is thought to be the primary mechanism for slowing the deactivation of the receptor, as it hinders the conformational changes required for channel closure and agonist dissociation.[3] While this compound primarily affects deactivation, it also has a notable, albeit less pronounced, effect on reducing receptor desensitization.[5][7] Competition binding experiments suggest that this compound shares a binding site with other modulators like cyclothiazide, though their interactions may not be identical.[6]
Effects on AMPA Receptor Kinetics and Synaptic Transmission
This compound enhances excitatory postsynaptic potentials by increasing both their amplitude and duration.[6][8] Electrophysiological studies have demonstrated that this compound slows the deactivation of glutamate-evoked currents by a significant factor.[6] It also blocks the desensitization of these receptors.[6] These effects are observed across different AMPA receptor subunit compositions, with a noted preference for flop splice variants over flip variants.[5][6]
Downstream Signaling and Neurotrophic Effects
A significant consequence of this compound-mediated AMPA receptor potentiation is the upregulation of brain-derived neurotrophic factor (BDNF).[9] Chronic administration of this compound has been shown to increase BDNF mRNA and protein levels in the hippocampus and cortex.[4][8] This is a critical finding, as BDNF plays a crucial role in synaptic plasticity, neuronal survival, and cognitive function.[9][10] The increase in BDNF is believed to be a key mediator of the potential cognitive-enhancing and neuroprotective effects of this compound.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ for fEPSP Enhancement | 20 - 40 µM | Hippocampal Slices | [6] |
| EC₅₀ for EPSC Enhancement | 20 - 40 µM | Neuronal Cultures | [6] |
| EC₅₀ for Desensitization Block | 44 µM | Excised Patches | [6] |
| Deactivation Slowing Factor | 8.4-fold | Excised Patches | [6] |
| EC₅₀ for GluR1 Flop Potentiation | 19 - 37 µM | Recombinant Receptors | [6] |
| EC₅₀ for GluR2 Flop Potentiation | 19 - 37 µM | Recombinant Receptors | [6] |
| EC₅₀ for GluR3 Flop Potentiation | 19 - 37 µM | Recombinant Receptors | [6] |
Table 2: In Vivo Effects of this compound
| Effect | Dose | Species | Reference |
| Increased BDNF mRNA | 1 or 10 mg/kg, i.p. | P5 Mice | [8] |
| Increased Respiratory Rate | 50 µM (i.p. or direct injection) | Mouse Model of Parkinson's | [11] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through AMPA receptors in response to glutamate application, both in the presence and absence of this compound.[12]
Objective: To determine the effect of this compound on AMPA receptor deactivation, desensitization, and potentiation of glutamate-evoked currents.
General Protocol:
-
Cell Preparation: HEK293 cells are transiently transfected with cDNA encoding the desired AMPA receptor subunits (e.g., GluA2 flop).[5] Alternatively, primary neuronal cultures or acute brain slices can be used.[6][12]
-
Recording Setup: An outside-out patch configuration is established from a transfected cell or neuron using a glass micropipette.[5][12]
-
Solution Exchange: A rapid solution exchange system is used to apply glutamate (e.g., 1-10 mM) for brief (e.g., 1 ms for deactivation) or prolonged (e.g., 500 ms for desensitization) durations.[5][7]
-
Data Acquisition: The resulting currents are recorded using an amplifier and digitized for analysis. The cell is voltage-clamped at a holding potential of -70 mV to isolate AMPA receptor-mediated currents.[12]
-
Modulator Application: this compound is added to the external solution at various concentrations to determine its effect on the glutamate-evoked currents.[5]
-
Analysis: The decay kinetics of the currents are fitted with exponential functions to determine the time constants for deactivation and desensitization. The peak amplitude of the current is measured to assess potentiation.[5]
Radioligand Binding Assay
This assay is employed to investigate the binding characteristics of this compound to the AMPA receptor and to determine if it competes with other known modulators.[13][14]
Objective: To determine the binding site of this compound and its relationship with other modulator binding sites.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AMPA receptor of interest.[13][15]
-
Radioligand: A radiolabeled ligand that binds to the AMPA receptor, such as [³H]fluorowillardiine, is used.[6]
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.[14]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.[13][15]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[13]
-
Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) of this compound can be determined. This value can be used to calculate the binding affinity (Ki).[14]
In Vivo Behavioral Assays for Cognitive Enhancement
A variety of behavioral tasks in animal models are used to assess the potential cognitive-enhancing effects of this compound.[16][17]
Objective: To evaluate the impact of this compound on learning and memory.
Example Protocol (Novel Object Recognition Test):
-
Habituation: Rodents are individually habituated to an open-field arena for a set period over several days.[17]
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.[17]
-
Inter-trial Interval: The animal is returned to its home cage for a specific delay period.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.[17]
-
Drug Administration: this compound or a vehicle control is administered (e.g., via intraperitoneal injection) at a predetermined time before the training or testing phase.
-
Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object compared to the familiar one. A higher discrimination index in the this compound-treated group suggests enhanced recognition memory.[17]
Visualizations: Signaling Pathways and Workflows
Molecular Mechanism of this compound Action
Caption: Molecular mechanism of this compound action on the AMPA receptor.
Experimental Workflow for Electrophysiological Analysis
Caption: Workflow for analyzing this compound effects using patch-clamp electrophysiology.
Signaling Pathway from AMPA Receptor Potentiation to BDNF Upregulation
Caption: Proposed signaling cascade from this compound-mediated AMPA receptor potentiation to increased BDNF expression.
Conclusion
This compound stands as a well-characterized positive allosteric modulator of AMPA receptors with a clear mechanism of action. Its ability to enhance synaptic transmission and promote the expression of key neurotrophic factors like BDNF underscores its potential as a therapeutic agent for cognitive disorders. The data and protocols presented in this guide offer a solid foundation for further research into this compound and other novel ampakines. Future investigations will likely focus on optimizing the therapeutic window of such compounds to maximize cognitive enhancement while minimizing potential side effects.
References
- 1. AMPA receptor trafficking and long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Functional Analysis of Two New Positive Allosteric Modulators of GluA2 Desensitization and Deactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. The development of behavioral tests to assess the effects of cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavioral assays - Ekam Imaging [ekamimaging.com]
The Pharmacology of CX614: A Technical Guide to its Interaction with AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent member of the ampakine class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its molecular interactions with AMPA receptors and the subsequent downstream signaling cascades. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological processes involved.
Introduction
This compound, developed by Cortex Pharmaceuticals, is a benzoxazine (B1645224) derivative that enhances excitatory neurotransmission by modulating the function of AMPA receptors.[1] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. By potentiating AMPA receptor activity, this compound has shown potential in various preclinical models for its cognitive-enhancing and neuroprotective effects.[1][2] This guide delves into the core pharmacology of this compound, providing a detailed resource for researchers in neuroscience and drug development.
Receptor Target: The AMPA Receptor
The primary molecular target of this compound is the AMPA receptor. This compound acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the glutamate (B1630785) binding site to enhance the receptor's response to its natural ligand.[1][3]
Mechanism of Action
This compound potentiates AMPA receptor function through two primary mechanisms:
-
Slowing of Deactivation: Following the binding of glutamate, AMPA receptors rapidly deactivate. This compound significantly slows this deactivation process, prolonging the influx of cations and thereby extending the duration of the excitatory postsynaptic potential (EPSP).[1]
-
Blockade of Desensitization: With prolonged exposure to glutamate, AMPA receptors enter a desensitized state where the channel closes despite the continued presence of the agonist. This compound blocks this desensitization, allowing for a more sustained receptor response during periods of high-frequency synaptic activity.[1]
Competition experiments utilizing the radioligand [3H]fluorowillardiine suggest that this compound shares a common binding site with the classic AMPA receptor modulator, cyclothiazide (B1669527). However, it does not interact with the binding site of the non-competitive antagonist GYKI 52466, indicating distinct allosteric binding pockets for different classes of modulators.[1]
Quantitative Pharmacology
The following tables summarize the key quantitative data describing the potency and efficacy of this compound from various in vitro studies.
Table 1: Potency of this compound on Native and Recombinant AMPA Receptors
| Parameter | Preparation | Value (µM) | Reference |
| EC₅₀ (fEPSP Enhancement) | Hippocampal Slices | 20 - 40 | [1] |
| EC₅₀ (EPSC Enhancement) | Neuronal Cultures | 20 - 40 | [1] |
| EC₅₀ (Desensitization Block) | Excised Patches | 44 | [1] |
Table 2: Potency of this compound on Homomeric Recombinant AMPA Receptor Subunits
| Subunit (Flop Isoform) | EC₅₀ (µM) | Reference |
| GluR1 | 19 - 37 | [1] |
| GluR2 | 19 - 37 | [1] |
| GluR3 | 19 - 37 | [1] |
| Note: this compound exhibits slightly lower potency at the corresponding flip variants of these subunits. |
Downstream Signaling Pathways
The potentiation of AMPA receptor function by this compound initiates a cascade of intracellular signaling events that are critical to its observed physiological effects.
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
A primary consequence of this compound-mediated AMPA receptor activation is the increased synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[2][4] This neurotrophin plays a crucial role in synaptic plasticity, neuronal survival, and differentiation. The upregulation of BDNF by this compound is a key mechanism underlying its potential therapeutic effects.[2] This increase in BDNF further triggers the translation of proteins essential for synaptic plasticity, such as Activity-Regulated Cytoskeleton-associated protein (Arc/Arg3.1) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[2]
Gq-Protein Coupled Signaling and Calcium Mobilization
Recent evidence suggests that high-impact ampakines like this compound can also engage a Gq-protein coupled signaling pathway. This pathway involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This provides an additional mechanism for increasing intracellular calcium concentration, independent of direct influx through the AMPA receptor channel.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the pharmacology of this compound.
Patch-Clamp Electrophysiology for Measuring AMPA Receptor Currents
This technique is fundamental for assessing the effects of this compound on AMPA receptor deactivation and desensitization.
-
Objective: To measure changes in the time course and amplitude of AMPA receptor-mediated currents in the presence of this compound.
-
Preparation: Whole-cell or outside-out patch-clamp recordings are made from cultured neurons or cells expressing recombinant AMPA receptors.
-
Procedure:
-
A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow for whole-cell recording.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
A fast-perfusion system is used to rapidly apply glutamate to the cell, evoking an inward current.
-
To measure deactivation, a brief pulse of glutamate (e.g., 1 ms) is applied, and the decay of the current is fitted with an exponential function.
-
To measure desensitization, a longer pulse of glutamate (e.g., 100 ms) is applied, and the decay of the current to a steady-state level is quantified.
-
This compound is then co-applied with glutamate to determine its effect on the deactivation and desensitization kinetics.
-
In Situ Hybridization for BDNF mRNA Quantification
This technique is used to visualize and quantify the expression of BDNF mRNA in response to this compound treatment.
-
Objective: To determine the effect of this compound on the levels of BDNF messenger RNA in specific brain regions or cell populations.
-
Preparation: Brain tissue or neuronal cultures are treated with this compound for a specified duration.
-
Procedure:
-
The tissue is fixed, sectioned, and mounted on microscope slides.
-
The sections are permeabilized to allow entry of the probe.
-
A labeled antisense RNA probe complementary to the BDNF mRNA sequence is hybridized to the tissue sections. The probe is typically labeled with a radioisotope (e.g., ³⁵S) or a non-radioactive tag (e.g., digoxigenin).
-
Unbound probe is washed away.
-
The labeled probe is detected by autoradiography (for radioactive probes) or immunohistochemistry (for non-radioactive probes).
-
The signal intensity is quantified using densitometry to determine the relative levels of BDNF mRNA.
-
Radioligand Binding Assay for Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the AMPA receptor.
-
Preparation: Membranes are prepared from brain tissue or cells expressing AMPA receptors.
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a well-characterized positive allosteric modulator of AMPA receptors with a clear mechanism of action involving the slowing of deactivation and blockade of desensitization. Its ability to enhance synaptic transmission and upregulate the expression of BDNF underscores its potential as a therapeutic agent for neurological and psychiatric disorders. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this and other ampakine compounds. The elucidation of its engagement with Gq-protein coupled signaling pathways opens new avenues for understanding the full spectrum of its pharmacological effects.
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of CX614: A Technical Guide to its Interaction with AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent member of the ampakine class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its molecular interactions with AMPA receptors and the subsequent downstream signaling cascades. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological processes involved.
Introduction
This compound, developed by Cortex Pharmaceuticals, is a benzoxazine (B1645224) derivative that enhances excitatory neurotransmission by modulating the function of AMPA receptors.[1] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. By potentiating AMPA receptor activity, this compound has shown potential in various preclinical models for its cognitive-enhancing and neuroprotective effects.[1][2] This guide delves into the core pharmacology of this compound, providing a detailed resource for researchers in neuroscience and drug development.
Receptor Target: The AMPA Receptor
The primary molecular target of this compound is the AMPA receptor. This compound acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the glutamate (B1630785) binding site to enhance the receptor's response to its natural ligand.[1][3]
Mechanism of Action
This compound potentiates AMPA receptor function through two primary mechanisms:
-
Slowing of Deactivation: Following the binding of glutamate, AMPA receptors rapidly deactivate. This compound significantly slows this deactivation process, prolonging the influx of cations and thereby extending the duration of the excitatory postsynaptic potential (EPSP).[1]
-
Blockade of Desensitization: With prolonged exposure to glutamate, AMPA receptors enter a desensitized state where the channel closes despite the continued presence of the agonist. This compound blocks this desensitization, allowing for a more sustained receptor response during periods of high-frequency synaptic activity.[1]
Competition experiments utilizing the radioligand [3H]fluorowillardiine suggest that this compound shares a common binding site with the classic AMPA receptor modulator, cyclothiazide (B1669527). However, it does not interact with the binding site of the non-competitive antagonist GYKI 52466, indicating distinct allosteric binding pockets for different classes of modulators.[1]
Quantitative Pharmacology
The following tables summarize the key quantitative data describing the potency and efficacy of this compound from various in vitro studies.
Table 1: Potency of this compound on Native and Recombinant AMPA Receptors
| Parameter | Preparation | Value (µM) | Reference |
| EC₅₀ (fEPSP Enhancement) | Hippocampal Slices | 20 - 40 | [1] |
| EC₅₀ (EPSC Enhancement) | Neuronal Cultures | 20 - 40 | [1] |
| EC₅₀ (Desensitization Block) | Excised Patches | 44 | [1] |
Table 2: Potency of this compound on Homomeric Recombinant AMPA Receptor Subunits
| Subunit (Flop Isoform) | EC₅₀ (µM) | Reference |
| GluR1 | 19 - 37 | [1] |
| GluR2 | 19 - 37 | [1] |
| GluR3 | 19 - 37 | [1] |
| Note: this compound exhibits slightly lower potency at the corresponding flip variants of these subunits. |
Downstream Signaling Pathways
The potentiation of AMPA receptor function by this compound initiates a cascade of intracellular signaling events that are critical to its observed physiological effects.
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
A primary consequence of this compound-mediated AMPA receptor activation is the increased synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[2][4] This neurotrophin plays a crucial role in synaptic plasticity, neuronal survival, and differentiation. The upregulation of BDNF by this compound is a key mechanism underlying its potential therapeutic effects.[2] This increase in BDNF further triggers the translation of proteins essential for synaptic plasticity, such as Activity-Regulated Cytoskeleton-associated protein (Arc/Arg3.1) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[2]
Gq-Protein Coupled Signaling and Calcium Mobilization
Recent evidence suggests that high-impact ampakines like this compound can also engage a Gq-protein coupled signaling pathway. This pathway involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This provides an additional mechanism for increasing intracellular calcium concentration, independent of direct influx through the AMPA receptor channel.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the pharmacology of this compound.
Patch-Clamp Electrophysiology for Measuring AMPA Receptor Currents
This technique is fundamental for assessing the effects of this compound on AMPA receptor deactivation and desensitization.
-
Objective: To measure changes in the time course and amplitude of AMPA receptor-mediated currents in the presence of this compound.
-
Preparation: Whole-cell or outside-out patch-clamp recordings are made from cultured neurons or cells expressing recombinant AMPA receptors.
-
Procedure:
-
A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow for whole-cell recording.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
A fast-perfusion system is used to rapidly apply glutamate to the cell, evoking an inward current.
-
To measure deactivation, a brief pulse of glutamate (e.g., 1 ms) is applied, and the decay of the current is fitted with an exponential function.
-
To measure desensitization, a longer pulse of glutamate (e.g., 100 ms) is applied, and the decay of the current to a steady-state level is quantified.
-
This compound is then co-applied with glutamate to determine its effect on the deactivation and desensitization kinetics.
-
In Situ Hybridization for BDNF mRNA Quantification
This technique is used to visualize and quantify the expression of BDNF mRNA in response to this compound treatment.
-
Objective: To determine the effect of this compound on the levels of BDNF messenger RNA in specific brain regions or cell populations.
-
Preparation: Brain tissue or neuronal cultures are treated with this compound for a specified duration.
-
Procedure:
-
The tissue is fixed, sectioned, and mounted on microscope slides.
-
The sections are permeabilized to allow entry of the probe.
-
A labeled antisense RNA probe complementary to the BDNF mRNA sequence is hybridized to the tissue sections. The probe is typically labeled with a radioisotope (e.g., ³⁵S) or a non-radioactive tag (e.g., digoxigenin).
-
Unbound probe is washed away.
-
The labeled probe is detected by autoradiography (for radioactive probes) or immunohistochemistry (for non-radioactive probes).
-
The signal intensity is quantified using densitometry to determine the relative levels of BDNF mRNA.
-
Radioligand Binding Assay for Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the AMPA receptor.
-
Preparation: Membranes are prepared from brain tissue or cells expressing AMPA receptors.
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a well-characterized positive allosteric modulator of AMPA receptors with a clear mechanism of action involving the slowing of deactivation and blockade of desensitization. Its ability to enhance synaptic transmission and upregulate the expression of BDNF underscores its potential as a therapeutic agent for neurological and psychiatric disorders. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this and other ampakine compounds. The elucidation of its engagement with Gq-protein coupled signaling pathways opens new avenues for understanding the full spectrum of its pharmacological effects.
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of CX614: A Technical Guide to its Interaction with AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent member of the ampakine class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its molecular interactions with AMPA receptors and the subsequent downstream signaling cascades. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological processes involved.
Introduction
This compound, developed by Cortex Pharmaceuticals, is a benzoxazine derivative that enhances excitatory neurotransmission by modulating the function of AMPA receptors.[1] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. By potentiating AMPA receptor activity, this compound has shown potential in various preclinical models for its cognitive-enhancing and neuroprotective effects.[1][2] This guide delves into the core pharmacology of this compound, providing a detailed resource for researchers in neuroscience and drug development.
Receptor Target: The AMPA Receptor
The primary molecular target of this compound is the AMPA receptor. This compound acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the glutamate binding site to enhance the receptor's response to its natural ligand.[1][3]
Mechanism of Action
This compound potentiates AMPA receptor function through two primary mechanisms:
-
Slowing of Deactivation: Following the binding of glutamate, AMPA receptors rapidly deactivate. This compound significantly slows this deactivation process, prolonging the influx of cations and thereby extending the duration of the excitatory postsynaptic potential (EPSP).[1]
-
Blockade of Desensitization: With prolonged exposure to glutamate, AMPA receptors enter a desensitized state where the channel closes despite the continued presence of the agonist. This compound blocks this desensitization, allowing for a more sustained receptor response during periods of high-frequency synaptic activity.[1]
Competition experiments utilizing the radioligand [3H]fluorowillardiine suggest that this compound shares a common binding site with the classic AMPA receptor modulator, cyclothiazide. However, it does not interact with the binding site of the non-competitive antagonist GYKI 52466, indicating distinct allosteric binding pockets for different classes of modulators.[1]
Quantitative Pharmacology
The following tables summarize the key quantitative data describing the potency and efficacy of this compound from various in vitro studies.
Table 1: Potency of this compound on Native and Recombinant AMPA Receptors
| Parameter | Preparation | Value (µM) | Reference |
| EC₅₀ (fEPSP Enhancement) | Hippocampal Slices | 20 - 40 | [1] |
| EC₅₀ (EPSC Enhancement) | Neuronal Cultures | 20 - 40 | [1] |
| EC₅₀ (Desensitization Block) | Excised Patches | 44 | [1] |
Table 2: Potency of this compound on Homomeric Recombinant AMPA Receptor Subunits
| Subunit (Flop Isoform) | EC₅₀ (µM) | Reference |
| GluR1 | 19 - 37 | [1] |
| GluR2 | 19 - 37 | [1] |
| GluR3 | 19 - 37 | [1] |
| Note: this compound exhibits slightly lower potency at the corresponding flip variants of these subunits. |
Downstream Signaling Pathways
The potentiation of AMPA receptor function by this compound initiates a cascade of intracellular signaling events that are critical to its observed physiological effects.
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
A primary consequence of this compound-mediated AMPA receptor activation is the increased synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[2][4] This neurotrophin plays a crucial role in synaptic plasticity, neuronal survival, and differentiation. The upregulation of BDNF by this compound is a key mechanism underlying its potential therapeutic effects.[2] This increase in BDNF further triggers the translation of proteins essential for synaptic plasticity, such as Activity-Regulated Cytoskeleton-associated protein (Arc/Arg3.1) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[2]
Gq-Protein Coupled Signaling and Calcium Mobilization
Recent evidence suggests that high-impact ampakines like this compound can also engage a Gq-protein coupled signaling pathway. This pathway involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This provides an additional mechanism for increasing intracellular calcium concentration, independent of direct influx through the AMPA receptor channel.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the pharmacology of this compound.
Patch-Clamp Electrophysiology for Measuring AMPA Receptor Currents
This technique is fundamental for assessing the effects of this compound on AMPA receptor deactivation and desensitization.
-
Objective: To measure changes in the time course and amplitude of AMPA receptor-mediated currents in the presence of this compound.
-
Preparation: Whole-cell or outside-out patch-clamp recordings are made from cultured neurons or cells expressing recombinant AMPA receptors.
-
Procedure:
-
A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow for whole-cell recording.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
A fast-perfusion system is used to rapidly apply glutamate to the cell, evoking an inward current.
-
To measure deactivation, a brief pulse of glutamate (e.g., 1 ms) is applied, and the decay of the current is fitted with an exponential function.
-
To measure desensitization, a longer pulse of glutamate (e.g., 100 ms) is applied, and the decay of the current to a steady-state level is quantified.
-
This compound is then co-applied with glutamate to determine its effect on the deactivation and desensitization kinetics.
-
In Situ Hybridization for BDNF mRNA Quantification
This technique is used to visualize and quantify the expression of BDNF mRNA in response to this compound treatment.
-
Objective: To determine the effect of this compound on the levels of BDNF messenger RNA in specific brain regions or cell populations.
-
Preparation: Brain tissue or neuronal cultures are treated with this compound for a specified duration.
-
Procedure:
-
The tissue is fixed, sectioned, and mounted on microscope slides.
-
The sections are permeabilized to allow entry of the probe.
-
A labeled antisense RNA probe complementary to the BDNF mRNA sequence is hybridized to the tissue sections. The probe is typically labeled with a radioisotope (e.g., ³⁵S) or a non-radioactive tag (e.g., digoxigenin).
-
Unbound probe is washed away.
-
The labeled probe is detected by autoradiography (for radioactive probes) or immunohistochemistry (for non-radioactive probes).
-
The signal intensity is quantified using densitometry to determine the relative levels of BDNF mRNA.
-
Radioligand Binding Assay for Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the AMPA receptor.
-
Preparation: Membranes are prepared from brain tissue or cells expressing AMPA receptors.
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a well-characterized positive allosteric modulator of AMPA receptors with a clear mechanism of action involving the slowing of deactivation and blockade of desensitization. Its ability to enhance synaptic transmission and upregulate the expression of BDNF underscores its potential as a therapeutic agent for neurological and psychiatric disorders. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this and other ampakine compounds. The elucidation of its engagement with Gq-protein coupled signaling pathways opens new avenues for understanding the full spectrum of its pharmacological effects.
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
CX614: A Deep Dive into its Role as a Modulator of Synaptic Plasticity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent member of the ampakine family of compounds, which act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its profound effects on synaptic plasticity, and its potential therapeutic applications. We will delve into the quantitative data derived from key preclinical studies, provide detailed experimental protocols for the methodologies cited, and present visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel strategies for cognitive enhancement and the treatment of neurological and psychiatric disorders.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and other higher-order cognitive functions.[1][2] The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a primary target for modulating synaptic plasticity.[1] Ampakines, such as this compound, represent a class of molecules that enhance AMPA receptor function, thereby promoting synaptic strengthening and offering a promising avenue for therapeutic intervention in conditions associated with cognitive deficits.[3][4]
This compound, developed by Cortex Pharmaceuticals, has been shown to enhance excitatory postsynaptic potentials, facilitate long-term potentiation (LTP), and stimulate the synthesis of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF).[3][5] This guide will explore the multifaceted actions of this compound, providing a detailed examination of its molecular interactions and its impact on the intricate signaling cascades that govern synaptic plasticity.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site.[3][4] This interaction leads to a conformational change in the receptor that results in two primary effects:
-
Slowing of Deactivation: this compound significantly slows the closing of the AMPA receptor channel in the presence of glutamate, thereby prolonging the duration of the excitatory postsynaptic current (EPSC).[3]
-
Blockade of Desensitization: The compound inhibits the rapid desensitization of the AMPA receptor that normally occurs with prolonged exposure to glutamate, allowing for a more sustained response to neurotransmitter release.[3]
These actions collectively lead to an amplification of the postsynaptic response to glutamate, a key element in the induction of synaptic plasticity.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its potency and efficacy across different experimental paradigms.
Table 1: Electrophysiological Effects of this compound
| Parameter | Preparation | Effect | EC50 / Concentration | Reference |
| Field Excitatory Postsynaptic Potential (fEPSP) | Hippocampal Slices | Enhanced amplitude and duration | 20-40 µM | [3] |
| Excitatory Postsynaptic Currents (EPSCs) | Neuronal Cultures | Enhanced autaptically evoked currents | 20-40 µM | [3] |
| AMPA Receptor Desensitization | Excised Patches | Blocked desensitization | 44 µM | [3] |
| AMPA Receptor Deactivation | Excised Patches | Slowed deactivation by a factor of 8.4 | N/A | [3] |
| Recombinant AMPA Receptors (GluR1-3 flop) | Excised Patches | Enhanced currents | 19-37 µM | [3] |
Table 2: Effects of this compound on Neurotrophin Expression
| Parameter | Preparation | Effect | Concentration / Duration | Reference |
| BDNF mRNA | Cultured Rat Entorhinal/Hippocampal Slices | Marked and reversible increase | 50 µM / 3 hours (peak at 12 hours) | [6][7] |
| BDNF Protein | Cultured Rat Entorhinal/Hippocampal Slices | Elevated levels | 50 µM / sustained for 48 hours | [6] |
| Nerve Growth Factor (NGF) mRNA | Cultured Rat Entorhinal/Hippocampal Slices | Increased levels (transient) | 50 µM | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound, offering a practical guide for researchers seeking to replicate or build upon these findings.
Hippocampal Slice Electrophysiology
This protocol is based on the methods described by Arai et al. (2000).
4.1.1. Slice Preparation:
-
Anesthetize adult male Sprague-Dawley rats with halothane (B1672932) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated ACSF at room temperature and allow them to recover for at least 1 hour before recording.
4.1.2. Electrophysiological Recording:
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region.
-
Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region using a glass microelectrode filled with ACSF.
-
Deliver baseline stimuli at an intensity that elicits 50% of the maximal fEPSP slope.
-
After establishing a stable baseline, perfuse the slice with ACSF containing this compound at the desired concentration.
-
Record the changes in fEPSP amplitude and slope to quantify the effect of this compound.
4.1.3. Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the data to the pre-drug baseline period.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the drug's effects.
In Situ Hybridization for BDNF mRNA
This protocol is based on the methods described by Lauterborn et al. (2000).[6]
4.2.1. Tissue Preparation:
-
Culture organotypic entorhinal-hippocampal slices from postnatal day 8-10 rat pups.
-
After 10-12 days in culture, treat the slices with this compound dissolved in DMSO (final concentration 50 µM) or vehicle control for the desired duration.
-
Fix the slices in 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Cryoprotect the tissue in 30% sucrose (B13894) in PBS and section at 20 µm on a cryostat.
4.2.2. Hybridization:
-
Prepare a 35S-labeled antisense cRNA probe for rat BDNF.
-
Pretreat the sections with proteinase K and acetic anhydride.
-
Hybridize the sections with the labeled probe overnight at 55°C in a hybridization buffer containing 50% formamide.
-
Wash the sections under high-stringency conditions to remove non-specifically bound probe.
-
Dehydrate the sections and expose them to X-ray film or dip in photographic emulsion for visualization.
4.2.3. Quantitative Analysis:
-
Capture images of the resulting autoradiograms.
-
Use densitometry software to measure the optical density of the hybridization signal in specific hippocampal subfields (e.g., CA1, CA3, dentate gyrus).
-
Normalize the data to background levels and compare the signal intensity between control and this compound-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and the workflows of the experimental protocols described above.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain-derived neurotrophic factor rescues synaptic plasticity in a mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Positive modulation of AMPA receptors increases neurotrophin expression by hippocampal and cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
CX614: A Deep Dive into its Role as a Modulator of Synaptic Plasticity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent member of the ampakine family of compounds, which act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its profound effects on synaptic plasticity, and its potential therapeutic applications. We will delve into the quantitative data derived from key preclinical studies, provide detailed experimental protocols for the methodologies cited, and present visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel strategies for cognitive enhancement and the treatment of neurological and psychiatric disorders.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and other higher-order cognitive functions.[1][2] The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a primary target for modulating synaptic plasticity.[1] Ampakines, such as this compound, represent a class of molecules that enhance AMPA receptor function, thereby promoting synaptic strengthening and offering a promising avenue for therapeutic intervention in conditions associated with cognitive deficits.[3][4]
This compound, developed by Cortex Pharmaceuticals, has been shown to enhance excitatory postsynaptic potentials, facilitate long-term potentiation (LTP), and stimulate the synthesis of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF).[3][5] This guide will explore the multifaceted actions of this compound, providing a detailed examination of its molecular interactions and its impact on the intricate signaling cascades that govern synaptic plasticity.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site.[3][4] This interaction leads to a conformational change in the receptor that results in two primary effects:
-
Slowing of Deactivation: this compound significantly slows the closing of the AMPA receptor channel in the presence of glutamate, thereby prolonging the duration of the excitatory postsynaptic current (EPSC).[3]
-
Blockade of Desensitization: The compound inhibits the rapid desensitization of the AMPA receptor that normally occurs with prolonged exposure to glutamate, allowing for a more sustained response to neurotransmitter release.[3]
These actions collectively lead to an amplification of the postsynaptic response to glutamate, a key element in the induction of synaptic plasticity.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its potency and efficacy across different experimental paradigms.
Table 1: Electrophysiological Effects of this compound
| Parameter | Preparation | Effect | EC50 / Concentration | Reference |
| Field Excitatory Postsynaptic Potential (fEPSP) | Hippocampal Slices | Enhanced amplitude and duration | 20-40 µM | [3] |
| Excitatory Postsynaptic Currents (EPSCs) | Neuronal Cultures | Enhanced autaptically evoked currents | 20-40 µM | [3] |
| AMPA Receptor Desensitization | Excised Patches | Blocked desensitization | 44 µM | [3] |
| AMPA Receptor Deactivation | Excised Patches | Slowed deactivation by a factor of 8.4 | N/A | [3] |
| Recombinant AMPA Receptors (GluR1-3 flop) | Excised Patches | Enhanced currents | 19-37 µM | [3] |
Table 2: Effects of this compound on Neurotrophin Expression
| Parameter | Preparation | Effect | Concentration / Duration | Reference |
| BDNF mRNA | Cultured Rat Entorhinal/Hippocampal Slices | Marked and reversible increase | 50 µM / 3 hours (peak at 12 hours) | [6][7] |
| BDNF Protein | Cultured Rat Entorhinal/Hippocampal Slices | Elevated levels | 50 µM / sustained for 48 hours | [6] |
| Nerve Growth Factor (NGF) mRNA | Cultured Rat Entorhinal/Hippocampal Slices | Increased levels (transient) | 50 µM | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound, offering a practical guide for researchers seeking to replicate or build upon these findings.
Hippocampal Slice Electrophysiology
This protocol is based on the methods described by Arai et al. (2000).
4.1.1. Slice Preparation:
-
Anesthetize adult male Sprague-Dawley rats with halothane (B1672932) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated ACSF at room temperature and allow them to recover for at least 1 hour before recording.
4.1.2. Electrophysiological Recording:
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region.
-
Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region using a glass microelectrode filled with ACSF.
-
Deliver baseline stimuli at an intensity that elicits 50% of the maximal fEPSP slope.
-
After establishing a stable baseline, perfuse the slice with ACSF containing this compound at the desired concentration.
-
Record the changes in fEPSP amplitude and slope to quantify the effect of this compound.
4.1.3. Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the data to the pre-drug baseline period.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the drug's effects.
In Situ Hybridization for BDNF mRNA
This protocol is based on the methods described by Lauterborn et al. (2000).[6]
4.2.1. Tissue Preparation:
-
Culture organotypic entorhinal-hippocampal slices from postnatal day 8-10 rat pups.
-
After 10-12 days in culture, treat the slices with this compound dissolved in DMSO (final concentration 50 µM) or vehicle control for the desired duration.
-
Fix the slices in 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Cryoprotect the tissue in 30% sucrose (B13894) in PBS and section at 20 µm on a cryostat.
4.2.2. Hybridization:
-
Prepare a 35S-labeled antisense cRNA probe for rat BDNF.
-
Pretreat the sections with proteinase K and acetic anhydride.
-
Hybridize the sections with the labeled probe overnight at 55°C in a hybridization buffer containing 50% formamide.
-
Wash the sections under high-stringency conditions to remove non-specifically bound probe.
-
Dehydrate the sections and expose them to X-ray film or dip in photographic emulsion for visualization.
4.2.3. Quantitative Analysis:
-
Capture images of the resulting autoradiograms.
-
Use densitometry software to measure the optical density of the hybridization signal in specific hippocampal subfields (e.g., CA1, CA3, dentate gyrus).
-
Normalize the data to background levels and compare the signal intensity between control and this compound-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and the workflows of the experimental protocols described above.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain-derived neurotrophic factor rescues synaptic plasticity in a mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Positive modulation of AMPA receptors increases neurotrophin expression by hippocampal and cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
CX614: A Deep Dive into its Role as a Modulator of Synaptic Plasticity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent member of the ampakine family of compounds, which act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its profound effects on synaptic plasticity, and its potential therapeutic applications. We will delve into the quantitative data derived from key preclinical studies, provide detailed experimental protocols for the methodologies cited, and present visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel strategies for cognitive enhancement and the treatment of neurological and psychiatric disorders.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and other higher-order cognitive functions.[1][2] The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a primary target for modulating synaptic plasticity.[1] Ampakines, such as this compound, represent a class of molecules that enhance AMPA receptor function, thereby promoting synaptic strengthening and offering a promising avenue for therapeutic intervention in conditions associated with cognitive deficits.[3][4]
This compound, developed by Cortex Pharmaceuticals, has been shown to enhance excitatory postsynaptic potentials, facilitate long-term potentiation (LTP), and stimulate the synthesis of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF).[3][5] This guide will explore the multifaceted actions of this compound, providing a detailed examination of its molecular interactions and its impact on the intricate signaling cascades that govern synaptic plasticity.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site.[3][4] This interaction leads to a conformational change in the receptor that results in two primary effects:
-
Slowing of Deactivation: this compound significantly slows the closing of the AMPA receptor channel in the presence of glutamate, thereby prolonging the duration of the excitatory postsynaptic current (EPSC).[3]
-
Blockade of Desensitization: The compound inhibits the rapid desensitization of the AMPA receptor that normally occurs with prolonged exposure to glutamate, allowing for a more sustained response to neurotransmitter release.[3]
These actions collectively lead to an amplification of the postsynaptic response to glutamate, a key element in the induction of synaptic plasticity.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its potency and efficacy across different experimental paradigms.
Table 1: Electrophysiological Effects of this compound
| Parameter | Preparation | Effect | EC50 / Concentration | Reference |
| Field Excitatory Postsynaptic Potential (fEPSP) | Hippocampal Slices | Enhanced amplitude and duration | 20-40 µM | [3] |
| Excitatory Postsynaptic Currents (EPSCs) | Neuronal Cultures | Enhanced autaptically evoked currents | 20-40 µM | [3] |
| AMPA Receptor Desensitization | Excised Patches | Blocked desensitization | 44 µM | [3] |
| AMPA Receptor Deactivation | Excised Patches | Slowed deactivation by a factor of 8.4 | N/A | [3] |
| Recombinant AMPA Receptors (GluR1-3 flop) | Excised Patches | Enhanced currents | 19-37 µM | [3] |
Table 2: Effects of this compound on Neurotrophin Expression
| Parameter | Preparation | Effect | Concentration / Duration | Reference |
| BDNF mRNA | Cultured Rat Entorhinal/Hippocampal Slices | Marked and reversible increase | 50 µM / 3 hours (peak at 12 hours) | [6][7] |
| BDNF Protein | Cultured Rat Entorhinal/Hippocampal Slices | Elevated levels | 50 µM / sustained for 48 hours | [6] |
| Nerve Growth Factor (NGF) mRNA | Cultured Rat Entorhinal/Hippocampal Slices | Increased levels (transient) | 50 µM | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound, offering a practical guide for researchers seeking to replicate or build upon these findings.
Hippocampal Slice Electrophysiology
This protocol is based on the methods described by Arai et al. (2000).
4.1.1. Slice Preparation:
-
Anesthetize adult male Sprague-Dawley rats with halothane and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated ACSF at room temperature and allow them to recover for at least 1 hour before recording.
4.1.2. Electrophysiological Recording:
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region.
-
Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region using a glass microelectrode filled with ACSF.
-
Deliver baseline stimuli at an intensity that elicits 50% of the maximal fEPSP slope.
-
After establishing a stable baseline, perfuse the slice with ACSF containing this compound at the desired concentration.
-
Record the changes in fEPSP amplitude and slope to quantify the effect of this compound.
4.1.3. Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the data to the pre-drug baseline period.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the drug's effects.
In Situ Hybridization for BDNF mRNA
This protocol is based on the methods described by Lauterborn et al. (2000).[6]
4.2.1. Tissue Preparation:
-
Culture organotypic entorhinal-hippocampal slices from postnatal day 8-10 rat pups.
-
After 10-12 days in culture, treat the slices with this compound dissolved in DMSO (final concentration 50 µM) or vehicle control for the desired duration.
-
Fix the slices in 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Cryoprotect the tissue in 30% sucrose in PBS and section at 20 µm on a cryostat.
4.2.2. Hybridization:
-
Prepare a 35S-labeled antisense cRNA probe for rat BDNF.
-
Pretreat the sections with proteinase K and acetic anhydride.
-
Hybridize the sections with the labeled probe overnight at 55°C in a hybridization buffer containing 50% formamide.
-
Wash the sections under high-stringency conditions to remove non-specifically bound probe.
-
Dehydrate the sections and expose them to X-ray film or dip in photographic emulsion for visualization.
4.2.3. Quantitative Analysis:
-
Capture images of the resulting autoradiograms.
-
Use densitometry software to measure the optical density of the hybridization signal in specific hippocampal subfields (e.g., CA1, CA3, dentate gyrus).
-
Normalize the data to background levels and compare the signal intensity between control and this compound-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and the workflows of the experimental protocols described above.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain-derived neurotrophic factor rescues synaptic plasticity in a mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Positive modulation of AMPA receptors increases neurotrophin expression by hippocampal and cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on CX614 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent, brain-penetrant ampakine, a class of compounds known as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the benzoxazine (B1645224) subgroup, it possesses a rigid chemical structure contributing to its high potency. Foundational research has established this compound as a significant tool in neuroscience for its ability to enhance excitatory synaptic transmission and promote synaptic plasticity. It achieves this primarily by slowing the deactivation and blocking the desensitization of AMPA receptors in response to glutamate (B1630785). This modulation leads to a cascade of downstream effects, including the upregulation of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), making this compound a subject of investigation for its potential therapeutic applications in a range of neurological and psychiatric disorders. This document provides an in-depth overview of the core research on this compound, detailing its mechanism of action, key experimental findings, and established protocols.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2H,3H,6aH-pyrrolidino(2,1-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one[1] |
| Synonyms | BDP-37 |
| Molecular Formula | C₁₃H₁₃NO₄[1] |
| Molar Mass | 247.25 g·mol⁻¹[1] |
| CAS Number | 191744-13-5[1] |
| Appearance | White to beige powder[2] |
| Solubility | DMSO: 2 mg/mL[2] |
Mechanism of Action
This compound is a positive allosteric modulator (PAM) of AMPA receptors, meaning it enhances the receptor's function without directly activating it.[3] Its primary mechanism involves binding to an allosteric site on the AMPA receptor complex, which is distinct from the glutamate binding site.
Binding Site
Crystallographic studies have revealed that this compound binds within the dimer interface of the AMPA receptor's ligand-binding domain (LBD).[4][5] This binding site is located adjacent to the "hinge" of the LBD's "clamshell" structure, which undergoes a conformational change upon glutamate binding.[4][5] this compound shares this binding pocket with other modulators like aniracetam (B1664956) and cyclothiazide (B1669527), though their interactions and functional effects can differ.[4][6][7] The binding of this compound stabilizes the LBD in its closed-cleft, agonist-bound conformation.[4][5]
Modulation of AMPA Receptor Kinetics
The stabilization of the agonist-bound state by this compound has two main consequences for AMPA receptor function:
-
Slowing of Deactivation: By stabilizing the closed clamshell conformation, this compound slows the rate at which glutamate dissociates from the receptor. This prolongs the duration of the ion channel opening in response to a brief pulse of glutamate, thereby enhancing the synaptic current.[4][6] In excised patches, this compound has been shown to slow the deactivation of glutamate responses by a factor of 8.4.[6]
-
Blockade of Desensitization: this compound also stabilizes the LBD dimer, which reduces the rate of receptor desensitization—a process where the ion channel closes despite the continued presence of bound glutamate.[4] This effect is particularly pronounced for the flop splice variants of AMPA receptors.[6][8]
These actions collectively lead to an enhancement of the amplitude and duration of excitatory postsynaptic potentials (EPSPs).[6][8][9]
Signaling Pathways
The modulation of AMPA receptors by this compound initiates several downstream signaling cascades crucial for synaptic plasticity and neuronal function.
BDNF-Mediated Synaptic Plasticity
A primary pathway activated by this compound involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[1][10] Enhanced AMPA receptor activity increases neuronal firing and network-level activity, which in turn stimulates the synthesis and release of BDNF.[11] This this compound-dependent BDNF release then rapidly promotes the local translation of proteins essential for synaptic plasticity, such as Activity-Regulated Cytoskeleton-associated protein (ARC/Arg3.1) and Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα).[1] This pathway is central to the cognitive-enhancing effects of ampakines and their potential to facilitate long-term potentiation (LTP).[10][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound ≥98% (HPLC) | 191744-13-5 [sigmaaldrich.com]
- 3. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. jneurosci.org [jneurosci.org]
- 6. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Functional Analysis of Two New Positive Allosteric Modulators of GluA2 Desensitization and Deactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on CX614 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent, brain-penetrant ampakine, a class of compounds known as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the benzoxazine (B1645224) subgroup, it possesses a rigid chemical structure contributing to its high potency. Foundational research has established this compound as a significant tool in neuroscience for its ability to enhance excitatory synaptic transmission and promote synaptic plasticity. It achieves this primarily by slowing the deactivation and blocking the desensitization of AMPA receptors in response to glutamate (B1630785). This modulation leads to a cascade of downstream effects, including the upregulation of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), making this compound a subject of investigation for its potential therapeutic applications in a range of neurological and psychiatric disorders. This document provides an in-depth overview of the core research on this compound, detailing its mechanism of action, key experimental findings, and established protocols.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2H,3H,6aH-pyrrolidino(2,1-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one[1] |
| Synonyms | BDP-37 |
| Molecular Formula | C₁₃H₁₃NO₄[1] |
| Molar Mass | 247.25 g·mol⁻¹[1] |
| CAS Number | 191744-13-5[1] |
| Appearance | White to beige powder[2] |
| Solubility | DMSO: 2 mg/mL[2] |
Mechanism of Action
This compound is a positive allosteric modulator (PAM) of AMPA receptors, meaning it enhances the receptor's function without directly activating it.[3] Its primary mechanism involves binding to an allosteric site on the AMPA receptor complex, which is distinct from the glutamate binding site.
Binding Site
Crystallographic studies have revealed that this compound binds within the dimer interface of the AMPA receptor's ligand-binding domain (LBD).[4][5] This binding site is located adjacent to the "hinge" of the LBD's "clamshell" structure, which undergoes a conformational change upon glutamate binding.[4][5] this compound shares this binding pocket with other modulators like aniracetam (B1664956) and cyclothiazide (B1669527), though their interactions and functional effects can differ.[4][6][7] The binding of this compound stabilizes the LBD in its closed-cleft, agonist-bound conformation.[4][5]
Modulation of AMPA Receptor Kinetics
The stabilization of the agonist-bound state by this compound has two main consequences for AMPA receptor function:
-
Slowing of Deactivation: By stabilizing the closed clamshell conformation, this compound slows the rate at which glutamate dissociates from the receptor. This prolongs the duration of the ion channel opening in response to a brief pulse of glutamate, thereby enhancing the synaptic current.[4][6] In excised patches, this compound has been shown to slow the deactivation of glutamate responses by a factor of 8.4.[6]
-
Blockade of Desensitization: this compound also stabilizes the LBD dimer, which reduces the rate of receptor desensitization—a process where the ion channel closes despite the continued presence of bound glutamate.[4] This effect is particularly pronounced for the flop splice variants of AMPA receptors.[6][8]
These actions collectively lead to an enhancement of the amplitude and duration of excitatory postsynaptic potentials (EPSPs).[6][8][9]
Signaling Pathways
The modulation of AMPA receptors by this compound initiates several downstream signaling cascades crucial for synaptic plasticity and neuronal function.
BDNF-Mediated Synaptic Plasticity
A primary pathway activated by this compound involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[1][10] Enhanced AMPA receptor activity increases neuronal firing and network-level activity, which in turn stimulates the synthesis and release of BDNF.[11] This this compound-dependent BDNF release then rapidly promotes the local translation of proteins essential for synaptic plasticity, such as Activity-Regulated Cytoskeleton-associated protein (ARC/Arg3.1) and Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα).[1] This pathway is central to the cognitive-enhancing effects of ampakines and their potential to facilitate long-term potentiation (LTP).[10][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound ≥98% (HPLC) | 191744-13-5 [sigmaaldrich.com]
- 3. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. jneurosci.org [jneurosci.org]
- 6. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Functional Analysis of Two New Positive Allosteric Modulators of GluA2 Desensitization and Deactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on CX614 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent, brain-penetrant ampakine, a class of compounds known as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the benzoxazine subgroup, it possesses a rigid chemical structure contributing to its high potency. Foundational research has established this compound as a significant tool in neuroscience for its ability to enhance excitatory synaptic transmission and promote synaptic plasticity. It achieves this primarily by slowing the deactivation and blocking the desensitization of AMPA receptors in response to glutamate. This modulation leads to a cascade of downstream effects, including the upregulation of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), making this compound a subject of investigation for its potential therapeutic applications in a range of neurological and psychiatric disorders. This document provides an in-depth overview of the core research on this compound, detailing its mechanism of action, key experimental findings, and established protocols.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2H,3H,6aH-pyrrolidino(2,1-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one[1] |
| Synonyms | BDP-37 |
| Molecular Formula | C₁₃H₁₃NO₄[1] |
| Molar Mass | 247.25 g·mol⁻¹[1] |
| CAS Number | 191744-13-5[1] |
| Appearance | White to beige powder[2] |
| Solubility | DMSO: 2 mg/mL[2] |
Mechanism of Action
This compound is a positive allosteric modulator (PAM) of AMPA receptors, meaning it enhances the receptor's function without directly activating it.[3] Its primary mechanism involves binding to an allosteric site on the AMPA receptor complex, which is distinct from the glutamate binding site.
Binding Site
Crystallographic studies have revealed that this compound binds within the dimer interface of the AMPA receptor's ligand-binding domain (LBD).[4][5] This binding site is located adjacent to the "hinge" of the LBD's "clamshell" structure, which undergoes a conformational change upon glutamate binding.[4][5] this compound shares this binding pocket with other modulators like aniracetam and cyclothiazide, though their interactions and functional effects can differ.[4][6][7] The binding of this compound stabilizes the LBD in its closed-cleft, agonist-bound conformation.[4][5]
Modulation of AMPA Receptor Kinetics
The stabilization of the agonist-bound state by this compound has two main consequences for AMPA receptor function:
-
Slowing of Deactivation: By stabilizing the closed clamshell conformation, this compound slows the rate at which glutamate dissociates from the receptor. This prolongs the duration of the ion channel opening in response to a brief pulse of glutamate, thereby enhancing the synaptic current.[4][6] In excised patches, this compound has been shown to slow the deactivation of glutamate responses by a factor of 8.4.[6]
-
Blockade of Desensitization: this compound also stabilizes the LBD dimer, which reduces the rate of receptor desensitization—a process where the ion channel closes despite the continued presence of bound glutamate.[4] This effect is particularly pronounced for the flop splice variants of AMPA receptors.[6][8]
These actions collectively lead to an enhancement of the amplitude and duration of excitatory postsynaptic potentials (EPSPs).[6][8][9]
Signaling Pathways
The modulation of AMPA receptors by this compound initiates several downstream signaling cascades crucial for synaptic plasticity and neuronal function.
BDNF-Mediated Synaptic Plasticity
A primary pathway activated by this compound involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[1][10] Enhanced AMPA receptor activity increases neuronal firing and network-level activity, which in turn stimulates the synthesis and release of BDNF.[11] This this compound-dependent BDNF release then rapidly promotes the local translation of proteins essential for synaptic plasticity, such as Activity-Regulated Cytoskeleton-associated protein (ARC/Arg3.1) and Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα).[1] This pathway is central to the cognitive-enhancing effects of ampakines and their potential to facilitate long-term potentiation (LTP).[10][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound ≥98% (HPLC) | 191744-13-5 [sigmaaldrich.com]
- 3. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. jneurosci.org [jneurosci.org]
- 6. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Functional Analysis of Two New Positive Allosteric Modulators of GluA2 Desensitization and Deactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
The Ampakine CX614: A Technical Whitepaper on its Early Development and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a benzoxazine-type ampakine, a class of compounds known as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Cortex Pharmaceuticals, early research into this compound has illuminated its potential as a therapeutic agent for a range of neurological and psychiatric disorders, including neurodegenerative diseases and depression. This document provides an in-depth technical guide to the foundational preclinical studies of this compound, detailing its mechanism of action, effects on neuronal function, and neuroprotective properties. All quantitative data are presented in structured tables, key experimental protocols are described in detail, and relevant signaling pathways and workflows are visualized.
Core Mechanism of Action
This compound enhances glutamatergic neurotransmission by binding to a site on the AMPA receptor, distinct from the glutamate (B1630785) binding site. This allosteric modulation slows the receptor's deactivation and desensitization, thereby prolonging the synaptic current mediated by glutamate. This potentiation of AMPA receptor function leads to a cascade of downstream effects, most notably the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis, synaptic plasticity, and neuronal survival.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ for enhancement of field excitatory postsynaptic potentials (fEPSPs) | 20-40 µM | Rat hippocampal slices | |
| EC₅₀ for blockade of AMPA receptor desensitization | 44 µM | Excised patches from neuronal cultures | |
| EC₅₀ for enhancement of currents through homomeric GluR1-3 flop subunits | 19-37 µM | Recombinant AMPA receptors | |
| Threshold dose for BDNF mRNA increase (3 hr incubation) | ~10 µM | Rat organotypic hippocampal slices | |
| Robust dose for BDNF mRNA increase (3 hr incubation) | 20 µM | Rat organotypic hippocampal slices |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Observed Effect | Reference |
| P5 Mice | 1 or 10 mg/kg, i.p., twice a day | Significant increase in BDNF mRNA in hippocampus and cortex | |
| Parkinson's Disease Mouse Model | 50 µM injected intraperitoneally | 37% increase in respiratory rate | |
| Parkinson's Disease Mouse Model | 50 µM injected directly into the preBötC region | 82% increase in respiratory rate |
Key Experimental Protocols
Organotypic Hippocampal Slice Culture
This protocol is fundamental for studying the effects of this compound on neuronal circuitry and gene expression in a preserved tissue architecture.
Materials:
-
P6-P9 mouse pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum, supplemented with glucose and L-glutamine)
-
Millicell cell culture inserts (0.4 µm)
-
Six-well culture plates
-
Vibratome or tissue chopper
Procedure:
-
Humanely euthanize mouse pups in accordance with approved animal care protocols.
-
Rapidly dissect the brain and isolate the hippocampi in ice-cold dissection medium.
-
Slice the hippocampi into 350-400 µm thick sections using a vibratome or tissue chopper.
-
Transfer the slices onto Millicell inserts placed in six-well plates containing 1 mL of culture medium per well.
-
Incubate the slices at 37°C in a humidified 5% CO₂ atmosphere.
-
Change the culture medium every 2-3 days.
-
For this compound treatment, replace the culture medium with medium containing the desired concentration of this compound or vehicle control.
In Situ Hybridization for BDNF mRNA
This technique is used to visualize and quantify the expression of BDNF mRNA within the hippocampal slices following this compound treatment.
Materials:
-
Organotypic hippocampal slices (prepared as above)
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Cryostat
-
Digoxigenin (DIG)-labeled antisense riboprobe for BDNF mRNA
-
Hybridization buffer
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for AP
Procedure:
-
Fix the this compound-treated and control slices in 4% PFA overnight at 4°C.
-
Cryoprotect the slices by incubating in 30% sucrose solution until they sink.
-
Freeze the slices and cut 10-20 µm thick sections using a cryostat. Mount the sections on coated glass slides.
-
Pretreat the sections to permeabilize the tissue and reduce non-specific binding.
-
Hybridize the sections with the DIG-labeled BDNF riboprobe in hybridization buffer overnight at 65°C.
-
Perform stringent washes to remove unbound probe.
-
Incubate the sections with an anti-DIG-AP antibody.
-
Detect the hybridized probe by adding the NBT/BCIP substrate, which will produce a colored precipitate.
-
Image the sections and quantify the signal intensity to determine the relative levels of BDNF mRNA.
Whole-Cell Patch-Clamp Recording
This electrophysiological technique allows for the detailed characterization of how this compound modulates AMPA receptor-mediated synaptic currents in individual neurons.
Materials:
-
Acute hippocampal slices or cultured hippocampal neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., containing K-gluconate, ATP, and GTP)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Micropipette puller
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare acute hippocampal slices or have cultured neurons ready for recording.
-
Continuously perfuse the recording chamber with oxygenated aCSF.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Under microscopic guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).
-
Bath-apply this compound at various concentrations and record the changes in the amplitude, duration, and kinetics of the EPSCs.
Neuroprotection Assay (6-Hydroxydopamine Model)
This assay is used to assess the neuroprotective effects of this compound against dopaminergic neuron degeneration, a model relevant to Parkinson's disease.
Materials:
-
SH-SY5Y cells or primary dopaminergic neurons
-
Cell culture medium
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
MTT assay kit for cell viability
-
LDH assay kit for cytotoxicity
-
Fluorescent microscope and dyes for assessing apoptosis (e.g., Hoechst 33342 and Propidium Iodide)
Procedure:
-
Culture SH-SY5Y cells or primary dopaminergic neurons in appropriate multi-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding 6-OHDA to the culture medium.
-
After a 24-48 hour incubation period, assess cell viability and cytotoxicity using MTT and LDH assays, respectively.
-
Visualize and quantify apoptotic and necrotic cell death using fluorescence microscopy with appropriate stains.
-
Compare the results from this compound-treated groups to the 6-OHDA-only and vehicle control groups to determine the neuroprotective efficacy of this compound.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound potentiates AMPA receptor signaling, leading to increased BDNF expression and activation of pro-survival pathways.
Caption: A typical preclinical experimental workflow for the evaluation of a compound like this compound.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, such as Cmax, T1/2, and AUC in various species, are not extensively available in the public domain. However, a general approach to determining these parameters would involve the following:
-
Animal Model: Utilize appropriate animal models, such as rats or mice.
-
Administration: Administer this compound via relevant routes (e.g., intravenous, intraperitoneal, oral).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Preparation: Extract this compound from the plasma samples.
-
Analysis: Quantify the concentration of this compound in the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Modeling: Use pharmacokinetic software to model the concentration-time data and calculate key parameters.
Conclusion and Future Directions
The early preclinical data for this compound strongly support its role as a potent positive allosteric modulator of AMPA receptors with significant neurotrophic and neuroprotective effects. Its ability to upregulate BDNF highlights its therapeutic potential for a variety of CNS disorders characterized by neuronal dysfunction and loss. While the initial findings are promising, further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, long-term safety, and efficacy in a broader range of disease models. The detailed experimental protocols and data presented in this whitepaper provide a solid foundation for future investigations into this compound and other ampakines.
References
The Ampakine CX614: A Technical Whitepaper on its Early Development and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a benzoxazine-type ampakine, a class of compounds known as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Cortex Pharmaceuticals, early research into this compound has illuminated its potential as a therapeutic agent for a range of neurological and psychiatric disorders, including neurodegenerative diseases and depression. This document provides an in-depth technical guide to the foundational preclinical studies of this compound, detailing its mechanism of action, effects on neuronal function, and neuroprotective properties. All quantitative data are presented in structured tables, key experimental protocols are described in detail, and relevant signaling pathways and workflows are visualized.
Core Mechanism of Action
This compound enhances glutamatergic neurotransmission by binding to a site on the AMPA receptor, distinct from the glutamate (B1630785) binding site. This allosteric modulation slows the receptor's deactivation and desensitization, thereby prolonging the synaptic current mediated by glutamate. This potentiation of AMPA receptor function leads to a cascade of downstream effects, most notably the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis, synaptic plasticity, and neuronal survival.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ for enhancement of field excitatory postsynaptic potentials (fEPSPs) | 20-40 µM | Rat hippocampal slices | |
| EC₅₀ for blockade of AMPA receptor desensitization | 44 µM | Excised patches from neuronal cultures | |
| EC₅₀ for enhancement of currents through homomeric GluR1-3 flop subunits | 19-37 µM | Recombinant AMPA receptors | |
| Threshold dose for BDNF mRNA increase (3 hr incubation) | ~10 µM | Rat organotypic hippocampal slices | |
| Robust dose for BDNF mRNA increase (3 hr incubation) | 20 µM | Rat organotypic hippocampal slices |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Observed Effect | Reference |
| P5 Mice | 1 or 10 mg/kg, i.p., twice a day | Significant increase in BDNF mRNA in hippocampus and cortex | |
| Parkinson's Disease Mouse Model | 50 µM injected intraperitoneally | 37% increase in respiratory rate | |
| Parkinson's Disease Mouse Model | 50 µM injected directly into the preBötC region | 82% increase in respiratory rate |
Key Experimental Protocols
Organotypic Hippocampal Slice Culture
This protocol is fundamental for studying the effects of this compound on neuronal circuitry and gene expression in a preserved tissue architecture.
Materials:
-
P6-P9 mouse pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum, supplemented with glucose and L-glutamine)
-
Millicell cell culture inserts (0.4 µm)
-
Six-well culture plates
-
Vibratome or tissue chopper
Procedure:
-
Humanely euthanize mouse pups in accordance with approved animal care protocols.
-
Rapidly dissect the brain and isolate the hippocampi in ice-cold dissection medium.
-
Slice the hippocampi into 350-400 µm thick sections using a vibratome or tissue chopper.
-
Transfer the slices onto Millicell inserts placed in six-well plates containing 1 mL of culture medium per well.
-
Incubate the slices at 37°C in a humidified 5% CO₂ atmosphere.
-
Change the culture medium every 2-3 days.
-
For this compound treatment, replace the culture medium with medium containing the desired concentration of this compound or vehicle control.
In Situ Hybridization for BDNF mRNA
This technique is used to visualize and quantify the expression of BDNF mRNA within the hippocampal slices following this compound treatment.
Materials:
-
Organotypic hippocampal slices (prepared as above)
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Cryostat
-
Digoxigenin (DIG)-labeled antisense riboprobe for BDNF mRNA
-
Hybridization buffer
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for AP
Procedure:
-
Fix the this compound-treated and control slices in 4% PFA overnight at 4°C.
-
Cryoprotect the slices by incubating in 30% sucrose solution until they sink.
-
Freeze the slices and cut 10-20 µm thick sections using a cryostat. Mount the sections on coated glass slides.
-
Pretreat the sections to permeabilize the tissue and reduce non-specific binding.
-
Hybridize the sections with the DIG-labeled BDNF riboprobe in hybridization buffer overnight at 65°C.
-
Perform stringent washes to remove unbound probe.
-
Incubate the sections with an anti-DIG-AP antibody.
-
Detect the hybridized probe by adding the NBT/BCIP substrate, which will produce a colored precipitate.
-
Image the sections and quantify the signal intensity to determine the relative levels of BDNF mRNA.
Whole-Cell Patch-Clamp Recording
This electrophysiological technique allows for the detailed characterization of how this compound modulates AMPA receptor-mediated synaptic currents in individual neurons.
Materials:
-
Acute hippocampal slices or cultured hippocampal neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., containing K-gluconate, ATP, and GTP)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Micropipette puller
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare acute hippocampal slices or have cultured neurons ready for recording.
-
Continuously perfuse the recording chamber with oxygenated aCSF.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Under microscopic guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).
-
Bath-apply this compound at various concentrations and record the changes in the amplitude, duration, and kinetics of the EPSCs.
Neuroprotection Assay (6-Hydroxydopamine Model)
This assay is used to assess the neuroprotective effects of this compound against dopaminergic neuron degeneration, a model relevant to Parkinson's disease.
Materials:
-
SH-SY5Y cells or primary dopaminergic neurons
-
Cell culture medium
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
MTT assay kit for cell viability
-
LDH assay kit for cytotoxicity
-
Fluorescent microscope and dyes for assessing apoptosis (e.g., Hoechst 33342 and Propidium Iodide)
Procedure:
-
Culture SH-SY5Y cells or primary dopaminergic neurons in appropriate multi-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding 6-OHDA to the culture medium.
-
After a 24-48 hour incubation period, assess cell viability and cytotoxicity using MTT and LDH assays, respectively.
-
Visualize and quantify apoptotic and necrotic cell death using fluorescence microscopy with appropriate stains.
-
Compare the results from this compound-treated groups to the 6-OHDA-only and vehicle control groups to determine the neuroprotective efficacy of this compound.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound potentiates AMPA receptor signaling, leading to increased BDNF expression and activation of pro-survival pathways.
Caption: A typical preclinical experimental workflow for the evaluation of a compound like this compound.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, such as Cmax, T1/2, and AUC in various species, are not extensively available in the public domain. However, a general approach to determining these parameters would involve the following:
-
Animal Model: Utilize appropriate animal models, such as rats or mice.
-
Administration: Administer this compound via relevant routes (e.g., intravenous, intraperitoneal, oral).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Preparation: Extract this compound from the plasma samples.
-
Analysis: Quantify the concentration of this compound in the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Modeling: Use pharmacokinetic software to model the concentration-time data and calculate key parameters.
Conclusion and Future Directions
The early preclinical data for this compound strongly support its role as a potent positive allosteric modulator of AMPA receptors with significant neurotrophic and neuroprotective effects. Its ability to upregulate BDNF highlights its therapeutic potential for a variety of CNS disorders characterized by neuronal dysfunction and loss. While the initial findings are promising, further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, long-term safety, and efficacy in a broader range of disease models. The detailed experimental protocols and data presented in this whitepaper provide a solid foundation for future investigations into this compound and other ampakines.
References
The Ampakine CX614: A Technical Whitepaper on its Early Development and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a benzoxazine-type ampakine, a class of compounds known as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Cortex Pharmaceuticals, early research into this compound has illuminated its potential as a therapeutic agent for a range of neurological and psychiatric disorders, including neurodegenerative diseases and depression. This document provides an in-depth technical guide to the foundational preclinical studies of this compound, detailing its mechanism of action, effects on neuronal function, and neuroprotective properties. All quantitative data are presented in structured tables, key experimental protocols are described in detail, and relevant signaling pathways and workflows are visualized.
Core Mechanism of Action
This compound enhances glutamatergic neurotransmission by binding to a site on the AMPA receptor, distinct from the glutamate binding site. This allosteric modulation slows the receptor's deactivation and desensitization, thereby prolonging the synaptic current mediated by glutamate. This potentiation of AMPA receptor function leads to a cascade of downstream effects, most notably the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis, synaptic plasticity, and neuronal survival.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ for enhancement of field excitatory postsynaptic potentials (fEPSPs) | 20-40 µM | Rat hippocampal slices | |
| EC₅₀ for blockade of AMPA receptor desensitization | 44 µM | Excised patches from neuronal cultures | |
| EC₅₀ for enhancement of currents through homomeric GluR1-3 flop subunits | 19-37 µM | Recombinant AMPA receptors | |
| Threshold dose for BDNF mRNA increase (3 hr incubation) | ~10 µM | Rat organotypic hippocampal slices | |
| Robust dose for BDNF mRNA increase (3 hr incubation) | 20 µM | Rat organotypic hippocampal slices |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Observed Effect | Reference |
| P5 Mice | 1 or 10 mg/kg, i.p., twice a day | Significant increase in BDNF mRNA in hippocampus and cortex | |
| Parkinson's Disease Mouse Model | 50 µM injected intraperitoneally | 37% increase in respiratory rate | |
| Parkinson's Disease Mouse Model | 50 µM injected directly into the preBötC region | 82% increase in respiratory rate |
Key Experimental Protocols
Organotypic Hippocampal Slice Culture
This protocol is fundamental for studying the effects of this compound on neuronal circuitry and gene expression in a preserved tissue architecture.
Materials:
-
P6-P9 mouse pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum, supplemented with glucose and L-glutamine)
-
Millicell cell culture inserts (0.4 µm)
-
Six-well culture plates
-
Vibratome or tissue chopper
Procedure:
-
Humanely euthanize mouse pups in accordance with approved animal care protocols.
-
Rapidly dissect the brain and isolate the hippocampi in ice-cold dissection medium.
-
Slice the hippocampi into 350-400 µm thick sections using a vibratome or tissue chopper.
-
Transfer the slices onto Millicell inserts placed in six-well plates containing 1 mL of culture medium per well.
-
Incubate the slices at 37°C in a humidified 5% CO₂ atmosphere.
-
Change the culture medium every 2-3 days.
-
For this compound treatment, replace the culture medium with medium containing the desired concentration of this compound or vehicle control.
In Situ Hybridization for BDNF mRNA
This technique is used to visualize and quantify the expression of BDNF mRNA within the hippocampal slices following this compound treatment.
Materials:
-
Organotypic hippocampal slices (prepared as above)
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Cryostat
-
Digoxigenin (DIG)-labeled antisense riboprobe for BDNF mRNA
-
Hybridization buffer
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for AP
Procedure:
-
Fix the this compound-treated and control slices in 4% PFA overnight at 4°C.
-
Cryoprotect the slices by incubating in 30% sucrose solution until they sink.
-
Freeze the slices and cut 10-20 µm thick sections using a cryostat. Mount the sections on coated glass slides.
-
Pretreat the sections to permeabilize the tissue and reduce non-specific binding.
-
Hybridize the sections with the DIG-labeled BDNF riboprobe in hybridization buffer overnight at 65°C.
-
Perform stringent washes to remove unbound probe.
-
Incubate the sections with an anti-DIG-AP antibody.
-
Detect the hybridized probe by adding the NBT/BCIP substrate, which will produce a colored precipitate.
-
Image the sections and quantify the signal intensity to determine the relative levels of BDNF mRNA.
Whole-Cell Patch-Clamp Recording
This electrophysiological technique allows for the detailed characterization of how this compound modulates AMPA receptor-mediated synaptic currents in individual neurons.
Materials:
-
Acute hippocampal slices or cultured hippocampal neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., containing K-gluconate, ATP, and GTP)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Micropipette puller
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare acute hippocampal slices or have cultured neurons ready for recording.
-
Continuously perfuse the recording chamber with oxygenated aCSF.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Under microscopic guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).
-
Bath-apply this compound at various concentrations and record the changes in the amplitude, duration, and kinetics of the EPSCs.
Neuroprotection Assay (6-Hydroxydopamine Model)
This assay is used to assess the neuroprotective effects of this compound against dopaminergic neuron degeneration, a model relevant to Parkinson's disease.
Materials:
-
SH-SY5Y cells or primary dopaminergic neurons
-
Cell culture medium
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
MTT assay kit for cell viability
-
LDH assay kit for cytotoxicity
-
Fluorescent microscope and dyes for assessing apoptosis (e.g., Hoechst 33342 and Propidium Iodide)
Procedure:
-
Culture SH-SY5Y cells or primary dopaminergic neurons in appropriate multi-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding 6-OHDA to the culture medium.
-
After a 24-48 hour incubation period, assess cell viability and cytotoxicity using MTT and LDH assays, respectively.
-
Visualize and quantify apoptotic and necrotic cell death using fluorescence microscopy with appropriate stains.
-
Compare the results from this compound-treated groups to the 6-OHDA-only and vehicle control groups to determine the neuroprotective efficacy of this compound.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound potentiates AMPA receptor signaling, leading to increased BDNF expression and activation of pro-survival pathways.
Caption: A typical preclinical experimental workflow for the evaluation of a compound like this compound.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, such as Cmax, T1/2, and AUC in various species, are not extensively available in the public domain. However, a general approach to determining these parameters would involve the following:
-
Animal Model: Utilize appropriate animal models, such as rats or mice.
-
Administration: Administer this compound via relevant routes (e.g., intravenous, intraperitoneal, oral).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Preparation: Extract this compound from the plasma samples.
-
Analysis: Quantify the concentration of this compound in the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Modeling: Use pharmacokinetic software to model the concentration-time data and calculate key parameters.
Conclusion and Future Directions
The early preclinical data for this compound strongly support its role as a potent positive allosteric modulator of AMPA receptors with significant neurotrophic and neuroprotective effects. Its ability to upregulate BDNF highlights its therapeutic potential for a variety of CNS disorders characterized by neuronal dysfunction and loss. While the initial findings are promising, further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, long-term safety, and efficacy in a broader range of disease models. The detailed experimental protocols and data presented in this whitepaper provide a solid foundation for future investigations into this compound and other ampakines.
References
CX614: A Technical Guide to its Classification as a "High Impact" Ampakine
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent member of the ampakine class of drugs, known for its significant positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its classification as a "high impact" ampakine stems from its profound effects on synaptic transmission and plasticity, primarily through its ability to attenuate AMPA receptor desensitization and deactivation. This technical guide provides a comprehensive overview of the preclinical data supporting this classification, detailing the quantitative pharmacology, experimental methodologies, and underlying signaling pathways. The information presented herein is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other high-impact ampakines in various neurological and psychiatric disorders.
Introduction
Ampakines are a class of compounds that enhance glutamatergic neurotransmission by positively modulating AMPA receptors. They are broadly categorized into "low impact" and "high impact" subtypes based on their distinct mechanisms of action and resulting physiological effects. While low-impact ampakines modestly affect receptor kinetics, high-impact ampakines, such as this compound, are characterized by their ability to dramatically alter AMPA receptor function. This includes a near-complete blockade of receptor desensitization, a significant slowing of the deactivation rate, and an increase in the apparent affinity of the receptor for its endogenous ligand, glutamate (B1630785).[1] These properties lead to a substantial amplification and prolongation of excitatory postsynaptic potentials (EPSPs), underlying the "high impact" designation.[1]
This guide will systematically present the quantitative data that defines this compound's pharmacological profile, provide detailed experimental protocols for key assays, and visualize the critical signaling pathways modulated by this compound.
Quantitative Data
The following tables summarize the key quantitative parameters that characterize the high-impact nature of this compound.
Table 1: Electrophysiological Effects of this compound
| Parameter | Value | Experimental System | Reference |
| EC₅₀ for Enhancement of fEPSP | 20 - 40 µM | Hippocampal Slices | [2] |
| EC₅₀ for Blocking Desensitization | 44 µM | Excised Patches | [2] |
| Slowing of Deactivation | 8.4-fold | Excised Patches | [2] |
| EC₅₀ for Enhancement of Glutamate-induced Currents | 32 µM | Cortical Neurons | [3] |
| Enhancement of Excitatory Postsynaptic Current (EPSC) Amplitude and Duration | Significant | Neuronal Cultures | [1] |
Table 2: Effects of this compound on Recombinant AMPA Receptors
| Receptor Subunit | EC₅₀ for Current Enhancement (µM) | Reference |
| GluR1 (flop) | 19 - 37 µM | [2] |
| GluR2 (flop) | 19 - 37 µM | [2] |
| GluR3 (flop) | 19 - 37 µM | [2] |
| Flip Variants | Slightly lower potency than flop | [2] |
Table 3: this compound-Induced Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
| Parameter | Effect | Time Course | Experimental System | Reference |
| BDNF mRNA Levels | Dose-dependent increase | Peak at 12 hours, return to baseline by 48 hours (prolonged exposure) | Cultured Hippocampal Slices | [4] |
| BDNF Protein Levels | Significant increase | Elevated at 6, 24, and 48 hours | Cultured Hippocampal Slices | [4] |
| In Vivo BDNF mRNA | Significant increase (1 or 10 mg/kg, i.p.) | Not specified | P5 Mice Hippocampus and Cortex | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
Objective: To measure the effect of this compound on AMPA receptor-mediated currents and excitatory postsynaptic potentials (EPSPs) in hippocampal neurons.
Materials:
-
Acute hippocampal slices (300-400 µm) from rodents.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂, saturated with 95% O₂/5% CO₂.
-
Intracellular solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
This compound stock solution (e.g., 50 mM in DMSO).
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
Procedure:
-
Prepare acute hippocampal slices using a vibratome and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visually identify pyramidal neurons in the CA1 region using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording configuration.
-
Record baseline AMPA receptor-mediated EPSCs or EPSPs by stimulating Schaffer collateral afferents.
-
Bath-apply this compound at desired concentrations (e.g., 10-100 µM) and record the changes in the amplitude and kinetics (decay time constant) of the synaptic responses.
-
For voltage-clamp experiments, hold the neuron at -70 mV to record AMPA receptor-mediated currents in isolation from NMDA receptor currents.
-
To assess the effect on desensitization, apply rapid, repeated pulses of glutamate to an outside-out patch and measure the current decay in the presence and absence of this compound.
-
Data analysis involves measuring the peak amplitude, decay time constant, and steady-state current of the recorded responses.
In Situ Hybridization for BDNF mRNA
Objective: To quantify the changes in BDNF mRNA expression in brain tissue following this compound administration.
Materials:
-
Rodent brain tissue, fixed and cryoprotected.
-
Digoxigenin (DIG)-labeled antisense riboprobe for BDNF mRNA.
-
Hybridization buffer (e.g., containing 50% formamide, 5x SSC, 1% SDS, 50 µg/ml yeast tRNA, 50 µg/ml heparin).
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
NBT/BCIP substrate for colorimetric detection.
-
Microscope with a digital camera for imaging.
Procedure:
-
Prepare 20 µm thick coronal brain sections using a cryostat and mount them on coated slides.
-
Pretreat the sections with proteinase K to improve probe penetration.
-
Prehybridize the sections in hybridization buffer for 2-4 hours at 55-65°C.
-
Hybridize the sections with the DIG-labeled BDNF riboprobe overnight at 55-65°C.
-
Perform stringent washes in SSC buffer to remove non-specifically bound probe.
-
Block non-specific antibody binding with a blocking solution (e.g., 10% normal sheep serum in Tris-buffered saline with 0.1% Tween-20 - TBST).
-
Incubate the sections with the anti-DIG-AP antibody overnight at 4°C.
-
Wash the sections extensively in TBST.
-
Develop the colorimetric signal by incubating the sections with NBT/BCIP substrate until the desired signal intensity is reached.
-
Stop the reaction, dehydrate the sections, and coverslip.
-
Quantify the signal intensity in specific brain regions (e.g., hippocampus, cortex) using image analysis software.
Western Blotting for AMPA Receptor Subunits
Objective: To determine the effect of chronic this compound treatment on the expression levels of AMPA receptor subunits.
Materials:
-
Brain tissue homogenates from control and this compound-treated animals.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies specific for AMPA receptor subunits (e.g., anti-GluA1, anti-GluA2).
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Enhanced chemiluminescence (ECL) substrate.
-
Gel electrophoresis and blotting equipment.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Homogenize brain tissue in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the AMPA receptor subunit of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: this compound's interaction with the AMPA receptor.
Caption: this compound-induced BDNF signaling pathway.
Caption: Workflow for assessing cognitive enhancement.
Discussion
The cumulative evidence strongly supports the classification of this compound as a high-impact ampakine. Its ability to potently enhance AMPA receptor function, primarily by inhibiting desensitization and slowing deactivation, leads to a significant amplification of synaptic responses.[2] This direct modulation of AMPA receptors is further coupled with a robust, dose-dependent increase in the expression of BDNF, a key neurotrophin involved in synaptic plasticity, learning, and memory.[4] The downstream effects of BDNF elevation, including the increased translation of plasticity-related proteins such as ARC/Arg3.1 and CaMKIIα, likely contribute to the long-term synaptic modifications and potential cognitive-enhancing effects of this compound.[5]
The detailed experimental protocols provided in this guide offer a foundation for the replication and extension of these key findings. The visualized signaling pathways and experimental workflows serve to conceptualize the mechanisms of action and the preclinical assessment of this compound.
It is important to note that the very properties that define this compound as a high-impact ampakine also present potential challenges. The profound and prolonged depolarization of neurons can increase the risk of excitotoxicity and seizure activity. However, research suggests that intermittent treatment schedules may mitigate these risks while still achieving therapeutic benefits, such as neuroprotection.[5]
Conclusion
This compound exemplifies the pharmacological profile of a high-impact ampakine, characterized by its potent and sustained enhancement of AMPA receptor-mediated neurotransmission and its profound effects on neurotrophic factor expression. The quantitative data, detailed methodologies, and elucidated signaling pathways presented in this technical guide provide a comprehensive resource for the scientific community. Further research into the therapeutic window and optimal dosing strategies for this compound and similar compounds will be crucial for translating the preclinical promise of high-impact ampakines into clinical applications for a range of neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
CX614: A Technical Guide to its Classification as a "High Impact" Ampakine
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent member of the ampakine class of drugs, known for its significant positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its classification as a "high impact" ampakine stems from its profound effects on synaptic transmission and plasticity, primarily through its ability to attenuate AMPA receptor desensitization and deactivation. This technical guide provides a comprehensive overview of the preclinical data supporting this classification, detailing the quantitative pharmacology, experimental methodologies, and underlying signaling pathways. The information presented herein is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other high-impact ampakines in various neurological and psychiatric disorders.
Introduction
Ampakines are a class of compounds that enhance glutamatergic neurotransmission by positively modulating AMPA receptors. They are broadly categorized into "low impact" and "high impact" subtypes based on their distinct mechanisms of action and resulting physiological effects. While low-impact ampakines modestly affect receptor kinetics, high-impact ampakines, such as this compound, are characterized by their ability to dramatically alter AMPA receptor function. This includes a near-complete blockade of receptor desensitization, a significant slowing of the deactivation rate, and an increase in the apparent affinity of the receptor for its endogenous ligand, glutamate (B1630785).[1] These properties lead to a substantial amplification and prolongation of excitatory postsynaptic potentials (EPSPs), underlying the "high impact" designation.[1]
This guide will systematically present the quantitative data that defines this compound's pharmacological profile, provide detailed experimental protocols for key assays, and visualize the critical signaling pathways modulated by this compound.
Quantitative Data
The following tables summarize the key quantitative parameters that characterize the high-impact nature of this compound.
Table 1: Electrophysiological Effects of this compound
| Parameter | Value | Experimental System | Reference |
| EC₅₀ for Enhancement of fEPSP | 20 - 40 µM | Hippocampal Slices | [2] |
| EC₅₀ for Blocking Desensitization | 44 µM | Excised Patches | [2] |
| Slowing of Deactivation | 8.4-fold | Excised Patches | [2] |
| EC₅₀ for Enhancement of Glutamate-induced Currents | 32 µM | Cortical Neurons | [3] |
| Enhancement of Excitatory Postsynaptic Current (EPSC) Amplitude and Duration | Significant | Neuronal Cultures | [1] |
Table 2: Effects of this compound on Recombinant AMPA Receptors
| Receptor Subunit | EC₅₀ for Current Enhancement (µM) | Reference |
| GluR1 (flop) | 19 - 37 µM | [2] |
| GluR2 (flop) | 19 - 37 µM | [2] |
| GluR3 (flop) | 19 - 37 µM | [2] |
| Flip Variants | Slightly lower potency than flop | [2] |
Table 3: this compound-Induced Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
| Parameter | Effect | Time Course | Experimental System | Reference |
| BDNF mRNA Levels | Dose-dependent increase | Peak at 12 hours, return to baseline by 48 hours (prolonged exposure) | Cultured Hippocampal Slices | [4] |
| BDNF Protein Levels | Significant increase | Elevated at 6, 24, and 48 hours | Cultured Hippocampal Slices | [4] |
| In Vivo BDNF mRNA | Significant increase (1 or 10 mg/kg, i.p.) | Not specified | P5 Mice Hippocampus and Cortex | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
Objective: To measure the effect of this compound on AMPA receptor-mediated currents and excitatory postsynaptic potentials (EPSPs) in hippocampal neurons.
Materials:
-
Acute hippocampal slices (300-400 µm) from rodents.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂, saturated with 95% O₂/5% CO₂.
-
Intracellular solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
This compound stock solution (e.g., 50 mM in DMSO).
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
Procedure:
-
Prepare acute hippocampal slices using a vibratome and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visually identify pyramidal neurons in the CA1 region using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording configuration.
-
Record baseline AMPA receptor-mediated EPSCs or EPSPs by stimulating Schaffer collateral afferents.
-
Bath-apply this compound at desired concentrations (e.g., 10-100 µM) and record the changes in the amplitude and kinetics (decay time constant) of the synaptic responses.
-
For voltage-clamp experiments, hold the neuron at -70 mV to record AMPA receptor-mediated currents in isolation from NMDA receptor currents.
-
To assess the effect on desensitization, apply rapid, repeated pulses of glutamate to an outside-out patch and measure the current decay in the presence and absence of this compound.
-
Data analysis involves measuring the peak amplitude, decay time constant, and steady-state current of the recorded responses.
In Situ Hybridization for BDNF mRNA
Objective: To quantify the changes in BDNF mRNA expression in brain tissue following this compound administration.
Materials:
-
Rodent brain tissue, fixed and cryoprotected.
-
Digoxigenin (DIG)-labeled antisense riboprobe for BDNF mRNA.
-
Hybridization buffer (e.g., containing 50% formamide, 5x SSC, 1% SDS, 50 µg/ml yeast tRNA, 50 µg/ml heparin).
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
NBT/BCIP substrate for colorimetric detection.
-
Microscope with a digital camera for imaging.
Procedure:
-
Prepare 20 µm thick coronal brain sections using a cryostat and mount them on coated slides.
-
Pretreat the sections with proteinase K to improve probe penetration.
-
Prehybridize the sections in hybridization buffer for 2-4 hours at 55-65°C.
-
Hybridize the sections with the DIG-labeled BDNF riboprobe overnight at 55-65°C.
-
Perform stringent washes in SSC buffer to remove non-specifically bound probe.
-
Block non-specific antibody binding with a blocking solution (e.g., 10% normal sheep serum in Tris-buffered saline with 0.1% Tween-20 - TBST).
-
Incubate the sections with the anti-DIG-AP antibody overnight at 4°C.
-
Wash the sections extensively in TBST.
-
Develop the colorimetric signal by incubating the sections with NBT/BCIP substrate until the desired signal intensity is reached.
-
Stop the reaction, dehydrate the sections, and coverslip.
-
Quantify the signal intensity in specific brain regions (e.g., hippocampus, cortex) using image analysis software.
Western Blotting for AMPA Receptor Subunits
Objective: To determine the effect of chronic this compound treatment on the expression levels of AMPA receptor subunits.
Materials:
-
Brain tissue homogenates from control and this compound-treated animals.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies specific for AMPA receptor subunits (e.g., anti-GluA1, anti-GluA2).
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Enhanced chemiluminescence (ECL) substrate.
-
Gel electrophoresis and blotting equipment.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Homogenize brain tissue in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the AMPA receptor subunit of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: this compound's interaction with the AMPA receptor.
Caption: this compound-induced BDNF signaling pathway.
Caption: Workflow for assessing cognitive enhancement.
Discussion
The cumulative evidence strongly supports the classification of this compound as a high-impact ampakine. Its ability to potently enhance AMPA receptor function, primarily by inhibiting desensitization and slowing deactivation, leads to a significant amplification of synaptic responses.[2] This direct modulation of AMPA receptors is further coupled with a robust, dose-dependent increase in the expression of BDNF, a key neurotrophin involved in synaptic plasticity, learning, and memory.[4] The downstream effects of BDNF elevation, including the increased translation of plasticity-related proteins such as ARC/Arg3.1 and CaMKIIα, likely contribute to the long-term synaptic modifications and potential cognitive-enhancing effects of this compound.[5]
The detailed experimental protocols provided in this guide offer a foundation for the replication and extension of these key findings. The visualized signaling pathways and experimental workflows serve to conceptualize the mechanisms of action and the preclinical assessment of this compound.
It is important to note that the very properties that define this compound as a high-impact ampakine also present potential challenges. The profound and prolonged depolarization of neurons can increase the risk of excitotoxicity and seizure activity. However, research suggests that intermittent treatment schedules may mitigate these risks while still achieving therapeutic benefits, such as neuroprotection.[5]
Conclusion
This compound exemplifies the pharmacological profile of a high-impact ampakine, characterized by its potent and sustained enhancement of AMPA receptor-mediated neurotransmission and its profound effects on neurotrophic factor expression. The quantitative data, detailed methodologies, and elucidated signaling pathways presented in this technical guide provide a comprehensive resource for the scientific community. Further research into the therapeutic window and optimal dosing strategies for this compound and similar compounds will be crucial for translating the preclinical promise of high-impact ampakines into clinical applications for a range of neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
CX614: A Technical Guide to its Classification as a "High Impact" Ampakine
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent member of the ampakine class of drugs, known for its significant positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its classification as a "high impact" ampakine stems from its profound effects on synaptic transmission and plasticity, primarily through its ability to attenuate AMPA receptor desensitization and deactivation. This technical guide provides a comprehensive overview of the preclinical data supporting this classification, detailing the quantitative pharmacology, experimental methodologies, and underlying signaling pathways. The information presented herein is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other high-impact ampakines in various neurological and psychiatric disorders.
Introduction
Ampakines are a class of compounds that enhance glutamatergic neurotransmission by positively modulating AMPA receptors. They are broadly categorized into "low impact" and "high impact" subtypes based on their distinct mechanisms of action and resulting physiological effects. While low-impact ampakines modestly affect receptor kinetics, high-impact ampakines, such as this compound, are characterized by their ability to dramatically alter AMPA receptor function. This includes a near-complete blockade of receptor desensitization, a significant slowing of the deactivation rate, and an increase in the apparent affinity of the receptor for its endogenous ligand, glutamate.[1] These properties lead to a substantial amplification and prolongation of excitatory postsynaptic potentials (EPSPs), underlying the "high impact" designation.[1]
This guide will systematically present the quantitative data that defines this compound's pharmacological profile, provide detailed experimental protocols for key assays, and visualize the critical signaling pathways modulated by this compound.
Quantitative Data
The following tables summarize the key quantitative parameters that characterize the high-impact nature of this compound.
Table 1: Electrophysiological Effects of this compound
| Parameter | Value | Experimental System | Reference |
| EC₅₀ for Enhancement of fEPSP | 20 - 40 µM | Hippocampal Slices | [2] |
| EC₅₀ for Blocking Desensitization | 44 µM | Excised Patches | [2] |
| Slowing of Deactivation | 8.4-fold | Excised Patches | [2] |
| EC₅₀ for Enhancement of Glutamate-induced Currents | 32 µM | Cortical Neurons | [3] |
| Enhancement of Excitatory Postsynaptic Current (EPSC) Amplitude and Duration | Significant | Neuronal Cultures | [1] |
Table 2: Effects of this compound on Recombinant AMPA Receptors
| Receptor Subunit | EC₅₀ for Current Enhancement (µM) | Reference |
| GluR1 (flop) | 19 - 37 µM | [2] |
| GluR2 (flop) | 19 - 37 µM | [2] |
| GluR3 (flop) | 19 - 37 µM | [2] |
| Flip Variants | Slightly lower potency than flop | [2] |
Table 3: this compound-Induced Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
| Parameter | Effect | Time Course | Experimental System | Reference |
| BDNF mRNA Levels | Dose-dependent increase | Peak at 12 hours, return to baseline by 48 hours (prolonged exposure) | Cultured Hippocampal Slices | [4] |
| BDNF Protein Levels | Significant increase | Elevated at 6, 24, and 48 hours | Cultured Hippocampal Slices | [4] |
| In Vivo BDNF mRNA | Significant increase (1 or 10 mg/kg, i.p.) | Not specified | P5 Mice Hippocampus and Cortex | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
Objective: To measure the effect of this compound on AMPA receptor-mediated currents and excitatory postsynaptic potentials (EPSPs) in hippocampal neurons.
Materials:
-
Acute hippocampal slices (300-400 µm) from rodents.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂, saturated with 95% O₂/5% CO₂.
-
Intracellular solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
This compound stock solution (e.g., 50 mM in DMSO).
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
Procedure:
-
Prepare acute hippocampal slices using a vibratome and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visually identify pyramidal neurons in the CA1 region using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording configuration.
-
Record baseline AMPA receptor-mediated EPSCs or EPSPs by stimulating Schaffer collateral afferents.
-
Bath-apply this compound at desired concentrations (e.g., 10-100 µM) and record the changes in the amplitude and kinetics (decay time constant) of the synaptic responses.
-
For voltage-clamp experiments, hold the neuron at -70 mV to record AMPA receptor-mediated currents in isolation from NMDA receptor currents.
-
To assess the effect on desensitization, apply rapid, repeated pulses of glutamate to an outside-out patch and measure the current decay in the presence and absence of this compound.
-
Data analysis involves measuring the peak amplitude, decay time constant, and steady-state current of the recorded responses.
In Situ Hybridization for BDNF mRNA
Objective: To quantify the changes in BDNF mRNA expression in brain tissue following this compound administration.
Materials:
-
Rodent brain tissue, fixed and cryoprotected.
-
Digoxigenin (DIG)-labeled antisense riboprobe for BDNF mRNA.
-
Hybridization buffer (e.g., containing 50% formamide, 5x SSC, 1% SDS, 50 µg/ml yeast tRNA, 50 µg/ml heparin).
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
NBT/BCIP substrate for colorimetric detection.
-
Microscope with a digital camera for imaging.
Procedure:
-
Prepare 20 µm thick coronal brain sections using a cryostat and mount them on coated slides.
-
Pretreat the sections with proteinase K to improve probe penetration.
-
Prehybridize the sections in hybridization buffer for 2-4 hours at 55-65°C.
-
Hybridize the sections with the DIG-labeled BDNF riboprobe overnight at 55-65°C.
-
Perform stringent washes in SSC buffer to remove non-specifically bound probe.
-
Block non-specific antibody binding with a blocking solution (e.g., 10% normal sheep serum in Tris-buffered saline with 0.1% Tween-20 - TBST).
-
Incubate the sections with the anti-DIG-AP antibody overnight at 4°C.
-
Wash the sections extensively in TBST.
-
Develop the colorimetric signal by incubating the sections with NBT/BCIP substrate until the desired signal intensity is reached.
-
Stop the reaction, dehydrate the sections, and coverslip.
-
Quantify the signal intensity in specific brain regions (e.g., hippocampus, cortex) using image analysis software.
Western Blotting for AMPA Receptor Subunits
Objective: To determine the effect of chronic this compound treatment on the expression levels of AMPA receptor subunits.
Materials:
-
Brain tissue homogenates from control and this compound-treated animals.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies specific for AMPA receptor subunits (e.g., anti-GluA1, anti-GluA2).
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Enhanced chemiluminescence (ECL) substrate.
-
Gel electrophoresis and blotting equipment.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Homogenize brain tissue in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the AMPA receptor subunit of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: this compound's interaction with the AMPA receptor.
Caption: this compound-induced BDNF signaling pathway.
Caption: Workflow for assessing cognitive enhancement.
Discussion
The cumulative evidence strongly supports the classification of this compound as a high-impact ampakine. Its ability to potently enhance AMPA receptor function, primarily by inhibiting desensitization and slowing deactivation, leads to a significant amplification of synaptic responses.[2] This direct modulation of AMPA receptors is further coupled with a robust, dose-dependent increase in the expression of BDNF, a key neurotrophin involved in synaptic plasticity, learning, and memory.[4] The downstream effects of BDNF elevation, including the increased translation of plasticity-related proteins such as ARC/Arg3.1 and CaMKIIα, likely contribute to the long-term synaptic modifications and potential cognitive-enhancing effects of this compound.[5]
The detailed experimental protocols provided in this guide offer a foundation for the replication and extension of these key findings. The visualized signaling pathways and experimental workflows serve to conceptualize the mechanisms of action and the preclinical assessment of this compound.
It is important to note that the very properties that define this compound as a high-impact ampakine also present potential challenges. The profound and prolonged depolarization of neurons can increase the risk of excitotoxicity and seizure activity. However, research suggests that intermittent treatment schedules may mitigate these risks while still achieving therapeutic benefits, such as neuroprotection.[5]
Conclusion
This compound exemplifies the pharmacological profile of a high-impact ampakine, characterized by its potent and sustained enhancement of AMPA receptor-mediated neurotransmission and its profound effects on neurotrophic factor expression. The quantitative data, detailed methodologies, and elucidated signaling pathways presented in this technical guide provide a comprehensive resource for the scientific community. Further research into the therapeutic window and optimal dosing strategies for this compound and similar compounds will be crucial for translating the preclinical promise of high-impact ampakines into clinical applications for a range of neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
The Role of CX614 in Modulating Excitatory Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a potent member of the ampakine family of drugs, known for its positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] These receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system, and their modulation has significant implications for synaptic plasticity, learning, and memory. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in modulating excitatory neurotransmission. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound enhances excitatory neurotransmission primarily by modulating the function of AMPA receptors. Its principal mechanisms include:
-
Slowing Deactivation: this compound significantly slows the deactivation of AMPA receptors in response to glutamate (B1630785), prolonging the excitatory postsynaptic current (EPSC).[1]
-
Blocking Desensitization: The compound effectively blocks the desensitization of AMPA receptors, allowing for a sustained response during prolonged glutamate exposure.[1]
These actions lead to an overall enhancement of synaptic strength and have been shown to facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on AMPA receptor function and downstream signaling.
| Parameter | Effect of this compound | EC₅₀ | Cell Type/Preparation | Reference |
| fEPSP Enhancement | Increased amplitude and duration | 20-40 µM | Hippocampal Slices | [1] |
| Autaptic EPSC Enhancement | Increased amplitude and duration | 20-40 µM | Neuronal Cultures | [1] |
| AMPA Receptor Desensitization | Blockade | 44 µM | Excised Patches | [1] |
| AMPA Receptor Deactivation | Slowed by a factor of 8.4 | - | Excised Patches | [1] |
| GluR1-flop Current | Enhancement | 19-37 µM | Recombinant Receptors | [1] |
| GluR2-flop Current | Enhancement | 19-37 µM | Recombinant Receptors | [1] |
| GluR3-flop Current | Enhancement | 19-37 µM | Recombinant Receptors | [1] |
| Protein/mRNA | Effect of this compound | Fold Change/Increase | Time Point | Preparation | Reference |
| BDNF mRNA | Increased expression | Dose-dependent | 3 hours (peak at 12h) | Hippocampal Slices | [2] |
| BDNF Protein | Increased levels | ~2.5-3 fold | 6, 24, and 48 hours | Hippocampal Slices | [2] |
| Arc/Arg3.1 | Increased translation | Not quantified | Rapid | - | [3] |
| CaMKIIα | Increased translation | Not quantified | Rapid | - | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and provide overviews of common experimental workflows used to study its effects.
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
The Role of CX614 in Modulating Excitatory Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a potent member of the ampakine family of drugs, known for its positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] These receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system, and their modulation has significant implications for synaptic plasticity, learning, and memory. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in modulating excitatory neurotransmission. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound enhances excitatory neurotransmission primarily by modulating the function of AMPA receptors. Its principal mechanisms include:
-
Slowing Deactivation: this compound significantly slows the deactivation of AMPA receptors in response to glutamate (B1630785), prolonging the excitatory postsynaptic current (EPSC).[1]
-
Blocking Desensitization: The compound effectively blocks the desensitization of AMPA receptors, allowing for a sustained response during prolonged glutamate exposure.[1]
These actions lead to an overall enhancement of synaptic strength and have been shown to facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on AMPA receptor function and downstream signaling.
| Parameter | Effect of this compound | EC₅₀ | Cell Type/Preparation | Reference |
| fEPSP Enhancement | Increased amplitude and duration | 20-40 µM | Hippocampal Slices | [1] |
| Autaptic EPSC Enhancement | Increased amplitude and duration | 20-40 µM | Neuronal Cultures | [1] |
| AMPA Receptor Desensitization | Blockade | 44 µM | Excised Patches | [1] |
| AMPA Receptor Deactivation | Slowed by a factor of 8.4 | - | Excised Patches | [1] |
| GluR1-flop Current | Enhancement | 19-37 µM | Recombinant Receptors | [1] |
| GluR2-flop Current | Enhancement | 19-37 µM | Recombinant Receptors | [1] |
| GluR3-flop Current | Enhancement | 19-37 µM | Recombinant Receptors | [1] |
| Protein/mRNA | Effect of this compound | Fold Change/Increase | Time Point | Preparation | Reference |
| BDNF mRNA | Increased expression | Dose-dependent | 3 hours (peak at 12h) | Hippocampal Slices | [2] |
| BDNF Protein | Increased levels | ~2.5-3 fold | 6, 24, and 48 hours | Hippocampal Slices | [2] |
| Arc/Arg3.1 | Increased translation | Not quantified | Rapid | - | [3] |
| CaMKIIα | Increased translation | Not quantified | Rapid | - | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and provide overviews of common experimental workflows used to study its effects.
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
The Role of CX614 in Modulating Excitatory Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a potent member of the ampakine family of drugs, known for its positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] These receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system, and their modulation has significant implications for synaptic plasticity, learning, and memory. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in modulating excitatory neurotransmission. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound enhances excitatory neurotransmission primarily by modulating the function of AMPA receptors. Its principal mechanisms include:
-
Slowing Deactivation: this compound significantly slows the deactivation of AMPA receptors in response to glutamate, prolonging the excitatory postsynaptic current (EPSC).[1]
-
Blocking Desensitization: The compound effectively blocks the desensitization of AMPA receptors, allowing for a sustained response during prolonged glutamate exposure.[1]
These actions lead to an overall enhancement of synaptic strength and have been shown to facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on AMPA receptor function and downstream signaling.
| Parameter | Effect of this compound | EC₅₀ | Cell Type/Preparation | Reference |
| fEPSP Enhancement | Increased amplitude and duration | 20-40 µM | Hippocampal Slices | [1] |
| Autaptic EPSC Enhancement | Increased amplitude and duration | 20-40 µM | Neuronal Cultures | [1] |
| AMPA Receptor Desensitization | Blockade | 44 µM | Excised Patches | [1] |
| AMPA Receptor Deactivation | Slowed by a factor of 8.4 | - | Excised Patches | [1] |
| GluR1-flop Current | Enhancement | 19-37 µM | Recombinant Receptors | [1] |
| GluR2-flop Current | Enhancement | 19-37 µM | Recombinant Receptors | [1] |
| GluR3-flop Current | Enhancement | 19-37 µM | Recombinant Receptors | [1] |
| Protein/mRNA | Effect of this compound | Fold Change/Increase | Time Point | Preparation | Reference |
| BDNF mRNA | Increased expression | Dose-dependent | 3 hours (peak at 12h) | Hippocampal Slices | [2] |
| BDNF Protein | Increased levels | ~2.5-3 fold | 6, 24, and 48 hours | Hippocampal Slices | [2] |
| Arc/Arg3.1 | Increased translation | Not quantified | Rapid | - | [3] |
| CaMKIIα | Increased translation | Not quantified | Rapid | - | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and provide overviews of common experimental workflows used to study its effects.
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Initial In Vitro Characterization of CX614: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of CX614, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to design and interpret experiments involving this compound. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Compound Properties and Mechanism of Action
This compound is a member of the ampakine class of drugs, which are known to enhance glutamatergic neurotransmission. It acts as a positive allosteric modulator of AMPA receptors, binding to a site distinct from the glutamate (B1630785) binding site.[1][2] This interaction slows the deactivation and desensitization of the receptor, leading to an amplification of the postsynaptic response to glutamate.[3][4] This modulation of AMPA receptor function underlies its potential therapeutic effects in various neurological and psychiatric disorders.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's in vitro activity, compiled from various electrophysiological and binding studies.
Table 1: Electrophysiological Effects of this compound
| Parameter | Preparation | Value | Reference |
| EC₅₀ for fEPSP Enhancement | Hippocampal Slices | 20 - 40 µM | [3] |
| EC₅₀ for EPSC Enhancement | Neuronal Cultures | 20 - 40 µM | [3] |
| EC₅₀ for Desensitization Block | Excised Patches | 44 µM | [3] |
| Factor of Deactivation Slowing | Excised Patches | 8.4 | [3] |
| EC₅₀ for GluR1 flop Enhancement | Recombinant Receptors | 19 - 37 µM | [3] |
| EC₅₀ for GluR2 flop Enhancement | Recombinant Receptors | 19 - 37 µM | [3] |
| EC₅₀ for GluR3 flop Enhancement | Recombinant Receptors | 19 - 37 µM | [3] |
Table 2: Effects of this compound on Glutamate-Evoked Currents in HEK293 Cells
| This compound Concentration | Effect | Reference |
| 100 µM | Promotes glutamate apparent affinity and increases glutamate-evoked inward currents | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology in Neuronal Cultures
This protocol is designed to measure the effects of this compound on AMPA receptor-mediated currents in cultured neurons.
a. Cell Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
Use neurons after 7-14 days in vitro for mature receptor expression.
b. Recording Solutions:
-
External Solution (ACSF): Comprising (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution: Comprising (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.3 with CsOH).
-
Drug Application: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution. Apply drugs via a rapid perfusion system.
c. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
-
Continuously perfuse with ACSF at a rate of 1-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
Record baseline AMPA receptor-mediated currents evoked by brief application of glutamate (e.g., 1 mM for 1-2 ms).
-
Bath apply this compound at various concentrations and record the potentiation of the glutamate-evoked currents.
-
To measure effects on deactivation, apply a short pulse of glutamate and measure the decay time constant of the evoked current in the absence and presence of this compound.
-
To assess effects on desensitization, apply a prolonged pulse of glutamate (e.g., 100 ms) and measure the steady-state current as a percentage of the peak current.
Field Excitatory Postsynaptic Potential (fEPSP) Recording in Hippocampal Slices
This protocol assesses the impact of this compound on synaptic transmission in a more intact neural circuit.
a. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) slicing medium.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.
b. Recording:
-
Transfer a single slice to a submersion-type recording chamber perfused with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs and establish a stable baseline recording for at least 20 minutes.
-
Switch the perfusion to ACSF containing this compound at the desired concentration.
-
Record the changes in the fEPSP amplitude and duration for at least 30-60 minutes.
-
Wash out the drug with ACSF to observe the reversal of the effect.
AMPA Receptor Radioligand Binding Assay
This assay measures the ability of this compound to allosterically modulate the binding of a radiolabeled agonist to AMPA receptors.
a. Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]fluorowillardiine), and varying concentrations of this compound.
-
For competition assays, include a fixed concentration of the radioligand and varying concentrations of a competing unlabeled ligand.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the EC₅₀ of this compound for enhancing agonist binding.
In Vitro Neuroprotection Assay against MPP⁺ Toxicity
This protocol evaluates the potential of this compound to protect neurons from a neurotoxin.
a. Cell Culture and Treatment:
-
Plate a neuronal cell line (e.g., SH-SY5Y) or primary midbrain neurons in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP⁺), the active metabolite of MPTP, to the culture medium.
-
Co-incubate the cells with this compound and MPP⁺ for an additional 24-48 hours.
b. Viability Assessment:
-
Measure cell viability using a standard method such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
For the MTT assay, incubate cells with MTT solution, then solubilize the formazan (B1609692) product and measure absorbance.
-
For the LDH assay, collect the culture medium and measure LDH activity using a commercially available kit.
-
Calculate the percentage of neuroprotection conferred by this compound relative to the MPP⁺-only treated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Initial In Vitro Characterization of CX614: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of CX614, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to design and interpret experiments involving this compound. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Compound Properties and Mechanism of Action
This compound is a member of the ampakine class of drugs, which are known to enhance glutamatergic neurotransmission. It acts as a positive allosteric modulator of AMPA receptors, binding to a site distinct from the glutamate (B1630785) binding site.[1][2] This interaction slows the deactivation and desensitization of the receptor, leading to an amplification of the postsynaptic response to glutamate.[3][4] This modulation of AMPA receptor function underlies its potential therapeutic effects in various neurological and psychiatric disorders.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's in vitro activity, compiled from various electrophysiological and binding studies.
Table 1: Electrophysiological Effects of this compound
| Parameter | Preparation | Value | Reference |
| EC₅₀ for fEPSP Enhancement | Hippocampal Slices | 20 - 40 µM | [3] |
| EC₅₀ for EPSC Enhancement | Neuronal Cultures | 20 - 40 µM | [3] |
| EC₅₀ for Desensitization Block | Excised Patches | 44 µM | [3] |
| Factor of Deactivation Slowing | Excised Patches | 8.4 | [3] |
| EC₅₀ for GluR1 flop Enhancement | Recombinant Receptors | 19 - 37 µM | [3] |
| EC₅₀ for GluR2 flop Enhancement | Recombinant Receptors | 19 - 37 µM | [3] |
| EC₅₀ for GluR3 flop Enhancement | Recombinant Receptors | 19 - 37 µM | [3] |
Table 2: Effects of this compound on Glutamate-Evoked Currents in HEK293 Cells
| This compound Concentration | Effect | Reference |
| 100 µM | Promotes glutamate apparent affinity and increases glutamate-evoked inward currents | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology in Neuronal Cultures
This protocol is designed to measure the effects of this compound on AMPA receptor-mediated currents in cultured neurons.
a. Cell Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
Use neurons after 7-14 days in vitro for mature receptor expression.
b. Recording Solutions:
-
External Solution (ACSF): Comprising (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution: Comprising (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.3 with CsOH).
-
Drug Application: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution. Apply drugs via a rapid perfusion system.
c. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
-
Continuously perfuse with ACSF at a rate of 1-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
Record baseline AMPA receptor-mediated currents evoked by brief application of glutamate (e.g., 1 mM for 1-2 ms).
-
Bath apply this compound at various concentrations and record the potentiation of the glutamate-evoked currents.
-
To measure effects on deactivation, apply a short pulse of glutamate and measure the decay time constant of the evoked current in the absence and presence of this compound.
-
To assess effects on desensitization, apply a prolonged pulse of glutamate (e.g., 100 ms) and measure the steady-state current as a percentage of the peak current.
Field Excitatory Postsynaptic Potential (fEPSP) Recording in Hippocampal Slices
This protocol assesses the impact of this compound on synaptic transmission in a more intact neural circuit.
a. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) slicing medium.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.
b. Recording:
-
Transfer a single slice to a submersion-type recording chamber perfused with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs and establish a stable baseline recording for at least 20 minutes.
-
Switch the perfusion to ACSF containing this compound at the desired concentration.
-
Record the changes in the fEPSP amplitude and duration for at least 30-60 minutes.
-
Wash out the drug with ACSF to observe the reversal of the effect.
AMPA Receptor Radioligand Binding Assay
This assay measures the ability of this compound to allosterically modulate the binding of a radiolabeled agonist to AMPA receptors.
a. Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]fluorowillardiine), and varying concentrations of this compound.
-
For competition assays, include a fixed concentration of the radioligand and varying concentrations of a competing unlabeled ligand.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the EC₅₀ of this compound for enhancing agonist binding.
In Vitro Neuroprotection Assay against MPP⁺ Toxicity
This protocol evaluates the potential of this compound to protect neurons from a neurotoxin.
a. Cell Culture and Treatment:
-
Plate a neuronal cell line (e.g., SH-SY5Y) or primary midbrain neurons in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP⁺), the active metabolite of MPTP, to the culture medium.
-
Co-incubate the cells with this compound and MPP⁺ for an additional 24-48 hours.
b. Viability Assessment:
-
Measure cell viability using a standard method such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
For the MTT assay, incubate cells with MTT solution, then solubilize the formazan (B1609692) product and measure absorbance.
-
For the LDH assay, collect the culture medium and measure LDH activity using a commercially available kit.
-
Calculate the percentage of neuroprotection conferred by this compound relative to the MPP⁺-only treated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Initial In Vitro Characterization of CX614: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of CX614, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to design and interpret experiments involving this compound. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Compound Properties and Mechanism of Action
This compound is a member of the ampakine class of drugs, which are known to enhance glutamatergic neurotransmission. It acts as a positive allosteric modulator of AMPA receptors, binding to a site distinct from the glutamate binding site.[1][2] This interaction slows the deactivation and desensitization of the receptor, leading to an amplification of the postsynaptic response to glutamate.[3][4] This modulation of AMPA receptor function underlies its potential therapeutic effects in various neurological and psychiatric disorders.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's in vitro activity, compiled from various electrophysiological and binding studies.
Table 1: Electrophysiological Effects of this compound
| Parameter | Preparation | Value | Reference |
| EC₅₀ for fEPSP Enhancement | Hippocampal Slices | 20 - 40 µM | [3] |
| EC₅₀ for EPSC Enhancement | Neuronal Cultures | 20 - 40 µM | [3] |
| EC₅₀ for Desensitization Block | Excised Patches | 44 µM | [3] |
| Factor of Deactivation Slowing | Excised Patches | 8.4 | [3] |
| EC₅₀ for GluR1 flop Enhancement | Recombinant Receptors | 19 - 37 µM | [3] |
| EC₅₀ for GluR2 flop Enhancement | Recombinant Receptors | 19 - 37 µM | [3] |
| EC₅₀ for GluR3 flop Enhancement | Recombinant Receptors | 19 - 37 µM | [3] |
Table 2: Effects of this compound on Glutamate-Evoked Currents in HEK293 Cells
| This compound Concentration | Effect | Reference |
| 100 µM | Promotes glutamate apparent affinity and increases glutamate-evoked inward currents | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology in Neuronal Cultures
This protocol is designed to measure the effects of this compound on AMPA receptor-mediated currents in cultured neurons.
a. Cell Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
Use neurons after 7-14 days in vitro for mature receptor expression.
b. Recording Solutions:
-
External Solution (ACSF): Comprising (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution: Comprising (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.3 with CsOH).
-
Drug Application: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution. Apply drugs via a rapid perfusion system.
c. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
-
Continuously perfuse with ACSF at a rate of 1-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
Record baseline AMPA receptor-mediated currents evoked by brief application of glutamate (e.g., 1 mM for 1-2 ms).
-
Bath apply this compound at various concentrations and record the potentiation of the glutamate-evoked currents.
-
To measure effects on deactivation, apply a short pulse of glutamate and measure the decay time constant of the evoked current in the absence and presence of this compound.
-
To assess effects on desensitization, apply a prolonged pulse of glutamate (e.g., 100 ms) and measure the steady-state current as a percentage of the peak current.
Field Excitatory Postsynaptic Potential (fEPSP) Recording in Hippocampal Slices
This protocol assesses the impact of this compound on synaptic transmission in a more intact neural circuit.
a. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) slicing medium.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.
b. Recording:
-
Transfer a single slice to a submersion-type recording chamber perfused with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs and establish a stable baseline recording for at least 20 minutes.
-
Switch the perfusion to ACSF containing this compound at the desired concentration.
-
Record the changes in the fEPSP amplitude and duration for at least 30-60 minutes.
-
Wash out the drug with ACSF to observe the reversal of the effect.
AMPA Receptor Radioligand Binding Assay
This assay measures the ability of this compound to allosterically modulate the binding of a radiolabeled agonist to AMPA receptors.
a. Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]fluorowillardiine), and varying concentrations of this compound.
-
For competition assays, include a fixed concentration of the radioligand and varying concentrations of a competing unlabeled ligand.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the EC₅₀ of this compound for enhancing agonist binding.
In Vitro Neuroprotection Assay against MPP⁺ Toxicity
This protocol evaluates the potential of this compound to protect neurons from a neurotoxin.
a. Cell Culture and Treatment:
-
Plate a neuronal cell line (e.g., SH-SY5Y) or primary midbrain neurons in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP⁺), the active metabolite of MPTP, to the culture medium.
-
Co-incubate the cells with this compound and MPP⁺ for an additional 24-48 hours.
b. Viability Assessment:
-
Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
For the MTT assay, incubate cells with MTT solution, then solubilize the formazan product and measure absorbance.
-
For the LDH assay, collect the culture medium and measure LDH activity using a commercially available kit.
-
Calculate the percentage of neuroprotection conferred by this compound relative to the MPP⁺-only treated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Methodological & Application
Application Notes and Protocols for CX614 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to a class of compounds known as ampakines.[1][2] It enhances excitatory synaptic transmission by reducing the deactivation and desensitization of AMPA receptors.[3] This activity leads to a number of downstream effects, most notably the rapid increase in the synthesis and release of brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic plasticity, learning, and memory.[1][3] Consequently, this compound has been investigated for its therapeutic potential in a range of neurological and psychiatric conditions, including neurodegenerative diseases and depression.[1] These notes provide a comprehensive overview of the dosage and administration of this compound in mice for preclinical research, including detailed experimental protocols and a summary of reported dosages.
Data Presentation: Quantitative Dosage and Administration Data
The following tables summarize the reported dosages and administration details for this compound and other relevant ampakines in rodent models.
Table 1: Reported Dosages of this compound in Mice
| Dosage | Route of Administration | Frequency | Mouse Model | Outcome Investigated | Reference |
| 1 mg/kg | Intraperitoneal (i.p.) | Twice a day | P5 Neonatal Mice | BDNF mRNA levels | (Dicou E, et al., 2003 as cited in MedChemExpress) |
| 10 mg/kg | Intraperitoneal (i.p.) | Twice a day | P5 Neonatal Mice | BDNF mRNA levels | (Dicou E, et al., 2003 as cited in MedChemExpress) |
| 50 µM | Intraperitoneal (i.p.) | Single injection | Parkinson's Disease model | Respiratory rate | (Oliveira LM, et al., 2023)[4][5] |
Table 2: In Vitro Concentrations of this compound
| Concentration | System | Duration | Outcome Investigated | Reference |
| 10 µM | Cultured Cortical Neurons | 1 hour | mTOR phosphorylation | (Jourdi H, et al., 2009)[1] |
| 50 µM | Acute Hippocampal Slices | 1 hour | TrkB phosphorylation | (Jourdi H, et al., 2009)[1] |
Table 3: Dosages of Other Ampakines for In Vivo Studies (for reference)
| Compound | Dosage | Route of Administration | Vehicle | Animal Model | Reference |
| CX546 | Not specified | Intraperitoneal (i.p.) | Not specified | Middle-aged mice | (Lauterborn JC, et al., 2000)[2][6] |
| CX717 | 15 mg/kg | Intravenous (i.v.) | 10% 2-hydroxypropyl-β-cyclodextrin (HPCD) | Rats | (Stakland A, et al., 2020) |
| CX929 | 5 mg/kg | Intraperitoneal (i.p.) | 10% cyclodextrin (B1172386) in 0.45% saline | R6/2 mice (Huntington's model) | (Simmons DA, et al., 2011) |
| CX516 | 35 mg/kg | Intraperitoneal (i.p.) | 25% 2-hydroxypropyl-β-cyclodextrin in saline/water | Rats | (Hampson RE, et al., 1998)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol is based on established methods for solubilizing ampakines for in vivo use. Due to the hydrophobic nature of this compound, a vehicle containing a solubilizing agent such as cyclodextrin is recommended.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HPCD)
-
Sterile 0.9% saline
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Prepare the Vehicle Solution (10% HPCD in Saline):
-
Weigh the required amount of HPCD. For 10 ml of vehicle, use 1 g of HPCD.
-
In a sterile container, dissolve the HPCD in approximately 8 ml of sterile 0.9% saline.
-
Gently warm and vortex until the HPCD is fully dissolved.
-
Bring the final volume to 10 ml with sterile 0.9% saline.
-
Sterile-filter the vehicle solution using a 0.22 µm syringe filter.
-
-
Prepare the this compound Dosing Solution:
-
Determine the required concentration of this compound based on the desired dosage (e.g., 1 mg/ml for a 10 ml/kg injection volume to achieve a 10 mg/kg dose).
-
Weigh the appropriate amount of this compound powder and place it in a sterile tube.
-
Add the prepared 10% HPCD vehicle to the this compound powder.
-
Vortex thoroughly for 2-3 minutes.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution. The final solution should be clear.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a standard procedure for administering the prepared this compound solution to mice via intraperitoneal injection.
Materials:
-
Prepared this compound dosing solution
-
Mouse restraint device (optional)
-
1 ml syringes with 25-27 gauge needles
-
70% ethanol (B145695) and sterile gauze
-
Sharps container
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse by grasping the loose skin on its neck and back, ensuring the animal is secure but can breathe comfortably. The tail can be secured with the little finger of the same hand.
-
-
Injection Site Identification:
-
Position the mouse so its head is tilted slightly downwards.
-
The injection site is in the lower right or left quadrant of the abdomen. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.
-
-
Administration:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no bodily fluids (e.g., blood, urine) are drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is 10 ml/kg.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress, discomfort, or adverse reactions.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced BDNF Upregulation
Caption: Signaling cascade of this compound leading to enhanced synaptic plasticity.
Experimental Workflow for In Vivo this compound Administration
Caption: Workflow for this compound administration and subsequent analysis in mice.
References
- 1. Ampakine pretreatment enables a single brief hypoxic episode to evoke phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [mdpi.com]
Application Notes and Protocols for CX614 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to a class of compounds known as ampakines.[1][2] It enhances excitatory synaptic transmission by reducing the deactivation and desensitization of AMPA receptors.[3] This activity leads to a number of downstream effects, most notably the rapid increase in the synthesis and release of brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic plasticity, learning, and memory.[1][3] Consequently, this compound has been investigated for its therapeutic potential in a range of neurological and psychiatric conditions, including neurodegenerative diseases and depression.[1] These notes provide a comprehensive overview of the dosage and administration of this compound in mice for preclinical research, including detailed experimental protocols and a summary of reported dosages.
Data Presentation: Quantitative Dosage and Administration Data
The following tables summarize the reported dosages and administration details for this compound and other relevant ampakines in rodent models.
Table 1: Reported Dosages of this compound in Mice
| Dosage | Route of Administration | Frequency | Mouse Model | Outcome Investigated | Reference |
| 1 mg/kg | Intraperitoneal (i.p.) | Twice a day | P5 Neonatal Mice | BDNF mRNA levels | (Dicou E, et al., 2003 as cited in MedChemExpress) |
| 10 mg/kg | Intraperitoneal (i.p.) | Twice a day | P5 Neonatal Mice | BDNF mRNA levels | (Dicou E, et al., 2003 as cited in MedChemExpress) |
| 50 µM | Intraperitoneal (i.p.) | Single injection | Parkinson's Disease model | Respiratory rate | (Oliveira LM, et al., 2023)[4][5] |
Table 2: In Vitro Concentrations of this compound
| Concentration | System | Duration | Outcome Investigated | Reference |
| 10 µM | Cultured Cortical Neurons | 1 hour | mTOR phosphorylation | (Jourdi H, et al., 2009)[1] |
| 50 µM | Acute Hippocampal Slices | 1 hour | TrkB phosphorylation | (Jourdi H, et al., 2009)[1] |
Table 3: Dosages of Other Ampakines for In Vivo Studies (for reference)
| Compound | Dosage | Route of Administration | Vehicle | Animal Model | Reference |
| CX546 | Not specified | Intraperitoneal (i.p.) | Not specified | Middle-aged mice | (Lauterborn JC, et al., 2000)[2][6] |
| CX717 | 15 mg/kg | Intravenous (i.v.) | 10% 2-hydroxypropyl-β-cyclodextrin (HPCD) | Rats | (Stakland A, et al., 2020) |
| CX929 | 5 mg/kg | Intraperitoneal (i.p.) | 10% cyclodextrin (B1172386) in 0.45% saline | R6/2 mice (Huntington's model) | (Simmons DA, et al., 2011) |
| CX516 | 35 mg/kg | Intraperitoneal (i.p.) | 25% 2-hydroxypropyl-β-cyclodextrin in saline/water | Rats | (Hampson RE, et al., 1998)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol is based on established methods for solubilizing ampakines for in vivo use. Due to the hydrophobic nature of this compound, a vehicle containing a solubilizing agent such as cyclodextrin is recommended.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HPCD)
-
Sterile 0.9% saline
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Prepare the Vehicle Solution (10% HPCD in Saline):
-
Weigh the required amount of HPCD. For 10 ml of vehicle, use 1 g of HPCD.
-
In a sterile container, dissolve the HPCD in approximately 8 ml of sterile 0.9% saline.
-
Gently warm and vortex until the HPCD is fully dissolved.
-
Bring the final volume to 10 ml with sterile 0.9% saline.
-
Sterile-filter the vehicle solution using a 0.22 µm syringe filter.
-
-
Prepare the this compound Dosing Solution:
-
Determine the required concentration of this compound based on the desired dosage (e.g., 1 mg/ml for a 10 ml/kg injection volume to achieve a 10 mg/kg dose).
-
Weigh the appropriate amount of this compound powder and place it in a sterile tube.
-
Add the prepared 10% HPCD vehicle to the this compound powder.
-
Vortex thoroughly for 2-3 minutes.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution. The final solution should be clear.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a standard procedure for administering the prepared this compound solution to mice via intraperitoneal injection.
Materials:
-
Prepared this compound dosing solution
-
Mouse restraint device (optional)
-
1 ml syringes with 25-27 gauge needles
-
70% ethanol (B145695) and sterile gauze
-
Sharps container
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse by grasping the loose skin on its neck and back, ensuring the animal is secure but can breathe comfortably. The tail can be secured with the little finger of the same hand.
-
-
Injection Site Identification:
-
Position the mouse so its head is tilted slightly downwards.
-
The injection site is in the lower right or left quadrant of the abdomen. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.
-
-
Administration:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no bodily fluids (e.g., blood, urine) are drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is 10 ml/kg.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress, discomfort, or adverse reactions.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced BDNF Upregulation
Caption: Signaling cascade of this compound leading to enhanced synaptic plasticity.
Experimental Workflow for In Vivo this compound Administration
Caption: Workflow for this compound administration and subsequent analysis in mice.
References
- 1. Ampakine pretreatment enables a single brief hypoxic episode to evoke phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [mdpi.com]
Application Notes and Protocols for CX614 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to a class of compounds known as ampakines.[1][2] It enhances excitatory synaptic transmission by reducing the deactivation and desensitization of AMPA receptors.[3] This activity leads to a number of downstream effects, most notably the rapid increase in the synthesis and release of brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic plasticity, learning, and memory.[1][3] Consequently, this compound has been investigated for its therapeutic potential in a range of neurological and psychiatric conditions, including neurodegenerative diseases and depression.[1] These notes provide a comprehensive overview of the dosage and administration of this compound in mice for preclinical research, including detailed experimental protocols and a summary of reported dosages.
Data Presentation: Quantitative Dosage and Administration Data
The following tables summarize the reported dosages and administration details for this compound and other relevant ampakines in rodent models.
Table 1: Reported Dosages of this compound in Mice
| Dosage | Route of Administration | Frequency | Mouse Model | Outcome Investigated | Reference |
| 1 mg/kg | Intraperitoneal (i.p.) | Twice a day | P5 Neonatal Mice | BDNF mRNA levels | (Dicou E, et al., 2003 as cited in MedChemExpress) |
| 10 mg/kg | Intraperitoneal (i.p.) | Twice a day | P5 Neonatal Mice | BDNF mRNA levels | (Dicou E, et al., 2003 as cited in MedChemExpress) |
| 50 µM | Intraperitoneal (i.p.) | Single injection | Parkinson's Disease model | Respiratory rate | (Oliveira LM, et al., 2023)[4][5] |
Table 2: In Vitro Concentrations of this compound
| Concentration | System | Duration | Outcome Investigated | Reference |
| 10 µM | Cultured Cortical Neurons | 1 hour | mTOR phosphorylation | (Jourdi H, et al., 2009)[1] |
| 50 µM | Acute Hippocampal Slices | 1 hour | TrkB phosphorylation | (Jourdi H, et al., 2009)[1] |
Table 3: Dosages of Other Ampakines for In Vivo Studies (for reference)
| Compound | Dosage | Route of Administration | Vehicle | Animal Model | Reference |
| CX546 | Not specified | Intraperitoneal (i.p.) | Not specified | Middle-aged mice | (Lauterborn JC, et al., 2000)[2][6] |
| CX717 | 15 mg/kg | Intravenous (i.v.) | 10% 2-hydroxypropyl-β-cyclodextrin (HPCD) | Rats | (Stakland A, et al., 2020) |
| CX929 | 5 mg/kg | Intraperitoneal (i.p.) | 10% cyclodextrin in 0.45% saline | R6/2 mice (Huntington's model) | (Simmons DA, et al., 2011) |
| CX516 | 35 mg/kg | Intraperitoneal (i.p.) | 25% 2-hydroxypropyl-β-cyclodextrin in saline/water | Rats | (Hampson RE, et al., 1998)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol is based on established methods for solubilizing ampakines for in vivo use. Due to the hydrophobic nature of this compound, a vehicle containing a solubilizing agent such as cyclodextrin is recommended.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HPCD)
-
Sterile 0.9% saline
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Prepare the Vehicle Solution (10% HPCD in Saline):
-
Weigh the required amount of HPCD. For 10 ml of vehicle, use 1 g of HPCD.
-
In a sterile container, dissolve the HPCD in approximately 8 ml of sterile 0.9% saline.
-
Gently warm and vortex until the HPCD is fully dissolved.
-
Bring the final volume to 10 ml with sterile 0.9% saline.
-
Sterile-filter the vehicle solution using a 0.22 µm syringe filter.
-
-
Prepare the this compound Dosing Solution:
-
Determine the required concentration of this compound based on the desired dosage (e.g., 1 mg/ml for a 10 ml/kg injection volume to achieve a 10 mg/kg dose).
-
Weigh the appropriate amount of this compound powder and place it in a sterile tube.
-
Add the prepared 10% HPCD vehicle to the this compound powder.
-
Vortex thoroughly for 2-3 minutes.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution. The final solution should be clear.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a standard procedure for administering the prepared this compound solution to mice via intraperitoneal injection.
Materials:
-
Prepared this compound dosing solution
-
Mouse restraint device (optional)
-
1 ml syringes with 25-27 gauge needles
-
70% ethanol and sterile gauze
-
Sharps container
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse by grasping the loose skin on its neck and back, ensuring the animal is secure but can breathe comfortably. The tail can be secured with the little finger of the same hand.
-
-
Injection Site Identification:
-
Position the mouse so its head is tilted slightly downwards.
-
The injection site is in the lower right or left quadrant of the abdomen. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.
-
-
Administration:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no bodily fluids (e.g., blood, urine) are drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is 10 ml/kg.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress, discomfort, or adverse reactions.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced BDNF Upregulation
Caption: Signaling cascade of this compound leading to enhanced synaptic plasticity.
Experimental Workflow for In Vivo this compound Administration
Caption: Workflow for this compound administration and subsequent analysis in mice.
References
- 1. Ampakine pretreatment enables a single brief hypoxic episode to evoke phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [mdpi.com]
Application Notes and Protocols for Preparing CX614 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a potent, brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As an "ampakine," it enhances excitatory postsynaptic potentials by slowing the deactivation and desensitization of AMPA receptors in response to glutamate.[1] This activity leads to increased levels of brain-derived neurotrophic factor (BDNF), a key protein involved in synaptic plasticity.[2][3] These characteristics make this compound a valuable tool for in vitro studies related to neurodegenerative diseases, psychiatric disorders, and synaptic function.[1][2] Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions.
Chemical Properties and Storage
A summary of the key chemical properties and storage recommendations for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄ | [2] |
| Molecular Weight | 247.25 g/mol | [2] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Storage of Powder | 2-8°C | |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [1][3] |
Solubility Data
This compound is soluble in several organic solvents. The following table summarizes its solubility. For cell culture applications, sterile, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Maximum Concentration | Notes | Source |
| DMSO | 100 mM (24.73 mg/mL) | Warming and sonication may be required. | [3] |
| Ethanol | 100 mM | --- | [3] |
| Water | 5 mg/mL | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 24.73 mg of this compound.
-
Adding Solvent: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolving this compound:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of precipitates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the primary DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Serial Dilution (Recommended): To ensure accurate final concentrations and minimize DMSO toxicity, it is recommended to perform serial dilutions.
-
Prepare an intermediate dilution of the 100 mM stock solution in pre-warmed culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of culture medium.
-
From the intermediate dilution, add the appropriate volume to your cell culture plates to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture, add 10 µL of the 1 mM intermediate solution.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to your cells. Typically, a final DMSO concentration of less than 0.1% (v/v) is well-tolerated by most cell lines.
-
Application to Cells: Gently mix the medium in the culture plates after adding the this compound working solution to ensure even distribution.
-
Controls: Always include a vehicle control in your experiments by adding the same final concentration of DMSO (without this compound) to a set of control wells or flasks.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general workflow for its use in cell culture experiments.
Caption: this compound enhances AMPA receptor signaling, leading to increased BDNF expression.
Caption: General workflow for using this compound in cell culture experiments.
References
Application Notes and Protocols for Preparing CX614 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a potent, brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As an "ampakine," it enhances excitatory postsynaptic potentials by slowing the deactivation and desensitization of AMPA receptors in response to glutamate.[1] This activity leads to increased levels of brain-derived neurotrophic factor (BDNF), a key protein involved in synaptic plasticity.[2][3] These characteristics make this compound a valuable tool for in vitro studies related to neurodegenerative diseases, psychiatric disorders, and synaptic function.[1][2] Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions.
Chemical Properties and Storage
A summary of the key chemical properties and storage recommendations for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄ | [2] |
| Molecular Weight | 247.25 g/mol | [2] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Storage of Powder | 2-8°C | |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [1][3] |
Solubility Data
This compound is soluble in several organic solvents. The following table summarizes its solubility. For cell culture applications, sterile, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Maximum Concentration | Notes | Source |
| DMSO | 100 mM (24.73 mg/mL) | Warming and sonication may be required. | [3] |
| Ethanol | 100 mM | --- | [3] |
| Water | 5 mg/mL | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 24.73 mg of this compound.
-
Adding Solvent: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolving this compound:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of precipitates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the primary DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Serial Dilution (Recommended): To ensure accurate final concentrations and minimize DMSO toxicity, it is recommended to perform serial dilutions.
-
Prepare an intermediate dilution of the 100 mM stock solution in pre-warmed culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of culture medium.
-
From the intermediate dilution, add the appropriate volume to your cell culture plates to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture, add 10 µL of the 1 mM intermediate solution.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to your cells. Typically, a final DMSO concentration of less than 0.1% (v/v) is well-tolerated by most cell lines.
-
Application to Cells: Gently mix the medium in the culture plates after adding the this compound working solution to ensure even distribution.
-
Controls: Always include a vehicle control in your experiments by adding the same final concentration of DMSO (without this compound) to a set of control wells or flasks.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general workflow for its use in cell culture experiments.
Caption: this compound enhances AMPA receptor signaling, leading to increased BDNF expression.
Caption: General workflow for using this compound in cell culture experiments.
References
Application Notes and Protocols for Preparing CX614 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a potent, brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As an "ampakine," it enhances excitatory postsynaptic potentials by slowing the deactivation and desensitization of AMPA receptors in response to glutamate.[1] This activity leads to increased levels of brain-derived neurotrophic factor (BDNF), a key protein involved in synaptic plasticity.[2][3] These characteristics make this compound a valuable tool for in vitro studies related to neurodegenerative diseases, psychiatric disorders, and synaptic function.[1][2] Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions.
Chemical Properties and Storage
A summary of the key chemical properties and storage recommendations for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄ | [2] |
| Molecular Weight | 247.25 g/mol | [2] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Storage of Powder | 2-8°C | |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [1][3] |
Solubility Data
This compound is soluble in several organic solvents. The following table summarizes its solubility. For cell culture applications, sterile, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Maximum Concentration | Notes | Source |
| DMSO | 100 mM (24.73 mg/mL) | Warming and sonication may be required. | [3] |
| Ethanol | 100 mM | --- | [3] |
| Water | 5 mg/mL | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 24.73 mg of this compound.
-
Adding Solvent: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolving this compound:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of precipitates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the primary DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Serial Dilution (Recommended): To ensure accurate final concentrations and minimize DMSO toxicity, it is recommended to perform serial dilutions.
-
Prepare an intermediate dilution of the 100 mM stock solution in pre-warmed culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of culture medium.
-
From the intermediate dilution, add the appropriate volume to your cell culture plates to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture, add 10 µL of the 1 mM intermediate solution.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to your cells. Typically, a final DMSO concentration of less than 0.1% (v/v) is well-tolerated by most cell lines.
-
Application to Cells: Gently mix the medium in the culture plates after adding the this compound working solution to ensure even distribution.
-
Controls: Always include a vehicle control in your experiments by adding the same final concentration of DMSO (without this compound) to a set of control wells or flasks.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general workflow for its use in cell culture experiments.
Caption: this compound enhances AMPA receptor signaling, leading to increased BDNF expression.
Caption: General workflow for using this compound in cell culture experiments.
References
Application Notes and Protocols for CX614 in Long-Term Potentiation (LTP) Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a potent positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, classified as a high-impact ampakine.[1][2] It enhances excitatory synaptic transmission by slowing the deactivation and blocking the desensitization of AMPA receptors.[1] This modulation of AMPA receptor function leads to an increase in synaptic strength and has been shown to facilitate the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. Furthermore, this compound promotes the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in synaptic plasticity.[3] These properties make this compound a valuable pharmacological tool for studying the molecular mechanisms of LTP and a potential therapeutic agent for cognitive disorders.
These application notes provide detailed protocols for the use of this compound in LTP induction experiments in hippocampal slices, along with a summary of its quantitative effects and a description of the underlying signaling pathways.
Data Presentation
Table 1: Quantitative Effects of this compound on Synaptic Transmission and Plasticity
| Parameter | Value | Brain Region | Preparation | Reference |
| EC₅₀ for fEPSP Enhancement | 20 - 40 µM | Hippocampus | Acute Slices | [1] |
| EC₅₀ for Desensitization Block | 44 µM | - | Excised Patches | [1] |
| Increase in BDNF mRNA | Significant increase at 10-50 µM | Hippocampus | Organotypic Slices | [3] |
| Slowing of Deactivation | 8.4-fold | - | Excised Patches | [1] |
Table 2: Recommended Parameters for this compound-Facilitated LTP Induction
| Parameter | Recommended Value | Notes |
| This compound Concentration | 10 - 50 µM | Start with 20 µM and optimize for your specific preparation. |
| Pre-incubation Time | 20 - 30 minutes | Based on typical drug application protocols in slice electrophysiology. |
| High-Frequency Stimulation (HFS) | 1 train of 100 Hz for 1 second | A standard and effective protocol for inducing LTP. |
| Recording Duration Post-HFS | At least 60 minutes | To confirm the long-lasting nature of the potentiation. |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for in vitro LTP studies.
Materials:
-
Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Recovery chamber
Solutions:
-
Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Dextrose, 3 MgCl₂, 1 CaCl₂. Osmolality ~300-310 mOsm.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Dextrose, 1.3 MgCl₂, 2.5 CaCl₂. Osmolality ~300-310 mOsm.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-gassed cutting solution.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Cut transverse hippocampal slices (typically 350-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording and LTP Induction with this compound
This protocol details the procedure for extracellular field potential recordings in the CA1 region of the hippocampus and the induction of LTP facilitated by this compound.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
aCSF
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
Stimulus isolator
Procedure:
-
Transfer a single slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Position the stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and the recording electrode in the apical dendritic layer of the CA1 region.
-
Baseline Recording:
-
Deliver single test pulses (e.g., 0.1 ms (B15284909) duration) every 20-30 seconds to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Adjust the stimulus intensity to elicit an fEPSP amplitude that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application:
-
Prepare the desired final concentration of this compound in aCSF from the stock solution.
-
Switch the perfusion to the aCSF containing this compound and allow the slice to incubate for 20-30 minutes.
-
-
LTP Induction:
-
While continuing to perfuse with this compound-containing aCSF, deliver a high-frequency stimulation (HFS) protocol to the Schaffer collaterals. A standard protocol is a single train of 100 pulses at 100 Hz for 1 second.
-
-
Post-HFS Recording:
-
Immediately following HFS, resume baseline stimulation (every 20-30 seconds).
-
Continue to record the fEPSP slope for at least 60 minutes to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average baseline slope.
-
The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
-
Mandatory Visualizations
Caption: Experimental workflow for inducing long-term potentiation (LTP) in hippocampal slices using this compound.
Caption: Signaling cascade initiated by this compound leading to the induction of long-term potentiation (LTP).
References
Application Notes and Protocols for CX614 in Long-Term Potentiation (LTP) Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a potent positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, classified as a high-impact ampakine.[1][2] It enhances excitatory synaptic transmission by slowing the deactivation and blocking the desensitization of AMPA receptors.[1] This modulation of AMPA receptor function leads to an increase in synaptic strength and has been shown to facilitate the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. Furthermore, this compound promotes the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in synaptic plasticity.[3] These properties make this compound a valuable pharmacological tool for studying the molecular mechanisms of LTP and a potential therapeutic agent for cognitive disorders.
These application notes provide detailed protocols for the use of this compound in LTP induction experiments in hippocampal slices, along with a summary of its quantitative effects and a description of the underlying signaling pathways.
Data Presentation
Table 1: Quantitative Effects of this compound on Synaptic Transmission and Plasticity
| Parameter | Value | Brain Region | Preparation | Reference |
| EC₅₀ for fEPSP Enhancement | 20 - 40 µM | Hippocampus | Acute Slices | [1] |
| EC₅₀ for Desensitization Block | 44 µM | - | Excised Patches | [1] |
| Increase in BDNF mRNA | Significant increase at 10-50 µM | Hippocampus | Organotypic Slices | [3] |
| Slowing of Deactivation | 8.4-fold | - | Excised Patches | [1] |
Table 2: Recommended Parameters for this compound-Facilitated LTP Induction
| Parameter | Recommended Value | Notes |
| This compound Concentration | 10 - 50 µM | Start with 20 µM and optimize for your specific preparation. |
| Pre-incubation Time | 20 - 30 minutes | Based on typical drug application protocols in slice electrophysiology. |
| High-Frequency Stimulation (HFS) | 1 train of 100 Hz for 1 second | A standard and effective protocol for inducing LTP. |
| Recording Duration Post-HFS | At least 60 minutes | To confirm the long-lasting nature of the potentiation. |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for in vitro LTP studies.
Materials:
-
Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Recovery chamber
Solutions:
-
Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Dextrose, 3 MgCl₂, 1 CaCl₂. Osmolality ~300-310 mOsm.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Dextrose, 1.3 MgCl₂, 2.5 CaCl₂. Osmolality ~300-310 mOsm.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-gassed cutting solution.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Cut transverse hippocampal slices (typically 350-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording and LTP Induction with this compound
This protocol details the procedure for extracellular field potential recordings in the CA1 region of the hippocampus and the induction of LTP facilitated by this compound.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
aCSF
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
Stimulus isolator
Procedure:
-
Transfer a single slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Position the stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and the recording electrode in the apical dendritic layer of the CA1 region.
-
Baseline Recording:
-
Deliver single test pulses (e.g., 0.1 ms (B15284909) duration) every 20-30 seconds to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Adjust the stimulus intensity to elicit an fEPSP amplitude that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application:
-
Prepare the desired final concentration of this compound in aCSF from the stock solution.
-
Switch the perfusion to the aCSF containing this compound and allow the slice to incubate for 20-30 minutes.
-
-
LTP Induction:
-
While continuing to perfuse with this compound-containing aCSF, deliver a high-frequency stimulation (HFS) protocol to the Schaffer collaterals. A standard protocol is a single train of 100 pulses at 100 Hz for 1 second.
-
-
Post-HFS Recording:
-
Immediately following HFS, resume baseline stimulation (every 20-30 seconds).
-
Continue to record the fEPSP slope for at least 60 minutes to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average baseline slope.
-
The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
-
Mandatory Visualizations
Caption: Experimental workflow for inducing long-term potentiation (LTP) in hippocampal slices using this compound.
Caption: Signaling cascade initiated by this compound leading to the induction of long-term potentiation (LTP).
References
Application Notes and Protocols for CX614 in Long-Term Potentiation (LTP) Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a potent positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, classified as a high-impact ampakine.[1][2] It enhances excitatory synaptic transmission by slowing the deactivation and blocking the desensitization of AMPA receptors.[1] This modulation of AMPA receptor function leads to an increase in synaptic strength and has been shown to facilitate the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. Furthermore, this compound promotes the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in synaptic plasticity.[3] These properties make this compound a valuable pharmacological tool for studying the molecular mechanisms of LTP and a potential therapeutic agent for cognitive disorders.
These application notes provide detailed protocols for the use of this compound in LTP induction experiments in hippocampal slices, along with a summary of its quantitative effects and a description of the underlying signaling pathways.
Data Presentation
Table 1: Quantitative Effects of this compound on Synaptic Transmission and Plasticity
| Parameter | Value | Brain Region | Preparation | Reference |
| EC₅₀ for fEPSP Enhancement | 20 - 40 µM | Hippocampus | Acute Slices | [1] |
| EC₅₀ for Desensitization Block | 44 µM | - | Excised Patches | [1] |
| Increase in BDNF mRNA | Significant increase at 10-50 µM | Hippocampus | Organotypic Slices | [3] |
| Slowing of Deactivation | 8.4-fold | - | Excised Patches | [1] |
Table 2: Recommended Parameters for this compound-Facilitated LTP Induction
| Parameter | Recommended Value | Notes |
| This compound Concentration | 10 - 50 µM | Start with 20 µM and optimize for your specific preparation. |
| Pre-incubation Time | 20 - 30 minutes | Based on typical drug application protocols in slice electrophysiology. |
| High-Frequency Stimulation (HFS) | 1 train of 100 Hz for 1 second | A standard and effective protocol for inducing LTP. |
| Recording Duration Post-HFS | At least 60 minutes | To confirm the long-lasting nature of the potentiation. |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for in vitro LTP studies.
Materials:
-
Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Recovery chamber
Solutions:
-
Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Dextrose, 3 MgCl₂, 1 CaCl₂. Osmolality ~300-310 mOsm.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Dextrose, 1.3 MgCl₂, 2.5 CaCl₂. Osmolality ~300-310 mOsm.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-gassed cutting solution.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Cut transverse hippocampal slices (typically 350-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording and LTP Induction with this compound
This protocol details the procedure for extracellular field potential recordings in the CA1 region of the hippocampus and the induction of LTP facilitated by this compound.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
aCSF
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
Stimulus isolator
Procedure:
-
Transfer a single slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Position the stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and the recording electrode in the apical dendritic layer of the CA1 region.
-
Baseline Recording:
-
Deliver single test pulses (e.g., 0.1 ms duration) every 20-30 seconds to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Adjust the stimulus intensity to elicit an fEPSP amplitude that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application:
-
Prepare the desired final concentration of this compound in aCSF from the stock solution.
-
Switch the perfusion to the aCSF containing this compound and allow the slice to incubate for 20-30 minutes.
-
-
LTP Induction:
-
While continuing to perfuse with this compound-containing aCSF, deliver a high-frequency stimulation (HFS) protocol to the Schaffer collaterals. A standard protocol is a single train of 100 pulses at 100 Hz for 1 second.
-
-
Post-HFS Recording:
-
Immediately following HFS, resume baseline stimulation (every 20-30 seconds).
-
Continue to record the fEPSP slope for at least 60 minutes to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average baseline slope.
-
The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
-
Mandatory Visualizations
Caption: Experimental workflow for inducing long-term potentiation (LTP) in hippocampal slices using this compound.
Caption: Signaling cascade initiated by this compound leading to the induction of long-term potentiation (LTP).
References
Application Notes and Protocols for In Vivo Research of CX614 in Rodent Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein in the brain. CX614 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, known as an ampakine. It has been shown to enhance synaptic plasticity and promote the synthesis of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic function.[1][2][3] Chronic treatment with this compound has been demonstrated to produce rapid increases in BDNF synthesis, suggesting its potential therapeutic application in neurodegenerative diseases like Alzheimer's.[1] While direct in vivo studies of this compound in rodent models of Alzheimer's disease are not extensively documented in publicly available literature, this document provides a comprehensive set of hypothetical application notes and detailed experimental protocols to guide researchers in designing and conducting such studies.
The protocols outlined below are based on the known mechanistic actions of this compound and established methodologies for evaluating therapeutic candidates in preclinical AD models.
Hypothesized Signaling Pathway of this compound in Alzheimer's Disease
The proposed mechanism of action for this compound in the context of Alzheimer's disease centers on its ability to potentiate AMPA receptor function, leading to increased BDNF expression and subsequent neuroprotective and synaptogenic effects. This pathway is hypothesized to counteract the synaptic dysfunction and neuronal loss characteristic of AD.
Caption: Hypothesized signaling pathway of this compound in neuronal cells, leading to cognitive improvement.
Experimental Design and Protocols
This section outlines a hypothetical experimental workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Caption: Proposed experimental workflow for in vivo evaluation of this compound in an Alzheimer's disease mouse model.
Animal Model Selection
The 5xFAD transgenic mouse model is recommended due to its aggressive and rapid development of amyloid pathology, allowing for a relatively short study duration. These mice co-express five familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes.
Treatment Groups and Drug Administration
-
Animals: 3-month-old male and female 5xFAD mice.
-
Group Size: n = 15 mice per group.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in sterile water)
-
This compound Low Dose (e.g., 5 mg/kg)
-
This compound High Dose (e.g., 15 mg/kg)
-
-
Administration: Daily oral gavage for 3 months.
Behavioral Testing Protocols
Behavioral assessments should be conducted during the final month of treatment to evaluate cognitive function.
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase: 4 trials per day for 5 consecutive days. Mice are released from one of four starting positions and allowed to search for the platform for 60 seconds.
-
Probe Trial: On day 6, the platform is removed, and mice are allowed to swim for 60 seconds. Time spent in the target quadrant is recorded.
-
-
Y-Maze Spontaneous Alternation: To evaluate short-term working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Mice are placed in the center of the maze and allowed to explore freely for 8 minutes. The sequence of arm entries is recorded. Spontaneous alternation is calculated as the number of triads containing entries into all three arms divided by the maximum possible alternations.
-
-
Novel Object Recognition (NOR): To assess recognition memory.
-
Habituation: Mice are habituated to an empty open-field arena for 10 minutes for 2 days.
-
Familiarization Phase: On day 3, two identical objects are placed in the arena, and mice are allowed to explore for 10 minutes.
-
Test Phase: 24 hours later, one of the familiar objects is replaced with a novel object, and mice are allowed to explore for 5 minutes. The time spent exploring each object is recorded.
-
Biochemical Analysis Protocols
Following the final behavioral test, mice will be euthanized, and brain tissue will be collected. One hemisphere should be snap-frozen for biochemical analysis.
-
Aβ ELISA:
-
Homogenize brain tissue in guanidine (B92328) buffer to extract total Aβ.
-
Use commercially available ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42.
-
-
Western Blot for Tau Pathology:
-
Homogenize brain tissue in RIPA buffer.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total tau (e.g., Tau-5) and phosphorylated tau (e.g., AT8, PHF-1).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensity relative to a loading control (e.g., β-actin).
-
-
BDNF ELISA:
-
Homogenize brain tissue in an appropriate lysis buffer.
-
Use a commercially available ELISA kit to measure BDNF protein levels.
-
Histological Analysis Protocols
The other brain hemisphere should be fixed in 4% paraformaldehyde for histological analysis.
-
Immunohistochemistry for Aβ Plaques:
-
Prepare 40 µm thick sagittal brain sections.
-
Perform antigen retrieval using formic acid.
-
Incubate sections with an anti-Aβ antibody (e.g., 6E10).
-
Use a biotinylated secondary antibody and an avidin-biotin complex (ABC) kit with a DAB substrate for visualization.
-
Quantify plaque load using image analysis software.
-
-
Thioflavin S Staining for Dense-Core Plaques:
-
Mount sections on slides and stain with a 1% Thioflavin S solution.
-
Differentiate in ethanol (B145695) and coverslip.
-
Visualize plaques using fluorescence microscopy.
-
-
Immunohistochemistry for Neurofibrillary Tangles and Tau Pathology:
-
Prepare and process brain sections as for Aβ staining.
-
Incubate with antibodies against hyperphosphorylated tau (e.g., AT8).
-
Visualize and quantify the extent of tau pathology.
-
Quantitative Data Summary Tables
The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experiments.
Table 1: Behavioral Test Outcomes
| Treatment Group | MWM Escape Latency (s) | MWM Time in Target Quadrant (%) | Y-Maze Spontaneous Alternation (%) | NOR Discrimination Index |
| Vehicle Control | ||||
| This compound (5 mg/kg) | ||||
| This compound (15 mg/kg) |
Table 2: Brain Biomarker Levels
| Treatment Group | Soluble Aβ42 (pg/mg tissue) | Insoluble Aβ42 (pg/mg tissue) | p-Tau/Total Tau Ratio | BDNF (pg/mg tissue) |
| Vehicle Control | ||||
| This compound (5 mg/kg) | ||||
| This compound (15 mg/kg) |
Table 3: Histological Quantification
| Treatment Group | Aβ Plaque Load (%) | Thioflavin S Positive Plaques/mm² | AT8 Positive Neurons/mm² |
| Vehicle Control | |||
| This compound (5 mg/kg) | |||
| This compound (15 mg/kg) |
Conclusion
These application notes and protocols provide a robust framework for investigating the potential therapeutic effects of this compound in a rodent model of Alzheimer's disease. The proposed experiments will assess the impact of this compound on cognitive function, amyloid-beta and tau pathologies, and key neurotrophic factors. The successful execution of these studies would provide critical preclinical data to support the further development of this compound as a potential treatment for Alzheimer's disease. Researchers should adapt these protocols as necessary based on their specific experimental goals and available resources.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Research of CX614 in Rodent Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein in the brain. CX614 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, known as an ampakine. It has been shown to enhance synaptic plasticity and promote the synthesis of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic function.[1][2][3] Chronic treatment with this compound has been demonstrated to produce rapid increases in BDNF synthesis, suggesting its potential therapeutic application in neurodegenerative diseases like Alzheimer's.[1] While direct in vivo studies of this compound in rodent models of Alzheimer's disease are not extensively documented in publicly available literature, this document provides a comprehensive set of hypothetical application notes and detailed experimental protocols to guide researchers in designing and conducting such studies.
The protocols outlined below are based on the known mechanistic actions of this compound and established methodologies for evaluating therapeutic candidates in preclinical AD models.
Hypothesized Signaling Pathway of this compound in Alzheimer's Disease
The proposed mechanism of action for this compound in the context of Alzheimer's disease centers on its ability to potentiate AMPA receptor function, leading to increased BDNF expression and subsequent neuroprotective and synaptogenic effects. This pathway is hypothesized to counteract the synaptic dysfunction and neuronal loss characteristic of AD.
Caption: Hypothesized signaling pathway of this compound in neuronal cells, leading to cognitive improvement.
Experimental Design and Protocols
This section outlines a hypothetical experimental workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Caption: Proposed experimental workflow for in vivo evaluation of this compound in an Alzheimer's disease mouse model.
Animal Model Selection
The 5xFAD transgenic mouse model is recommended due to its aggressive and rapid development of amyloid pathology, allowing for a relatively short study duration. These mice co-express five familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes.
Treatment Groups and Drug Administration
-
Animals: 3-month-old male and female 5xFAD mice.
-
Group Size: n = 15 mice per group.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in sterile water)
-
This compound Low Dose (e.g., 5 mg/kg)
-
This compound High Dose (e.g., 15 mg/kg)
-
-
Administration: Daily oral gavage for 3 months.
Behavioral Testing Protocols
Behavioral assessments should be conducted during the final month of treatment to evaluate cognitive function.
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase: 4 trials per day for 5 consecutive days. Mice are released from one of four starting positions and allowed to search for the platform for 60 seconds.
-
Probe Trial: On day 6, the platform is removed, and mice are allowed to swim for 60 seconds. Time spent in the target quadrant is recorded.
-
-
Y-Maze Spontaneous Alternation: To evaluate short-term working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Mice are placed in the center of the maze and allowed to explore freely for 8 minutes. The sequence of arm entries is recorded. Spontaneous alternation is calculated as the number of triads containing entries into all three arms divided by the maximum possible alternations.
-
-
Novel Object Recognition (NOR): To assess recognition memory.
-
Habituation: Mice are habituated to an empty open-field arena for 10 minutes for 2 days.
-
Familiarization Phase: On day 3, two identical objects are placed in the arena, and mice are allowed to explore for 10 minutes.
-
Test Phase: 24 hours later, one of the familiar objects is replaced with a novel object, and mice are allowed to explore for 5 minutes. The time spent exploring each object is recorded.
-
Biochemical Analysis Protocols
Following the final behavioral test, mice will be euthanized, and brain tissue will be collected. One hemisphere should be snap-frozen for biochemical analysis.
-
Aβ ELISA:
-
Homogenize brain tissue in guanidine (B92328) buffer to extract total Aβ.
-
Use commercially available ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42.
-
-
Western Blot for Tau Pathology:
-
Homogenize brain tissue in RIPA buffer.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total tau (e.g., Tau-5) and phosphorylated tau (e.g., AT8, PHF-1).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensity relative to a loading control (e.g., β-actin).
-
-
BDNF ELISA:
-
Homogenize brain tissue in an appropriate lysis buffer.
-
Use a commercially available ELISA kit to measure BDNF protein levels.
-
Histological Analysis Protocols
The other brain hemisphere should be fixed in 4% paraformaldehyde for histological analysis.
-
Immunohistochemistry for Aβ Plaques:
-
Prepare 40 µm thick sagittal brain sections.
-
Perform antigen retrieval using formic acid.
-
Incubate sections with an anti-Aβ antibody (e.g., 6E10).
-
Use a biotinylated secondary antibody and an avidin-biotin complex (ABC) kit with a DAB substrate for visualization.
-
Quantify plaque load using image analysis software.
-
-
Thioflavin S Staining for Dense-Core Plaques:
-
Mount sections on slides and stain with a 1% Thioflavin S solution.
-
Differentiate in ethanol (B145695) and coverslip.
-
Visualize plaques using fluorescence microscopy.
-
-
Immunohistochemistry for Neurofibrillary Tangles and Tau Pathology:
-
Prepare and process brain sections as for Aβ staining.
-
Incubate with antibodies against hyperphosphorylated tau (e.g., AT8).
-
Visualize and quantify the extent of tau pathology.
-
Quantitative Data Summary Tables
The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experiments.
Table 1: Behavioral Test Outcomes
| Treatment Group | MWM Escape Latency (s) | MWM Time in Target Quadrant (%) | Y-Maze Spontaneous Alternation (%) | NOR Discrimination Index |
| Vehicle Control | ||||
| This compound (5 mg/kg) | ||||
| This compound (15 mg/kg) |
Table 2: Brain Biomarker Levels
| Treatment Group | Soluble Aβ42 (pg/mg tissue) | Insoluble Aβ42 (pg/mg tissue) | p-Tau/Total Tau Ratio | BDNF (pg/mg tissue) |
| Vehicle Control | ||||
| This compound (5 mg/kg) | ||||
| This compound (15 mg/kg) |
Table 3: Histological Quantification
| Treatment Group | Aβ Plaque Load (%) | Thioflavin S Positive Plaques/mm² | AT8 Positive Neurons/mm² |
| Vehicle Control | |||
| This compound (5 mg/kg) | |||
| This compound (15 mg/kg) |
Conclusion
These application notes and protocols provide a robust framework for investigating the potential therapeutic effects of this compound in a rodent model of Alzheimer's disease. The proposed experiments will assess the impact of this compound on cognitive function, amyloid-beta and tau pathologies, and key neurotrophic factors. The successful execution of these studies would provide critical preclinical data to support the further development of this compound as a potential treatment for Alzheimer's disease. Researchers should adapt these protocols as necessary based on their specific experimental goals and available resources.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Research of CX614 in Rodent Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein in the brain. CX614 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, known as an ampakine. It has been shown to enhance synaptic plasticity and promote the synthesis of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic function.[1][2][3] Chronic treatment with this compound has been demonstrated to produce rapid increases in BDNF synthesis, suggesting its potential therapeutic application in neurodegenerative diseases like Alzheimer's.[1] While direct in vivo studies of this compound in rodent models of Alzheimer's disease are not extensively documented in publicly available literature, this document provides a comprehensive set of hypothetical application notes and detailed experimental protocols to guide researchers in designing and conducting such studies.
The protocols outlined below are based on the known mechanistic actions of this compound and established methodologies for evaluating therapeutic candidates in preclinical AD models.
Hypothesized Signaling Pathway of this compound in Alzheimer's Disease
The proposed mechanism of action for this compound in the context of Alzheimer's disease centers on its ability to potentiate AMPA receptor function, leading to increased BDNF expression and subsequent neuroprotective and synaptogenic effects. This pathway is hypothesized to counteract the synaptic dysfunction and neuronal loss characteristic of AD.
Caption: Hypothesized signaling pathway of this compound in neuronal cells, leading to cognitive improvement.
Experimental Design and Protocols
This section outlines a hypothetical experimental workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Caption: Proposed experimental workflow for in vivo evaluation of this compound in an Alzheimer's disease mouse model.
Animal Model Selection
The 5xFAD transgenic mouse model is recommended due to its aggressive and rapid development of amyloid pathology, allowing for a relatively short study duration. These mice co-express five familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes.
Treatment Groups and Drug Administration
-
Animals: 3-month-old male and female 5xFAD mice.
-
Group Size: n = 15 mice per group.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in sterile water)
-
This compound Low Dose (e.g., 5 mg/kg)
-
This compound High Dose (e.g., 15 mg/kg)
-
-
Administration: Daily oral gavage for 3 months.
Behavioral Testing Protocols
Behavioral assessments should be conducted during the final month of treatment to evaluate cognitive function.
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase: 4 trials per day for 5 consecutive days. Mice are released from one of four starting positions and allowed to search for the platform for 60 seconds.
-
Probe Trial: On day 6, the platform is removed, and mice are allowed to swim for 60 seconds. Time spent in the target quadrant is recorded.
-
-
Y-Maze Spontaneous Alternation: To evaluate short-term working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Mice are placed in the center of the maze and allowed to explore freely for 8 minutes. The sequence of arm entries is recorded. Spontaneous alternation is calculated as the number of triads containing entries into all three arms divided by the maximum possible alternations.
-
-
Novel Object Recognition (NOR): To assess recognition memory.
-
Habituation: Mice are habituated to an empty open-field arena for 10 minutes for 2 days.
-
Familiarization Phase: On day 3, two identical objects are placed in the arena, and mice are allowed to explore for 10 minutes.
-
Test Phase: 24 hours later, one of the familiar objects is replaced with a novel object, and mice are allowed to explore for 5 minutes. The time spent exploring each object is recorded.
-
Biochemical Analysis Protocols
Following the final behavioral test, mice will be euthanized, and brain tissue will be collected. One hemisphere should be snap-frozen for biochemical analysis.
-
Aβ ELISA:
-
Homogenize brain tissue in guanidine buffer to extract total Aβ.
-
Use commercially available ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42.
-
-
Western Blot for Tau Pathology:
-
Homogenize brain tissue in RIPA buffer.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total tau (e.g., Tau-5) and phosphorylated tau (e.g., AT8, PHF-1).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensity relative to a loading control (e.g., β-actin).
-
-
BDNF ELISA:
-
Homogenize brain tissue in an appropriate lysis buffer.
-
Use a commercially available ELISA kit to measure BDNF protein levels.
-
Histological Analysis Protocols
The other brain hemisphere should be fixed in 4% paraformaldehyde for histological analysis.
-
Immunohistochemistry for Aβ Plaques:
-
Prepare 40 µm thick sagittal brain sections.
-
Perform antigen retrieval using formic acid.
-
Incubate sections with an anti-Aβ antibody (e.g., 6E10).
-
Use a biotinylated secondary antibody and an avidin-biotin complex (ABC) kit with a DAB substrate for visualization.
-
Quantify plaque load using image analysis software.
-
-
Thioflavin S Staining for Dense-Core Plaques:
-
Mount sections on slides and stain with a 1% Thioflavin S solution.
-
Differentiate in ethanol and coverslip.
-
Visualize plaques using fluorescence microscopy.
-
-
Immunohistochemistry for Neurofibrillary Tangles and Tau Pathology:
-
Prepare and process brain sections as for Aβ staining.
-
Incubate with antibodies against hyperphosphorylated tau (e.g., AT8).
-
Visualize and quantify the extent of tau pathology.
-
Quantitative Data Summary Tables
The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experiments.
Table 1: Behavioral Test Outcomes
| Treatment Group | MWM Escape Latency (s) | MWM Time in Target Quadrant (%) | Y-Maze Spontaneous Alternation (%) | NOR Discrimination Index |
| Vehicle Control | ||||
| This compound (5 mg/kg) | ||||
| This compound (15 mg/kg) |
Table 2: Brain Biomarker Levels
| Treatment Group | Soluble Aβ42 (pg/mg tissue) | Insoluble Aβ42 (pg/mg tissue) | p-Tau/Total Tau Ratio | BDNF (pg/mg tissue) |
| Vehicle Control | ||||
| This compound (5 mg/kg) | ||||
| This compound (15 mg/kg) |
Table 3: Histological Quantification
| Treatment Group | Aβ Plaque Load (%) | Thioflavin S Positive Plaques/mm² | AT8 Positive Neurons/mm² |
| Vehicle Control | |||
| This compound (5 mg/kg) | |||
| This compound (15 mg/kg) |
Conclusion
These application notes and protocols provide a robust framework for investigating the potential therapeutic effects of this compound in a rodent model of Alzheimer's disease. The proposed experiments will assess the impact of this compound on cognitive function, amyloid-beta and tau pathologies, and key neurotrophic factors. The successful execution of these studies would provide critical preclinical data to support the further development of this compound as a potential treatment for Alzheimer's disease. Researchers should adapt these protocols as necessary based on their specific experimental goals and available resources.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Testing with CX614
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting common behavioral tests in rodents with the administration of CX614, an ampakine that acts as a positive allosteric modulator of AMPA receptors. The information provided is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on cognitive functions such as learning, memory, and anxiety.
Introduction to this compound
This compound is a potent ampakine that enhances excitatory synaptic transmission by modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] It has been shown to increase the synthesis of brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic plasticity.[1] This mechanism of action suggests its potential therapeutic use in conditions associated with cognitive deficits, such as neurodegenerative diseases and psychiatric disorders.[1]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the effects of this compound in various behavioral paradigms.
Table 1: Effect of this compound on Spatial Learning and Memory in the Barnes Maze (Juvenile Rats)
| Treatment Group | Dose (mg/kg) | Performance Metric | Result |
| Vehicle Control | - | Latency to find escape hole | Baseline performance |
| This compound | 4.0 | Latency to find escape hole | Enabled immature animals to more directly locate the goal after one day of training.[2] |
| This compound | Higher doses | Search errors | Increased search errors, particularly in more mature animals.[2] |
Table 2: Effect of this compound on Respiratory Function in a Mouse Model of Parkinson's Disease
| Treatment Group | Concentration/Route | Performance Metric | Result |
| Vehicle Control | - | Respiratory Rate | Baseline |
| This compound | 50 µM (i.p.) | Respiratory Rate | 37% increase[3][4] |
| This compound | 50 µM (direct preBötC injection) | Respiratory Rate | 82% increase[3][4] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. These protocols are based on established procedures and can be adapted for use with this compound administration.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris water maze is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[5]
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (20-24°C).
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues placed around the room, visible from the pool.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform present.
-
Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions (North, South, East, West).
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds before removing it.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim for 60 seconds and record the time spent in the target quadrant (where the platform was previously located).
-
This compound Administration:
-
Dosage: Based on available literature for other behavioral tests, a starting dose of 1-10 mg/kg for intraperitoneal (i.p.) injection in mice can be considered. Dose-response studies are recommended to determine the optimal dose for the specific research question.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route. Oral administration is also a possibility.[6][7]
-
Timing: Administer this compound 30-60 minutes prior to the start of the first trial of each training day.
Novel Object Recognition (NOR) Test for Recognition Memory
The novel object recognition test assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.[8][9]
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (familiar objects) and one unique object (novel object). Objects should be of similar size and material but differ in shape and appearance.
Procedure:
-
Habituation (Day 1): Place each mouse in the empty open-field arena for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects (familiar objects) in the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
-
Test Phase (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the novel object and the familiar object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
This compound Administration:
-
Dosage: A starting dose of 1-10 mg/kg (i.p.) is suggested.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer this compound 30-60 minutes prior to the familiarization/training phase.
Cued and Contextual Fear Conditioning for Associative Memory
Fear conditioning is a form of associative learning where an animal learns to fear a neutral stimulus (e.g., a tone) that has been paired with an aversive stimulus (e.g., a mild foot shock).[10][11]
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric shock.
-
A sound generator to deliver the auditory cue (conditioned stimulus, CS).
-
A different context (e.g., different lighting, odor, and floor texture) for the cued fear test.
-
A video camera to record freezing behavior.
Procedure:
-
Conditioning (Day 1):
-
Place the mouse in the conditioning chamber and allow a 2-3 minute habituation period.
-
Present the auditory cue (CS; e.g., 30 seconds, 80 dB tone).
-
During the last 2 seconds of the CS presentation, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.5-0.7 mA).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
-
Contextual Fear Test (Day 2):
-
Place the mouse back into the same conditioning chamber (context A).
-
Record freezing behavior for 5 minutes. No CS or US is presented.
-
-
Cued Fear Test (Day 3):
-
Place the mouse in a novel context (context B).
-
Allow a 2-3 minute habituation period.
-
Present the auditory cue (CS) for 3 minutes.
-
Record freezing behavior during the CS presentation.
-
This compound Administration:
-
Dosage: A starting dose of 1-10 mg/kg (i.p.) is suggested.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer this compound 30-60 minutes prior to the conditioning phase on Day 1.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway
Caption: General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mmpc.org [mmpc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols for Behavioral Testing with CX614
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting common behavioral tests in rodents with the administration of CX614, an ampakine that acts as a positive allosteric modulator of AMPA receptors. The information provided is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on cognitive functions such as learning, memory, and anxiety.
Introduction to this compound
This compound is a potent ampakine that enhances excitatory synaptic transmission by modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] It has been shown to increase the synthesis of brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic plasticity.[1] This mechanism of action suggests its potential therapeutic use in conditions associated with cognitive deficits, such as neurodegenerative diseases and psychiatric disorders.[1]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the effects of this compound in various behavioral paradigms.
Table 1: Effect of this compound on Spatial Learning and Memory in the Barnes Maze (Juvenile Rats)
| Treatment Group | Dose (mg/kg) | Performance Metric | Result |
| Vehicle Control | - | Latency to find escape hole | Baseline performance |
| This compound | 4.0 | Latency to find escape hole | Enabled immature animals to more directly locate the goal after one day of training.[2] |
| This compound | Higher doses | Search errors | Increased search errors, particularly in more mature animals.[2] |
Table 2: Effect of this compound on Respiratory Function in a Mouse Model of Parkinson's Disease
| Treatment Group | Concentration/Route | Performance Metric | Result |
| Vehicle Control | - | Respiratory Rate | Baseline |
| This compound | 50 µM (i.p.) | Respiratory Rate | 37% increase[3][4] |
| This compound | 50 µM (direct preBötC injection) | Respiratory Rate | 82% increase[3][4] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. These protocols are based on established procedures and can be adapted for use with this compound administration.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris water maze is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[5]
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (20-24°C).
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues placed around the room, visible from the pool.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform present.
-
Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions (North, South, East, West).
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds before removing it.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim for 60 seconds and record the time spent in the target quadrant (where the platform was previously located).
-
This compound Administration:
-
Dosage: Based on available literature for other behavioral tests, a starting dose of 1-10 mg/kg for intraperitoneal (i.p.) injection in mice can be considered. Dose-response studies are recommended to determine the optimal dose for the specific research question.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route. Oral administration is also a possibility.[6][7]
-
Timing: Administer this compound 30-60 minutes prior to the start of the first trial of each training day.
Novel Object Recognition (NOR) Test for Recognition Memory
The novel object recognition test assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.[8][9]
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (familiar objects) and one unique object (novel object). Objects should be of similar size and material but differ in shape and appearance.
Procedure:
-
Habituation (Day 1): Place each mouse in the empty open-field arena for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects (familiar objects) in the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
-
Test Phase (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the novel object and the familiar object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
This compound Administration:
-
Dosage: A starting dose of 1-10 mg/kg (i.p.) is suggested.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer this compound 30-60 minutes prior to the familiarization/training phase.
Cued and Contextual Fear Conditioning for Associative Memory
Fear conditioning is a form of associative learning where an animal learns to fear a neutral stimulus (e.g., a tone) that has been paired with an aversive stimulus (e.g., a mild foot shock).[10][11]
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric shock.
-
A sound generator to deliver the auditory cue (conditioned stimulus, CS).
-
A different context (e.g., different lighting, odor, and floor texture) for the cued fear test.
-
A video camera to record freezing behavior.
Procedure:
-
Conditioning (Day 1):
-
Place the mouse in the conditioning chamber and allow a 2-3 minute habituation period.
-
Present the auditory cue (CS; e.g., 30 seconds, 80 dB tone).
-
During the last 2 seconds of the CS presentation, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.5-0.7 mA).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
-
Contextual Fear Test (Day 2):
-
Place the mouse back into the same conditioning chamber (context A).
-
Record freezing behavior for 5 minutes. No CS or US is presented.
-
-
Cued Fear Test (Day 3):
-
Place the mouse in a novel context (context B).
-
Allow a 2-3 minute habituation period.
-
Present the auditory cue (CS) for 3 minutes.
-
Record freezing behavior during the CS presentation.
-
This compound Administration:
-
Dosage: A starting dose of 1-10 mg/kg (i.p.) is suggested.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer this compound 30-60 minutes prior to the conditioning phase on Day 1.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway
Caption: General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mmpc.org [mmpc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols for Behavioral Testing with CX614
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting common behavioral tests in rodents with the administration of CX614, an ampakine that acts as a positive allosteric modulator of AMPA receptors. The information provided is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on cognitive functions such as learning, memory, and anxiety.
Introduction to this compound
This compound is a potent ampakine that enhances excitatory synaptic transmission by modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] It has been shown to increase the synthesis of brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic plasticity.[1] This mechanism of action suggests its potential therapeutic use in conditions associated with cognitive deficits, such as neurodegenerative diseases and psychiatric disorders.[1]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the effects of this compound in various behavioral paradigms.
Table 1: Effect of this compound on Spatial Learning and Memory in the Barnes Maze (Juvenile Rats)
| Treatment Group | Dose (mg/kg) | Performance Metric | Result |
| Vehicle Control | - | Latency to find escape hole | Baseline performance |
| This compound | 4.0 | Latency to find escape hole | Enabled immature animals to more directly locate the goal after one day of training.[2] |
| This compound | Higher doses | Search errors | Increased search errors, particularly in more mature animals.[2] |
Table 2: Effect of this compound on Respiratory Function in a Mouse Model of Parkinson's Disease
| Treatment Group | Concentration/Route | Performance Metric | Result |
| Vehicle Control | - | Respiratory Rate | Baseline |
| This compound | 50 µM (i.p.) | Respiratory Rate | 37% increase[3][4] |
| This compound | 50 µM (direct preBötC injection) | Respiratory Rate | 82% increase[3][4] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. These protocols are based on established procedures and can be adapted for use with this compound administration.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris water maze is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[5]
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (20-24°C).
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues placed around the room, visible from the pool.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform present.
-
Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions (North, South, East, West).
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds before removing it.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim for 60 seconds and record the time spent in the target quadrant (where the platform was previously located).
-
This compound Administration:
-
Dosage: Based on available literature for other behavioral tests, a starting dose of 1-10 mg/kg for intraperitoneal (i.p.) injection in mice can be considered. Dose-response studies are recommended to determine the optimal dose for the specific research question.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route. Oral administration is also a possibility.[6][7]
-
Timing: Administer this compound 30-60 minutes prior to the start of the first trial of each training day.
Novel Object Recognition (NOR) Test for Recognition Memory
The novel object recognition test assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.[8][9]
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (familiar objects) and one unique object (novel object). Objects should be of similar size and material but differ in shape and appearance.
Procedure:
-
Habituation (Day 1): Place each mouse in the empty open-field arena for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects (familiar objects) in the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
-
Test Phase (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the novel object and the familiar object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
This compound Administration:
-
Dosage: A starting dose of 1-10 mg/kg (i.p.) is suggested.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer this compound 30-60 minutes prior to the familiarization/training phase.
Cued and Contextual Fear Conditioning for Associative Memory
Fear conditioning is a form of associative learning where an animal learns to fear a neutral stimulus (e.g., a tone) that has been paired with an aversive stimulus (e.g., a mild foot shock).[10][11]
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric shock.
-
A sound generator to deliver the auditory cue (conditioned stimulus, CS).
-
A different context (e.g., different lighting, odor, and floor texture) for the cued fear test.
-
A video camera to record freezing behavior.
Procedure:
-
Conditioning (Day 1):
-
Place the mouse in the conditioning chamber and allow a 2-3 minute habituation period.
-
Present the auditory cue (CS; e.g., 30 seconds, 80 dB tone).
-
During the last 2 seconds of the CS presentation, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.5-0.7 mA).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
-
Contextual Fear Test (Day 2):
-
Place the mouse back into the same conditioning chamber (context A).
-
Record freezing behavior for 5 minutes. No CS or US is presented.
-
-
Cued Fear Test (Day 3):
-
Place the mouse in a novel context (context B).
-
Allow a 2-3 minute habituation period.
-
Present the auditory cue (CS) for 3 minutes.
-
Record freezing behavior during the CS presentation.
-
This compound Administration:
-
Dosage: A starting dose of 1-10 mg/kg (i.p.) is suggested.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer this compound 30-60 minutes prior to the conditioning phase on Day 1.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway
Caption: General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mmpc.org [mmpc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols for CX614 in Studying Synaptic Function in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CX614, a potent AMPA receptor modulator, to investigate synaptic function in primary neuronal cultures. This document includes detailed protocols for cell culture, drug application, and various analytical techniques, alongside quantitative data summaries and visual diagrams of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a benzoxazine-type ampakine known to positively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key mediators of fast excitatory synaptic transmission in the central nervous system. Its primary mechanism of action involves slowing the deactivation and blocking the desensitization of AMPA receptors, thereby enhancing the postsynaptic response to glutamate.[1] This potentiation of AMPA receptor function makes this compound a valuable tool for studying synaptic plasticity, network activity, and the role of glutamatergic signaling in neuronal health and disease. Furthermore, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a critical regulator of neuronal survival, growth, and synaptic plasticity.[2][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters of synaptic function as reported in the scientific literature.
Table 1: Electrophysiological Effects of this compound
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Field Excitatory Postsynaptic Potential (fEPSP) | Hippocampal Slices | 20-40 µM (EC₅₀) | Enhanced amplitude and duration | [1] |
| Autaptically Evoked EPSCs | Neuronal Cultures | 20-40 µM (EC₅₀) | Enhanced amplitude and duration | |
| AMPA Receptor Desensitization | Excised Patches | 44 µM (EC₅₀) | Blocked desensitization | [1] |
| AMPA Receptor Deactivation | Excised Patches | Not specified | Slowed by a factor of 8.4 | [1] |
| Recombinant AMPA Receptors (GluR1-3 flop) | Excised Patches | 19-37 µM (EC₅₀) | Enhanced currents | [1] |
| Steady-state current (in response to glutamate) | Cultured Hippocampal Neurons | 30 µM (EC₅₀) | Dose-dependent increase | [4] |
| fEPSP Amplitude and Half-width | Hippocampal Slices | 10 µM | Substantially enhanced | [4] |
Table 2: Neurotrophic Effects of this compound
| Parameter | Preparation | This compound Concentration | Treatment Duration | Effect | Reference |
| BDNF mRNA | Cultured Hippocampal Slices | 50 µM | 3 hours | Striking increase | [3][5] |
| BDNF mRNA | Cultured Hippocampal Slices | 10 µM | 72 hours | ~10-fold increase | [3] |
| BDNF mRNA | Cultured Hippocampal Slices | 50 µM | 12 hours | Peak increase, returned to baseline by 48 hours | [3] |
| BDNF Protein | Cultured Hippocampal Slices | 50 µM | 48 hours | Remained elevated | [3] |
| NGF mRNA | Cultured Hippocampal Slices | 50 µM | 6 hours | Increased | [3] |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol describes the preparation of primary hippocampal or cortical neurons from embryonic rodents (E18 rats or E16 mice).
Materials:
-
Timed-pregnant rodent (rat or mouse)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS) or Neurobasal medium
-
Enzyme solution: Papain (20 units/mL) or Trypsin (0.25%) with DNase I (100 µg/mL)
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and 10% fetal bovine serum (FBS)
-
Maintenance medium: Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated culture dishes or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rodent according to approved animal protocols and dissect the embryos.
-
Isolate the brains and place them in ice-cold dissection medium.
-
Under a dissecting microscope, carefully dissect the hippocampi or cortices.
-
Transfer the tissue to the enzyme solution and incubate at 37°C for 15-30 minutes.
-
Gently wash the tissue with plating medium to inactivate the enzyme.
-
Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the cells onto pre-coated culture vessels at a desired density (e.g., 200,000 cells/cm²).
-
After 24 hours, replace the plating medium with maintenance medium.
-
Maintain the cultures at 37°C in a humidified incubator with 5% CO₂. Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 10 and 21 days in vitro (DIV).
Protocol 2: Preparation and Application of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Neuronal culture maintenance medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.[3] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed maintenance medium to the desired final concentration (e.g., 10-100 µM). Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Application to Cultures: For acute treatments, carefully remove a portion of the existing medium from the culture well and replace it with the same volume of the this compound working solution. For chronic treatments, add the this compound working solution during a regular medium change.
Protocol 3: Electrophysiological Recording of Synaptic Activity
This protocol describes whole-cell patch-clamp recordings to measure miniature excitatory postsynaptic currents (mEPSCs).
Materials:
-
Primary neuronal culture (DIV 14-21)
-
This compound working solution and vehicle control
-
External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
-
Internal pipette solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
Tetrodotoxin (TTX) (1 µM) to block action potentials
-
Picrotoxin (50 µM) to block GABA-A receptors
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external recording solution containing TTX and picrotoxin.
-
Establish a whole-cell patch-clamp recording from a pyramidal-like neuron in voltage-clamp mode (holding potential -70 mV).
-
Record a stable baseline of mEPSC activity for 5-10 minutes.
-
Apply the this compound working solution or vehicle control by bath application or a local perfusion system.
-
Record mEPSCs for at least 10-15 minutes in the presence of the compound.
-
Data Analysis: Analyze mEPSC frequency, amplitude, rise time, and decay time using appropriate software. Compare the data from before and after this compound application, and between this compound-treated and vehicle-treated cells.
Protocol 4: Calcium Imaging of Neuronal Activity
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to synaptic activity.
Materials:
-
Primary neuronal culture (DIV 14-21)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Imaging buffer (e.g., external recording solution from Protocol 3)
-
This compound working solution and vehicle control
-
Fluorescence microscope with a camera and appropriate filter sets
Procedure:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in imaging buffer).
-
Incubate the neuronal cultures with the loading solution for 30-45 minutes at 37°C.
-
Wash the cultures with fresh imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the coverslip on the microscope stage and perfuse with imaging buffer.
-
Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-10 Hz).
-
Apply the this compound working solution or vehicle control to the chamber.
-
Continue to acquire fluorescence images to monitor changes in intracellular calcium levels, which reflect neuronal activity.
-
Data Analysis: Identify regions of interest (ROIs) corresponding to individual neuronal cell bodies. Measure the change in fluorescence intensity (ΔF/F₀) over time. Analyze parameters such as the frequency and amplitude of calcium transients.
Protocol 5: Multi-Electrode Array (MEA) Recording of Network Activity
This protocol describes the use of MEAs to record spontaneous and evoked network activity.
Materials:
-
Primary neuronal culture grown on an MEA plate (DIV 14-21)
-
MEA recording system with software
-
This compound working solution and vehicle control
Procedure:
-
Place the MEA plate in the recording system and allow the culture to acclimate.
-
Record baseline spontaneous network activity for at least 10-20 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.
-
Carefully apply the this compound working solution or vehicle control to the culture wells.
-
Record network activity for an extended period (e.g., 30-60 minutes) to observe the effects of the compound.
-
If studying evoked responses, apply electrical stimulation through one of the electrodes and record the network response before and after this compound application.
-
Data Analysis: Use the MEA software to analyze spike trains and network bursting parameters. Compare the network activity metrics before and after drug application and between treated and control cultures.
Mandatory Visualizations
Signaling Pathways
Caption: this compound enhances AMPA receptor function, leading to increased calcium influx and downstream activation of signaling cascades that promote BDNF synthesis.
Experimental Workflow
Caption: A generalized workflow for studying the effects of this compound on synaptic function in primary neuronal cultures.
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CX614 in Studying Synaptic Function in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CX614, a potent AMPA receptor modulator, to investigate synaptic function in primary neuronal cultures. This document includes detailed protocols for cell culture, drug application, and various analytical techniques, alongside quantitative data summaries and visual diagrams of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a benzoxazine-type ampakine known to positively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key mediators of fast excitatory synaptic transmission in the central nervous system. Its primary mechanism of action involves slowing the deactivation and blocking the desensitization of AMPA receptors, thereby enhancing the postsynaptic response to glutamate.[1] This potentiation of AMPA receptor function makes this compound a valuable tool for studying synaptic plasticity, network activity, and the role of glutamatergic signaling in neuronal health and disease. Furthermore, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a critical regulator of neuronal survival, growth, and synaptic plasticity.[2][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters of synaptic function as reported in the scientific literature.
Table 1: Electrophysiological Effects of this compound
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Field Excitatory Postsynaptic Potential (fEPSP) | Hippocampal Slices | 20-40 µM (EC₅₀) | Enhanced amplitude and duration | [1] |
| Autaptically Evoked EPSCs | Neuronal Cultures | 20-40 µM (EC₅₀) | Enhanced amplitude and duration | |
| AMPA Receptor Desensitization | Excised Patches | 44 µM (EC₅₀) | Blocked desensitization | [1] |
| AMPA Receptor Deactivation | Excised Patches | Not specified | Slowed by a factor of 8.4 | [1] |
| Recombinant AMPA Receptors (GluR1-3 flop) | Excised Patches | 19-37 µM (EC₅₀) | Enhanced currents | [1] |
| Steady-state current (in response to glutamate) | Cultured Hippocampal Neurons | 30 µM (EC₅₀) | Dose-dependent increase | [4] |
| fEPSP Amplitude and Half-width | Hippocampal Slices | 10 µM | Substantially enhanced | [4] |
Table 2: Neurotrophic Effects of this compound
| Parameter | Preparation | This compound Concentration | Treatment Duration | Effect | Reference |
| BDNF mRNA | Cultured Hippocampal Slices | 50 µM | 3 hours | Striking increase | [3][5] |
| BDNF mRNA | Cultured Hippocampal Slices | 10 µM | 72 hours | ~10-fold increase | [3] |
| BDNF mRNA | Cultured Hippocampal Slices | 50 µM | 12 hours | Peak increase, returned to baseline by 48 hours | [3] |
| BDNF Protein | Cultured Hippocampal Slices | 50 µM | 48 hours | Remained elevated | [3] |
| NGF mRNA | Cultured Hippocampal Slices | 50 µM | 6 hours | Increased | [3] |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol describes the preparation of primary hippocampal or cortical neurons from embryonic rodents (E18 rats or E16 mice).
Materials:
-
Timed-pregnant rodent (rat or mouse)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS) or Neurobasal medium
-
Enzyme solution: Papain (20 units/mL) or Trypsin (0.25%) with DNase I (100 µg/mL)
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and 10% fetal bovine serum (FBS)
-
Maintenance medium: Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated culture dishes or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rodent according to approved animal protocols and dissect the embryos.
-
Isolate the brains and place them in ice-cold dissection medium.
-
Under a dissecting microscope, carefully dissect the hippocampi or cortices.
-
Transfer the tissue to the enzyme solution and incubate at 37°C for 15-30 minutes.
-
Gently wash the tissue with plating medium to inactivate the enzyme.
-
Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the cells onto pre-coated culture vessels at a desired density (e.g., 200,000 cells/cm²).
-
After 24 hours, replace the plating medium with maintenance medium.
-
Maintain the cultures at 37°C in a humidified incubator with 5% CO₂. Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 10 and 21 days in vitro (DIV).
Protocol 2: Preparation and Application of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Neuronal culture maintenance medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.[3] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed maintenance medium to the desired final concentration (e.g., 10-100 µM). Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Application to Cultures: For acute treatments, carefully remove a portion of the existing medium from the culture well and replace it with the same volume of the this compound working solution. For chronic treatments, add the this compound working solution during a regular medium change.
Protocol 3: Electrophysiological Recording of Synaptic Activity
This protocol describes whole-cell patch-clamp recordings to measure miniature excitatory postsynaptic currents (mEPSCs).
Materials:
-
Primary neuronal culture (DIV 14-21)
-
This compound working solution and vehicle control
-
External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
-
Internal pipette solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
Tetrodotoxin (TTX) (1 µM) to block action potentials
-
Picrotoxin (50 µM) to block GABA-A receptors
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external recording solution containing TTX and picrotoxin.
-
Establish a whole-cell patch-clamp recording from a pyramidal-like neuron in voltage-clamp mode (holding potential -70 mV).
-
Record a stable baseline of mEPSC activity for 5-10 minutes.
-
Apply the this compound working solution or vehicle control by bath application or a local perfusion system.
-
Record mEPSCs for at least 10-15 minutes in the presence of the compound.
-
Data Analysis: Analyze mEPSC frequency, amplitude, rise time, and decay time using appropriate software. Compare the data from before and after this compound application, and between this compound-treated and vehicle-treated cells.
Protocol 4: Calcium Imaging of Neuronal Activity
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to synaptic activity.
Materials:
-
Primary neuronal culture (DIV 14-21)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Imaging buffer (e.g., external recording solution from Protocol 3)
-
This compound working solution and vehicle control
-
Fluorescence microscope with a camera and appropriate filter sets
Procedure:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in imaging buffer).
-
Incubate the neuronal cultures with the loading solution for 30-45 minutes at 37°C.
-
Wash the cultures with fresh imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the coverslip on the microscope stage and perfuse with imaging buffer.
-
Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-10 Hz).
-
Apply the this compound working solution or vehicle control to the chamber.
-
Continue to acquire fluorescence images to monitor changes in intracellular calcium levels, which reflect neuronal activity.
-
Data Analysis: Identify regions of interest (ROIs) corresponding to individual neuronal cell bodies. Measure the change in fluorescence intensity (ΔF/F₀) over time. Analyze parameters such as the frequency and amplitude of calcium transients.
Protocol 5: Multi-Electrode Array (MEA) Recording of Network Activity
This protocol describes the use of MEAs to record spontaneous and evoked network activity.
Materials:
-
Primary neuronal culture grown on an MEA plate (DIV 14-21)
-
MEA recording system with software
-
This compound working solution and vehicle control
Procedure:
-
Place the MEA plate in the recording system and allow the culture to acclimate.
-
Record baseline spontaneous network activity for at least 10-20 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.
-
Carefully apply the this compound working solution or vehicle control to the culture wells.
-
Record network activity for an extended period (e.g., 30-60 minutes) to observe the effects of the compound.
-
If studying evoked responses, apply electrical stimulation through one of the electrodes and record the network response before and after this compound application.
-
Data Analysis: Use the MEA software to analyze spike trains and network bursting parameters. Compare the network activity metrics before and after drug application and between treated and control cultures.
Mandatory Visualizations
Signaling Pathways
Caption: this compound enhances AMPA receptor function, leading to increased calcium influx and downstream activation of signaling cascades that promote BDNF synthesis.
Experimental Workflow
Caption: A generalized workflow for studying the effects of this compound on synaptic function in primary neuronal cultures.
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CX614 in Studying Synaptic Function in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CX614, a potent AMPA receptor modulator, to investigate synaptic function in primary neuronal cultures. This document includes detailed protocols for cell culture, drug application, and various analytical techniques, alongside quantitative data summaries and visual diagrams of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a benzoxazine-type ampakine known to positively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key mediators of fast excitatory synaptic transmission in the central nervous system. Its primary mechanism of action involves slowing the deactivation and blocking the desensitization of AMPA receptors, thereby enhancing the postsynaptic response to glutamate.[1] This potentiation of AMPA receptor function makes this compound a valuable tool for studying synaptic plasticity, network activity, and the role of glutamatergic signaling in neuronal health and disease. Furthermore, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a critical regulator of neuronal survival, growth, and synaptic plasticity.[2][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters of synaptic function as reported in the scientific literature.
Table 1: Electrophysiological Effects of this compound
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Field Excitatory Postsynaptic Potential (fEPSP) | Hippocampal Slices | 20-40 µM (EC₅₀) | Enhanced amplitude and duration | [1] |
| Autaptically Evoked EPSCs | Neuronal Cultures | 20-40 µM (EC₅₀) | Enhanced amplitude and duration | |
| AMPA Receptor Desensitization | Excised Patches | 44 µM (EC₅₀) | Blocked desensitization | [1] |
| AMPA Receptor Deactivation | Excised Patches | Not specified | Slowed by a factor of 8.4 | [1] |
| Recombinant AMPA Receptors (GluR1-3 flop) | Excised Patches | 19-37 µM (EC₅₀) | Enhanced currents | [1] |
| Steady-state current (in response to glutamate) | Cultured Hippocampal Neurons | 30 µM (EC₅₀) | Dose-dependent increase | [4] |
| fEPSP Amplitude and Half-width | Hippocampal Slices | 10 µM | Substantially enhanced | [4] |
Table 2: Neurotrophic Effects of this compound
| Parameter | Preparation | This compound Concentration | Treatment Duration | Effect | Reference |
| BDNF mRNA | Cultured Hippocampal Slices | 50 µM | 3 hours | Striking increase | [3][5] |
| BDNF mRNA | Cultured Hippocampal Slices | 10 µM | 72 hours | ~10-fold increase | [3] |
| BDNF mRNA | Cultured Hippocampal Slices | 50 µM | 12 hours | Peak increase, returned to baseline by 48 hours | [3] |
| BDNF Protein | Cultured Hippocampal Slices | 50 µM | 48 hours | Remained elevated | [3] |
| NGF mRNA | Cultured Hippocampal Slices | 50 µM | 6 hours | Increased | [3] |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol describes the preparation of primary hippocampal or cortical neurons from embryonic rodents (E18 rats or E16 mice).
Materials:
-
Timed-pregnant rodent (rat or mouse)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS) or Neurobasal medium
-
Enzyme solution: Papain (20 units/mL) or Trypsin (0.25%) with DNase I (100 µg/mL)
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and 10% fetal bovine serum (FBS)
-
Maintenance medium: Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated culture dishes or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rodent according to approved animal protocols and dissect the embryos.
-
Isolate the brains and place them in ice-cold dissection medium.
-
Under a dissecting microscope, carefully dissect the hippocampi or cortices.
-
Transfer the tissue to the enzyme solution and incubate at 37°C for 15-30 minutes.
-
Gently wash the tissue with plating medium to inactivate the enzyme.
-
Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the cells onto pre-coated culture vessels at a desired density (e.g., 200,000 cells/cm²).
-
After 24 hours, replace the plating medium with maintenance medium.
-
Maintain the cultures at 37°C in a humidified incubator with 5% CO₂. Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 10 and 21 days in vitro (DIV).
Protocol 2: Preparation and Application of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Neuronal culture maintenance medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.[3] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed maintenance medium to the desired final concentration (e.g., 10-100 µM). Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Application to Cultures: For acute treatments, carefully remove a portion of the existing medium from the culture well and replace it with the same volume of the this compound working solution. For chronic treatments, add the this compound working solution during a regular medium change.
Protocol 3: Electrophysiological Recording of Synaptic Activity
This protocol describes whole-cell patch-clamp recordings to measure miniature excitatory postsynaptic currents (mEPSCs).
Materials:
-
Primary neuronal culture (DIV 14-21)
-
This compound working solution and vehicle control
-
External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
-
Internal pipette solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
Tetrodotoxin (TTX) (1 µM) to block action potentials
-
Picrotoxin (50 µM) to block GABA-A receptors
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external recording solution containing TTX and picrotoxin.
-
Establish a whole-cell patch-clamp recording from a pyramidal-like neuron in voltage-clamp mode (holding potential -70 mV).
-
Record a stable baseline of mEPSC activity for 5-10 minutes.
-
Apply the this compound working solution or vehicle control by bath application or a local perfusion system.
-
Record mEPSCs for at least 10-15 minutes in the presence of the compound.
-
Data Analysis: Analyze mEPSC frequency, amplitude, rise time, and decay time using appropriate software. Compare the data from before and after this compound application, and between this compound-treated and vehicle-treated cells.
Protocol 4: Calcium Imaging of Neuronal Activity
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to synaptic activity.
Materials:
-
Primary neuronal culture (DIV 14-21)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Imaging buffer (e.g., external recording solution from Protocol 3)
-
This compound working solution and vehicle control
-
Fluorescence microscope with a camera and appropriate filter sets
Procedure:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in imaging buffer).
-
Incubate the neuronal cultures with the loading solution for 30-45 minutes at 37°C.
-
Wash the cultures with fresh imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the coverslip on the microscope stage and perfuse with imaging buffer.
-
Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-10 Hz).
-
Apply the this compound working solution or vehicle control to the chamber.
-
Continue to acquire fluorescence images to monitor changes in intracellular calcium levels, which reflect neuronal activity.
-
Data Analysis: Identify regions of interest (ROIs) corresponding to individual neuronal cell bodies. Measure the change in fluorescence intensity (ΔF/F₀) over time. Analyze parameters such as the frequency and amplitude of calcium transients.
Protocol 5: Multi-Electrode Array (MEA) Recording of Network Activity
This protocol describes the use of MEAs to record spontaneous and evoked network activity.
Materials:
-
Primary neuronal culture grown on an MEA plate (DIV 14-21)
-
MEA recording system with software
-
This compound working solution and vehicle control
Procedure:
-
Place the MEA plate in the recording system and allow the culture to acclimate.
-
Record baseline spontaneous network activity for at least 10-20 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.
-
Carefully apply the this compound working solution or vehicle control to the culture wells.
-
Record network activity for an extended period (e.g., 30-60 minutes) to observe the effects of the compound.
-
If studying evoked responses, apply electrical stimulation through one of the electrodes and record the network response before and after this compound application.
-
Data Analysis: Use the MEA software to analyze spike trains and network bursting parameters. Compare the network activity metrics before and after drug application and between treated and control cultures.
Mandatory Visualizations
Signaling Pathways
Caption: this compound enhances AMPA receptor function, leading to increased calcium influx and downstream activation of signaling cascades that promote BDNF synthesis.
Experimental Workflow
Caption: A generalized workflow for studying the effects of this compound on synaptic function in primary neuronal cultures.
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application of CX614 in Parkinson's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. Research into potential therapeutic agents often relies on in vitro and in vivo models that replicate key aspects of PD pathology. CX614, an ampakine and a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has emerged as a compound of interest in neurodegenerative disease research.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in established Parkinson's disease research models.
This compound has demonstrated neuroprotective effects and the ability to modulate neuronal function, suggesting its potential as a therapeutic candidate for PD.[1][3] Its mechanism of action involves potentiating AMPA receptor function and upregulating brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and plasticity.[1] This document outlines protocols for utilizing this compound in two primary research applications: as a neuroprotective agent in toxin-induced models of PD and as a modulator of respiratory dysfunction, a non-motor symptom of the disease.
Data Presentation
The following tables summarize the quantitative data from key studies on the application of this compound in Parkinson's disease models.
Table 1: Effect of this compound on Respiratory Rate in a 6-OHDA Mouse Model of Parkinson's Disease
| Treatment Group | Administration Route | This compound Concentration | Change in Respiratory Rate |
| PD Model Mice | Intraperitoneal (i.p.) | 50 µM | 37% increase |
| PD Model Mice | Direct injection into preBötzinger complex | 50 µM | 82% increase |
| Healthy Control Mice | Intraperitoneal (i.p.) or Direct injection | 50 µM | Increased respiratory frequency |
Data extracted from studies on a 6-hydroxydopamine (6-OHDA) induced mouse model of Parkinson's disease. The results indicate that this compound can significantly restore respiratory function.[4][5]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in the protocols.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for neuroprotection studies.
Caption: Workflow for respiratory function assessment.
Experimental Protocols
Neuroprotection Studies in Toxin-Induced Mouse Models of Parkinson's Disease
This protocol describes the use of this compound in two common neurotoxin-based models of Parkinson's disease: the MPTP and 6-OHDA models.
a. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model
The MPTP model is a widely used model that causes selective destruction of dopaminergic neurons.
Materials:
-
MPTP hydrochloride (Sigma-Aldrich)
-
This compound (Tocris, Hello Bio, or other reputable supplier)
-
Sterile 0.9% saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Appropriate syringes and needles (e.g., 27-30 gauge)
-
Personal Protective Equipment (PPE) for handling MPTP
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
MPTP Preparation and Administration:
-
Acute Regimen: Dissolve MPTP-HCl in sterile saline to a concentration of 2 mg/mL. Administer four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.
-
Sub-chronic Regimen: Dissolve MPTP-HCl in sterile saline. Administer one injection of MPTP (25 mg/kg, i.p.) daily for five consecutive days.
-
Safety Precautions: MPTP is a potent neurotoxin. All handling, preparation, and administration must be conducted in a certified chemical fume hood with appropriate PPE.
-
-
This compound Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline with a small amount of DMSO if necessary for solubility, followed by dilution in saline).
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose. A starting point could be a dose range of 1-10 mg/kg, based on previous ampakine studies. The administration can be initiated prior to, during, or after MPTP administration depending on the experimental design (pre-treatment, co-treatment, or post-treatment).
-
-
Post-Treatment Care and Observation: Monitor animals daily for any signs of distress, weight loss, or changes in behavior. Provide supportive care as needed.
-
Assessment of Neuroprotection (7-21 days post-MPTP):
-
Behavioral Analysis: Perform behavioral tests such as the rotarod test to assess motor coordination and the open-field test for locomotor activity.
-
Immunohistochemistry: Perfuse the animals and collect brain tissue. Prepare brain sections and perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Neurochemical Analysis: Dissect the striatum and measure dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC).
-
b. 6-OHDA (6-hydroxydopamine) Model
The 6-OHDA model involves the direct injection of this neurotoxin into the brain, leading to the degeneration of dopaminergic neurons.
Materials:
-
6-hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
This compound
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
Protocol:
-
Animal Preparation: Anesthetize the mouse and place it in the stereotaxic frame.
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons from the toxin.
-
6-OHDA Preparation and Injection:
-
Dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µL.
-
Drill a small hole in the skull over the target area (e.g., medial forebrain bundle or striatum).
-
Slowly infuse 1-2 µL of the 6-OHDA solution into the target brain region using the Hamilton syringe.
-
-
This compound Administration: Administer this compound (i.p. or via direct intracerebral co-injection with 6-OHDA, or through a separate cannula) at the desired dose and time points relative to the 6-OHDA lesion.
-
Post-Operative Care: Provide post-operative analgesia and monitor the animals for recovery. Ensure easy access to food and water.
-
Assessment of Neuroprotection (2-4 weeks post-lesion):
-
Behavioral Testing: Assess rotational behavior induced by apomorphine (B128758) or amphetamine to confirm the unilateral lesion.
-
Immunohistochemistry and Neurochemical Analysis: As described for the MPTP model.
-
Assessment of Respiratory Function in a 6-OHDA Mouse Model
This protocol details the methodology to assess the effect of this compound on respiratory dysfunction in a PD mouse model.
Materials:
-
6-OHDA and associated reagents for surgery (as described above)
-
This compound
-
Whole-body plethysmography system
-
Anesthetic (for direct brain injections)
-
Stereotaxic apparatus (for direct brain injections)
Protocol:
-
Induction of the 6-OHDA Model: Create a bilateral 6-OHDA lesion in the striatum of C57BL/6 mice as described in the previous protocol.
-
This compound Administration (40 days post-lesion):
-
Intraperitoneal Injection: Administer this compound (50 µM solution, volume adjusted for weight) via i.p. injection.
-
Direct Brain Injection: Anesthetize the mouse and place it in a stereotaxic frame. Inject this compound (50 µM) directly into the preBötzinger complex, a key respiratory control center in the brainstem.
-
-
Assessment of Respiratory Parameters:
-
Place the conscious and unrestrained mouse in the whole-body plethysmography chamber.
-
Allow for an acclimatization period.
-
Record respiratory parameters such as respiratory rate (breaths per minute), tidal volume, and minute ventilation before and after this compound administration.
-
The system records pressure changes within the chamber caused by the animal's breathing, which are then used to calculate the respiratory parameters.[6][7]
-
In Vitro Neuroprotection Assay using Organotypic Slice Cultures
This protocol provides a method to assess the neuroprotective effects of this compound in a controlled ex vivo environment.
Materials:
-
Postnatal day 8-10 mouse pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution)
-
Slice culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' Balanced Salt Solution, with glucose and L-glutamine)
-
Millicell cell culture inserts (0.4 µm)
-
Vibratome or tissue chopper
-
MPP+ (1-methyl-4-phenylpyridinium) or 6-OHDA
-
This compound
-
Propidium (B1200493) iodide or other viability stain
-
Fluorescence microscope
Protocol:
-
Preparation of Organotypic Midbrain Slices:
-
Euthanize mouse pups and dissect the brains in ice-cold dissection medium.
-
Cut coronal slices (300-400 µm thick) containing the substantia nigra and striatum using a vibratome.
-
Place the slices onto the Millicell inserts in a 6-well plate containing slice culture medium.
-
-
Culture Maintenance: Incubate the slices at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Neurotoxin Treatment: After 7-10 days in culture, treat the slices with a neurotoxin (e.g., MPP+ or 6-OHDA) to induce dopaminergic cell death.
-
This compound Treatment: Co-treat the slices with this compound at various concentrations.
-
Assessment of Neuroprotection:
-
Cell Viability Staining: After the treatment period, stain the slices with propidium iodide to visualize dead cells.
-
Immunohistochemistry: Fix the slices and perform TH immunohistochemistry to quantify the survival of dopaminergic neurons.
-
Microscopy and Quantification: Capture images using a fluorescence microscope and quantify the TH-positive neurons or the propidium iodide signal to determine the extent of neuroprotection conferred by this compound.
-
Conclusion
This compound presents a promising avenue for research in Parkinson's disease, with demonstrated efficacy in both neuroprotective and symptomatic (respiratory) models. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of this compound and other AMPA receptor modulators in preclinical models of PD. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel therapeutic strategies for Parkinson's disease.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. modelorg.com [modelorg.com]
- 5. benchchem.com [benchchem.com]
- 6. Respiratory disturbances in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of CX614 in Parkinson's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. Research into potential therapeutic agents often relies on in vitro and in vivo models that replicate key aspects of PD pathology. CX614, an ampakine and a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has emerged as a compound of interest in neurodegenerative disease research.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in established Parkinson's disease research models.
This compound has demonstrated neuroprotective effects and the ability to modulate neuronal function, suggesting its potential as a therapeutic candidate for PD.[1][3] Its mechanism of action involves potentiating AMPA receptor function and upregulating brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and plasticity.[1] This document outlines protocols for utilizing this compound in two primary research applications: as a neuroprotective agent in toxin-induced models of PD and as a modulator of respiratory dysfunction, a non-motor symptom of the disease.
Data Presentation
The following tables summarize the quantitative data from key studies on the application of this compound in Parkinson's disease models.
Table 1: Effect of this compound on Respiratory Rate in a 6-OHDA Mouse Model of Parkinson's Disease
| Treatment Group | Administration Route | This compound Concentration | Change in Respiratory Rate |
| PD Model Mice | Intraperitoneal (i.p.) | 50 µM | 37% increase |
| PD Model Mice | Direct injection into preBötzinger complex | 50 µM | 82% increase |
| Healthy Control Mice | Intraperitoneal (i.p.) or Direct injection | 50 µM | Increased respiratory frequency |
Data extracted from studies on a 6-hydroxydopamine (6-OHDA) induced mouse model of Parkinson's disease. The results indicate that this compound can significantly restore respiratory function.[4][5]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in the protocols.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for neuroprotection studies.
Caption: Workflow for respiratory function assessment.
Experimental Protocols
Neuroprotection Studies in Toxin-Induced Mouse Models of Parkinson's Disease
This protocol describes the use of this compound in two common neurotoxin-based models of Parkinson's disease: the MPTP and 6-OHDA models.
a. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model
The MPTP model is a widely used model that causes selective destruction of dopaminergic neurons.
Materials:
-
MPTP hydrochloride (Sigma-Aldrich)
-
This compound (Tocris, Hello Bio, or other reputable supplier)
-
Sterile 0.9% saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Appropriate syringes and needles (e.g., 27-30 gauge)
-
Personal Protective Equipment (PPE) for handling MPTP
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
MPTP Preparation and Administration:
-
Acute Regimen: Dissolve MPTP-HCl in sterile saline to a concentration of 2 mg/mL. Administer four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.
-
Sub-chronic Regimen: Dissolve MPTP-HCl in sterile saline. Administer one injection of MPTP (25 mg/kg, i.p.) daily for five consecutive days.
-
Safety Precautions: MPTP is a potent neurotoxin. All handling, preparation, and administration must be conducted in a certified chemical fume hood with appropriate PPE.
-
-
This compound Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline with a small amount of DMSO if necessary for solubility, followed by dilution in saline).
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose. A starting point could be a dose range of 1-10 mg/kg, based on previous ampakine studies. The administration can be initiated prior to, during, or after MPTP administration depending on the experimental design (pre-treatment, co-treatment, or post-treatment).
-
-
Post-Treatment Care and Observation: Monitor animals daily for any signs of distress, weight loss, or changes in behavior. Provide supportive care as needed.
-
Assessment of Neuroprotection (7-21 days post-MPTP):
-
Behavioral Analysis: Perform behavioral tests such as the rotarod test to assess motor coordination and the open-field test for locomotor activity.
-
Immunohistochemistry: Perfuse the animals and collect brain tissue. Prepare brain sections and perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Neurochemical Analysis: Dissect the striatum and measure dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC).
-
b. 6-OHDA (6-hydroxydopamine) Model
The 6-OHDA model involves the direct injection of this neurotoxin into the brain, leading to the degeneration of dopaminergic neurons.
Materials:
-
6-hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
This compound
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
Protocol:
-
Animal Preparation: Anesthetize the mouse and place it in the stereotaxic frame.
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons from the toxin.
-
6-OHDA Preparation and Injection:
-
Dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µL.
-
Drill a small hole in the skull over the target area (e.g., medial forebrain bundle or striatum).
-
Slowly infuse 1-2 µL of the 6-OHDA solution into the target brain region using the Hamilton syringe.
-
-
This compound Administration: Administer this compound (i.p. or via direct intracerebral co-injection with 6-OHDA, or through a separate cannula) at the desired dose and time points relative to the 6-OHDA lesion.
-
Post-Operative Care: Provide post-operative analgesia and monitor the animals for recovery. Ensure easy access to food and water.
-
Assessment of Neuroprotection (2-4 weeks post-lesion):
-
Behavioral Testing: Assess rotational behavior induced by apomorphine (B128758) or amphetamine to confirm the unilateral lesion.
-
Immunohistochemistry and Neurochemical Analysis: As described for the MPTP model.
-
Assessment of Respiratory Function in a 6-OHDA Mouse Model
This protocol details the methodology to assess the effect of this compound on respiratory dysfunction in a PD mouse model.
Materials:
-
6-OHDA and associated reagents for surgery (as described above)
-
This compound
-
Whole-body plethysmography system
-
Anesthetic (for direct brain injections)
-
Stereotaxic apparatus (for direct brain injections)
Protocol:
-
Induction of the 6-OHDA Model: Create a bilateral 6-OHDA lesion in the striatum of C57BL/6 mice as described in the previous protocol.
-
This compound Administration (40 days post-lesion):
-
Intraperitoneal Injection: Administer this compound (50 µM solution, volume adjusted for weight) via i.p. injection.
-
Direct Brain Injection: Anesthetize the mouse and place it in a stereotaxic frame. Inject this compound (50 µM) directly into the preBötzinger complex, a key respiratory control center in the brainstem.
-
-
Assessment of Respiratory Parameters:
-
Place the conscious and unrestrained mouse in the whole-body plethysmography chamber.
-
Allow for an acclimatization period.
-
Record respiratory parameters such as respiratory rate (breaths per minute), tidal volume, and minute ventilation before and after this compound administration.
-
The system records pressure changes within the chamber caused by the animal's breathing, which are then used to calculate the respiratory parameters.[6][7]
-
In Vitro Neuroprotection Assay using Organotypic Slice Cultures
This protocol provides a method to assess the neuroprotective effects of this compound in a controlled ex vivo environment.
Materials:
-
Postnatal day 8-10 mouse pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution)
-
Slice culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' Balanced Salt Solution, with glucose and L-glutamine)
-
Millicell cell culture inserts (0.4 µm)
-
Vibratome or tissue chopper
-
MPP+ (1-methyl-4-phenylpyridinium) or 6-OHDA
-
This compound
-
Propidium (B1200493) iodide or other viability stain
-
Fluorescence microscope
Protocol:
-
Preparation of Organotypic Midbrain Slices:
-
Euthanize mouse pups and dissect the brains in ice-cold dissection medium.
-
Cut coronal slices (300-400 µm thick) containing the substantia nigra and striatum using a vibratome.
-
Place the slices onto the Millicell inserts in a 6-well plate containing slice culture medium.
-
-
Culture Maintenance: Incubate the slices at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Neurotoxin Treatment: After 7-10 days in culture, treat the slices with a neurotoxin (e.g., MPP+ or 6-OHDA) to induce dopaminergic cell death.
-
This compound Treatment: Co-treat the slices with this compound at various concentrations.
-
Assessment of Neuroprotection:
-
Cell Viability Staining: After the treatment period, stain the slices with propidium iodide to visualize dead cells.
-
Immunohistochemistry: Fix the slices and perform TH immunohistochemistry to quantify the survival of dopaminergic neurons.
-
Microscopy and Quantification: Capture images using a fluorescence microscope and quantify the TH-positive neurons or the propidium iodide signal to determine the extent of neuroprotection conferred by this compound.
-
Conclusion
This compound presents a promising avenue for research in Parkinson's disease, with demonstrated efficacy in both neuroprotective and symptomatic (respiratory) models. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of this compound and other AMPA receptor modulators in preclinical models of PD. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel therapeutic strategies for Parkinson's disease.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. modelorg.com [modelorg.com]
- 5. benchchem.com [benchchem.com]
- 6. Respiratory disturbances in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of CX614 in Parkinson's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. Research into potential therapeutic agents often relies on in vitro and in vivo models that replicate key aspects of PD pathology. CX614, an ampakine and a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has emerged as a compound of interest in neurodegenerative disease research.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in established Parkinson's disease research models.
This compound has demonstrated neuroprotective effects and the ability to modulate neuronal function, suggesting its potential as a therapeutic candidate for PD.[1][3] Its mechanism of action involves potentiating AMPA receptor function and upregulating brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and plasticity.[1] This document outlines protocols for utilizing this compound in two primary research applications: as a neuroprotective agent in toxin-induced models of PD and as a modulator of respiratory dysfunction, a non-motor symptom of the disease.
Data Presentation
The following tables summarize the quantitative data from key studies on the application of this compound in Parkinson's disease models.
Table 1: Effect of this compound on Respiratory Rate in a 6-OHDA Mouse Model of Parkinson's Disease
| Treatment Group | Administration Route | This compound Concentration | Change in Respiratory Rate |
| PD Model Mice | Intraperitoneal (i.p.) | 50 µM | 37% increase |
| PD Model Mice | Direct injection into preBötzinger complex | 50 µM | 82% increase |
| Healthy Control Mice | Intraperitoneal (i.p.) or Direct injection | 50 µM | Increased respiratory frequency |
Data extracted from studies on a 6-hydroxydopamine (6-OHDA) induced mouse model of Parkinson's disease. The results indicate that this compound can significantly restore respiratory function.[4][5]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in the protocols.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for neuroprotection studies.
Caption: Workflow for respiratory function assessment.
Experimental Protocols
Neuroprotection Studies in Toxin-Induced Mouse Models of Parkinson's Disease
This protocol describes the use of this compound in two common neurotoxin-based models of Parkinson's disease: the MPTP and 6-OHDA models.
a. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model
The MPTP model is a widely used model that causes selective destruction of dopaminergic neurons.
Materials:
-
MPTP hydrochloride (Sigma-Aldrich)
-
This compound (Tocris, Hello Bio, or other reputable supplier)
-
Sterile 0.9% saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Appropriate syringes and needles (e.g., 27-30 gauge)
-
Personal Protective Equipment (PPE) for handling MPTP
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
MPTP Preparation and Administration:
-
Acute Regimen: Dissolve MPTP-HCl in sterile saline to a concentration of 2 mg/mL. Administer four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.
-
Sub-chronic Regimen: Dissolve MPTP-HCl in sterile saline. Administer one injection of MPTP (25 mg/kg, i.p.) daily for five consecutive days.
-
Safety Precautions: MPTP is a potent neurotoxin. All handling, preparation, and administration must be conducted in a certified chemical fume hood with appropriate PPE.
-
-
This compound Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline with a small amount of DMSO if necessary for solubility, followed by dilution in saline).
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose. A starting point could be a dose range of 1-10 mg/kg, based on previous ampakine studies. The administration can be initiated prior to, during, or after MPTP administration depending on the experimental design (pre-treatment, co-treatment, or post-treatment).
-
-
Post-Treatment Care and Observation: Monitor animals daily for any signs of distress, weight loss, or changes in behavior. Provide supportive care as needed.
-
Assessment of Neuroprotection (7-21 days post-MPTP):
-
Behavioral Analysis: Perform behavioral tests such as the rotarod test to assess motor coordination and the open-field test for locomotor activity.
-
Immunohistochemistry: Perfuse the animals and collect brain tissue. Prepare brain sections and perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Neurochemical Analysis: Dissect the striatum and measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
b. 6-OHDA (6-hydroxydopamine) Model
The 6-OHDA model involves the direct injection of this neurotoxin into the brain, leading to the degeneration of dopaminergic neurons.
Materials:
-
6-hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Desipramine
-
This compound
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
Protocol:
-
Animal Preparation: Anesthetize the mouse and place it in the stereotaxic frame.
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons from the toxin.
-
6-OHDA Preparation and Injection:
-
Dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µL.
-
Drill a small hole in the skull over the target area (e.g., medial forebrain bundle or striatum).
-
Slowly infuse 1-2 µL of the 6-OHDA solution into the target brain region using the Hamilton syringe.
-
-
This compound Administration: Administer this compound (i.p. or via direct intracerebral co-injection with 6-OHDA, or through a separate cannula) at the desired dose and time points relative to the 6-OHDA lesion.
-
Post-Operative Care: Provide post-operative analgesia and monitor the animals for recovery. Ensure easy access to food and water.
-
Assessment of Neuroprotection (2-4 weeks post-lesion):
-
Behavioral Testing: Assess rotational behavior induced by apomorphine or amphetamine to confirm the unilateral lesion.
-
Immunohistochemistry and Neurochemical Analysis: As described for the MPTP model.
-
Assessment of Respiratory Function in a 6-OHDA Mouse Model
This protocol details the methodology to assess the effect of this compound on respiratory dysfunction in a PD mouse model.
Materials:
-
6-OHDA and associated reagents for surgery (as described above)
-
This compound
-
Whole-body plethysmography system
-
Anesthetic (for direct brain injections)
-
Stereotaxic apparatus (for direct brain injections)
Protocol:
-
Induction of the 6-OHDA Model: Create a bilateral 6-OHDA lesion in the striatum of C57BL/6 mice as described in the previous protocol.
-
This compound Administration (40 days post-lesion):
-
Intraperitoneal Injection: Administer this compound (50 µM solution, volume adjusted for weight) via i.p. injection.
-
Direct Brain Injection: Anesthetize the mouse and place it in a stereotaxic frame. Inject this compound (50 µM) directly into the preBötzinger complex, a key respiratory control center in the brainstem.
-
-
Assessment of Respiratory Parameters:
-
Place the conscious and unrestrained mouse in the whole-body plethysmography chamber.
-
Allow for an acclimatization period.
-
Record respiratory parameters such as respiratory rate (breaths per minute), tidal volume, and minute ventilation before and after this compound administration.
-
The system records pressure changes within the chamber caused by the animal's breathing, which are then used to calculate the respiratory parameters.[6][7]
-
In Vitro Neuroprotection Assay using Organotypic Slice Cultures
This protocol provides a method to assess the neuroprotective effects of this compound in a controlled ex vivo environment.
Materials:
-
Postnatal day 8-10 mouse pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution)
-
Slice culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' Balanced Salt Solution, with glucose and L-glutamine)
-
Millicell cell culture inserts (0.4 µm)
-
Vibratome or tissue chopper
-
MPP+ (1-methyl-4-phenylpyridinium) or 6-OHDA
-
This compound
-
Propidium iodide or other viability stain
-
Fluorescence microscope
Protocol:
-
Preparation of Organotypic Midbrain Slices:
-
Euthanize mouse pups and dissect the brains in ice-cold dissection medium.
-
Cut coronal slices (300-400 µm thick) containing the substantia nigra and striatum using a vibratome.
-
Place the slices onto the Millicell inserts in a 6-well plate containing slice culture medium.
-
-
Culture Maintenance: Incubate the slices at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Neurotoxin Treatment: After 7-10 days in culture, treat the slices with a neurotoxin (e.g., MPP+ or 6-OHDA) to induce dopaminergic cell death.
-
This compound Treatment: Co-treat the slices with this compound at various concentrations.
-
Assessment of Neuroprotection:
-
Cell Viability Staining: After the treatment period, stain the slices with propidium iodide to visualize dead cells.
-
Immunohistochemistry: Fix the slices and perform TH immunohistochemistry to quantify the survival of dopaminergic neurons.
-
Microscopy and Quantification: Capture images using a fluorescence microscope and quantify the TH-positive neurons or the propidium iodide signal to determine the extent of neuroprotection conferred by this compound.
-
Conclusion
This compound presents a promising avenue for research in Parkinson's disease, with demonstrated efficacy in both neuroprotective and symptomatic (respiratory) models. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of this compound and other AMPA receptor modulators in preclinical models of PD. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel therapeutic strategies for Parkinson's disease.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. modelorg.com [modelorg.com]
- 5. benchchem.com [benchchem.com]
- 6. Respiratory disturbances in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: CX614 in Preclinical Studies of Depression and Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the ampakine class of compounds. By potentiating AMPA receptor function, this compound has been investigated for its potential therapeutic effects in various central nervous system disorders. The rationale for its use in depression and anxiety stems from the growing body of evidence implicating glutamatergic dysfunction and impaired neuroplasticity in the pathophysiology of these conditions. Specifically, the modulation of AMPA receptors and the subsequent enhancement of brain-derived neurotrophic factor (BDNF) signaling are key mechanisms of interest.[1][2][3]
These application notes provide a summary of available preclinical data and detailed experimental protocols for investigating the efficacy of this compound in rodent models of depression and anxiety.
This compound in Preclinical Anxiety Studies
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's innate tendency to explore a novel environment and its aversion to open, elevated spaces.
Quantitative Data Summary
A study by Blair et al. (2013) investigated the effects of this compound on the behavior of juvenile rats in the elevated plus maze. The study, however, did not find a significant anxiolytic effect of this compound at the tested doses.
Table 1: Effects of this compound on Elevated Plus Maze Performance in Juvenile Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | Open Arm Entries |
| Vehicle | 0 | Data not specified as significantly different from this compound | Data not specified as significantly different from this compound |
| This compound | 3 | No significant difference from vehicle | No significant difference from vehicle |
| This compound | 10 | No significant difference from vehicle | No significant difference from vehicle |
Source: Adapted from Blair et al., 2013.[4] The study reported no significant main effect of this compound on the time spent in the open arms or the number of open arm entries.[4]
Experimental Protocol: Elevated Plus Maze (EPM)
This protocol is based on the methodology described by Blair et al. (2013) for juvenile rats.[4]
Objective: To assess the anxiolytic potential of this compound.
Animals: Juvenile male and female Long-Evans rats (postnatal days 17-19 and 22-24).
Apparatus:
-
An elevated plus maze consisting of two open arms and two closed arms (with walls) of equal dimensions, elevated from the floor.
-
A video camera mounted above the maze to record the sessions.
-
Automated tracking software for data analysis.
Drug Preparation and Administration:
-
This compound is dissolved in a vehicle solution (e.g., 2-hydroxypropyl-β-cyclodextrin).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the assigned treatment (vehicle or this compound at desired doses).
-
30 minutes post-injection, place the rat in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using the overhead camera.
-
After each trial, clean the maze thoroughly with 70% ethanol (B145695) to eliminate olfactory cues.
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
An anxiolytic effect is typically indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for assessing anxiolytic effects of this compound using the EPM.
This compound in Preclinical Depression Studies
However, based on its known effects on AMPA receptors and BDNF signaling, investigating this compound in these models is a logical next step. Below are detailed protocols for these standard assays.
Experimental Protocol: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of this compound by measuring immobility time.
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height x 15 cm diameter for mice; 40 cm height x 20 cm diameter for rats).
-
Water maintained at 23-25°C.
-
A video camera for recording.
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its hind paws or tail (approximately 15 cm for mice, 30 cm for rats).
-
Gently place the animal in the water for a 15-minute session.
-
After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage. This session induces a state of learned helplessness.
-
-
Test Session (Day 2):
-
24 hours after the pre-test, administer this compound or vehicle (i.p. or p.o.).
-
At a predetermined time after drug administration (e.g., 30-60 minutes), place the animal back into the water-filled cylinder for a 6-minute test session.
-
Record the entire 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis:
-
Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group. A significant reduction in immobility time suggests an antidepressant-like effect.
Experimental Protocol: Chronic Mild Stress (CMS) with Sucrose (B13894) Preference Test
Objective: To evaluate the ability of this compound to reverse anhedonia, a core symptom of depression, induced by chronic stress.
Animals: Adult male rats or mice.
Procedure:
-
Baseline Sucrose Preference:
-
For one week, habituate individually housed animals to consuming a 1% sucrose solution.
-
For 48 hours, give the animals a choice between two pre-weighed bottles: one with 1% sucrose solution and one with water.
-
Measure the consumption from each bottle to establish a baseline sucrose preference (Sucrose Intake / Total Fluid Intake).
-
-
Chronic Mild Stress Induction (3-8 weeks):
-
Expose the animals to a variable sequence of mild, unpredictable stressors daily. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Paired housing
-
Food or water deprivation
-
Reversal of the light/dark cycle
-
-
A control group is handled but not exposed to the stressors.
-
-
Sucrose Preference Testing (Weekly):
-
At the end of each week, measure sucrose preference as described in the baseline phase. A significant decrease in sucrose preference in the stressed group compared to the control group indicates the induction of an anhedonic state.
-
-
This compound Treatment:
-
Once anhedonia is established, begin chronic daily administration of this compound or vehicle to the stressed animals.
-
Continue the CMS protocol during the treatment period.
-
-
Data Analysis:
-
Compare the sucrose preference of the this compound-treated stressed group to the vehicle-treated stressed group and the non-stressed control group. A significant reversal of the stress-induced decrease in sucrose preference by this compound would indicate an antidepressant-like effect.
-
Experimental Workflow: Chronic Mild Stress Model
Caption: Workflow for the Chronic Mild Stress model with this compound treatment.
Proposed Mechanism of Action of this compound in Depression
The potential antidepressant effects of this compound are thought to be mediated through the potentiation of AMPA receptors, leading to an increase in Brain-Derived Neurotrophic Factor (BDNF) expression and signaling. BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity, and its levels are often reduced in individuals with depression.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for the antidepressant effects of this compound.
Conclusion
While preclinical evidence for the anxiolytic effects of this compound is limited, its mechanism of action provides a strong rationale for its investigation in animal models of depression. The provided protocols for the Forced Swim Test and Chronic Mild Stress model offer standardized methods to explore the potential antidepressant-like properties of this compound. Further research is warranted to elucidate the therapeutic potential of this AMPA receptor modulator in mood disorders.
References
- 1. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sop.org.tw [sop.org.tw]
- 3. BDNF Unveiled: Exploring Its Role in Major Depression Disorder Serotonergic Imbalance and Associated Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CX614 in Preclinical Studies of Depression and Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the ampakine class of compounds. By potentiating AMPA receptor function, this compound has been investigated for its potential therapeutic effects in various central nervous system disorders. The rationale for its use in depression and anxiety stems from the growing body of evidence implicating glutamatergic dysfunction and impaired neuroplasticity in the pathophysiology of these conditions. Specifically, the modulation of AMPA receptors and the subsequent enhancement of brain-derived neurotrophic factor (BDNF) signaling are key mechanisms of interest.[1][2][3]
These application notes provide a summary of available preclinical data and detailed experimental protocols for investigating the efficacy of this compound in rodent models of depression and anxiety.
This compound in Preclinical Anxiety Studies
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's innate tendency to explore a novel environment and its aversion to open, elevated spaces.
Quantitative Data Summary
A study by Blair et al. (2013) investigated the effects of this compound on the behavior of juvenile rats in the elevated plus maze. The study, however, did not find a significant anxiolytic effect of this compound at the tested doses.
Table 1: Effects of this compound on Elevated Plus Maze Performance in Juvenile Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | Open Arm Entries |
| Vehicle | 0 | Data not specified as significantly different from this compound | Data not specified as significantly different from this compound |
| This compound | 3 | No significant difference from vehicle | No significant difference from vehicle |
| This compound | 10 | No significant difference from vehicle | No significant difference from vehicle |
Source: Adapted from Blair et al., 2013.[4] The study reported no significant main effect of this compound on the time spent in the open arms or the number of open arm entries.[4]
Experimental Protocol: Elevated Plus Maze (EPM)
This protocol is based on the methodology described by Blair et al. (2013) for juvenile rats.[4]
Objective: To assess the anxiolytic potential of this compound.
Animals: Juvenile male and female Long-Evans rats (postnatal days 17-19 and 22-24).
Apparatus:
-
An elevated plus maze consisting of two open arms and two closed arms (with walls) of equal dimensions, elevated from the floor.
-
A video camera mounted above the maze to record the sessions.
-
Automated tracking software for data analysis.
Drug Preparation and Administration:
-
This compound is dissolved in a vehicle solution (e.g., 2-hydroxypropyl-β-cyclodextrin).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the assigned treatment (vehicle or this compound at desired doses).
-
30 minutes post-injection, place the rat in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using the overhead camera.
-
After each trial, clean the maze thoroughly with 70% ethanol (B145695) to eliminate olfactory cues.
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
An anxiolytic effect is typically indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for assessing anxiolytic effects of this compound using the EPM.
This compound in Preclinical Depression Studies
However, based on its known effects on AMPA receptors and BDNF signaling, investigating this compound in these models is a logical next step. Below are detailed protocols for these standard assays.
Experimental Protocol: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of this compound by measuring immobility time.
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height x 15 cm diameter for mice; 40 cm height x 20 cm diameter for rats).
-
Water maintained at 23-25°C.
-
A video camera for recording.
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its hind paws or tail (approximately 15 cm for mice, 30 cm for rats).
-
Gently place the animal in the water for a 15-minute session.
-
After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage. This session induces a state of learned helplessness.
-
-
Test Session (Day 2):
-
24 hours after the pre-test, administer this compound or vehicle (i.p. or p.o.).
-
At a predetermined time after drug administration (e.g., 30-60 minutes), place the animal back into the water-filled cylinder for a 6-minute test session.
-
Record the entire 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis:
-
Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group. A significant reduction in immobility time suggests an antidepressant-like effect.
Experimental Protocol: Chronic Mild Stress (CMS) with Sucrose (B13894) Preference Test
Objective: To evaluate the ability of this compound to reverse anhedonia, a core symptom of depression, induced by chronic stress.
Animals: Adult male rats or mice.
Procedure:
-
Baseline Sucrose Preference:
-
For one week, habituate individually housed animals to consuming a 1% sucrose solution.
-
For 48 hours, give the animals a choice between two pre-weighed bottles: one with 1% sucrose solution and one with water.
-
Measure the consumption from each bottle to establish a baseline sucrose preference (Sucrose Intake / Total Fluid Intake).
-
-
Chronic Mild Stress Induction (3-8 weeks):
-
Expose the animals to a variable sequence of mild, unpredictable stressors daily. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Paired housing
-
Food or water deprivation
-
Reversal of the light/dark cycle
-
-
A control group is handled but not exposed to the stressors.
-
-
Sucrose Preference Testing (Weekly):
-
At the end of each week, measure sucrose preference as described in the baseline phase. A significant decrease in sucrose preference in the stressed group compared to the control group indicates the induction of an anhedonic state.
-
-
This compound Treatment:
-
Once anhedonia is established, begin chronic daily administration of this compound or vehicle to the stressed animals.
-
Continue the CMS protocol during the treatment period.
-
-
Data Analysis:
-
Compare the sucrose preference of the this compound-treated stressed group to the vehicle-treated stressed group and the non-stressed control group. A significant reversal of the stress-induced decrease in sucrose preference by this compound would indicate an antidepressant-like effect.
-
Experimental Workflow: Chronic Mild Stress Model
Caption: Workflow for the Chronic Mild Stress model with this compound treatment.
Proposed Mechanism of Action of this compound in Depression
The potential antidepressant effects of this compound are thought to be mediated through the potentiation of AMPA receptors, leading to an increase in Brain-Derived Neurotrophic Factor (BDNF) expression and signaling. BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity, and its levels are often reduced in individuals with depression.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for the antidepressant effects of this compound.
Conclusion
While preclinical evidence for the anxiolytic effects of this compound is limited, its mechanism of action provides a strong rationale for its investigation in animal models of depression. The provided protocols for the Forced Swim Test and Chronic Mild Stress model offer standardized methods to explore the potential antidepressant-like properties of this compound. Further research is warranted to elucidate the therapeutic potential of this AMPA receptor modulator in mood disorders.
References
- 1. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sop.org.tw [sop.org.tw]
- 3. BDNF Unveiled: Exploring Its Role in Major Depression Disorder Serotonergic Imbalance and Associated Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CX614 in Preclinical Studies of Depression and Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the ampakine class of compounds. By potentiating AMPA receptor function, this compound has been investigated for its potential therapeutic effects in various central nervous system disorders. The rationale for its use in depression and anxiety stems from the growing body of evidence implicating glutamatergic dysfunction and impaired neuroplasticity in the pathophysiology of these conditions. Specifically, the modulation of AMPA receptors and the subsequent enhancement of brain-derived neurotrophic factor (BDNF) signaling are key mechanisms of interest.[1][2][3]
These application notes provide a summary of available preclinical data and detailed experimental protocols for investigating the efficacy of this compound in rodent models of depression and anxiety.
This compound in Preclinical Anxiety Studies
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's innate tendency to explore a novel environment and its aversion to open, elevated spaces.
Quantitative Data Summary
A study by Blair et al. (2013) investigated the effects of this compound on the behavior of juvenile rats in the elevated plus maze. The study, however, did not find a significant anxiolytic effect of this compound at the tested doses.
Table 1: Effects of this compound on Elevated Plus Maze Performance in Juvenile Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | Open Arm Entries |
| Vehicle | 0 | Data not specified as significantly different from this compound | Data not specified as significantly different from this compound |
| This compound | 3 | No significant difference from vehicle | No significant difference from vehicle |
| This compound | 10 | No significant difference from vehicle | No significant difference from vehicle |
Source: Adapted from Blair et al., 2013.[4] The study reported no significant main effect of this compound on the time spent in the open arms or the number of open arm entries.[4]
Experimental Protocol: Elevated Plus Maze (EPM)
This protocol is based on the methodology described by Blair et al. (2013) for juvenile rats.[4]
Objective: To assess the anxiolytic potential of this compound.
Animals: Juvenile male and female Long-Evans rats (postnatal days 17-19 and 22-24).
Apparatus:
-
An elevated plus maze consisting of two open arms and two closed arms (with walls) of equal dimensions, elevated from the floor.
-
A video camera mounted above the maze to record the sessions.
-
Automated tracking software for data analysis.
Drug Preparation and Administration:
-
This compound is dissolved in a vehicle solution (e.g., 2-hydroxypropyl-β-cyclodextrin).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the assigned treatment (vehicle or this compound at desired doses).
-
30 minutes post-injection, place the rat in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using the overhead camera.
-
After each trial, clean the maze thoroughly with 70% ethanol to eliminate olfactory cues.
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
An anxiolytic effect is typically indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for assessing anxiolytic effects of this compound using the EPM.
This compound in Preclinical Depression Studies
However, based on its known effects on AMPA receptors and BDNF signaling, investigating this compound in these models is a logical next step. Below are detailed protocols for these standard assays.
Experimental Protocol: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of this compound by measuring immobility time.
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height x 15 cm diameter for mice; 40 cm height x 20 cm diameter for rats).
-
Water maintained at 23-25°C.
-
A video camera for recording.
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its hind paws or tail (approximately 15 cm for mice, 30 cm for rats).
-
Gently place the animal in the water for a 15-minute session.
-
After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage. This session induces a state of learned helplessness.
-
-
Test Session (Day 2):
-
24 hours after the pre-test, administer this compound or vehicle (i.p. or p.o.).
-
At a predetermined time after drug administration (e.g., 30-60 minutes), place the animal back into the water-filled cylinder for a 6-minute test session.
-
Record the entire 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis:
-
Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group. A significant reduction in immobility time suggests an antidepressant-like effect.
Experimental Protocol: Chronic Mild Stress (CMS) with Sucrose Preference Test
Objective: To evaluate the ability of this compound to reverse anhedonia, a core symptom of depression, induced by chronic stress.
Animals: Adult male rats or mice.
Procedure:
-
Baseline Sucrose Preference:
-
For one week, habituate individually housed animals to consuming a 1% sucrose solution.
-
For 48 hours, give the animals a choice between two pre-weighed bottles: one with 1% sucrose solution and one with water.
-
Measure the consumption from each bottle to establish a baseline sucrose preference (Sucrose Intake / Total Fluid Intake).
-
-
Chronic Mild Stress Induction (3-8 weeks):
-
Expose the animals to a variable sequence of mild, unpredictable stressors daily. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Paired housing
-
Food or water deprivation
-
Reversal of the light/dark cycle
-
-
A control group is handled but not exposed to the stressors.
-
-
Sucrose Preference Testing (Weekly):
-
At the end of each week, measure sucrose preference as described in the baseline phase. A significant decrease in sucrose preference in the stressed group compared to the control group indicates the induction of an anhedonic state.
-
-
This compound Treatment:
-
Once anhedonia is established, begin chronic daily administration of this compound or vehicle to the stressed animals.
-
Continue the CMS protocol during the treatment period.
-
-
Data Analysis:
-
Compare the sucrose preference of the this compound-treated stressed group to the vehicle-treated stressed group and the non-stressed control group. A significant reversal of the stress-induced decrease in sucrose preference by this compound would indicate an antidepressant-like effect.
-
Experimental Workflow: Chronic Mild Stress Model
Caption: Workflow for the Chronic Mild Stress model with this compound treatment.
Proposed Mechanism of Action of this compound in Depression
The potential antidepressant effects of this compound are thought to be mediated through the potentiation of AMPA receptors, leading to an increase in Brain-Derived Neurotrophic Factor (BDNF) expression and signaling. BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity, and its levels are often reduced in individuals with depression.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for the antidepressant effects of this compound.
Conclusion
While preclinical evidence for the anxiolytic effects of this compound is limited, its mechanism of action provides a strong rationale for its investigation in animal models of depression. The provided protocols for the Forced Swim Test and Chronic Mild Stress model offer standardized methods to explore the potential antidepressant-like properties of this compound. Further research is warranted to elucidate the therapeutic potential of this AMPA receptor modulator in mood disorders.
References
- 1. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sop.org.tw [sop.org.tw]
- 3. BDNF Unveiled: Exploring Its Role in Major Depression Disorder Serotonergic Imbalance and Associated Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CX614 in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a potent benzoxazine-type ampakine, a class of compounds known as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a high-impact ampakine, this compound enhances glutamatergic signaling by decreasing the desensitization of AMPA receptors and slowing their deactivation.[2][3] These properties make it a valuable tool for studying synaptic plasticity, neuronal excitability, and the therapeutic potential of AMPA receptor modulation in various neurological and psychiatric disorders.[3] In patch-clamp electrophysiology, this compound is utilized to investigate its effects on AMPA receptor-mediated currents, including excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[1][2] This document provides detailed protocols and application notes for the effective use of this compound in patch-clamp experiments.
Mechanism of Action
This compound potentiates AMPA receptor function through allosteric modulation. It binds to a site on the AMPA receptor complex that is distinct from the glutamate (B1630785) binding site.[1] This binding stabilizes the open conformation of the receptor channel, leading to a reduction in the rate of desensitization and a slowing of the deactivation kinetics.[1][2] The overall effect is an enhancement of the amplitude and duration of AMPA receptor-mediated currents in response to glutamate.[1][2] Studies suggest that high-impact ampakines like this compound may have different binding sites compared to low-impact ampakines.[3] Furthermore, this compound's action is thought to be mediated through a site that is only partially shared with other modulators like cyclothiazide (B1669527).[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on AMPA receptors as determined by patch-clamp experiments.
Table 1: Potency of this compound on AMPA Receptors
| Parameter | Cell Type/Receptor | Value (µM) | Reference |
| EC₅₀ (Field EPSP enhancement) | Hippocampal slices | 20 - 40 | [1] |
| EC₅₀ (Autaptic EPSC enhancement) | Neuronal cultures | 20 - 40 | [1] |
| EC₅₀ (Block of desensitization) | Excised patches | 44 | [1] |
| EC₅₀ (Current enhancement) | GluR1 flop | 19 | [1] |
| EC₅₀ (Current enhancement) | GluR2 flop | 37 | [1] |
| EC₅₀ (Current enhancement) | GluR3 flop | 27 | [1] |
| EC₅₀ (Dose-dependent increase in steady-state current) | Cultured hippocampal neurons | 30 | [4] |
Table 2: Effects of this compound on AMPA Receptor Kinetics
| Parameter | Experimental Condition | Effect | Reference |
| Deactivation | Excised patches | Slowed by a factor of 8.4 | [1] |
| Desensitization | - | Blocked | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of AMPA Receptor-Mediated Currents in Cultured Neurons
This protocol describes how to measure the effect of this compound on AMPA receptor-mediated currents in cultured hippocampal or cortical neurons.
Materials:
-
Cultured neurons (e.g., rat embryonic hippocampal neurons)
-
External solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. Bubble with 95% O₂/5% CO₂.
-
Internal solution: 130 mM Cs-gluconate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl₂, 5 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na, 10 mM phosphocreatine. pH adjusted to 7.2-7.3 with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Perfusion system
Procedure:
-
Preparation:
-
Prepare fresh external and internal solutions.
-
Thaw an aliquot of this compound stock solution and dilute to the desired final concentrations in external solution. Note: The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
-
Cell Plating:
-
Plate neurons on coverslips at an appropriate density for patch-clamp recording.
-
-
Recording Setup:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 ml/min.
-
-
Pipette Preparation:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Fill the pipette with internal solution and mount it on the micromanipulator.
-
-
Establishing Whole-Cell Configuration:
-
Approach a healthy-looking neuron with the micropipette while applying slight positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -70 mV.
-
Record baseline AMPA receptor-mediated currents. These can be spontaneous miniature EPSCs (in the presence of tetrodotoxin (B1210768) to block action potentials) or currents evoked by local application of glutamate.
-
-
Application of this compound:
-
Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate (typically a few minutes).
-
-
Data Recording with this compound:
-
Record AMPA receptor-mediated currents in the presence of this compound.
-
To determine a dose-response curve, apply increasing concentrations of this compound.
-
-
Washout:
-
Switch the perfusion back to the control external solution to wash out the drug and observe for recovery of the current to baseline levels.
-
-
Data Analysis:
-
Analyze the recorded currents for changes in amplitude, frequency, decay time, and other kinetic properties.
-
Construct dose-response curves to determine the EC₅₀ of this compound.
-
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording in Hippocampal Slices
This protocol outlines the procedure for investigating the effect of this compound on synaptic transmission in acute hippocampal slices.
Materials:
-
Rodent (e.g., rat or mouse)
-
Vibratome or tissue chopper
-
ACSF (same as Protocol 1)
-
This compound
-
Recording and stimulating electrodes
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 300-400 µm thick hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
-
Baseline Recording:
-
Deliver electrical stimuli to the Schaffer collaterals to evoke fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration by switching the perfusion solution.
-
-
Data Recording:
-
Record fEPSPs in the presence of this compound for a sufficient duration to observe the full effect.
-
-
Washout:
-
Perfuse the slice with control ACSF to wash out this compound.
-
-
Data Analysis:
-
Measure the slope and/or amplitude of the fEPSPs.
-
Express the effect of this compound as a percentage change from the baseline.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound on the AMPA receptor.
References
Application Notes and Protocols for CX614 in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a potent benzoxazine-type ampakine, a class of compounds known as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a high-impact ampakine, this compound enhances glutamatergic signaling by decreasing the desensitization of AMPA receptors and slowing their deactivation.[2][3] These properties make it a valuable tool for studying synaptic plasticity, neuronal excitability, and the therapeutic potential of AMPA receptor modulation in various neurological and psychiatric disorders.[3] In patch-clamp electrophysiology, this compound is utilized to investigate its effects on AMPA receptor-mediated currents, including excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[1][2] This document provides detailed protocols and application notes for the effective use of this compound in patch-clamp experiments.
Mechanism of Action
This compound potentiates AMPA receptor function through allosteric modulation. It binds to a site on the AMPA receptor complex that is distinct from the glutamate (B1630785) binding site.[1] This binding stabilizes the open conformation of the receptor channel, leading to a reduction in the rate of desensitization and a slowing of the deactivation kinetics.[1][2] The overall effect is an enhancement of the amplitude and duration of AMPA receptor-mediated currents in response to glutamate.[1][2] Studies suggest that high-impact ampakines like this compound may have different binding sites compared to low-impact ampakines.[3] Furthermore, this compound's action is thought to be mediated through a site that is only partially shared with other modulators like cyclothiazide (B1669527).[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on AMPA receptors as determined by patch-clamp experiments.
Table 1: Potency of this compound on AMPA Receptors
| Parameter | Cell Type/Receptor | Value (µM) | Reference |
| EC₅₀ (Field EPSP enhancement) | Hippocampal slices | 20 - 40 | [1] |
| EC₅₀ (Autaptic EPSC enhancement) | Neuronal cultures | 20 - 40 | [1] |
| EC₅₀ (Block of desensitization) | Excised patches | 44 | [1] |
| EC₅₀ (Current enhancement) | GluR1 flop | 19 | [1] |
| EC₅₀ (Current enhancement) | GluR2 flop | 37 | [1] |
| EC₅₀ (Current enhancement) | GluR3 flop | 27 | [1] |
| EC₅₀ (Dose-dependent increase in steady-state current) | Cultured hippocampal neurons | 30 | [4] |
Table 2: Effects of this compound on AMPA Receptor Kinetics
| Parameter | Experimental Condition | Effect | Reference |
| Deactivation | Excised patches | Slowed by a factor of 8.4 | [1] |
| Desensitization | - | Blocked | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of AMPA Receptor-Mediated Currents in Cultured Neurons
This protocol describes how to measure the effect of this compound on AMPA receptor-mediated currents in cultured hippocampal or cortical neurons.
Materials:
-
Cultured neurons (e.g., rat embryonic hippocampal neurons)
-
External solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. Bubble with 95% O₂/5% CO₂.
-
Internal solution: 130 mM Cs-gluconate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl₂, 5 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na, 10 mM phosphocreatine. pH adjusted to 7.2-7.3 with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Perfusion system
Procedure:
-
Preparation:
-
Prepare fresh external and internal solutions.
-
Thaw an aliquot of this compound stock solution and dilute to the desired final concentrations in external solution. Note: The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
-
Cell Plating:
-
Plate neurons on coverslips at an appropriate density for patch-clamp recording.
-
-
Recording Setup:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 ml/min.
-
-
Pipette Preparation:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Fill the pipette with internal solution and mount it on the micromanipulator.
-
-
Establishing Whole-Cell Configuration:
-
Approach a healthy-looking neuron with the micropipette while applying slight positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -70 mV.
-
Record baseline AMPA receptor-mediated currents. These can be spontaneous miniature EPSCs (in the presence of tetrodotoxin (B1210768) to block action potentials) or currents evoked by local application of glutamate.
-
-
Application of this compound:
-
Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate (typically a few minutes).
-
-
Data Recording with this compound:
-
Record AMPA receptor-mediated currents in the presence of this compound.
-
To determine a dose-response curve, apply increasing concentrations of this compound.
-
-
Washout:
-
Switch the perfusion back to the control external solution to wash out the drug and observe for recovery of the current to baseline levels.
-
-
Data Analysis:
-
Analyze the recorded currents for changes in amplitude, frequency, decay time, and other kinetic properties.
-
Construct dose-response curves to determine the EC₅₀ of this compound.
-
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording in Hippocampal Slices
This protocol outlines the procedure for investigating the effect of this compound on synaptic transmission in acute hippocampal slices.
Materials:
-
Rodent (e.g., rat or mouse)
-
Vibratome or tissue chopper
-
ACSF (same as Protocol 1)
-
This compound
-
Recording and stimulating electrodes
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 300-400 µm thick hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
-
Baseline Recording:
-
Deliver electrical stimuli to the Schaffer collaterals to evoke fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration by switching the perfusion solution.
-
-
Data Recording:
-
Record fEPSPs in the presence of this compound for a sufficient duration to observe the full effect.
-
-
Washout:
-
Perfuse the slice with control ACSF to wash out this compound.
-
-
Data Analysis:
-
Measure the slope and/or amplitude of the fEPSPs.
-
Express the effect of this compound as a percentage change from the baseline.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound on the AMPA receptor.
References
Application Notes and Protocols for CX614 in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a potent benzoxazine-type ampakine, a class of compounds known as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a high-impact ampakine, this compound enhances glutamatergic signaling by decreasing the desensitization of AMPA receptors and slowing their deactivation.[2][3] These properties make it a valuable tool for studying synaptic plasticity, neuronal excitability, and the therapeutic potential of AMPA receptor modulation in various neurological and psychiatric disorders.[3] In patch-clamp electrophysiology, this compound is utilized to investigate its effects on AMPA receptor-mediated currents, including excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[1][2] This document provides detailed protocols and application notes for the effective use of this compound in patch-clamp experiments.
Mechanism of Action
This compound potentiates AMPA receptor function through allosteric modulation. It binds to a site on the AMPA receptor complex that is distinct from the glutamate binding site.[1] This binding stabilizes the open conformation of the receptor channel, leading to a reduction in the rate of desensitization and a slowing of the deactivation kinetics.[1][2] The overall effect is an enhancement of the amplitude and duration of AMPA receptor-mediated currents in response to glutamate.[1][2] Studies suggest that high-impact ampakines like this compound may have different binding sites compared to low-impact ampakines.[3] Furthermore, this compound's action is thought to be mediated through a site that is only partially shared with other modulators like cyclothiazide.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on AMPA receptors as determined by patch-clamp experiments.
Table 1: Potency of this compound on AMPA Receptors
| Parameter | Cell Type/Receptor | Value (µM) | Reference |
| EC₅₀ (Field EPSP enhancement) | Hippocampal slices | 20 - 40 | [1] |
| EC₅₀ (Autaptic EPSC enhancement) | Neuronal cultures | 20 - 40 | [1] |
| EC₅₀ (Block of desensitization) | Excised patches | 44 | [1] |
| EC₅₀ (Current enhancement) | GluR1 flop | 19 | [1] |
| EC₅₀ (Current enhancement) | GluR2 flop | 37 | [1] |
| EC₅₀ (Current enhancement) | GluR3 flop | 27 | [1] |
| EC₅₀ (Dose-dependent increase in steady-state current) | Cultured hippocampal neurons | 30 | [4] |
Table 2: Effects of this compound on AMPA Receptor Kinetics
| Parameter | Experimental Condition | Effect | Reference |
| Deactivation | Excised patches | Slowed by a factor of 8.4 | [1] |
| Desensitization | - | Blocked | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of AMPA Receptor-Mediated Currents in Cultured Neurons
This protocol describes how to measure the effect of this compound on AMPA receptor-mediated currents in cultured hippocampal or cortical neurons.
Materials:
-
Cultured neurons (e.g., rat embryonic hippocampal neurons)
-
External solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. Bubble with 95% O₂/5% CO₂.
-
Internal solution: 130 mM Cs-gluconate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl₂, 5 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na, 10 mM phosphocreatine. pH adjusted to 7.2-7.3 with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Perfusion system
Procedure:
-
Preparation:
-
Prepare fresh external and internal solutions.
-
Thaw an aliquot of this compound stock solution and dilute to the desired final concentrations in external solution. Note: The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
-
Cell Plating:
-
Plate neurons on coverslips at an appropriate density for patch-clamp recording.
-
-
Recording Setup:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 ml/min.
-
-
Pipette Preparation:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Fill the pipette with internal solution and mount it on the micromanipulator.
-
-
Establishing Whole-Cell Configuration:
-
Approach a healthy-looking neuron with the micropipette while applying slight positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -70 mV.
-
Record baseline AMPA receptor-mediated currents. These can be spontaneous miniature EPSCs (in the presence of tetrodotoxin to block action potentials) or currents evoked by local application of glutamate.
-
-
Application of this compound:
-
Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate (typically a few minutes).
-
-
Data Recording with this compound:
-
Record AMPA receptor-mediated currents in the presence of this compound.
-
To determine a dose-response curve, apply increasing concentrations of this compound.
-
-
Washout:
-
Switch the perfusion back to the control external solution to wash out the drug and observe for recovery of the current to baseline levels.
-
-
Data Analysis:
-
Analyze the recorded currents for changes in amplitude, frequency, decay time, and other kinetic properties.
-
Construct dose-response curves to determine the EC₅₀ of this compound.
-
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording in Hippocampal Slices
This protocol outlines the procedure for investigating the effect of this compound on synaptic transmission in acute hippocampal slices.
Materials:
-
Rodent (e.g., rat or mouse)
-
Vibratome or tissue chopper
-
ACSF (same as Protocol 1)
-
This compound
-
Recording and stimulating electrodes
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 300-400 µm thick hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
-
Baseline Recording:
-
Deliver electrical stimuli to the Schaffer collaterals to evoke fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration by switching the perfusion solution.
-
-
Data Recording:
-
Record fEPSPs in the presence of this compound for a sufficient duration to observe the full effect.
-
-
Washout:
-
Perfuse the slice with control ACSF to wash out this compound.
-
-
Data Analysis:
-
Measure the slope and/or amplitude of the fEPSPs.
-
Express the effect of this compound as a percentage change from the baseline.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound on the AMPA receptor.
References
Application Notes and Protocols for Studying BDNF Signaling Pathways with CX614
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to a class of compounds known as ampakines.[1][2] It enhances glutamatergic neurotransmission by slowing the deactivation and desensitization of AMPA receptors.[3] This activity has been shown to robustly influence the expression and release of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin involved in synaptic plasticity, neuronal survival, and memory consolidation.[1][4][5] Consequently, this compound serves as a valuable pharmacological tool for investigating the intricate relationship between AMPA receptor activity and BDNF-TrkB signaling pathways in various experimental models.
Acute treatment with this compound rapidly stimulates the release of BDNF, which in turn activates its cognate receptor, Tropomyosin receptor kinase B (TrkB).[3][4] This leads to the activation of downstream signaling cascades crucial for processes like local dendritic protein synthesis.[4] Chronic or prolonged exposure to this compound can increase both BDNF mRNA and protein levels, although this effect may become refractory over time due to potential AMPA receptor downregulation.[1][5][6] These characteristics make this compound suitable for studying both the immediate and long-term effects of enhanced synaptic activity on neurotrophin dynamics.
Mechanism of Action: this compound and the BDNF/TrkB Signaling Pathway
This compound potentiates the activity of AMPA receptors, which are activated by the neurotransmitter glutamate. This potentiation leads to increased neuronal excitability and depolarization. The primary mechanism by which this compound influences the BDNF pathway is through an activity-dependent release of BDNF.[3][4] The released BDNF then binds to and activates TrkB receptors, initiating downstream signaling.
The acute effects of this compound on BDNF signaling are mediated primarily by the release of existing BDNF pools, rather than through new gene expression, as the activation of TrkB by this compound persists even in the presence of transcription inhibitors.[3] This rapid, release-based mechanism triggers local protein synthesis in dendrites, a key component of synaptic plasticity.[4]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data from studies investigating this compound's effect on the BDNF signaling pathway in rodent hippocampal/cortical slice cultures.
| Parameter | Model System | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| BDNF mRNA | Rat Hippocampal Slices | 50 µM | 3 hours | Significant increase in BDNF cRNA labeling in stratum granulosum and pyramidale. | [5][7] |
| Rat Hippocampal Slices | 50 µM | 12 hours | Peak increase in BDNF mRNA levels. | [5] | |
| Rat Hippocampal Slices | 50 µM | 48 hours | BDNF mRNA levels return to baseline despite continued drug presence. | [5] | |
| Rat Hippocampal Slices | 50 µM | 4 days (pretreatment) | Becomes refractory; fresh this compound application does not re-induce BDNF mRNA. | [6] | |
| BDNF Protein | Rat Hippocampal Slices | 50 µM | 48 hours | Protein levels remain elevated throughout the incubation period. | [5] |
| Primary Neuronal Cultures | Not specified | Up to 1 hour | No significant increase in total BDNF protein levels observed. | [3] | |
| TrkB Activation | Primary Neuronal Cultures | Not specified | Acute (e.g., 1 hour) | Rapid increase in TrkB phosphorylation (activation). | [3] |
| Dendritic Translation | Primary Neuronal Cultures | Not specified | Acute | Rapidly activates translation machinery and increases local dendritic protein synthesis. | [4] |
Experimental Protocols
Protocol for Treatment of Organotypic Hippocampal Slices
This protocol describes the treatment of cultured hippocampal slices to study the effects of this compound on BDNF mRNA and protein expression.
Materials:
-
Organotypic hippocampal slice cultures (prepared from P8-P10 rat pups)
-
Slice culture medium (e.g., 50% MEM, 25% Hank's Balanced Salt Solution, 25% horse serum)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for in situ hybridization or Western blotting
Procedure:
-
Maintain hippocampal slice cultures for 7-10 days in vitro prior to experimentation.
-
Prepare treatment media by diluting the this compound stock solution into fresh culture medium to the desired final concentration (e.g., 50 µM). Prepare a vehicle control medium with an equivalent concentration of DMSO.
-
For acute treatment, replace the existing medium with the this compound-containing or vehicle medium and incubate for the desired duration (e.g., 3 hours).[5][7]
-
For chronic treatment studies, incubate slices for longer periods (e.g., 12, 24, or 48 hours), replacing the medium daily if necessary.[5]
-
To study washout effects, after a 3-hour treatment, replace the drug-containing medium with fresh, drug-free medium and incubate for an additional 15-21 hours.[5][7]
-
Following treatment, wash the slices twice with ice-cold PBS.
-
Harvest the slices for downstream analysis. For in situ hybridization, fix the tissue. For Western blotting, homogenize the tissue in lysis buffer.
Protocol for Assessing this compound-Induced BDNF Release
This protocol uses an extracellular BDNF scavenger (TrkB-Fc) to confirm that this compound's acute effects are mediated by BDNF secretion.[3][4]
Materials:
-
Primary cortical or hippocampal neuronal cultures
-
Neuronal culture medium
-
This compound
-
TrkB-Fc chimera (BDNF scavenger)
-
Control IgG-Fc
-
Lysis buffer for Western blotting
-
Antibodies: anti-phospho-TrkB (p-TrkB), anti-total-TrkB, and appropriate secondary antibodies.
Procedure:
-
Plate primary neurons at an appropriate density and culture for at least 7 days in vitro.
-
Pre-treat the neuronal cultures with TrkB-Fc (e.g., 1-5 µg/mL) or a control IgG-Fc for 30-60 minutes prior to this compound application.
-
Add this compound to the desired final concentration to the pre-treated wells.
-
Incubate for a short duration (e.g., 30-60 minutes) to assess rapid TrkB activation.
-
Terminate the experiment by placing the culture plates on ice and aspirating the medium.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Collect the cell lysates and determine protein concentration.
-
Analyze the levels of p-TrkB and total TrkB via Western blotting. A significant reduction in this compound-induced TrkB phosphorylation in the presence of TrkB-Fc indicates the effect is mediated by secreted BDNF.[3]
Application Notes
-
Studying Synaptic Plasticity: this compound is an effective tool to acutely trigger activity-dependent BDNF release and subsequent downstream events like local protein synthesis, which are implicated in long-term potentiation (LTP) and memory consolidation.[4]
-
Neurodegenerative Disease Models: Chronic this compound treatments that increase BDNF levels may have neuroprotective applications.[1] However, researchers must consider the potential for AMPA receptor downregulation with continuous, prolonged administration.[1][6]
-
Overcoming Receptor Downregulation: To maintain elevated BDNF protein levels without inducing a refractory state, short and intermittent treatment protocols (e.g., "24-hours on/24-hours off") can be employed.[1][6] This strategy circumvents the downregulation of AMPA receptors while still effectively upregulating BDNF.[1]
-
Dose-Response: The effects of this compound on BDNF expression are dose-dependent. It is recommended to perform a dose-response curve to identify the optimal concentration for a given experimental system, often correlating with concentrations that enhance synchronous neuronal discharges.[5]
-
Regional Differences: The signaling pathways mediating ampakine-induced BDNF expression may differ between brain regions (e.g., hippocampus vs. entorhinal cortex), as evidenced by differential sensitivity to blockers like L-type calcium channel antagonists.[5] This highlights the importance of considering regional specificity in experimental design and data interpretation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Recovery from AMPA Receptor Potentiation by Ampakines [mdpi.com]
- 3. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation | Journal of Neuroscience [jneurosci.org]
- 5. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying BDNF Signaling Pathways with CX614
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to a class of compounds known as ampakines.[1][2] It enhances glutamatergic neurotransmission by slowing the deactivation and desensitization of AMPA receptors.[3] This activity has been shown to robustly influence the expression and release of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin involved in synaptic plasticity, neuronal survival, and memory consolidation.[1][4][5] Consequently, this compound serves as a valuable pharmacological tool for investigating the intricate relationship between AMPA receptor activity and BDNF-TrkB signaling pathways in various experimental models.
Acute treatment with this compound rapidly stimulates the release of BDNF, which in turn activates its cognate receptor, Tropomyosin receptor kinase B (TrkB).[3][4] This leads to the activation of downstream signaling cascades crucial for processes like local dendritic protein synthesis.[4] Chronic or prolonged exposure to this compound can increase both BDNF mRNA and protein levels, although this effect may become refractory over time due to potential AMPA receptor downregulation.[1][5][6] These characteristics make this compound suitable for studying both the immediate and long-term effects of enhanced synaptic activity on neurotrophin dynamics.
Mechanism of Action: this compound and the BDNF/TrkB Signaling Pathway
This compound potentiates the activity of AMPA receptors, which are activated by the neurotransmitter glutamate. This potentiation leads to increased neuronal excitability and depolarization. The primary mechanism by which this compound influences the BDNF pathway is through an activity-dependent release of BDNF.[3][4] The released BDNF then binds to and activates TrkB receptors, initiating downstream signaling.
The acute effects of this compound on BDNF signaling are mediated primarily by the release of existing BDNF pools, rather than through new gene expression, as the activation of TrkB by this compound persists even in the presence of transcription inhibitors.[3] This rapid, release-based mechanism triggers local protein synthesis in dendrites, a key component of synaptic plasticity.[4]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data from studies investigating this compound's effect on the BDNF signaling pathway in rodent hippocampal/cortical slice cultures.
| Parameter | Model System | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| BDNF mRNA | Rat Hippocampal Slices | 50 µM | 3 hours | Significant increase in BDNF cRNA labeling in stratum granulosum and pyramidale. | [5][7] |
| Rat Hippocampal Slices | 50 µM | 12 hours | Peak increase in BDNF mRNA levels. | [5] | |
| Rat Hippocampal Slices | 50 µM | 48 hours | BDNF mRNA levels return to baseline despite continued drug presence. | [5] | |
| Rat Hippocampal Slices | 50 µM | 4 days (pretreatment) | Becomes refractory; fresh this compound application does not re-induce BDNF mRNA. | [6] | |
| BDNF Protein | Rat Hippocampal Slices | 50 µM | 48 hours | Protein levels remain elevated throughout the incubation period. | [5] |
| Primary Neuronal Cultures | Not specified | Up to 1 hour | No significant increase in total BDNF protein levels observed. | [3] | |
| TrkB Activation | Primary Neuronal Cultures | Not specified | Acute (e.g., 1 hour) | Rapid increase in TrkB phosphorylation (activation). | [3] |
| Dendritic Translation | Primary Neuronal Cultures | Not specified | Acute | Rapidly activates translation machinery and increases local dendritic protein synthesis. | [4] |
Experimental Protocols
Protocol for Treatment of Organotypic Hippocampal Slices
This protocol describes the treatment of cultured hippocampal slices to study the effects of this compound on BDNF mRNA and protein expression.
Materials:
-
Organotypic hippocampal slice cultures (prepared from P8-P10 rat pups)
-
Slice culture medium (e.g., 50% MEM, 25% Hank's Balanced Salt Solution, 25% horse serum)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for in situ hybridization or Western blotting
Procedure:
-
Maintain hippocampal slice cultures for 7-10 days in vitro prior to experimentation.
-
Prepare treatment media by diluting the this compound stock solution into fresh culture medium to the desired final concentration (e.g., 50 µM). Prepare a vehicle control medium with an equivalent concentration of DMSO.
-
For acute treatment, replace the existing medium with the this compound-containing or vehicle medium and incubate for the desired duration (e.g., 3 hours).[5][7]
-
For chronic treatment studies, incubate slices for longer periods (e.g., 12, 24, or 48 hours), replacing the medium daily if necessary.[5]
-
To study washout effects, after a 3-hour treatment, replace the drug-containing medium with fresh, drug-free medium and incubate for an additional 15-21 hours.[5][7]
-
Following treatment, wash the slices twice with ice-cold PBS.
-
Harvest the slices for downstream analysis. For in situ hybridization, fix the tissue. For Western blotting, homogenize the tissue in lysis buffer.
Protocol for Assessing this compound-Induced BDNF Release
This protocol uses an extracellular BDNF scavenger (TrkB-Fc) to confirm that this compound's acute effects are mediated by BDNF secretion.[3][4]
Materials:
-
Primary cortical or hippocampal neuronal cultures
-
Neuronal culture medium
-
This compound
-
TrkB-Fc chimera (BDNF scavenger)
-
Control IgG-Fc
-
Lysis buffer for Western blotting
-
Antibodies: anti-phospho-TrkB (p-TrkB), anti-total-TrkB, and appropriate secondary antibodies.
Procedure:
-
Plate primary neurons at an appropriate density and culture for at least 7 days in vitro.
-
Pre-treat the neuronal cultures with TrkB-Fc (e.g., 1-5 µg/mL) or a control IgG-Fc for 30-60 minutes prior to this compound application.
-
Add this compound to the desired final concentration to the pre-treated wells.
-
Incubate for a short duration (e.g., 30-60 minutes) to assess rapid TrkB activation.
-
Terminate the experiment by placing the culture plates on ice and aspirating the medium.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Collect the cell lysates and determine protein concentration.
-
Analyze the levels of p-TrkB and total TrkB via Western blotting. A significant reduction in this compound-induced TrkB phosphorylation in the presence of TrkB-Fc indicates the effect is mediated by secreted BDNF.[3]
Application Notes
-
Studying Synaptic Plasticity: this compound is an effective tool to acutely trigger activity-dependent BDNF release and subsequent downstream events like local protein synthesis, which are implicated in long-term potentiation (LTP) and memory consolidation.[4]
-
Neurodegenerative Disease Models: Chronic this compound treatments that increase BDNF levels may have neuroprotective applications.[1] However, researchers must consider the potential for AMPA receptor downregulation with continuous, prolonged administration.[1][6]
-
Overcoming Receptor Downregulation: To maintain elevated BDNF protein levels without inducing a refractory state, short and intermittent treatment protocols (e.g., "24-hours on/24-hours off") can be employed.[1][6] This strategy circumvents the downregulation of AMPA receptors while still effectively upregulating BDNF.[1]
-
Dose-Response: The effects of this compound on BDNF expression are dose-dependent. It is recommended to perform a dose-response curve to identify the optimal concentration for a given experimental system, often correlating with concentrations that enhance synchronous neuronal discharges.[5]
-
Regional Differences: The signaling pathways mediating ampakine-induced BDNF expression may differ between brain regions (e.g., hippocampus vs. entorhinal cortex), as evidenced by differential sensitivity to blockers like L-type calcium channel antagonists.[5] This highlights the importance of considering regional specificity in experimental design and data interpretation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Recovery from AMPA Receptor Potentiation by Ampakines [mdpi.com]
- 3. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation | Journal of Neuroscience [jneurosci.org]
- 5. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying BDNF Signaling Pathways with CX614
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to a class of compounds known as ampakines.[1][2] It enhances glutamatergic neurotransmission by slowing the deactivation and desensitization of AMPA receptors.[3] This activity has been shown to robustly influence the expression and release of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin involved in synaptic plasticity, neuronal survival, and memory consolidation.[1][4][5] Consequently, this compound serves as a valuable pharmacological tool for investigating the intricate relationship between AMPA receptor activity and BDNF-TrkB signaling pathways in various experimental models.
Acute treatment with this compound rapidly stimulates the release of BDNF, which in turn activates its cognate receptor, Tropomyosin receptor kinase B (TrkB).[3][4] This leads to the activation of downstream signaling cascades crucial for processes like local dendritic protein synthesis.[4] Chronic or prolonged exposure to this compound can increase both BDNF mRNA and protein levels, although this effect may become refractory over time due to potential AMPA receptor downregulation.[1][5][6] These characteristics make this compound suitable for studying both the immediate and long-term effects of enhanced synaptic activity on neurotrophin dynamics.
Mechanism of Action: this compound and the BDNF/TrkB Signaling Pathway
This compound potentiates the activity of AMPA receptors, which are activated by the neurotransmitter glutamate. This potentiation leads to increased neuronal excitability and depolarization. The primary mechanism by which this compound influences the BDNF pathway is through an activity-dependent release of BDNF.[3][4] The released BDNF then binds to and activates TrkB receptors, initiating downstream signaling.
The acute effects of this compound on BDNF signaling are mediated primarily by the release of existing BDNF pools, rather than through new gene expression, as the activation of TrkB by this compound persists even in the presence of transcription inhibitors.[3] This rapid, release-based mechanism triggers local protein synthesis in dendrites, a key component of synaptic plasticity.[4]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data from studies investigating this compound's effect on the BDNF signaling pathway in rodent hippocampal/cortical slice cultures.
| Parameter | Model System | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| BDNF mRNA | Rat Hippocampal Slices | 50 µM | 3 hours | Significant increase in BDNF cRNA labeling in stratum granulosum and pyramidale. | [5][7] |
| Rat Hippocampal Slices | 50 µM | 12 hours | Peak increase in BDNF mRNA levels. | [5] | |
| Rat Hippocampal Slices | 50 µM | 48 hours | BDNF mRNA levels return to baseline despite continued drug presence. | [5] | |
| Rat Hippocampal Slices | 50 µM | 4 days (pretreatment) | Becomes refractory; fresh this compound application does not re-induce BDNF mRNA. | [6] | |
| BDNF Protein | Rat Hippocampal Slices | 50 µM | 48 hours | Protein levels remain elevated throughout the incubation period. | [5] |
| Primary Neuronal Cultures | Not specified | Up to 1 hour | No significant increase in total BDNF protein levels observed. | [3] | |
| TrkB Activation | Primary Neuronal Cultures | Not specified | Acute (e.g., 1 hour) | Rapid increase in TrkB phosphorylation (activation). | [3] |
| Dendritic Translation | Primary Neuronal Cultures | Not specified | Acute | Rapidly activates translation machinery and increases local dendritic protein synthesis. | [4] |
Experimental Protocols
Protocol for Treatment of Organotypic Hippocampal Slices
This protocol describes the treatment of cultured hippocampal slices to study the effects of this compound on BDNF mRNA and protein expression.
Materials:
-
Organotypic hippocampal slice cultures (prepared from P8-P10 rat pups)
-
Slice culture medium (e.g., 50% MEM, 25% Hank's Balanced Salt Solution, 25% horse serum)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for in situ hybridization or Western blotting
Procedure:
-
Maintain hippocampal slice cultures for 7-10 days in vitro prior to experimentation.
-
Prepare treatment media by diluting the this compound stock solution into fresh culture medium to the desired final concentration (e.g., 50 µM). Prepare a vehicle control medium with an equivalent concentration of DMSO.
-
For acute treatment, replace the existing medium with the this compound-containing or vehicle medium and incubate for the desired duration (e.g., 3 hours).[5][7]
-
For chronic treatment studies, incubate slices for longer periods (e.g., 12, 24, or 48 hours), replacing the medium daily if necessary.[5]
-
To study washout effects, after a 3-hour treatment, replace the drug-containing medium with fresh, drug-free medium and incubate for an additional 15-21 hours.[5][7]
-
Following treatment, wash the slices twice with ice-cold PBS.
-
Harvest the slices for downstream analysis. For in situ hybridization, fix the tissue. For Western blotting, homogenize the tissue in lysis buffer.
Protocol for Assessing this compound-Induced BDNF Release
This protocol uses an extracellular BDNF scavenger (TrkB-Fc) to confirm that this compound's acute effects are mediated by BDNF secretion.[3][4]
Materials:
-
Primary cortical or hippocampal neuronal cultures
-
Neuronal culture medium
-
This compound
-
TrkB-Fc chimera (BDNF scavenger)
-
Control IgG-Fc
-
Lysis buffer for Western blotting
-
Antibodies: anti-phospho-TrkB (p-TrkB), anti-total-TrkB, and appropriate secondary antibodies.
Procedure:
-
Plate primary neurons at an appropriate density and culture for at least 7 days in vitro.
-
Pre-treat the neuronal cultures with TrkB-Fc (e.g., 1-5 µg/mL) or a control IgG-Fc for 30-60 minutes prior to this compound application.
-
Add this compound to the desired final concentration to the pre-treated wells.
-
Incubate for a short duration (e.g., 30-60 minutes) to assess rapid TrkB activation.
-
Terminate the experiment by placing the culture plates on ice and aspirating the medium.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Collect the cell lysates and determine protein concentration.
-
Analyze the levels of p-TrkB and total TrkB via Western blotting. A significant reduction in this compound-induced TrkB phosphorylation in the presence of TrkB-Fc indicates the effect is mediated by secreted BDNF.[3]
Application Notes
-
Studying Synaptic Plasticity: this compound is an effective tool to acutely trigger activity-dependent BDNF release and subsequent downstream events like local protein synthesis, which are implicated in long-term potentiation (LTP) and memory consolidation.[4]
-
Neurodegenerative Disease Models: Chronic this compound treatments that increase BDNF levels may have neuroprotective applications.[1] However, researchers must consider the potential for AMPA receptor downregulation with continuous, prolonged administration.[1][6]
-
Overcoming Receptor Downregulation: To maintain elevated BDNF protein levels without inducing a refractory state, short and intermittent treatment protocols (e.g., "24-hours on/24-hours off") can be employed.[1][6] This strategy circumvents the downregulation of AMPA receptors while still effectively upregulating BDNF.[1]
-
Dose-Response: The effects of this compound on BDNF expression are dose-dependent. It is recommended to perform a dose-response curve to identify the optimal concentration for a given experimental system, often correlating with concentrations that enhance synchronous neuronal discharges.[5]
-
Regional Differences: The signaling pathways mediating ampakine-induced BDNF expression may differ between brain regions (e.g., hippocampus vs. entorhinal cortex), as evidenced by differential sensitivity to blockers like L-type calcium channel antagonists.[5] This highlights the importance of considering regional specificity in experimental design and data interpretation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Recovery from AMPA Receptor Potentiation by Ampakines [mdpi.com]
- 3. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation | Journal of Neuroscience [jneurosci.org]
- 5. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodologies for Assessing CX614's Effect on Memory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a potent ampakine, a class of drugs that positively modulate AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. These receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] this compound enhances synaptic responses by slowing the deactivation of AMPA receptors, thereby prolonging the synaptic current.[2] Furthermore, this compound has been shown to increase the synthesis and release of brain-derived neurotrophic factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[3][4] This dual mechanism of action makes this compound a compound of significant interest for its potential to enhance cognitive function and as a therapeutic agent for neurodegenerative and psychiatric disorders.
These application notes provide detailed methodologies for assessing the effects of this compound on memory, encompassing behavioral, electrophysiological, and molecular approaches. The protocols are intended to offer a standardized framework for researchers to investigate the memory-enhancing properties of this compound and similar compounds.
Mechanism of Action: Signaling Pathway
This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate (B1630785) binding site, stabilizing the receptor in its open conformation and thereby enhancing the influx of cations in response to glutamate.[5] This enhanced AMPA receptor activity leads to increased downstream signaling, including the activation of calcium-dependent pathways. One of the key downstream effects of this compound is the upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression.[4] The binding of BDNF to its receptor, TrkB, initiates signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for long-term potentiation (LTP), a cellular correlate of learning and memory.
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| fEPSP Enhancement | Hippocampal Slices | EC₅₀: 20-40 µM | Increased amplitude and duration | [2] |
| AMPA Receptor Desensitization | Excised Patches | EC₅₀: 44 µM | Blocked desensitization | [2] |
| AMPA Receptor Deactivation | Excised Patches | Not specified | Slowed deactivation by a factor of 8.4 | [2] |
| Currents through GluR1-3 flop subunits | Recombinant AMPA Receptors | EC₅₀: 19-37 µM | Enhanced currents | [2] |
Table 2: In Vivo Behavioral Effects of this compound
| Behavioral Assay | Animal Model | This compound Dosage | Administration Route | Key Findings | Reference |
| Barnes Maze | Juvenile Rats | 1.25, 2.5, 4.0 mg/kg | Not specified | Moderate dose (2.5 mg/kg) improved spatial navigation in younger rats. | |
| Delayed Non-Match to Sample | Rats | Not specified | Not specified | Facilitated short-term memory |
Table 3: Molecular Effects of this compound
| Parameter | Preparation | This compound Concentration/Dosage | Duration | Effect | Reference |
| BDNF mRNA Expression | Cultured Hippocampal Slices | 50 µM | 3 hours | Striking increase | [4] |
| BDNF mRNA Expression | Cultured Hippocampal Slices | 10 µM | 3 days | Large increase | [4] |
| BDNF Protein Levels | Cultured Hippocampal Slices | Not specified | 48 hours | Remained elevated | [4] |
Experimental Protocols
Behavioral Assays
Behavioral assays are crucial for assessing the effects of this compound on learning and memory in vivo. The following are detailed protocols for commonly used tasks.
The MWM is a widely used task to assess spatial learning and memory.
Materials:
-
Circular pool (1.5-2 m diameter) filled with opaque water (20-24°C).
-
Submerged platform (10-15 cm diameter), 1-2 cm below the water surface.
-
Video tracking system and software.
-
Distal visual cues placed around the room.
-
This compound and vehicle solutions.
Procedure:
-
Habituation (Day 1):
-
Allow animals to swim freely in the pool for 60 seconds without the platform.
-
Place a visible, flagged platform in the pool and guide the animal to it if necessary. Allow the animal to remain on the platform for 30 seconds. Repeat from different start locations.
-
-
Acquisition Training (Days 2-5):
-
Administer this compound or vehicle at the predetermined time before the first trial of each day.
-
The submerged platform is placed in a fixed location in one quadrant of the pool.
-
For each trial, place the animal in the water facing the wall at one of four quasi-random start positions (North, South, East, West).
-
Allow the animal to swim and find the platform for a maximum of 60-90 seconds.
-
If the animal fails to find the platform, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day with an inter-trial interval (ITI) of at least 15 minutes.
-
-
Probe Trial (Day 6):
-
Administer this compound or vehicle.
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position.
-
Allow the animal to swim for 60 seconds and record the swim path.
-
Data Analysis:
-
Acquisition: Latency to find the platform, path length, and swim speed across training days.
-
Probe Trial: Time spent in the target quadrant, number of platform location crossings.
The Barnes maze is a land-based alternative to the MWM for assessing spatial memory, relying on the animal's aversion to open, brightly lit spaces.
Materials:
-
Circular platform (e.g., 122 cm diameter) with 18-20 holes around the periphery.
-
An escape box located under one of the holes.
-
Bright overhead lighting and aversive noise source (optional).
-
Video tracking system.
-
Distinct visual cues around the maze.
-
This compound and vehicle solutions.
Procedure:
-
Habituation (Day 1):
-
Place the animal in the center of the maze under a start chamber for 10-15 seconds.
-
Gently guide the animal to the escape hole and allow it to enter the escape box.
-
Allow the animal to remain in the escape box for 2 minutes.
-
-
Acquisition Training (Days 2-5):
-
Administer this compound or vehicle prior to the first trial.
-
Place the animal in the center of the maze.
-
Allow the animal to explore the maze and find the escape hole for a maximum of 3 minutes.
-
If the animal does not find the escape hole, gently guide it.
-
Conduct 2-4 trials per day with an ITI of 15-30 minutes.
-
-
Probe Trial (Day 6):
-
Administer this compound or vehicle.
-
Remove the escape box.
-
Place the animal in the center of the maze and allow it to explore for 90 seconds.
-
Data Analysis:
-
Acquisition: Latency to find the escape hole, number of errors (pokes into non-escape holes).
-
Probe Trial: Time spent in the target quadrant, number of pokes at the target hole location.
The NOR task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 50x50x50 cm).
-
Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the animal.
-
Video recording equipment.
-
This compound and vehicle solutions.
Procedure:
-
Habituation (Day 1):
-
Allow each animal to freely explore the empty arena for 5-10 minutes.
-
-
Familiarization/Training Phase (Day 2):
-
Administer this compound or vehicle.
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Test Phase (Day 2, after a retention interval):
-
The retention interval can be varied to test short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Electrophysiological Assessment
Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.
Materials:
-
Vibrating microtome.
-
Artificial cerebrospinal fluid (ACSF), oxygenated with 95% O₂/5% CO₂.
-
Recording chamber for brain slices.
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
-
This compound and vehicle solutions.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
-
This compound Application and LTP Induction:
-
Perfuse the slice with ACSF containing this compound or vehicle for a predetermined period (e.g., 20-30 minutes).
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
-
Post-LTP Recording:
-
Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-HFS fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude and duration of LTP between this compound-treated and vehicle-treated slices.
Molecular Analysis
Assessing changes in the expression of memory-related proteins, such as BDNF, provides a molecular correlate for the behavioral and electrophysiological effects of this compound.
Materials:
-
Hippocampal tissue from this compound- and vehicle-treated animals.
-
Lysis buffer.
-
Commercial BDNF ELISA kit.
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Following behavioral testing or at a specific time point after this compound administration, euthanize the animals and dissect the hippocampus.
-
Homogenize the tissue in lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the BDNF ELISA kit.
-
Typically, this involves adding standards and samples to a microplate pre-coated with an anti-BDNF antibody.
-
Incubate, wash, and then add a second, enzyme-linked anti-BDNF antibody.
-
Incubate, wash, and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known BDNF standards.
-
Calculate the concentration of BDNF in the samples based on the standard curve.
-
Normalize the BDNF concentration to the total protein concentration of each sample.
-
Compare BDNF levels between this compound-treated and vehicle-treated groups.
-
Conclusion
The methodologies outlined in these application notes provide a comprehensive framework for investigating the memory-enhancing effects of this compound. By combining behavioral, electrophysiological, and molecular approaches, researchers can gain a multi-faceted understanding of how this ampakine modulates cognitive function. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, contributing to the broader understanding of AMPA receptor modulation as a therapeutic strategy for memory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
Methodologies for Assessing CX614's Effect on Memory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a potent ampakine, a class of drugs that positively modulate AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. These receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] this compound enhances synaptic responses by slowing the deactivation of AMPA receptors, thereby prolonging the synaptic current.[2] Furthermore, this compound has been shown to increase the synthesis and release of brain-derived neurotrophic factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[3][4] This dual mechanism of action makes this compound a compound of significant interest for its potential to enhance cognitive function and as a therapeutic agent for neurodegenerative and psychiatric disorders.
These application notes provide detailed methodologies for assessing the effects of this compound on memory, encompassing behavioral, electrophysiological, and molecular approaches. The protocols are intended to offer a standardized framework for researchers to investigate the memory-enhancing properties of this compound and similar compounds.
Mechanism of Action: Signaling Pathway
This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate (B1630785) binding site, stabilizing the receptor in its open conformation and thereby enhancing the influx of cations in response to glutamate.[5] This enhanced AMPA receptor activity leads to increased downstream signaling, including the activation of calcium-dependent pathways. One of the key downstream effects of this compound is the upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression.[4] The binding of BDNF to its receptor, TrkB, initiates signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for long-term potentiation (LTP), a cellular correlate of learning and memory.
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| fEPSP Enhancement | Hippocampal Slices | EC₅₀: 20-40 µM | Increased amplitude and duration | [2] |
| AMPA Receptor Desensitization | Excised Patches | EC₅₀: 44 µM | Blocked desensitization | [2] |
| AMPA Receptor Deactivation | Excised Patches | Not specified | Slowed deactivation by a factor of 8.4 | [2] |
| Currents through GluR1-3 flop subunits | Recombinant AMPA Receptors | EC₅₀: 19-37 µM | Enhanced currents | [2] |
Table 2: In Vivo Behavioral Effects of this compound
| Behavioral Assay | Animal Model | This compound Dosage | Administration Route | Key Findings | Reference |
| Barnes Maze | Juvenile Rats | 1.25, 2.5, 4.0 mg/kg | Not specified | Moderate dose (2.5 mg/kg) improved spatial navigation in younger rats. | |
| Delayed Non-Match to Sample | Rats | Not specified | Not specified | Facilitated short-term memory |
Table 3: Molecular Effects of this compound
| Parameter | Preparation | This compound Concentration/Dosage | Duration | Effect | Reference |
| BDNF mRNA Expression | Cultured Hippocampal Slices | 50 µM | 3 hours | Striking increase | [4] |
| BDNF mRNA Expression | Cultured Hippocampal Slices | 10 µM | 3 days | Large increase | [4] |
| BDNF Protein Levels | Cultured Hippocampal Slices | Not specified | 48 hours | Remained elevated | [4] |
Experimental Protocols
Behavioral Assays
Behavioral assays are crucial for assessing the effects of this compound on learning and memory in vivo. The following are detailed protocols for commonly used tasks.
The MWM is a widely used task to assess spatial learning and memory.
Materials:
-
Circular pool (1.5-2 m diameter) filled with opaque water (20-24°C).
-
Submerged platform (10-15 cm diameter), 1-2 cm below the water surface.
-
Video tracking system and software.
-
Distal visual cues placed around the room.
-
This compound and vehicle solutions.
Procedure:
-
Habituation (Day 1):
-
Allow animals to swim freely in the pool for 60 seconds without the platform.
-
Place a visible, flagged platform in the pool and guide the animal to it if necessary. Allow the animal to remain on the platform for 30 seconds. Repeat from different start locations.
-
-
Acquisition Training (Days 2-5):
-
Administer this compound or vehicle at the predetermined time before the first trial of each day.
-
The submerged platform is placed in a fixed location in one quadrant of the pool.
-
For each trial, place the animal in the water facing the wall at one of four quasi-random start positions (North, South, East, West).
-
Allow the animal to swim and find the platform for a maximum of 60-90 seconds.
-
If the animal fails to find the platform, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day with an inter-trial interval (ITI) of at least 15 minutes.
-
-
Probe Trial (Day 6):
-
Administer this compound or vehicle.
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position.
-
Allow the animal to swim for 60 seconds and record the swim path.
-
Data Analysis:
-
Acquisition: Latency to find the platform, path length, and swim speed across training days.
-
Probe Trial: Time spent in the target quadrant, number of platform location crossings.
The Barnes maze is a land-based alternative to the MWM for assessing spatial memory, relying on the animal's aversion to open, brightly lit spaces.
Materials:
-
Circular platform (e.g., 122 cm diameter) with 18-20 holes around the periphery.
-
An escape box located under one of the holes.
-
Bright overhead lighting and aversive noise source (optional).
-
Video tracking system.
-
Distinct visual cues around the maze.
-
This compound and vehicle solutions.
Procedure:
-
Habituation (Day 1):
-
Place the animal in the center of the maze under a start chamber for 10-15 seconds.
-
Gently guide the animal to the escape hole and allow it to enter the escape box.
-
Allow the animal to remain in the escape box for 2 minutes.
-
-
Acquisition Training (Days 2-5):
-
Administer this compound or vehicle prior to the first trial.
-
Place the animal in the center of the maze.
-
Allow the animal to explore the maze and find the escape hole for a maximum of 3 minutes.
-
If the animal does not find the escape hole, gently guide it.
-
Conduct 2-4 trials per day with an ITI of 15-30 minutes.
-
-
Probe Trial (Day 6):
-
Administer this compound or vehicle.
-
Remove the escape box.
-
Place the animal in the center of the maze and allow it to explore for 90 seconds.
-
Data Analysis:
-
Acquisition: Latency to find the escape hole, number of errors (pokes into non-escape holes).
-
Probe Trial: Time spent in the target quadrant, number of pokes at the target hole location.
The NOR task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 50x50x50 cm).
-
Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the animal.
-
Video recording equipment.
-
This compound and vehicle solutions.
Procedure:
-
Habituation (Day 1):
-
Allow each animal to freely explore the empty arena for 5-10 minutes.
-
-
Familiarization/Training Phase (Day 2):
-
Administer this compound or vehicle.
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Test Phase (Day 2, after a retention interval):
-
The retention interval can be varied to test short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Electrophysiological Assessment
Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.
Materials:
-
Vibrating microtome.
-
Artificial cerebrospinal fluid (ACSF), oxygenated with 95% O₂/5% CO₂.
-
Recording chamber for brain slices.
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
-
This compound and vehicle solutions.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
-
This compound Application and LTP Induction:
-
Perfuse the slice with ACSF containing this compound or vehicle for a predetermined period (e.g., 20-30 minutes).
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
-
Post-LTP Recording:
-
Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-HFS fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude and duration of LTP between this compound-treated and vehicle-treated slices.
Molecular Analysis
Assessing changes in the expression of memory-related proteins, such as BDNF, provides a molecular correlate for the behavioral and electrophysiological effects of this compound.
Materials:
-
Hippocampal tissue from this compound- and vehicle-treated animals.
-
Lysis buffer.
-
Commercial BDNF ELISA kit.
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Following behavioral testing or at a specific time point after this compound administration, euthanize the animals and dissect the hippocampus.
-
Homogenize the tissue in lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the BDNF ELISA kit.
-
Typically, this involves adding standards and samples to a microplate pre-coated with an anti-BDNF antibody.
-
Incubate, wash, and then add a second, enzyme-linked anti-BDNF antibody.
-
Incubate, wash, and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known BDNF standards.
-
Calculate the concentration of BDNF in the samples based on the standard curve.
-
Normalize the BDNF concentration to the total protein concentration of each sample.
-
Compare BDNF levels between this compound-treated and vehicle-treated groups.
-
Conclusion
The methodologies outlined in these application notes provide a comprehensive framework for investigating the memory-enhancing effects of this compound. By combining behavioral, electrophysiological, and molecular approaches, researchers can gain a multi-faceted understanding of how this ampakine modulates cognitive function. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, contributing to the broader understanding of AMPA receptor modulation as a therapeutic strategy for memory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
Methodologies for Assessing CX614's Effect on Memory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX614 is a potent ampakine, a class of drugs that positively modulate AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. These receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] this compound enhances synaptic responses by slowing the deactivation of AMPA receptors, thereby prolonging the synaptic current.[2] Furthermore, this compound has been shown to increase the synthesis and release of brain-derived neurotrophic factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[3][4] This dual mechanism of action makes this compound a compound of significant interest for its potential to enhance cognitive function and as a therapeutic agent for neurodegenerative and psychiatric disorders.
These application notes provide detailed methodologies for assessing the effects of this compound on memory, encompassing behavioral, electrophysiological, and molecular approaches. The protocols are intended to offer a standardized framework for researchers to investigate the memory-enhancing properties of this compound and similar compounds.
Mechanism of Action: Signaling Pathway
This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate binding site, stabilizing the receptor in its open conformation and thereby enhancing the influx of cations in response to glutamate.[5] This enhanced AMPA receptor activity leads to increased downstream signaling, including the activation of calcium-dependent pathways. One of the key downstream effects of this compound is the upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression.[4] The binding of BDNF to its receptor, TrkB, initiates signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for long-term potentiation (LTP), a cellular correlate of learning and memory.
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| fEPSP Enhancement | Hippocampal Slices | EC₅₀: 20-40 µM | Increased amplitude and duration | [2] |
| AMPA Receptor Desensitization | Excised Patches | EC₅₀: 44 µM | Blocked desensitization | [2] |
| AMPA Receptor Deactivation | Excised Patches | Not specified | Slowed deactivation by a factor of 8.4 | [2] |
| Currents through GluR1-3 flop subunits | Recombinant AMPA Receptors | EC₅₀: 19-37 µM | Enhanced currents | [2] |
Table 2: In Vivo Behavioral Effects of this compound
| Behavioral Assay | Animal Model | This compound Dosage | Administration Route | Key Findings | Reference |
| Barnes Maze | Juvenile Rats | 1.25, 2.5, 4.0 mg/kg | Not specified | Moderate dose (2.5 mg/kg) improved spatial navigation in younger rats. | |
| Delayed Non-Match to Sample | Rats | Not specified | Not specified | Facilitated short-term memory |
Table 3: Molecular Effects of this compound
| Parameter | Preparation | This compound Concentration/Dosage | Duration | Effect | Reference |
| BDNF mRNA Expression | Cultured Hippocampal Slices | 50 µM | 3 hours | Striking increase | [4] |
| BDNF mRNA Expression | Cultured Hippocampal Slices | 10 µM | 3 days | Large increase | [4] |
| BDNF Protein Levels | Cultured Hippocampal Slices | Not specified | 48 hours | Remained elevated | [4] |
Experimental Protocols
Behavioral Assays
Behavioral assays are crucial for assessing the effects of this compound on learning and memory in vivo. The following are detailed protocols for commonly used tasks.
The MWM is a widely used task to assess spatial learning and memory.
Materials:
-
Circular pool (1.5-2 m diameter) filled with opaque water (20-24°C).
-
Submerged platform (10-15 cm diameter), 1-2 cm below the water surface.
-
Video tracking system and software.
-
Distal visual cues placed around the room.
-
This compound and vehicle solutions.
Procedure:
-
Habituation (Day 1):
-
Allow animals to swim freely in the pool for 60 seconds without the platform.
-
Place a visible, flagged platform in the pool and guide the animal to it if necessary. Allow the animal to remain on the platform for 30 seconds. Repeat from different start locations.
-
-
Acquisition Training (Days 2-5):
-
Administer this compound or vehicle at the predetermined time before the first trial of each day.
-
The submerged platform is placed in a fixed location in one quadrant of the pool.
-
For each trial, place the animal in the water facing the wall at one of four quasi-random start positions (North, South, East, West).
-
Allow the animal to swim and find the platform for a maximum of 60-90 seconds.
-
If the animal fails to find the platform, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day with an inter-trial interval (ITI) of at least 15 minutes.
-
-
Probe Trial (Day 6):
-
Administer this compound or vehicle.
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position.
-
Allow the animal to swim for 60 seconds and record the swim path.
-
Data Analysis:
-
Acquisition: Latency to find the platform, path length, and swim speed across training days.
-
Probe Trial: Time spent in the target quadrant, number of platform location crossings.
The Barnes maze is a land-based alternative to the MWM for assessing spatial memory, relying on the animal's aversion to open, brightly lit spaces.
Materials:
-
Circular platform (e.g., 122 cm diameter) with 18-20 holes around the periphery.
-
An escape box located under one of the holes.
-
Bright overhead lighting and aversive noise source (optional).
-
Video tracking system.
-
Distinct visual cues around the maze.
-
This compound and vehicle solutions.
Procedure:
-
Habituation (Day 1):
-
Place the animal in the center of the maze under a start chamber for 10-15 seconds.
-
Gently guide the animal to the escape hole and allow it to enter the escape box.
-
Allow the animal to remain in the escape box for 2 minutes.
-
-
Acquisition Training (Days 2-5):
-
Administer this compound or vehicle prior to the first trial.
-
Place the animal in the center of the maze.
-
Allow the animal to explore the maze and find the escape hole for a maximum of 3 minutes.
-
If the animal does not find the escape hole, gently guide it.
-
Conduct 2-4 trials per day with an ITI of 15-30 minutes.
-
-
Probe Trial (Day 6):
-
Administer this compound or vehicle.
-
Remove the escape box.
-
Place the animal in the center of the maze and allow it to explore for 90 seconds.
-
Data Analysis:
-
Acquisition: Latency to find the escape hole, number of errors (pokes into non-escape holes).
-
Probe Trial: Time spent in the target quadrant, number of pokes at the target hole location.
The NOR task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 50x50x50 cm).
-
Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the animal.
-
Video recording equipment.
-
This compound and vehicle solutions.
Procedure:
-
Habituation (Day 1):
-
Allow each animal to freely explore the empty arena for 5-10 minutes.
-
-
Familiarization/Training Phase (Day 2):
-
Administer this compound or vehicle.
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Test Phase (Day 2, after a retention interval):
-
The retention interval can be varied to test short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Electrophysiological Assessment
Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.
Materials:
-
Vibrating microtome.
-
Artificial cerebrospinal fluid (ACSF), oxygenated with 95% O₂/5% CO₂.
-
Recording chamber for brain slices.
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
-
This compound and vehicle solutions.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
-
This compound Application and LTP Induction:
-
Perfuse the slice with ACSF containing this compound or vehicle for a predetermined period (e.g., 20-30 minutes).
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
-
Post-LTP Recording:
-
Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-HFS fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude and duration of LTP between this compound-treated and vehicle-treated slices.
Molecular Analysis
Assessing changes in the expression of memory-related proteins, such as BDNF, provides a molecular correlate for the behavioral and electrophysiological effects of this compound.
Materials:
-
Hippocampal tissue from this compound- and vehicle-treated animals.
-
Lysis buffer.
-
Commercial BDNF ELISA kit.
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Following behavioral testing or at a specific time point after this compound administration, euthanize the animals and dissect the hippocampus.
-
Homogenize the tissue in lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the BDNF ELISA kit.
-
Typically, this involves adding standards and samples to a microplate pre-coated with an anti-BDNF antibody.
-
Incubate, wash, and then add a second, enzyme-linked anti-BDNF antibody.
-
Incubate, wash, and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known BDNF standards.
-
Calculate the concentration of BDNF in the samples based on the standard curve.
-
Normalize the BDNF concentration to the total protein concentration of each sample.
-
Compare BDNF levels between this compound-treated and vehicle-treated groups.
-
Conclusion
The methodologies outlined in these application notes provide a comprehensive framework for investigating the memory-enhancing effects of this compound. By combining behavioral, electrophysiological, and molecular approaches, researchers can gain a multi-faceted understanding of how this ampakine modulates cognitive function. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, contributing to the broader understanding of AMPA receptor modulation as a therapeutic strategy for memory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
Troubleshooting & Optimization
Troubleshooting CX614 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with CX614 in in vitro experiments.
Troubleshooting Guides
Q1: What should I do if this compound precipitates out of solution when I dilute my DMSO stock in aqueous cell culture medium?
A1: This is a common phenomenon known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several steps you can take to mitigate this issue:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and can also promote precipitation.[1] A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your concentrated DMSO stock to an intermediate concentration in DMSO, and then add this intermediate stock to your aqueous medium.
-
Pre-warm the Medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution. This can sometimes help to keep the compound in solution.
-
Increase Mixing/Vortexing: When adding the this compound stock to the aqueous medium, vortex or pipette mix the solution immediately and vigorously to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations that can lead to precipitation.
-
Consider a Co-solvent: If DMSO alone is problematic, you could explore using a co-solvent system. However, the compatibility of any co-solvent with your specific cell line and assay must be validated.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A2: Yes, inconsistent results are often a symptom of poor compound solubility and precipitation in the cell culture medium. Here's how to troubleshoot this:
-
Visual Inspection: Carefully examine the wells of your cell culture plates under a microscope after adding this compound. Look for any signs of precipitation, which might appear as small crystals, an oily film, or a cloudy appearance in the medium.
-
Solubility Test in Media: Before your main experiment, perform a small-scale solubility test. Prepare your highest intended concentration of this compound in your cell culture medium and incubate it under the same conditions as your experiment. Visually inspect for precipitation over time.
-
Impact of Serum: The presence of serum proteins in the culture medium can sometimes affect the solubility and bioavailability of small molecules.[2] You may need to test different serum concentrations or, if your experimental design allows, use serum-free media. Hydrophobic compounds can sometimes bind to serum proteins, which can either help to keep them in solution or reduce their free concentration and apparent activity.[2]
Q3: My in vitro assay is showing lower than expected potency for this compound. How can I address this?
A3: A lower than expected potency can be due to the actual concentration of soluble this compound in the assay being lower than the nominal concentration due to precipitation.
-
Confirm Stock Solution Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method.
-
Re-evaluate Solubility in Assay Buffer: Perform a solubility test in the specific buffer used for your in vitro binding assay, as its composition may differ from your cell culture medium.
-
Use Solubility-Enhancing Agents: For non-cell-based assays, you might consider the use of solubility-enhancing excipients like cyclodextrins or non-ionic surfactants, as long as they do not interfere with the assay components.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3][4][5]
Q2: How should I prepare a stock solution of this compound?
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound powder should be stored at 2-8°C.[3][4][5] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%.[1] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control with varying DMSO concentrations to determine the optimal concentration for your specific system.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Stock Concentration (Recommended) |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL[3][4][5] | 1-10 mM |
| Ethanol | Data not available | Not Recommended for primary stock |
| Methanol | Data not available | Not Recommended for primary stock |
| Water | Very Low | Not Recommended for stock |
| Phosphate-Buffered Saline (PBS) | Very Low | Not Recommended for stock |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 247.25 g/mol )[6]
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out 2.47 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile dilution tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all experimental and control wells and does not exceed 0.5%.
-
When diluting, add the this compound stock solution to the pre-warmed medium while vortexing or mixing to ensure rapid dispersion.
-
Include a vehicle control in your experiment which contains the same final concentration of DMSO as your experimental wells.
Mandatory Visualization
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting CX614 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with CX614 in in vitro experiments.
Troubleshooting Guides
Q1: What should I do if this compound precipitates out of solution when I dilute my DMSO stock in aqueous cell culture medium?
A1: This is a common phenomenon known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several steps you can take to mitigate this issue:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and can also promote precipitation.[1] A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your concentrated DMSO stock to an intermediate concentration in DMSO, and then add this intermediate stock to your aqueous medium.
-
Pre-warm the Medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution. This can sometimes help to keep the compound in solution.
-
Increase Mixing/Vortexing: When adding the this compound stock to the aqueous medium, vortex or pipette mix the solution immediately and vigorously to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations that can lead to precipitation.
-
Consider a Co-solvent: If DMSO alone is problematic, you could explore using a co-solvent system. However, the compatibility of any co-solvent with your specific cell line and assay must be validated.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A2: Yes, inconsistent results are often a symptom of poor compound solubility and precipitation in the cell culture medium. Here's how to troubleshoot this:
-
Visual Inspection: Carefully examine the wells of your cell culture plates under a microscope after adding this compound. Look for any signs of precipitation, which might appear as small crystals, an oily film, or a cloudy appearance in the medium.
-
Solubility Test in Media: Before your main experiment, perform a small-scale solubility test. Prepare your highest intended concentration of this compound in your cell culture medium and incubate it under the same conditions as your experiment. Visually inspect for precipitation over time.
-
Impact of Serum: The presence of serum proteins in the culture medium can sometimes affect the solubility and bioavailability of small molecules.[2] You may need to test different serum concentrations or, if your experimental design allows, use serum-free media. Hydrophobic compounds can sometimes bind to serum proteins, which can either help to keep them in solution or reduce their free concentration and apparent activity.[2]
Q3: My in vitro assay is showing lower than expected potency for this compound. How can I address this?
A3: A lower than expected potency can be due to the actual concentration of soluble this compound in the assay being lower than the nominal concentration due to precipitation.
-
Confirm Stock Solution Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method.
-
Re-evaluate Solubility in Assay Buffer: Perform a solubility test in the specific buffer used for your in vitro binding assay, as its composition may differ from your cell culture medium.
-
Use Solubility-Enhancing Agents: For non-cell-based assays, you might consider the use of solubility-enhancing excipients like cyclodextrins or non-ionic surfactants, as long as they do not interfere with the assay components.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3][4][5]
Q2: How should I prepare a stock solution of this compound?
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound powder should be stored at 2-8°C.[3][4][5] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%.[1] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control with varying DMSO concentrations to determine the optimal concentration for your specific system.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Stock Concentration (Recommended) |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL[3][4][5] | 1-10 mM |
| Ethanol | Data not available | Not Recommended for primary stock |
| Methanol | Data not available | Not Recommended for primary stock |
| Water | Very Low | Not Recommended for stock |
| Phosphate-Buffered Saline (PBS) | Very Low | Not Recommended for stock |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 247.25 g/mol )[6]
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out 2.47 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile dilution tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all experimental and control wells and does not exceed 0.5%.
-
When diluting, add the this compound stock solution to the pre-warmed medium while vortexing or mixing to ensure rapid dispersion.
-
Include a vehicle control in your experiment which contains the same final concentration of DMSO as your experimental wells.
Mandatory Visualization
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting CX614 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with CX614 in in vitro experiments.
Troubleshooting Guides
Q1: What should I do if this compound precipitates out of solution when I dilute my DMSO stock in aqueous cell culture medium?
A1: This is a common phenomenon known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several steps you can take to mitigate this issue:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and can also promote precipitation.[1] A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your concentrated DMSO stock to an intermediate concentration in DMSO, and then add this intermediate stock to your aqueous medium.
-
Pre-warm the Medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution. This can sometimes help to keep the compound in solution.
-
Increase Mixing/Vortexing: When adding the this compound stock to the aqueous medium, vortex or pipette mix the solution immediately and vigorously to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations that can lead to precipitation.
-
Consider a Co-solvent: If DMSO alone is problematic, you could explore using a co-solvent system. However, the compatibility of any co-solvent with your specific cell line and assay must be validated.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A2: Yes, inconsistent results are often a symptom of poor compound solubility and precipitation in the cell culture medium. Here's how to troubleshoot this:
-
Visual Inspection: Carefully examine the wells of your cell culture plates under a microscope after adding this compound. Look for any signs of precipitation, which might appear as small crystals, an oily film, or a cloudy appearance in the medium.
-
Solubility Test in Media: Before your main experiment, perform a small-scale solubility test. Prepare your highest intended concentration of this compound in your cell culture medium and incubate it under the same conditions as your experiment. Visually inspect for precipitation over time.
-
Impact of Serum: The presence of serum proteins in the culture medium can sometimes affect the solubility and bioavailability of small molecules.[2] You may need to test different serum concentrations or, if your experimental design allows, use serum-free media. Hydrophobic compounds can sometimes bind to serum proteins, which can either help to keep them in solution or reduce their free concentration and apparent activity.[2]
Q3: My in vitro assay is showing lower than expected potency for this compound. How can I address this?
A3: A lower than expected potency can be due to the actual concentration of soluble this compound in the assay being lower than the nominal concentration due to precipitation.
-
Confirm Stock Solution Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method.
-
Re-evaluate Solubility in Assay Buffer: Perform a solubility test in the specific buffer used for your in vitro binding assay, as its composition may differ from your cell culture medium.
-
Use Solubility-Enhancing Agents: For non-cell-based assays, you might consider the use of solubility-enhancing excipients like cyclodextrins or non-ionic surfactants, as long as they do not interfere with the assay components.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3][4][5]
Q2: How should I prepare a stock solution of this compound?
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound powder should be stored at 2-8°C.[3][4][5] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%.[1] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control with varying DMSO concentrations to determine the optimal concentration for your specific system.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Stock Concentration (Recommended) |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL[3][4][5] | 1-10 mM |
| Ethanol | Data not available | Not Recommended for primary stock |
| Methanol | Data not available | Not Recommended for primary stock |
| Water | Very Low | Not Recommended for stock |
| Phosphate-Buffered Saline (PBS) | Very Low | Not Recommended for stock |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 247.25 g/mol )[6]
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out 2.47 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile dilution tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all experimental and control wells and does not exceed 0.5%.
-
When diluting, add the this compound stock solution to the pre-warmed medium while vortexing or mixing to ensure rapid dispersion.
-
Include a vehicle control in your experiment which contains the same final concentration of DMSO as your experimental wells.
Mandatory Visualization
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing CX614 Concentration for Neuronal Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AMPA receptor modulator CX614 in neuronal culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in neuronal cultures?
A1: The effective concentration of this compound can vary depending on the specific neuronal cell type, culture density, and the desired biological endpoint. Based on published literature, a good starting point for most applications is in the range of 10 µM to 50 µM. The EC50 values for enhancing excitatory postsynaptic potentials are reported to be between 20 to 40 µM.[1][2] For blocking AMPA receptor desensitization, the EC50 is approximately 44 µM.[1]
Q2: How long should I incubate my neuronal cultures with this compound?
A2: The optimal incubation time is highly dependent on the experimental goals.
-
Acute Effects (minutes to hours): For studying immediate effects on synaptic transmission and plasticity, short-term incubations of 30 minutes to a few hours are typically sufficient.[3]
-
Gene Expression and Protein Synthesis (hours to days): To observe changes in gene expression, such as an increase in Brain-Derived Neurotrophic Factor (BDNF) mRNA, incubations of 3 hours or longer are recommended.[3] For sustained increases in BDNF protein levels, longer-term, intermittent treatment protocols (e.g., 24 hours on, 24 hours off) may be more effective than continuous exposure to avoid receptor downregulation.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a positive allosteric modulator of AMPA-type glutamate (B1630785) receptors.[5][6] It enhances the function of AMPA receptors by slowing their deactivation and blocking desensitization in response to glutamate.[1][2] This leads to an increased influx of positive ions into the neuron, thereby enhancing excitatory postsynaptic potentials.[1][5] At higher concentrations, this compound can also activate a Gq-protein coupled pathway, leading to calcium release from internal stores.[7]
Q4: Can chronic administration of this compound lead to adverse effects in culture?
A4: Yes, prolonged and continuous exposure to high concentrations of this compound can lead to AMPA receptor downregulation.[4][8] This can result in a diminished response to the compound over time. To mitigate this, it is recommended to use the lowest effective concentration and consider intermittent dosing schedules for long-term experiments.[4][8] High concentrations of potent ampakines like this compound have also been associated with calcium-dependent neuronal toxicity and convulsions in vivo, suggesting a potential for excitotoxicity in vitro.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on synaptic activity. | 1. Concentration too low: The concentration of this compound may be below the effective threshold for your specific cell type or assay. 2. Degraded compound: The this compound stock solution may have degraded. 3. Low neuronal activity: The basal level of synaptic activity in the culture may be too low to observe potentiation. | 1. Perform a dose-response curve: Test a range of concentrations from 10 µM to 100 µM to determine the optimal concentration for your experiment. 2. Prepare fresh stock solutions: this compound should be stored at -20°C for short-term and -80°C for long-term storage.[5] Prepare fresh dilutions for each experiment. 3. Increase baseline activity: Consider using a mild depolarizing agent or increasing the frequency of spontaneous activity through other means. |
| High levels of cell death or excitotoxicity. | 1. Concentration too high: High concentrations of this compound can lead to excessive neuronal excitation and subsequent cell death.[7] 2. Prolonged exposure: Continuous high-dose treatment can be toxic. | 1. Lower the concentration: Use the lowest concentration that produces the desired effect. 2. Reduce incubation time: For acute studies, minimize the duration of exposure. For chronic studies, implement an intermittent dosing strategy (e.g., 24 hours on/24 hours off).[4] |
| Diminished effect with repeated or prolonged treatment. | 1. AMPA receptor downregulation: Chronic activation of AMPA receptors can lead to their internalization and degradation.[4][8] | 1. Use intermittent dosing: A "24-h on/24-h off" protocol has been shown to circumvent the refractory state and maintain elevated BDNF protein levels.[4] 2. Allow for recovery periods: Provide drug-free periods to allow for the recycling and re-sensitization of AMPA receptors. |
Quantitative Data Summary
| Parameter | Concentration/Value | Experimental System | Reference |
| EC50 for enhancing excitatory postsynaptic potentials | 20 - 40 µM | Hippocampal slices and neuronal cultures | [1][2] |
| EC50 for blocking AMPA receptor desensitization | 44 µM | Excised patches | [1] |
| Concentration for increasing BDNF mRNA (acute) | 50 µM (for 3 hours) | Cultured rat entorhinal/hippocampal slices | [3] |
| Concentration for increasing BDNF mRNA (prolonged) | 10 µM (for 3 days) | Cultured rat entorhinal/hippocampal slices | [3] |
| Concentration for promoting glutamate apparent affinity | 100 µM | HEK293 cells | [5] |
Experimental Protocols
Protocol 1: Acute Treatment for Electrophysiological Recording
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a 50 mM stock solution. Store at -20°C for up to one month or -80°C for up to six months.[5]
-
Cell Culture: Plate primary neurons (e.g., hippocampal or cortical neurons) on coverslips or microelectrode arrays (MEAs) and culture for at least 14 days in vitro (DIV) to allow for synapse formation.
-
Baseline Recording: Transfer the culture to a recording chamber with artificial cerebrospinal fluid (aCSF) or a suitable recording buffer. Record baseline synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs) for 5-10 minutes.
-
This compound Application: Prepare a working solution of this compound in the recording buffer at the desired final concentration (e.g., 20-50 µM). Perfuse the culture with the this compound-containing solution.
-
Data Acquisition: Record synaptic activity for 10-30 minutes following the application of this compound.
-
Washout: Perfuse the culture with fresh recording buffer to wash out the compound and record for an additional 10-15 minutes to observe any reversal of the effect.
-
Analysis: Analyze the frequency, amplitude, and kinetics of synaptic events before, during, and after this compound application.
Protocol 2: Chronic Treatment for BDNF Expression Analysis
-
Cell Culture: Plate primary neurons in multi-well plates at a suitable density for RNA or protein extraction. Culture for at least 10-12 DIV.
-
This compound Treatment: Prepare a working solution of this compound in the culture medium. For continuous treatment, replace the medium with the this compound-containing medium and incubate for the desired duration (e.g., 12, 24, or 48 hours). For intermittent treatment, apply the this compound-containing medium for a set period (e.g., 24 hours), then replace it with a drug-free medium for a recovery period (e.g., 24 hours) before the next treatment.
-
Sample Collection: At the end of the treatment period, wash the cells with ice-cold PBS.
-
RNA/Protein Extraction: Lyse the cells and extract total RNA or protein using standard commercially available kits.
-
Analysis:
-
For RNA: Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of BDNF mRNA, using appropriate housekeeping genes for normalization.
-
For Protein: Perform a Western blot or ELISA to quantify the levels of BDNF protein.
-
Visualizations
Caption: Signaling pathway of this compound in neurons.
Caption: Workflow for electrophysiological experiments.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing CX614 Concentration for Neuronal Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AMPA receptor modulator CX614 in neuronal culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in neuronal cultures?
A1: The effective concentration of this compound can vary depending on the specific neuronal cell type, culture density, and the desired biological endpoint. Based on published literature, a good starting point for most applications is in the range of 10 µM to 50 µM. The EC50 values for enhancing excitatory postsynaptic potentials are reported to be between 20 to 40 µM.[1][2] For blocking AMPA receptor desensitization, the EC50 is approximately 44 µM.[1]
Q2: How long should I incubate my neuronal cultures with this compound?
A2: The optimal incubation time is highly dependent on the experimental goals.
-
Acute Effects (minutes to hours): For studying immediate effects on synaptic transmission and plasticity, short-term incubations of 30 minutes to a few hours are typically sufficient.[3]
-
Gene Expression and Protein Synthesis (hours to days): To observe changes in gene expression, such as an increase in Brain-Derived Neurotrophic Factor (BDNF) mRNA, incubations of 3 hours or longer are recommended.[3] For sustained increases in BDNF protein levels, longer-term, intermittent treatment protocols (e.g., 24 hours on, 24 hours off) may be more effective than continuous exposure to avoid receptor downregulation.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a positive allosteric modulator of AMPA-type glutamate (B1630785) receptors.[5][6] It enhances the function of AMPA receptors by slowing their deactivation and blocking desensitization in response to glutamate.[1][2] This leads to an increased influx of positive ions into the neuron, thereby enhancing excitatory postsynaptic potentials.[1][5] At higher concentrations, this compound can also activate a Gq-protein coupled pathway, leading to calcium release from internal stores.[7]
Q4: Can chronic administration of this compound lead to adverse effects in culture?
A4: Yes, prolonged and continuous exposure to high concentrations of this compound can lead to AMPA receptor downregulation.[4][8] This can result in a diminished response to the compound over time. To mitigate this, it is recommended to use the lowest effective concentration and consider intermittent dosing schedules for long-term experiments.[4][8] High concentrations of potent ampakines like this compound have also been associated with calcium-dependent neuronal toxicity and convulsions in vivo, suggesting a potential for excitotoxicity in vitro.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on synaptic activity. | 1. Concentration too low: The concentration of this compound may be below the effective threshold for your specific cell type or assay. 2. Degraded compound: The this compound stock solution may have degraded. 3. Low neuronal activity: The basal level of synaptic activity in the culture may be too low to observe potentiation. | 1. Perform a dose-response curve: Test a range of concentrations from 10 µM to 100 µM to determine the optimal concentration for your experiment. 2. Prepare fresh stock solutions: this compound should be stored at -20°C for short-term and -80°C for long-term storage.[5] Prepare fresh dilutions for each experiment. 3. Increase baseline activity: Consider using a mild depolarizing agent or increasing the frequency of spontaneous activity through other means. |
| High levels of cell death or excitotoxicity. | 1. Concentration too high: High concentrations of this compound can lead to excessive neuronal excitation and subsequent cell death.[7] 2. Prolonged exposure: Continuous high-dose treatment can be toxic. | 1. Lower the concentration: Use the lowest concentration that produces the desired effect. 2. Reduce incubation time: For acute studies, minimize the duration of exposure. For chronic studies, implement an intermittent dosing strategy (e.g., 24 hours on/24 hours off).[4] |
| Diminished effect with repeated or prolonged treatment. | 1. AMPA receptor downregulation: Chronic activation of AMPA receptors can lead to their internalization and degradation.[4][8] | 1. Use intermittent dosing: A "24-h on/24-h off" protocol has been shown to circumvent the refractory state and maintain elevated BDNF protein levels.[4] 2. Allow for recovery periods: Provide drug-free periods to allow for the recycling and re-sensitization of AMPA receptors. |
Quantitative Data Summary
| Parameter | Concentration/Value | Experimental System | Reference |
| EC50 for enhancing excitatory postsynaptic potentials | 20 - 40 µM | Hippocampal slices and neuronal cultures | [1][2] |
| EC50 for blocking AMPA receptor desensitization | 44 µM | Excised patches | [1] |
| Concentration for increasing BDNF mRNA (acute) | 50 µM (for 3 hours) | Cultured rat entorhinal/hippocampal slices | [3] |
| Concentration for increasing BDNF mRNA (prolonged) | 10 µM (for 3 days) | Cultured rat entorhinal/hippocampal slices | [3] |
| Concentration for promoting glutamate apparent affinity | 100 µM | HEK293 cells | [5] |
Experimental Protocols
Protocol 1: Acute Treatment for Electrophysiological Recording
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a 50 mM stock solution. Store at -20°C for up to one month or -80°C for up to six months.[5]
-
Cell Culture: Plate primary neurons (e.g., hippocampal or cortical neurons) on coverslips or microelectrode arrays (MEAs) and culture for at least 14 days in vitro (DIV) to allow for synapse formation.
-
Baseline Recording: Transfer the culture to a recording chamber with artificial cerebrospinal fluid (aCSF) or a suitable recording buffer. Record baseline synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs) for 5-10 minutes.
-
This compound Application: Prepare a working solution of this compound in the recording buffer at the desired final concentration (e.g., 20-50 µM). Perfuse the culture with the this compound-containing solution.
-
Data Acquisition: Record synaptic activity for 10-30 minutes following the application of this compound.
-
Washout: Perfuse the culture with fresh recording buffer to wash out the compound and record for an additional 10-15 minutes to observe any reversal of the effect.
-
Analysis: Analyze the frequency, amplitude, and kinetics of synaptic events before, during, and after this compound application.
Protocol 2: Chronic Treatment for BDNF Expression Analysis
-
Cell Culture: Plate primary neurons in multi-well plates at a suitable density for RNA or protein extraction. Culture for at least 10-12 DIV.
-
This compound Treatment: Prepare a working solution of this compound in the culture medium. For continuous treatment, replace the medium with the this compound-containing medium and incubate for the desired duration (e.g., 12, 24, or 48 hours). For intermittent treatment, apply the this compound-containing medium for a set period (e.g., 24 hours), then replace it with a drug-free medium for a recovery period (e.g., 24 hours) before the next treatment.
-
Sample Collection: At the end of the treatment period, wash the cells with ice-cold PBS.
-
RNA/Protein Extraction: Lyse the cells and extract total RNA or protein using standard commercially available kits.
-
Analysis:
-
For RNA: Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of BDNF mRNA, using appropriate housekeeping genes for normalization.
-
For Protein: Perform a Western blot or ELISA to quantify the levels of BDNF protein.
-
Visualizations
Caption: Signaling pathway of this compound in neurons.
Caption: Workflow for electrophysiological experiments.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing CX614 Concentration for Neuronal Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AMPA receptor modulator CX614 in neuronal culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in neuronal cultures?
A1: The effective concentration of this compound can vary depending on the specific neuronal cell type, culture density, and the desired biological endpoint. Based on published literature, a good starting point for most applications is in the range of 10 µM to 50 µM. The EC50 values for enhancing excitatory postsynaptic potentials are reported to be between 20 to 40 µM.[1][2] For blocking AMPA receptor desensitization, the EC50 is approximately 44 µM.[1]
Q2: How long should I incubate my neuronal cultures with this compound?
A2: The optimal incubation time is highly dependent on the experimental goals.
-
Acute Effects (minutes to hours): For studying immediate effects on synaptic transmission and plasticity, short-term incubations of 30 minutes to a few hours are typically sufficient.[3]
-
Gene Expression and Protein Synthesis (hours to days): To observe changes in gene expression, such as an increase in Brain-Derived Neurotrophic Factor (BDNF) mRNA, incubations of 3 hours or longer are recommended.[3] For sustained increases in BDNF protein levels, longer-term, intermittent treatment protocols (e.g., 24 hours on, 24 hours off) may be more effective than continuous exposure to avoid receptor downregulation.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a positive allosteric modulator of AMPA-type glutamate receptors.[5][6] It enhances the function of AMPA receptors by slowing their deactivation and blocking desensitization in response to glutamate.[1][2] This leads to an increased influx of positive ions into the neuron, thereby enhancing excitatory postsynaptic potentials.[1][5] At higher concentrations, this compound can also activate a Gq-protein coupled pathway, leading to calcium release from internal stores.[7]
Q4: Can chronic administration of this compound lead to adverse effects in culture?
A4: Yes, prolonged and continuous exposure to high concentrations of this compound can lead to AMPA receptor downregulation.[4][8] This can result in a diminished response to the compound over time. To mitigate this, it is recommended to use the lowest effective concentration and consider intermittent dosing schedules for long-term experiments.[4][8] High concentrations of potent ampakines like this compound have also been associated with calcium-dependent neuronal toxicity and convulsions in vivo, suggesting a potential for excitotoxicity in vitro.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on synaptic activity. | 1. Concentration too low: The concentration of this compound may be below the effective threshold for your specific cell type or assay. 2. Degraded compound: The this compound stock solution may have degraded. 3. Low neuronal activity: The basal level of synaptic activity in the culture may be too low to observe potentiation. | 1. Perform a dose-response curve: Test a range of concentrations from 10 µM to 100 µM to determine the optimal concentration for your experiment. 2. Prepare fresh stock solutions: this compound should be stored at -20°C for short-term and -80°C for long-term storage.[5] Prepare fresh dilutions for each experiment. 3. Increase baseline activity: Consider using a mild depolarizing agent or increasing the frequency of spontaneous activity through other means. |
| High levels of cell death or excitotoxicity. | 1. Concentration too high: High concentrations of this compound can lead to excessive neuronal excitation and subsequent cell death.[7] 2. Prolonged exposure: Continuous high-dose treatment can be toxic. | 1. Lower the concentration: Use the lowest concentration that produces the desired effect. 2. Reduce incubation time: For acute studies, minimize the duration of exposure. For chronic studies, implement an intermittent dosing strategy (e.g., 24 hours on/24 hours off).[4] |
| Diminished effect with repeated or prolonged treatment. | 1. AMPA receptor downregulation: Chronic activation of AMPA receptors can lead to their internalization and degradation.[4][8] | 1. Use intermittent dosing: A "24-h on/24-h off" protocol has been shown to circumvent the refractory state and maintain elevated BDNF protein levels.[4] 2. Allow for recovery periods: Provide drug-free periods to allow for the recycling and re-sensitization of AMPA receptors. |
Quantitative Data Summary
| Parameter | Concentration/Value | Experimental System | Reference |
| EC50 for enhancing excitatory postsynaptic potentials | 20 - 40 µM | Hippocampal slices and neuronal cultures | [1][2] |
| EC50 for blocking AMPA receptor desensitization | 44 µM | Excised patches | [1] |
| Concentration for increasing BDNF mRNA (acute) | 50 µM (for 3 hours) | Cultured rat entorhinal/hippocampal slices | [3] |
| Concentration for increasing BDNF mRNA (prolonged) | 10 µM (for 3 days) | Cultured rat entorhinal/hippocampal slices | [3] |
| Concentration for promoting glutamate apparent affinity | 100 µM | HEK293 cells | [5] |
Experimental Protocols
Protocol 1: Acute Treatment for Electrophysiological Recording
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a 50 mM stock solution. Store at -20°C for up to one month or -80°C for up to six months.[5]
-
Cell Culture: Plate primary neurons (e.g., hippocampal or cortical neurons) on coverslips or microelectrode arrays (MEAs) and culture for at least 14 days in vitro (DIV) to allow for synapse formation.
-
Baseline Recording: Transfer the culture to a recording chamber with artificial cerebrospinal fluid (aCSF) or a suitable recording buffer. Record baseline synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs) for 5-10 minutes.
-
This compound Application: Prepare a working solution of this compound in the recording buffer at the desired final concentration (e.g., 20-50 µM). Perfuse the culture with the this compound-containing solution.
-
Data Acquisition: Record synaptic activity for 10-30 minutes following the application of this compound.
-
Washout: Perfuse the culture with fresh recording buffer to wash out the compound and record for an additional 10-15 minutes to observe any reversal of the effect.
-
Analysis: Analyze the frequency, amplitude, and kinetics of synaptic events before, during, and after this compound application.
Protocol 2: Chronic Treatment for BDNF Expression Analysis
-
Cell Culture: Plate primary neurons in multi-well plates at a suitable density for RNA or protein extraction. Culture for at least 10-12 DIV.
-
This compound Treatment: Prepare a working solution of this compound in the culture medium. For continuous treatment, replace the medium with the this compound-containing medium and incubate for the desired duration (e.g., 12, 24, or 48 hours). For intermittent treatment, apply the this compound-containing medium for a set period (e.g., 24 hours), then replace it with a drug-free medium for a recovery period (e.g., 24 hours) before the next treatment.
-
Sample Collection: At the end of the treatment period, wash the cells with ice-cold PBS.
-
RNA/Protein Extraction: Lyse the cells and extract total RNA or protein using standard commercially available kits.
-
Analysis:
-
For RNA: Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of BDNF mRNA, using appropriate housekeeping genes for normalization.
-
For Protein: Perform a Western blot or ELISA to quantify the levels of BDNF protein.
-
Visualizations
Caption: Signaling pathway of this compound in neurons.
Caption: Workflow for electrophysiological experiments.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
Potential off-target effects of CX614 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the AMPA receptor modulator, CX614. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental issues, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that do not seem to align with the known function of AMPA receptors. Could this be due to off-target effects of this compound?
A1: While this compound is a potent positive allosteric modulator of AMPA receptors, unexpected phenotypes could arise from several factors, including off-target interactions.[1][2] It is crucial to systematically investigate the cause. Here are some potential reasons and troubleshooting steps:
-
"High-Impact" Ampakine Effects: this compound is classified as a "high-impact" ampakine, meaning it strongly inhibits AMPA receptor desensitization.[3][4] This profound modulation might lead to cellular responses that are more complex than simple potentiation of synaptic transmission, including alterations in intracellular signaling cascades.
-
Activation of Gq-Protein Coupled Endoplasmic Reticulum Calcium Release: Studies have shown that high-impact ampakines like this compound, in the presence of an AMPA receptor agonist, can induce calcium release from the endoplasmic reticulum (ER) through a Gq-protein coupled pathway.[4] This is a significant finding that suggests a metabotropic function of AMPA receptors when modulated by this compound, which could lead to a wide range of downstream cellular effects independent of ion flux through the AMPA receptor channel itself.
Troubleshooting Steps:
-
Confirm On-Target Action: Use a selective AMPA receptor antagonist, such as CNQX, to see if the unexpected phenotype is blocked.[5] If the antagonist reverses the effect, it is likely mediated by AMPA receptors, though it could be through the non-canonical signaling pathway mentioned above.
-
Investigate Calcium Signaling: Use calcium imaging techniques to determine if this compound is causing calcium release from the ER. You can test this in the presence and absence of extracellular calcium to distinguish between ion flux and release from internal stores.
-
Perform Off-Target Profiling: If the phenotype persists in the presence of an AMPA receptor antagonist, it is more likely to be a true off-target effect. In this case, profiling this compound against a panel of kinases, GPCRs, and ion channels is highly recommended.
Q2: We are seeing inconsistent results when co-administering this compound with other AMPA receptor modulators. Why might this be?
A2: The binding of allosteric modulators to AMPA receptors is complex, and different modulators can have distinct or overlapping binding sites.
-
Interaction with Cyclothiazide (B1669527): Competition binding experiments suggest that this compound and cyclothiazide share a common binding site on the AMPA receptor.[1] However, it is thought that cyclothiazide may have an additional binding site not recognized by this compound.[1] Co-administration of these two compounds may lead to competitive binding and non-additive or even inhibitory effects.
-
Interaction with GYKI 52466: this compound and the non-competitive AMPA receptor antagonist GYKI 52466 appear to act at separate sites.[1] Therefore, their effects are generally not mutually exclusive. However, complex allosteric interactions can still occur.
Troubleshooting Steps:
-
Review Binding Sites: Be aware of the known binding sites of the modulators you are using in combination.
-
Dose-Response Matrix: If co-administration is necessary, perform a dose-response matrix experiment to characterize the interaction between this compound and the other modulator.
Q3: We are observing neuronal toxicity at higher concentrations of this compound. Is this expected?
A3: Yes, high-impact ampakines like this compound have been associated with neuronal toxicity.[4] This is thought to be due to excessive and prolonged AMPA receptor activation, leading to excitotoxicity. The complete block of desensitization can lead to sustained membrane depolarization and calcium influx, which can trigger apoptotic pathways.
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that produces the desired on-target effect.
-
Intermittent Dosing: For chronic studies, consider intermittent dosing schedules, which have been shown to upregulate BDNF without causing significant AMPA receptor downregulation or toxicity.[2]
-
Monitor Cell Health: Routinely perform cell viability assays (e.g., MTT, LDH release) when using this compound, especially for long-term experiments or at high concentrations.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity.
Table 1: On-Target Potency of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 (fEPSP enhancement) | 20-40 µM | Hippocampal slices | [1] |
| EC50 (EPSC enhancement) | 20-40 µM | Neuronal cultures | [1] |
| EC50 (Desensitization block) | 44 µM | Excised patches | [1] |
| EC50 (GluR1-3 flop enhancement) | 19-37 µM | Recombinant AMPA receptors | [1] |
| EC50 (Calcium Release) | 32 µM | Cultured Neurons | [4] |
Experimental Protocols
Given the limited public data on the off-target profile of this compound, it is recommended that researchers perform their own selectivity screening. Below are generalized protocols for key off-target assessment assays.
Protocol 1: Kinase Profiling Assay (Radiometric)
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). Serially dilute the compound to a starting concentration for screening (e.g., 10 µM).
-
Kinase Reaction: In a 96-well filter plate, combine the individual recombinant kinases, their specific substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).
-
Compound Addition: Add this compound or a vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
Washing: Terminate the reaction and wash the plate to remove unincorporated ³³P-γ-ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to the vehicle control. Follow up with IC50 determination for any significant "hits".
Protocol 2: GPCR Binding Assay (Radioligand Displacement)
Objective: To determine if this compound binds to a panel of G-protein coupled receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCRs of interest.
-
Compound and Radioligand Preparation: Prepare a solution of this compound at the desired screening concentration (e.g., 10 µM). Prepare a solution of a high-affinity radioligand for each GPCR target at a concentration near its Kd.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, the radioligand, and either this compound, a vehicle control, or a known reference compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by this compound. Significant displacement suggests binding to the GPCR.
Protocol 3: Ion Channel Screening (Automated Electrophysiology)
Objective: To evaluate the effect of this compound on the activity of a panel of ion channels.
Methodology:
-
Cell Preparation: Use cell lines stably expressing the ion channels of interest.
-
Automated Patch Clamp: Use an automated patch-clamp system (e.g., QPatch, Patchliner) to achieve whole-cell patch-clamp configuration.
-
Compound Application: Apply a baseline solution, followed by a solution containing this compound at various concentrations, and finally a positive control modulator for each ion channel.
-
Voltage Protocols: Apply specific voltage protocols to activate the ion channels and record the resulting currents.
-
Data Analysis: Analyze the recorded currents to determine if this compound modulates the ion channel activity (e.g., inhibition, activation, change in kinetics). Calculate IC50 or EC50 values if a dose-dependent effect is observed.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of CX614 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the AMPA receptor modulator, CX614. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental issues, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that do not seem to align with the known function of AMPA receptors. Could this be due to off-target effects of this compound?
A1: While this compound is a potent positive allosteric modulator of AMPA receptors, unexpected phenotypes could arise from several factors, including off-target interactions.[1][2] It is crucial to systematically investigate the cause. Here are some potential reasons and troubleshooting steps:
-
"High-Impact" Ampakine Effects: this compound is classified as a "high-impact" ampakine, meaning it strongly inhibits AMPA receptor desensitization.[3][4] This profound modulation might lead to cellular responses that are more complex than simple potentiation of synaptic transmission, including alterations in intracellular signaling cascades.
-
Activation of Gq-Protein Coupled Endoplasmic Reticulum Calcium Release: Studies have shown that high-impact ampakines like this compound, in the presence of an AMPA receptor agonist, can induce calcium release from the endoplasmic reticulum (ER) through a Gq-protein coupled pathway.[4] This is a significant finding that suggests a metabotropic function of AMPA receptors when modulated by this compound, which could lead to a wide range of downstream cellular effects independent of ion flux through the AMPA receptor channel itself.
Troubleshooting Steps:
-
Confirm On-Target Action: Use a selective AMPA receptor antagonist, such as CNQX, to see if the unexpected phenotype is blocked.[5] If the antagonist reverses the effect, it is likely mediated by AMPA receptors, though it could be through the non-canonical signaling pathway mentioned above.
-
Investigate Calcium Signaling: Use calcium imaging techniques to determine if this compound is causing calcium release from the ER. You can test this in the presence and absence of extracellular calcium to distinguish between ion flux and release from internal stores.
-
Perform Off-Target Profiling: If the phenotype persists in the presence of an AMPA receptor antagonist, it is more likely to be a true off-target effect. In this case, profiling this compound against a panel of kinases, GPCRs, and ion channels is highly recommended.
Q2: We are seeing inconsistent results when co-administering this compound with other AMPA receptor modulators. Why might this be?
A2: The binding of allosteric modulators to AMPA receptors is complex, and different modulators can have distinct or overlapping binding sites.
-
Interaction with Cyclothiazide (B1669527): Competition binding experiments suggest that this compound and cyclothiazide share a common binding site on the AMPA receptor.[1] However, it is thought that cyclothiazide may have an additional binding site not recognized by this compound.[1] Co-administration of these two compounds may lead to competitive binding and non-additive or even inhibitory effects.
-
Interaction with GYKI 52466: this compound and the non-competitive AMPA receptor antagonist GYKI 52466 appear to act at separate sites.[1] Therefore, their effects are generally not mutually exclusive. However, complex allosteric interactions can still occur.
Troubleshooting Steps:
-
Review Binding Sites: Be aware of the known binding sites of the modulators you are using in combination.
-
Dose-Response Matrix: If co-administration is necessary, perform a dose-response matrix experiment to characterize the interaction between this compound and the other modulator.
Q3: We are observing neuronal toxicity at higher concentrations of this compound. Is this expected?
A3: Yes, high-impact ampakines like this compound have been associated with neuronal toxicity.[4] This is thought to be due to excessive and prolonged AMPA receptor activation, leading to excitotoxicity. The complete block of desensitization can lead to sustained membrane depolarization and calcium influx, which can trigger apoptotic pathways.
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that produces the desired on-target effect.
-
Intermittent Dosing: For chronic studies, consider intermittent dosing schedules, which have been shown to upregulate BDNF without causing significant AMPA receptor downregulation or toxicity.[2]
-
Monitor Cell Health: Routinely perform cell viability assays (e.g., MTT, LDH release) when using this compound, especially for long-term experiments or at high concentrations.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity.
Table 1: On-Target Potency of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 (fEPSP enhancement) | 20-40 µM | Hippocampal slices | [1] |
| EC50 (EPSC enhancement) | 20-40 µM | Neuronal cultures | [1] |
| EC50 (Desensitization block) | 44 µM | Excised patches | [1] |
| EC50 (GluR1-3 flop enhancement) | 19-37 µM | Recombinant AMPA receptors | [1] |
| EC50 (Calcium Release) | 32 µM | Cultured Neurons | [4] |
Experimental Protocols
Given the limited public data on the off-target profile of this compound, it is recommended that researchers perform their own selectivity screening. Below are generalized protocols for key off-target assessment assays.
Protocol 1: Kinase Profiling Assay (Radiometric)
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). Serially dilute the compound to a starting concentration for screening (e.g., 10 µM).
-
Kinase Reaction: In a 96-well filter plate, combine the individual recombinant kinases, their specific substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).
-
Compound Addition: Add this compound or a vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
Washing: Terminate the reaction and wash the plate to remove unincorporated ³³P-γ-ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to the vehicle control. Follow up with IC50 determination for any significant "hits".
Protocol 2: GPCR Binding Assay (Radioligand Displacement)
Objective: To determine if this compound binds to a panel of G-protein coupled receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCRs of interest.
-
Compound and Radioligand Preparation: Prepare a solution of this compound at the desired screening concentration (e.g., 10 µM). Prepare a solution of a high-affinity radioligand for each GPCR target at a concentration near its Kd.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, the radioligand, and either this compound, a vehicle control, or a known reference compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by this compound. Significant displacement suggests binding to the GPCR.
Protocol 3: Ion Channel Screening (Automated Electrophysiology)
Objective: To evaluate the effect of this compound on the activity of a panel of ion channels.
Methodology:
-
Cell Preparation: Use cell lines stably expressing the ion channels of interest.
-
Automated Patch Clamp: Use an automated patch-clamp system (e.g., QPatch, Patchliner) to achieve whole-cell patch-clamp configuration.
-
Compound Application: Apply a baseline solution, followed by a solution containing this compound at various concentrations, and finally a positive control modulator for each ion channel.
-
Voltage Protocols: Apply specific voltage protocols to activate the ion channels and record the resulting currents.
-
Data Analysis: Analyze the recorded currents to determine if this compound modulates the ion channel activity (e.g., inhibition, activation, change in kinetics). Calculate IC50 or EC50 values if a dose-dependent effect is observed.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of CX614 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the AMPA receptor modulator, CX614. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental issues, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that do not seem to align with the known function of AMPA receptors. Could this be due to off-target effects of this compound?
A1: While this compound is a potent positive allosteric modulator of AMPA receptors, unexpected phenotypes could arise from several factors, including off-target interactions.[1][2] It is crucial to systematically investigate the cause. Here are some potential reasons and troubleshooting steps:
-
"High-Impact" Ampakine Effects: this compound is classified as a "high-impact" ampakine, meaning it strongly inhibits AMPA receptor desensitization.[3][4] This profound modulation might lead to cellular responses that are more complex than simple potentiation of synaptic transmission, including alterations in intracellular signaling cascades.
-
Activation of Gq-Protein Coupled Endoplasmic Reticulum Calcium Release: Studies have shown that high-impact ampakines like this compound, in the presence of an AMPA receptor agonist, can induce calcium release from the endoplasmic reticulum (ER) through a Gq-protein coupled pathway.[4] This is a significant finding that suggests a metabotropic function of AMPA receptors when modulated by this compound, which could lead to a wide range of downstream cellular effects independent of ion flux through the AMPA receptor channel itself.
Troubleshooting Steps:
-
Confirm On-Target Action: Use a selective AMPA receptor antagonist, such as CNQX, to see if the unexpected phenotype is blocked.[5] If the antagonist reverses the effect, it is likely mediated by AMPA receptors, though it could be through the non-canonical signaling pathway mentioned above.
-
Investigate Calcium Signaling: Use calcium imaging techniques to determine if this compound is causing calcium release from the ER. You can test this in the presence and absence of extracellular calcium to distinguish between ion flux and release from internal stores.
-
Perform Off-Target Profiling: If the phenotype persists in the presence of an AMPA receptor antagonist, it is more likely to be a true off-target effect. In this case, profiling this compound against a panel of kinases, GPCRs, and ion channels is highly recommended.
Q2: We are seeing inconsistent results when co-administering this compound with other AMPA receptor modulators. Why might this be?
A2: The binding of allosteric modulators to AMPA receptors is complex, and different modulators can have distinct or overlapping binding sites.
-
Interaction with Cyclothiazide: Competition binding experiments suggest that this compound and cyclothiazide share a common binding site on the AMPA receptor.[1] However, it is thought that cyclothiazide may have an additional binding site not recognized by this compound.[1] Co-administration of these two compounds may lead to competitive binding and non-additive or even inhibitory effects.
-
Interaction with GYKI 52466: this compound and the non-competitive AMPA receptor antagonist GYKI 52466 appear to act at separate sites.[1] Therefore, their effects are generally not mutually exclusive. However, complex allosteric interactions can still occur.
Troubleshooting Steps:
-
Review Binding Sites: Be aware of the known binding sites of the modulators you are using in combination.
-
Dose-Response Matrix: If co-administration is necessary, perform a dose-response matrix experiment to characterize the interaction between this compound and the other modulator.
Q3: We are observing neuronal toxicity at higher concentrations of this compound. Is this expected?
A3: Yes, high-impact ampakines like this compound have been associated with neuronal toxicity.[4] This is thought to be due to excessive and prolonged AMPA receptor activation, leading to excitotoxicity. The complete block of desensitization can lead to sustained membrane depolarization and calcium influx, which can trigger apoptotic pathways.
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that produces the desired on-target effect.
-
Intermittent Dosing: For chronic studies, consider intermittent dosing schedules, which have been shown to upregulate BDNF without causing significant AMPA receptor downregulation or toxicity.[2]
-
Monitor Cell Health: Routinely perform cell viability assays (e.g., MTT, LDH release) when using this compound, especially for long-term experiments or at high concentrations.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity.
Table 1: On-Target Potency of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 (fEPSP enhancement) | 20-40 µM | Hippocampal slices | [1] |
| EC50 (EPSC enhancement) | 20-40 µM | Neuronal cultures | [1] |
| EC50 (Desensitization block) | 44 µM | Excised patches | [1] |
| EC50 (GluR1-3 flop enhancement) | 19-37 µM | Recombinant AMPA receptors | [1] |
| EC50 (Calcium Release) | 32 µM | Cultured Neurons | [4] |
Experimental Protocols
Given the limited public data on the off-target profile of this compound, it is recommended that researchers perform their own selectivity screening. Below are generalized protocols for key off-target assessment assays.
Protocol 1: Kinase Profiling Assay (Radiometric)
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). Serially dilute the compound to a starting concentration for screening (e.g., 10 µM).
-
Kinase Reaction: In a 96-well filter plate, combine the individual recombinant kinases, their specific substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).
-
Compound Addition: Add this compound or a vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
Washing: Terminate the reaction and wash the plate to remove unincorporated ³³P-γ-ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to the vehicle control. Follow up with IC50 determination for any significant "hits".
Protocol 2: GPCR Binding Assay (Radioligand Displacement)
Objective: To determine if this compound binds to a panel of G-protein coupled receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCRs of interest.
-
Compound and Radioligand Preparation: Prepare a solution of this compound at the desired screening concentration (e.g., 10 µM). Prepare a solution of a high-affinity radioligand for each GPCR target at a concentration near its Kd.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, the radioligand, and either this compound, a vehicle control, or a known reference compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by this compound. Significant displacement suggests binding to the GPCR.
Protocol 3: Ion Channel Screening (Automated Electrophysiology)
Objective: To evaluate the effect of this compound on the activity of a panel of ion channels.
Methodology:
-
Cell Preparation: Use cell lines stably expressing the ion channels of interest.
-
Automated Patch Clamp: Use an automated patch-clamp system (e.g., QPatch, Patchliner) to achieve whole-cell patch-clamp configuration.
-
Compound Application: Apply a baseline solution, followed by a solution containing this compound at various concentrations, and finally a positive control modulator for each ion channel.
-
Voltage Protocols: Apply specific voltage protocols to activate the ion channels and record the resulting currents.
-
Data Analysis: Analyze the recorded currents to determine if this compound modulates the ion channel activity (e.g., inhibition, activation, change in kinetics). Calculate IC50 or EC50 values if a dose-dependent effect is observed.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential excitotoxicity with high concentrations of CX614
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential excitotoxicity associated with high concentrations of the AMPA receptor potentiator, CX614.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a positive allosteric modulator of AMPA receptors, classified as a "high-impact" ampakine. It enhances excitatory neurotransmission by increasing the amplitude and prolonging the duration of the current mediated by AMPA receptors in response to glutamate (B1630785).[1] It achieves this by slowing the deactivation of the receptor and inhibiting its desensitization.[1]
Q2: What is excitotoxicity and why is it a concern with high concentrations of this compound?
A2: Excitotoxicity is a process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[2] High concentrations of this compound can potentiate AMPA receptor activity to a degree that causes excessive calcium influx into neurons. This calcium overload triggers downstream signaling cascades that can lead to cell death.[3][4]
Q3: At what concentrations does this compound become potentially excitotoxic?
A3: While the precise excitotoxic threshold can vary between cell types and experimental conditions, studies on the electrophysiological effects of this compound show EC50 values for enhancing AMPA receptor currents in the range of 20-40 µM.[5] Furthermore, this compound has been shown to induce a secondary, Gq-protein-coupled calcium release from the endoplasmic reticulum with an EC50 of 32 µM, suggesting that concentrations in and above this range may carry a higher risk of excitotoxicity.[1]
Q4: What are the signs of excitotoxicity in my cell cultures?
A4: Signs of excitotoxicity can include morphological changes such as dendritic beading and cell swelling, followed by cell detachment and death. These can be quantified using various cell viability assays.
Q5: Can the neuroprotective effects of this compound be leveraged while avoiding excitotoxicity?
A5: Yes, this compound has been shown to increase the synthesis of Brain-Derived Neurotrophic Factor (BDNF), which has neuroprotective effects.[6][7] Research suggests that short and intermittent treatment protocols with this compound may provide neuroprotection while minimizing the risk of AMPA receptor downregulation and excitotoxicity.[6]
Troubleshooting Guides
Problem 1: Increased cell death observed after treatment with high concentrations of this compound.
Possible Cause: Excitotoxicity due to excessive AMPA receptor potentiation.
Solutions:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the optimal concentration of this compound that provides the desired effect without significant cell death.
-
Co-administration with Neuroprotective Agents:
-
NMDA Receptor Antagonists: Co-administer a non-competitive NMDA receptor antagonist like MK-801. A concentration of 10 µM MK-801 has been shown to be neuroprotective against glutamate-induced excitotoxicity.[6][8]
-
Calcium Channel Blockers: Co-administer an L-type calcium channel blocker such as verapamil. While a specific concentration for this compound-induced excitotoxicity is not established, starting with a low micromolar range is recommended based on its use in other neuroprotective studies.
-
-
Intermittent Dosing: Instead of continuous exposure, apply this compound for a shorter duration (e.g., 1-3 hours) followed by a washout period. This approach may still induce beneficial effects like BDNF expression while reducing the risk of excitotoxicity.[7]
Problem 2: Inconsistent results when assessing this compound's effects on neuronal viability.
Possible Cause: Variability in experimental procedures or inappropriate assay selection.
Solutions:
-
Standardize Cell Culture Conditions: Ensure consistent cell density, culture age, and media composition across experiments.
-
Use Multiple Viability Assays: To get a comprehensive picture of cell health, use a combination of assays that measure different parameters:
-
Metabolic Activity: MTT or WST-8 assays.
-
Membrane Integrity: LDH release assay or Trypan Blue exclusion.
-
Live/Dead Staining: Calcein AM (stains live cells) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells).
-
-
Optimize Assay Timing: Assess cell viability at multiple time points after this compound treatment (e.g., 6, 12, 24, and 48 hours) to capture both early and late-stage effects.
Experimental Protocols
Protocol 1: Assessing Dose-Dependent Excitotoxicity of this compound
Objective: To determine the concentration range at which this compound induces neuronal death.
Methodology:
-
Cell Culture: Plate primary cortical or hippocampal neurons at a suitable density in 96-well plates. Allow the neurons to mature for at least 7 days in vitro.
-
This compound Treatment: Prepare a serial dilution of this compound in your culture medium. A suggested range is 1 µM to 200 µM.
-
Exposure: Replace the culture medium with the this compound-containing medium and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Neuroprotection with an NMDA Receptor Antagonist
Objective: To evaluate the neuroprotective effect of MK-801 against this compound-induced excitotoxicity.
Methodology:
-
Cell Culture: Prepare neuronal cultures as described in Protocol 1.
-
Treatment Groups:
-
Vehicle control
-
This compound (at a predetermined excitotoxic concentration, e.g., 50 µM)
-
MK-801 (10 µM)
-
This compound (50 µM) + MK-801 (10 µM)
-
-
Co-administration: Add the respective compounds to the culture medium and incubate for 24 hours.
-
Cell Viability Assessment: Use an appropriate assay (e.g., MTT, LDH, or Calcein AM/EthD-1) to determine cell viability.
Data Presentation
Table 1: Effect of this compound Concentration on Neuronal Viability
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 1 | 98 ± 5 |
| 10 | 95 ± 6 |
| 25 | 80 ± 8 |
| 50 | 55 ± 10 |
| 100 | 30 ± 7 |
| 200 | 15 ± 5 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the experimental setup.
Table 2: Neuroprotective Effect of MK-801 on this compound-Induced Excitotoxicity
| Treatment | Cell Viability (% of Control) |
| Vehicle | 100 ± 5 |
| This compound (50 µM) | 55 ± 10 |
| MK-801 (10 µM) | 97 ± 6 |
| This compound (50 µM) + MK-801 (10 µM) | 85 ± 8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Visualizations
Caption: this compound-induced excitotoxicity signaling pathway.
Caption: Workflow for assessing this compound excitotoxicity.
Caption: Troubleshooting logic for this compound-induced cell death.
References
- 1. biorxiv.org [biorxiv.org]
- 2. GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the JNK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on CXCR4 and CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential excitotoxicity with high concentrations of CX614
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential excitotoxicity associated with high concentrations of the AMPA receptor potentiator, CX614.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a positive allosteric modulator of AMPA receptors, classified as a "high-impact" ampakine. It enhances excitatory neurotransmission by increasing the amplitude and prolonging the duration of the current mediated by AMPA receptors in response to glutamate (B1630785).[1] It achieves this by slowing the deactivation of the receptor and inhibiting its desensitization.[1]
Q2: What is excitotoxicity and why is it a concern with high concentrations of this compound?
A2: Excitotoxicity is a process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[2] High concentrations of this compound can potentiate AMPA receptor activity to a degree that causes excessive calcium influx into neurons. This calcium overload triggers downstream signaling cascades that can lead to cell death.[3][4]
Q3: At what concentrations does this compound become potentially excitotoxic?
A3: While the precise excitotoxic threshold can vary between cell types and experimental conditions, studies on the electrophysiological effects of this compound show EC50 values for enhancing AMPA receptor currents in the range of 20-40 µM.[5] Furthermore, this compound has been shown to induce a secondary, Gq-protein-coupled calcium release from the endoplasmic reticulum with an EC50 of 32 µM, suggesting that concentrations in and above this range may carry a higher risk of excitotoxicity.[1]
Q4: What are the signs of excitotoxicity in my cell cultures?
A4: Signs of excitotoxicity can include morphological changes such as dendritic beading and cell swelling, followed by cell detachment and death. These can be quantified using various cell viability assays.
Q5: Can the neuroprotective effects of this compound be leveraged while avoiding excitotoxicity?
A5: Yes, this compound has been shown to increase the synthesis of Brain-Derived Neurotrophic Factor (BDNF), which has neuroprotective effects.[6][7] Research suggests that short and intermittent treatment protocols with this compound may provide neuroprotection while minimizing the risk of AMPA receptor downregulation and excitotoxicity.[6]
Troubleshooting Guides
Problem 1: Increased cell death observed after treatment with high concentrations of this compound.
Possible Cause: Excitotoxicity due to excessive AMPA receptor potentiation.
Solutions:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the optimal concentration of this compound that provides the desired effect without significant cell death.
-
Co-administration with Neuroprotective Agents:
-
NMDA Receptor Antagonists: Co-administer a non-competitive NMDA receptor antagonist like MK-801. A concentration of 10 µM MK-801 has been shown to be neuroprotective against glutamate-induced excitotoxicity.[6][8]
-
Calcium Channel Blockers: Co-administer an L-type calcium channel blocker such as verapamil. While a specific concentration for this compound-induced excitotoxicity is not established, starting with a low micromolar range is recommended based on its use in other neuroprotective studies.
-
-
Intermittent Dosing: Instead of continuous exposure, apply this compound for a shorter duration (e.g., 1-3 hours) followed by a washout period. This approach may still induce beneficial effects like BDNF expression while reducing the risk of excitotoxicity.[7]
Problem 2: Inconsistent results when assessing this compound's effects on neuronal viability.
Possible Cause: Variability in experimental procedures or inappropriate assay selection.
Solutions:
-
Standardize Cell Culture Conditions: Ensure consistent cell density, culture age, and media composition across experiments.
-
Use Multiple Viability Assays: To get a comprehensive picture of cell health, use a combination of assays that measure different parameters:
-
Metabolic Activity: MTT or WST-8 assays.
-
Membrane Integrity: LDH release assay or Trypan Blue exclusion.
-
Live/Dead Staining: Calcein AM (stains live cells) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells).
-
-
Optimize Assay Timing: Assess cell viability at multiple time points after this compound treatment (e.g., 6, 12, 24, and 48 hours) to capture both early and late-stage effects.
Experimental Protocols
Protocol 1: Assessing Dose-Dependent Excitotoxicity of this compound
Objective: To determine the concentration range at which this compound induces neuronal death.
Methodology:
-
Cell Culture: Plate primary cortical or hippocampal neurons at a suitable density in 96-well plates. Allow the neurons to mature for at least 7 days in vitro.
-
This compound Treatment: Prepare a serial dilution of this compound in your culture medium. A suggested range is 1 µM to 200 µM.
-
Exposure: Replace the culture medium with the this compound-containing medium and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Neuroprotection with an NMDA Receptor Antagonist
Objective: To evaluate the neuroprotective effect of MK-801 against this compound-induced excitotoxicity.
Methodology:
-
Cell Culture: Prepare neuronal cultures as described in Protocol 1.
-
Treatment Groups:
-
Vehicle control
-
This compound (at a predetermined excitotoxic concentration, e.g., 50 µM)
-
MK-801 (10 µM)
-
This compound (50 µM) + MK-801 (10 µM)
-
-
Co-administration: Add the respective compounds to the culture medium and incubate for 24 hours.
-
Cell Viability Assessment: Use an appropriate assay (e.g., MTT, LDH, or Calcein AM/EthD-1) to determine cell viability.
Data Presentation
Table 1: Effect of this compound Concentration on Neuronal Viability
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 1 | 98 ± 5 |
| 10 | 95 ± 6 |
| 25 | 80 ± 8 |
| 50 | 55 ± 10 |
| 100 | 30 ± 7 |
| 200 | 15 ± 5 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the experimental setup.
Table 2: Neuroprotective Effect of MK-801 on this compound-Induced Excitotoxicity
| Treatment | Cell Viability (% of Control) |
| Vehicle | 100 ± 5 |
| This compound (50 µM) | 55 ± 10 |
| MK-801 (10 µM) | 97 ± 6 |
| This compound (50 µM) + MK-801 (10 µM) | 85 ± 8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Visualizations
Caption: this compound-induced excitotoxicity signaling pathway.
Caption: Workflow for assessing this compound excitotoxicity.
Caption: Troubleshooting logic for this compound-induced cell death.
References
- 1. biorxiv.org [biorxiv.org]
- 2. GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the JNK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on CXCR4 and CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential excitotoxicity with high concentrations of CX614
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential excitotoxicity associated with high concentrations of the AMPA receptor potentiator, CX614.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a positive allosteric modulator of AMPA receptors, classified as a "high-impact" ampakine. It enhances excitatory neurotransmission by increasing the amplitude and prolonging the duration of the current mediated by AMPA receptors in response to glutamate.[1] It achieves this by slowing the deactivation of the receptor and inhibiting its desensitization.[1]
Q2: What is excitotoxicity and why is it a concern with high concentrations of this compound?
A2: Excitotoxicity is a process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[2] High concentrations of this compound can potentiate AMPA receptor activity to a degree that causes excessive calcium influx into neurons. This calcium overload triggers downstream signaling cascades that can lead to cell death.[3][4]
Q3: At what concentrations does this compound become potentially excitotoxic?
A3: While the precise excitotoxic threshold can vary between cell types and experimental conditions, studies on the electrophysiological effects of this compound show EC50 values for enhancing AMPA receptor currents in the range of 20-40 µM.[5] Furthermore, this compound has been shown to induce a secondary, Gq-protein-coupled calcium release from the endoplasmic reticulum with an EC50 of 32 µM, suggesting that concentrations in and above this range may carry a higher risk of excitotoxicity.[1]
Q4: What are the signs of excitotoxicity in my cell cultures?
A4: Signs of excitotoxicity can include morphological changes such as dendritic beading and cell swelling, followed by cell detachment and death. These can be quantified using various cell viability assays.
Q5: Can the neuroprotective effects of this compound be leveraged while avoiding excitotoxicity?
A5: Yes, this compound has been shown to increase the synthesis of Brain-Derived Neurotrophic Factor (BDNF), which has neuroprotective effects.[6][7] Research suggests that short and intermittent treatment protocols with this compound may provide neuroprotection while minimizing the risk of AMPA receptor downregulation and excitotoxicity.[6]
Troubleshooting Guides
Problem 1: Increased cell death observed after treatment with high concentrations of this compound.
Possible Cause: Excitotoxicity due to excessive AMPA receptor potentiation.
Solutions:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the optimal concentration of this compound that provides the desired effect without significant cell death.
-
Co-administration with Neuroprotective Agents:
-
NMDA Receptor Antagonists: Co-administer a non-competitive NMDA receptor antagonist like MK-801. A concentration of 10 µM MK-801 has been shown to be neuroprotective against glutamate-induced excitotoxicity.[6][8]
-
Calcium Channel Blockers: Co-administer an L-type calcium channel blocker such as verapamil. While a specific concentration for this compound-induced excitotoxicity is not established, starting with a low micromolar range is recommended based on its use in other neuroprotective studies.
-
-
Intermittent Dosing: Instead of continuous exposure, apply this compound for a shorter duration (e.g., 1-3 hours) followed by a washout period. This approach may still induce beneficial effects like BDNF expression while reducing the risk of excitotoxicity.[7]
Problem 2: Inconsistent results when assessing this compound's effects on neuronal viability.
Possible Cause: Variability in experimental procedures or inappropriate assay selection.
Solutions:
-
Standardize Cell Culture Conditions: Ensure consistent cell density, culture age, and media composition across experiments.
-
Use Multiple Viability Assays: To get a comprehensive picture of cell health, use a combination of assays that measure different parameters:
-
Metabolic Activity: MTT or WST-8 assays.
-
Membrane Integrity: LDH release assay or Trypan Blue exclusion.
-
Live/Dead Staining: Calcein AM (stains live cells) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells).
-
-
Optimize Assay Timing: Assess cell viability at multiple time points after this compound treatment (e.g., 6, 12, 24, and 48 hours) to capture both early and late-stage effects.
Experimental Protocols
Protocol 1: Assessing Dose-Dependent Excitotoxicity of this compound
Objective: To determine the concentration range at which this compound induces neuronal death.
Methodology:
-
Cell Culture: Plate primary cortical or hippocampal neurons at a suitable density in 96-well plates. Allow the neurons to mature for at least 7 days in vitro.
-
This compound Treatment: Prepare a serial dilution of this compound in your culture medium. A suggested range is 1 µM to 200 µM.
-
Exposure: Replace the culture medium with the this compound-containing medium and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Neuroprotection with an NMDA Receptor Antagonist
Objective: To evaluate the neuroprotective effect of MK-801 against this compound-induced excitotoxicity.
Methodology:
-
Cell Culture: Prepare neuronal cultures as described in Protocol 1.
-
Treatment Groups:
-
Vehicle control
-
This compound (at a predetermined excitotoxic concentration, e.g., 50 µM)
-
MK-801 (10 µM)
-
This compound (50 µM) + MK-801 (10 µM)
-
-
Co-administration: Add the respective compounds to the culture medium and incubate for 24 hours.
-
Cell Viability Assessment: Use an appropriate assay (e.g., MTT, LDH, or Calcein AM/EthD-1) to determine cell viability.
Data Presentation
Table 1: Effect of this compound Concentration on Neuronal Viability
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 1 | 98 ± 5 |
| 10 | 95 ± 6 |
| 25 | 80 ± 8 |
| 50 | 55 ± 10 |
| 100 | 30 ± 7 |
| 200 | 15 ± 5 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the experimental setup.
Table 2: Neuroprotective Effect of MK-801 on this compound-Induced Excitotoxicity
| Treatment | Cell Viability (% of Control) |
| Vehicle | 100 ± 5 |
| This compound (50 µM) | 55 ± 10 |
| MK-801 (10 µM) | 97 ± 6 |
| This compound (50 µM) + MK-801 (10 µM) | 85 ± 8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Visualizations
Caption: this compound-induced excitotoxicity signaling pathway.
Caption: Workflow for assessing this compound excitotoxicity.
Caption: Troubleshooting logic for this compound-induced cell death.
References
- 1. biorxiv.org [biorxiv.org]
- 2. GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the JNK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on CXCR4 and CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Stability of CX614 in solution for long-term experiments
Welcome to the technical support center for CX614. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution for long-term experiments and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C for up to one month or at -80°C for up to six months. To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.
Q2: What is the stability of this compound in aqueous-based culture media at 37°C for long-term experiments?
A2: There is limited publicly available quantitative data on the long-term stability of this compound in aqueous cell culture media at 37°C. The stability can be influenced by several factors, including the specific media composition, pH, and the presence of serum. As this compound is a benzamide (B126) compound, a potential degradation pathway in aqueous solution is hydrolysis of the amide bond. For long-term experiments (extending over days or weeks), it is highly recommended to experimentally determine the stability of this compound under your specific culture conditions. A protocol for assessing stability is provided in the "Experimental Protocols" section.
Q3: I am observing a precipitate in my cell culture media after adding this compound. What could be the cause and how can I resolve it?
A3: Precipitation of this compound upon addition to aqueous cell culture media is a common issue, primarily due to its hydrophobicity and the potential for it to "crash out" of solution when the DMSO concentration is rapidly diluted. Several factors can contribute to this:
-
High Final Concentration: The intended final concentration in the media may exceed the aqueous solubility limit of this compound.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
For detailed solutions to these issues, please refer to the "Troubleshooting Guide: Compound Precipitation in Cell Culture Media" section.
Q4: How does this compound exert its biological effects?
A4: this compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It enhances excitatory postsynaptic potentials by slowing the deactivation and desensitization of these receptors in response to glutamate. This modulation leads to an increase in Brain-Derived Neurotrophic Factor (BDNF) release and subsequent activation of its receptor, Tropomyosin receptor kinase B (TrkB). The activation of the TrkB signaling pathway, including the mTOR pathway, is believed to underlie many of the effects of this compound on synaptic plasticity and local protein synthesis.
Q5: Are there any known issues with chronic administration of this compound?
A5: Some studies have suggested that chronic or prolonged administration of this compound may lead to a downregulation of AMPA receptors. To mitigate this, it is often recommended to use intermittent treatment protocols (e.g., short and periodic dosing) which can still effectively increase BDNF levels without causing significant receptor downregulation[1].
Troubleshooting Guides
Issue: Compound Precipitation in Cell Culture Media
Problem: A visible precipitate forms immediately or after a period of incubation upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a dose-response curve to determine the optimal effective concentration that remains in solution. |
| Rapid Dilution ("Crashing Out") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent shift, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower in cold liquids. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | If delayed precipitation is observed, consider testing the stability in different basal media formulations. Also, ensure the pH of the media is stable. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for this compound, high final concentrations in the media can be toxic to cells and may also contribute to precipitation issues. | Keep the final DMSO concentration in your cell culture media as low as possible, ideally below 0.5%, and for sensitive cell lines, at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
Data Presentation
Table 1: Solubility and Recommended Storage of this compound Stock Solutions
| Solvent | Maximum Concentration | Short-Term Storage (≤ 1 month) | Long-Term Storage (≤ 6 months) |
| DMSO | 100 mM | -20°C | -80°C |
| Ethanol | 50 mM | -20°C | -80°C |
Data compiled from multiple supplier datasheets.
Table 2: Hypothetical Long-Term Stability of this compound in Cell Culture Media at 37°C
Note: The following data is hypothetical and for illustrative purposes only. It is crucial to determine the stability of this compound under your specific experimental conditions using the protocol provided below.
| Time Point | DMEM + 10% FBS (Percent Remaining) | Neurobasal + B27 (Percent Remaining) |
| 0 hours | 100% | 100% |
| 24 hours | 95% | 98% |
| 48 hours | 88% | 92% |
| 72 hours | 82% | 85% |
| 1 week | 65% | 70% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a method to quantify the degradation of this compound in a cell-free culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (sterile, cell culture grade)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Humidified incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a 96-well plate
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (or other suitable organic solvent for protein precipitation)
Methodology:
-
Prepare this compound Working Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in your pre-warmed cell culture medium to the final working concentration you intend to use in your experiments. Ensure the final DMSO concentration is consistent with your experimental design (e.g., ≤ 0.1%).
-
-
Incubation:
-
Dispense the this compound-containing medium into sterile microcentrifuge tubes or multiple wells of a 96-well plate.
-
Place the tubes/plate in a humidified incubator at 37°C with 5% CO2.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours, and weekly for longer experiments), remove an aliquot for analysis. The t=0 sample should be taken immediately after preparation.
-
-
Sample Processing:
-
For samples containing serum, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to each aliquot.
-
Vortex and then centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining relative to the t=0 sample.
-
Protocol 2: Generalized Long-Term Treatment of Neuronal Cultures with this compound
This protocol provides a general framework for the chronic treatment of primary or iPSC-derived neuronal cultures with this compound.
Materials:
-
Established neuronal cultures (e.g., primary hippocampal neurons, cortical neurons, or iPSC-derived neurons)
-
Appropriate neuronal culture medium (e.g., Neurobasal Plus with B-27 Plus supplement)
-
This compound stock solution in DMSO
-
Humidified incubator (37°C, 5% CO2)
Methodology:
-
Culture Preparation:
-
Plate neurons at the desired density and allow them to mature for a period appropriate for your specific cell type and experimental goals (e.g., 7-14 days in vitro).
-
-
Preparation of Treatment Media:
-
On the day of treatment, pre-warm the neuronal culture medium to 37°C.
-
Prepare the this compound treatment medium by diluting the DMSO stock solution to the desired final concentration. To minimize precipitation, it is recommended to perform a serial dilution as described in the troubleshooting guide.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
-
Chronic Treatment:
-
Perform a partial media change, replacing half of the conditioned media in each well with the freshly prepared treatment or vehicle control media. This helps to maintain the presence of secreted factors important for neuronal health.
-
Repeat the partial media change every 2-3 days for the duration of the experiment (e.g., 1-4 weeks). This ensures a consistent supply of fresh this compound and nutrients.
-
-
Monitoring and Analysis:
-
Throughout the treatment period, regularly monitor the health and morphology of the neurons using microscopy.
-
At the end of the experiment, cultures can be processed for various downstream analyses, such as immunocytochemistry, Western blotting, or functional assays.
-
Mandatory Visualizations
References
Stability of CX614 in solution for long-term experiments
Welcome to the technical support center for CX614. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution for long-term experiments and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C for up to one month or at -80°C for up to six months. To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.
Q2: What is the stability of this compound in aqueous-based culture media at 37°C for long-term experiments?
A2: There is limited publicly available quantitative data on the long-term stability of this compound in aqueous cell culture media at 37°C. The stability can be influenced by several factors, including the specific media composition, pH, and the presence of serum. As this compound is a benzamide (B126) compound, a potential degradation pathway in aqueous solution is hydrolysis of the amide bond. For long-term experiments (extending over days or weeks), it is highly recommended to experimentally determine the stability of this compound under your specific culture conditions. A protocol for assessing stability is provided in the "Experimental Protocols" section.
Q3: I am observing a precipitate in my cell culture media after adding this compound. What could be the cause and how can I resolve it?
A3: Precipitation of this compound upon addition to aqueous cell culture media is a common issue, primarily due to its hydrophobicity and the potential for it to "crash out" of solution when the DMSO concentration is rapidly diluted. Several factors can contribute to this:
-
High Final Concentration: The intended final concentration in the media may exceed the aqueous solubility limit of this compound.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
For detailed solutions to these issues, please refer to the "Troubleshooting Guide: Compound Precipitation in Cell Culture Media" section.
Q4: How does this compound exert its biological effects?
A4: this compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It enhances excitatory postsynaptic potentials by slowing the deactivation and desensitization of these receptors in response to glutamate. This modulation leads to an increase in Brain-Derived Neurotrophic Factor (BDNF) release and subsequent activation of its receptor, Tropomyosin receptor kinase B (TrkB). The activation of the TrkB signaling pathway, including the mTOR pathway, is believed to underlie many of the effects of this compound on synaptic plasticity and local protein synthesis.
Q5: Are there any known issues with chronic administration of this compound?
A5: Some studies have suggested that chronic or prolonged administration of this compound may lead to a downregulation of AMPA receptors. To mitigate this, it is often recommended to use intermittent treatment protocols (e.g., short and periodic dosing) which can still effectively increase BDNF levels without causing significant receptor downregulation[1].
Troubleshooting Guides
Issue: Compound Precipitation in Cell Culture Media
Problem: A visible precipitate forms immediately or after a period of incubation upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a dose-response curve to determine the optimal effective concentration that remains in solution. |
| Rapid Dilution ("Crashing Out") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent shift, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower in cold liquids. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | If delayed precipitation is observed, consider testing the stability in different basal media formulations. Also, ensure the pH of the media is stable. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for this compound, high final concentrations in the media can be toxic to cells and may also contribute to precipitation issues. | Keep the final DMSO concentration in your cell culture media as low as possible, ideally below 0.5%, and for sensitive cell lines, at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
Data Presentation
Table 1: Solubility and Recommended Storage of this compound Stock Solutions
| Solvent | Maximum Concentration | Short-Term Storage (≤ 1 month) | Long-Term Storage (≤ 6 months) |
| DMSO | 100 mM | -20°C | -80°C |
| Ethanol | 50 mM | -20°C | -80°C |
Data compiled from multiple supplier datasheets.
Table 2: Hypothetical Long-Term Stability of this compound in Cell Culture Media at 37°C
Note: The following data is hypothetical and for illustrative purposes only. It is crucial to determine the stability of this compound under your specific experimental conditions using the protocol provided below.
| Time Point | DMEM + 10% FBS (Percent Remaining) | Neurobasal + B27 (Percent Remaining) |
| 0 hours | 100% | 100% |
| 24 hours | 95% | 98% |
| 48 hours | 88% | 92% |
| 72 hours | 82% | 85% |
| 1 week | 65% | 70% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a method to quantify the degradation of this compound in a cell-free culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (sterile, cell culture grade)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Humidified incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a 96-well plate
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (or other suitable organic solvent for protein precipitation)
Methodology:
-
Prepare this compound Working Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in your pre-warmed cell culture medium to the final working concentration you intend to use in your experiments. Ensure the final DMSO concentration is consistent with your experimental design (e.g., ≤ 0.1%).
-
-
Incubation:
-
Dispense the this compound-containing medium into sterile microcentrifuge tubes or multiple wells of a 96-well plate.
-
Place the tubes/plate in a humidified incubator at 37°C with 5% CO2.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours, and weekly for longer experiments), remove an aliquot for analysis. The t=0 sample should be taken immediately after preparation.
-
-
Sample Processing:
-
For samples containing serum, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to each aliquot.
-
Vortex and then centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining relative to the t=0 sample.
-
Protocol 2: Generalized Long-Term Treatment of Neuronal Cultures with this compound
This protocol provides a general framework for the chronic treatment of primary or iPSC-derived neuronal cultures with this compound.
Materials:
-
Established neuronal cultures (e.g., primary hippocampal neurons, cortical neurons, or iPSC-derived neurons)
-
Appropriate neuronal culture medium (e.g., Neurobasal Plus with B-27 Plus supplement)
-
This compound stock solution in DMSO
-
Humidified incubator (37°C, 5% CO2)
Methodology:
-
Culture Preparation:
-
Plate neurons at the desired density and allow them to mature for a period appropriate for your specific cell type and experimental goals (e.g., 7-14 days in vitro).
-
-
Preparation of Treatment Media:
-
On the day of treatment, pre-warm the neuronal culture medium to 37°C.
-
Prepare the this compound treatment medium by diluting the DMSO stock solution to the desired final concentration. To minimize precipitation, it is recommended to perform a serial dilution as described in the troubleshooting guide.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
-
Chronic Treatment:
-
Perform a partial media change, replacing half of the conditioned media in each well with the freshly prepared treatment or vehicle control media. This helps to maintain the presence of secreted factors important for neuronal health.
-
Repeat the partial media change every 2-3 days for the duration of the experiment (e.g., 1-4 weeks). This ensures a consistent supply of fresh this compound and nutrients.
-
-
Monitoring and Analysis:
-
Throughout the treatment period, regularly monitor the health and morphology of the neurons using microscopy.
-
At the end of the experiment, cultures can be processed for various downstream analyses, such as immunocytochemistry, Western blotting, or functional assays.
-
Mandatory Visualizations
References
Stability of CX614 in solution for long-term experiments
Welcome to the technical support center for CX614. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution for long-term experiments and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C for up to one month or at -80°C for up to six months. To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.
Q2: What is the stability of this compound in aqueous-based culture media at 37°C for long-term experiments?
A2: There is limited publicly available quantitative data on the long-term stability of this compound in aqueous cell culture media at 37°C. The stability can be influenced by several factors, including the specific media composition, pH, and the presence of serum. As this compound is a benzamide compound, a potential degradation pathway in aqueous solution is hydrolysis of the amide bond. For long-term experiments (extending over days or weeks), it is highly recommended to experimentally determine the stability of this compound under your specific culture conditions. A protocol for assessing stability is provided in the "Experimental Protocols" section.
Q3: I am observing a precipitate in my cell culture media after adding this compound. What could be the cause and how can I resolve it?
A3: Precipitation of this compound upon addition to aqueous cell culture media is a common issue, primarily due to its hydrophobicity and the potential for it to "crash out" of solution when the DMSO concentration is rapidly diluted. Several factors can contribute to this:
-
High Final Concentration: The intended final concentration in the media may exceed the aqueous solubility limit of this compound.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
For detailed solutions to these issues, please refer to the "Troubleshooting Guide: Compound Precipitation in Cell Culture Media" section.
Q4: How does this compound exert its biological effects?
A4: this compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It enhances excitatory postsynaptic potentials by slowing the deactivation and desensitization of these receptors in response to glutamate. This modulation leads to an increase in Brain-Derived Neurotrophic Factor (BDNF) release and subsequent activation of its receptor, Tropomyosin receptor kinase B (TrkB). The activation of the TrkB signaling pathway, including the mTOR pathway, is believed to underlie many of the effects of this compound on synaptic plasticity and local protein synthesis.
Q5: Are there any known issues with chronic administration of this compound?
A5: Some studies have suggested that chronic or prolonged administration of this compound may lead to a downregulation of AMPA receptors. To mitigate this, it is often recommended to use intermittent treatment protocols (e.g., short and periodic dosing) which can still effectively increase BDNF levels without causing significant receptor downregulation[1].
Troubleshooting Guides
Issue: Compound Precipitation in Cell Culture Media
Problem: A visible precipitate forms immediately or after a period of incubation upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a dose-response curve to determine the optimal effective concentration that remains in solution. |
| Rapid Dilution ("Crashing Out") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent shift, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower in cold liquids. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | If delayed precipitation is observed, consider testing the stability in different basal media formulations. Also, ensure the pH of the media is stable. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for this compound, high final concentrations in the media can be toxic to cells and may also contribute to precipitation issues. | Keep the final DMSO concentration in your cell culture media as low as possible, ideally below 0.5%, and for sensitive cell lines, at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
Data Presentation
Table 1: Solubility and Recommended Storage of this compound Stock Solutions
| Solvent | Maximum Concentration | Short-Term Storage (≤ 1 month) | Long-Term Storage (≤ 6 months) |
| DMSO | 100 mM | -20°C | -80°C |
| Ethanol | 50 mM | -20°C | -80°C |
Data compiled from multiple supplier datasheets.
Table 2: Hypothetical Long-Term Stability of this compound in Cell Culture Media at 37°C
Note: The following data is hypothetical and for illustrative purposes only. It is crucial to determine the stability of this compound under your specific experimental conditions using the protocol provided below.
| Time Point | DMEM + 10% FBS (Percent Remaining) | Neurobasal + B27 (Percent Remaining) |
| 0 hours | 100% | 100% |
| 24 hours | 95% | 98% |
| 48 hours | 88% | 92% |
| 72 hours | 82% | 85% |
| 1 week | 65% | 70% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a method to quantify the degradation of this compound in a cell-free culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (sterile, cell culture grade)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Humidified incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a 96-well plate
-
HPLC or LC-MS system
-
Acetonitrile (or other suitable organic solvent for protein precipitation)
Methodology:
-
Prepare this compound Working Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in your pre-warmed cell culture medium to the final working concentration you intend to use in your experiments. Ensure the final DMSO concentration is consistent with your experimental design (e.g., ≤ 0.1%).
-
-
Incubation:
-
Dispense the this compound-containing medium into sterile microcentrifuge tubes or multiple wells of a 96-well plate.
-
Place the tubes/plate in a humidified incubator at 37°C with 5% CO2.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours, and weekly for longer experiments), remove an aliquot for analysis. The t=0 sample should be taken immediately after preparation.
-
-
Sample Processing:
-
For samples containing serum, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to each aliquot.
-
Vortex and then centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining relative to the t=0 sample.
-
Protocol 2: Generalized Long-Term Treatment of Neuronal Cultures with this compound
This protocol provides a general framework for the chronic treatment of primary or iPSC-derived neuronal cultures with this compound.
Materials:
-
Established neuronal cultures (e.g., primary hippocampal neurons, cortical neurons, or iPSC-derived neurons)
-
Appropriate neuronal culture medium (e.g., Neurobasal Plus with B-27 Plus supplement)
-
This compound stock solution in DMSO
-
Humidified incubator (37°C, 5% CO2)
Methodology:
-
Culture Preparation:
-
Plate neurons at the desired density and allow them to mature for a period appropriate for your specific cell type and experimental goals (e.g., 7-14 days in vitro).
-
-
Preparation of Treatment Media:
-
On the day of treatment, pre-warm the neuronal culture medium to 37°C.
-
Prepare the this compound treatment medium by diluting the DMSO stock solution to the desired final concentration. To minimize precipitation, it is recommended to perform a serial dilution as described in the troubleshooting guide.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
-
Chronic Treatment:
-
Perform a partial media change, replacing half of the conditioned media in each well with the freshly prepared treatment or vehicle control media. This helps to maintain the presence of secreted factors important for neuronal health.
-
Repeat the partial media change every 2-3 days for the duration of the experiment (e.g., 1-4 weeks). This ensures a consistent supply of fresh this compound and nutrients.
-
-
Monitoring and Analysis:
-
Throughout the treatment period, regularly monitor the health and morphology of the neurons using microscopy.
-
At the end of the experiment, cultures can be processed for various downstream analyses, such as immunocytochemistry, Western blotting, or functional assays.
-
Mandatory Visualizations
References
Refining CX614 dosage to avoid adverse behavioral effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining CX614 dosage to avoid adverse behavioral effects during experimentation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, with a focus on mitigating adverse behavioral effects.
Q1: My animals are exhibiting seizure-like activity after this compound administration. What is the likely cause and how can I prevent this?
A1: Seizure-like activity is a known adverse effect of high-impact ampakines like this compound, primarily due to excitotoxicity.[1] The underlying mechanism involves excessive neuronal excitation. Recent studies suggest that in addition to potentiating AMPA receptor currents, high-impact ampakines can trigger a secondary signaling cascade involving Gq-protein activation, leading to calcium release from the endoplasmic reticulum, which may contribute to this neurotoxicity.
Troubleshooting Steps:
-
Dose Reduction: This is the most critical step. Systematically lower the dose of this compound to find a sub-convulsive level that still provides the desired therapeutic effect.
-
Intermittent Dosing: Chronic administration of this compound can lead to AMPA receptor downregulation.[2] Implementing short and intermittent treatment protocols may prevent this and reduce the risk of excitotoxicity while still upregulating BDNF protein levels.[2]
-
Pharmacokinetic Analysis: Ensure that the drug's concentration is not unexpectedly high. Verify your formulation and administration protocol.
-
Co-administration with Anticonvulsants: In some experimental paradigms, co-administration of a low dose of an anticonvulsant might be considered, but this could confound the primary experimental outcomes and should be carefully justified.
Q2: I am observing hyperactivity or stereotypy in my animals. How can I determine if this is a direct effect of this compound and how should I adjust my protocol?
A2: While this compound has been shown to reduce the behavioral effects of stimulants like methamphetamine, high doses of ampakines can potentially lead to increased locomotor activity or stereotypy as a manifestation of excessive CNS stimulation.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to characterize the effect of this compound on locomotor activity in your specific animal model. This will help you identify a dose that does not produce hyperlocomotion.
-
Behavioral Monitoring: Utilize an open field test to quantify locomotor activity and exploratory behavior. A significant increase in distance traveled or stereotypic counts at a particular dose would indicate a need for dose reduction.
-
Control for Environmental Factors: Ensure that the testing environment is consistent and does not contribute to hyperactivity. Factors such as lighting, noise, and handling can influence locomotor activity.
Q3: My experimental results show increased anxiety-like behavior after this compound administration. What could be the reason and what are the next steps?
A3: While not a commonly reported side effect, modulation of glutamatergic systems can influence anxiety-like behaviors. This could be a dose-dependent effect or specific to the experimental model.
Troubleshooting Steps:
-
Dose-Response Assessment: Perform a dose-response analysis using a validated anxiety test such as the elevated plus-maze. This will help determine if the anxiogenic-like effect is dose-dependent.
-
Acclimatization and Handling: Ensure that all animals are properly habituated to the testing environment and handled consistently to minimize stress-induced anxiety that could confound the drug's effects.
-
Consider Alternative Behavioral Paradigms: If the results from one anxiety test are inconclusive, consider using another paradigm (e.g., light-dark box test) to confirm the findings.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
| Parameter | Concentration/Dose | Species/Model | Observed Effect | Reference(s) |
| In Vitro Efficacy | ||||
| EC50 for EPSP Enhancement | 20 - 40 µM | Hippocampal Slices | Enhanced size (amplitude and duration) of field excitatory postsynaptic potentials. | [3] |
| EC50 for Desensitization Block | 44 µM | Excised Patches | Blocked desensitization of glutamate (B1630785) responses. | [3] |
| BDNF mRNA Increase (Threshold) | ~10 µM | Cultured Hippocampal Slices | Threshold dose for increasing BDNF mRNA in granule cells. | [4] |
| BDNF mRNA Increase (Robust) | 20 µM | Cultured Hippocampal Slices | Robust and reliable increase in BDNF mRNA relative to control. | [4] |
| In Vivo Dosage | ||||
| BDNF mRNA Increase | 1 or 10 mg/kg, i.p. | P5 Mice | Significantly increased BDNF mRNA in the hippocampus and cortex. | |
| Respiratory Rate Increase | 50 µM (i.p.) | Mouse Model of Parkinson's | Increased respiratory rate by 37%. | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the behavioral effects of this compound are provided below.
Pentylenetetrazol (PTZ)-Induced Seizure Threshold Test
This protocol is used to determine the pro-convulsant or anti-convulsant effects of this compound by assessing its impact on the seizure threshold induced by PTZ, a GABA-A receptor antagonist.
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle for this compound and PTZ (e.g., saline, DMSO)
-
Experimental animals (mice or rats)
-
Observation chambers
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or its vehicle intraperitoneally (i.p.) at the desired doses. The time between this compound administration and PTZ injection should be based on the pharmacokinetic profile of this compound.
-
PTZ Injection: At the predetermined time point after this compound administration, inject a sub-convulsive dose of PTZ (e.g., 35 mg/kg for mice) i.p.[7]
-
Observation: Immediately place the animal in an individual observation chamber and observe for seizure activity for 30 minutes.[7]
-
Scoring: Score the seizure severity using a standardized scale (e.g., Racine scale). The latency to the first seizure and the severity of the seizure are the primary endpoints.
Open Field Test
This test is used to assess locomotor activity, exploration, and anxiety-like behavior.
Materials:
-
Open field arena (a square or circular enclosure with walls)
-
Video tracking software
-
Experimental animals (mice or rats)
Procedure:
-
Habituation: Allow the animals to habituate to the testing room for at least 30-60 minutes before the test.[2][8]
-
Test Initiation: Gently place the animal in the center of the open field arena.[9]
-
Recording: Record the animal's activity using a video camera mounted above the arena for a set duration (typically 5-20 minutes).[9][10]
-
Data Analysis: Analyze the video recordings to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Instances of stereotypy
-
Elevated Plus Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus-maze apparatus (two open arms and two enclosed arms)
-
Video tracking software
-
Experimental animals (mice or rats)
Procedure:
-
Acclimatization: Acclimate the animals to the testing room for at least 60 minutes prior to testing.[2]
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.[8]
-
Free Exploration: Allow the animal to freely explore the maze for 5 minutes.[11]
-
Recording: Record the session with a video camera.
-
Data Analysis: Analyze the recordings to measure:
-
Time spent in the open arms versus the closed arms
-
Number of entries into the open and closed arms
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic-like effect.
-
Visualizations
Signaling Pathways of this compound
Caption: this compound signaling pathways.
Experimental Workflow for Assessing Adverse Behavioral Effects
Caption: Workflow for assessing this compound's adverse behavioral effects.
References
- 1. protocols.io [protocols.io]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. Open field test for mice [protocols.io]
- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
Refining CX614 dosage to avoid adverse behavioral effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining CX614 dosage to avoid adverse behavioral effects during experimentation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, with a focus on mitigating adverse behavioral effects.
Q1: My animals are exhibiting seizure-like activity after this compound administration. What is the likely cause and how can I prevent this?
A1: Seizure-like activity is a known adverse effect of high-impact ampakines like this compound, primarily due to excitotoxicity.[1] The underlying mechanism involves excessive neuronal excitation. Recent studies suggest that in addition to potentiating AMPA receptor currents, high-impact ampakines can trigger a secondary signaling cascade involving Gq-protein activation, leading to calcium release from the endoplasmic reticulum, which may contribute to this neurotoxicity.
Troubleshooting Steps:
-
Dose Reduction: This is the most critical step. Systematically lower the dose of this compound to find a sub-convulsive level that still provides the desired therapeutic effect.
-
Intermittent Dosing: Chronic administration of this compound can lead to AMPA receptor downregulation.[2] Implementing short and intermittent treatment protocols may prevent this and reduce the risk of excitotoxicity while still upregulating BDNF protein levels.[2]
-
Pharmacokinetic Analysis: Ensure that the drug's concentration is not unexpectedly high. Verify your formulation and administration protocol.
-
Co-administration with Anticonvulsants: In some experimental paradigms, co-administration of a low dose of an anticonvulsant might be considered, but this could confound the primary experimental outcomes and should be carefully justified.
Q2: I am observing hyperactivity or stereotypy in my animals. How can I determine if this is a direct effect of this compound and how should I adjust my protocol?
A2: While this compound has been shown to reduce the behavioral effects of stimulants like methamphetamine, high doses of ampakines can potentially lead to increased locomotor activity or stereotypy as a manifestation of excessive CNS stimulation.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to characterize the effect of this compound on locomotor activity in your specific animal model. This will help you identify a dose that does not produce hyperlocomotion.
-
Behavioral Monitoring: Utilize an open field test to quantify locomotor activity and exploratory behavior. A significant increase in distance traveled or stereotypic counts at a particular dose would indicate a need for dose reduction.
-
Control for Environmental Factors: Ensure that the testing environment is consistent and does not contribute to hyperactivity. Factors such as lighting, noise, and handling can influence locomotor activity.
Q3: My experimental results show increased anxiety-like behavior after this compound administration. What could be the reason and what are the next steps?
A3: While not a commonly reported side effect, modulation of glutamatergic systems can influence anxiety-like behaviors. This could be a dose-dependent effect or specific to the experimental model.
Troubleshooting Steps:
-
Dose-Response Assessment: Perform a dose-response analysis using a validated anxiety test such as the elevated plus-maze. This will help determine if the anxiogenic-like effect is dose-dependent.
-
Acclimatization and Handling: Ensure that all animals are properly habituated to the testing environment and handled consistently to minimize stress-induced anxiety that could confound the drug's effects.
-
Consider Alternative Behavioral Paradigms: If the results from one anxiety test are inconclusive, consider using another paradigm (e.g., light-dark box test) to confirm the findings.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
| Parameter | Concentration/Dose | Species/Model | Observed Effect | Reference(s) |
| In Vitro Efficacy | ||||
| EC50 for EPSP Enhancement | 20 - 40 µM | Hippocampal Slices | Enhanced size (amplitude and duration) of field excitatory postsynaptic potentials. | [3] |
| EC50 for Desensitization Block | 44 µM | Excised Patches | Blocked desensitization of glutamate (B1630785) responses. | [3] |
| BDNF mRNA Increase (Threshold) | ~10 µM | Cultured Hippocampal Slices | Threshold dose for increasing BDNF mRNA in granule cells. | [4] |
| BDNF mRNA Increase (Robust) | 20 µM | Cultured Hippocampal Slices | Robust and reliable increase in BDNF mRNA relative to control. | [4] |
| In Vivo Dosage | ||||
| BDNF mRNA Increase | 1 or 10 mg/kg, i.p. | P5 Mice | Significantly increased BDNF mRNA in the hippocampus and cortex. | |
| Respiratory Rate Increase | 50 µM (i.p.) | Mouse Model of Parkinson's | Increased respiratory rate by 37%. | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the behavioral effects of this compound are provided below.
Pentylenetetrazol (PTZ)-Induced Seizure Threshold Test
This protocol is used to determine the pro-convulsant or anti-convulsant effects of this compound by assessing its impact on the seizure threshold induced by PTZ, a GABA-A receptor antagonist.
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle for this compound and PTZ (e.g., saline, DMSO)
-
Experimental animals (mice or rats)
-
Observation chambers
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or its vehicle intraperitoneally (i.p.) at the desired doses. The time between this compound administration and PTZ injection should be based on the pharmacokinetic profile of this compound.
-
PTZ Injection: At the predetermined time point after this compound administration, inject a sub-convulsive dose of PTZ (e.g., 35 mg/kg for mice) i.p.[7]
-
Observation: Immediately place the animal in an individual observation chamber and observe for seizure activity for 30 minutes.[7]
-
Scoring: Score the seizure severity using a standardized scale (e.g., Racine scale). The latency to the first seizure and the severity of the seizure are the primary endpoints.
Open Field Test
This test is used to assess locomotor activity, exploration, and anxiety-like behavior.
Materials:
-
Open field arena (a square or circular enclosure with walls)
-
Video tracking software
-
Experimental animals (mice or rats)
Procedure:
-
Habituation: Allow the animals to habituate to the testing room for at least 30-60 minutes before the test.[2][8]
-
Test Initiation: Gently place the animal in the center of the open field arena.[9]
-
Recording: Record the animal's activity using a video camera mounted above the arena for a set duration (typically 5-20 minutes).[9][10]
-
Data Analysis: Analyze the video recordings to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Instances of stereotypy
-
Elevated Plus Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus-maze apparatus (two open arms and two enclosed arms)
-
Video tracking software
-
Experimental animals (mice or rats)
Procedure:
-
Acclimatization: Acclimate the animals to the testing room for at least 60 minutes prior to testing.[2]
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.[8]
-
Free Exploration: Allow the animal to freely explore the maze for 5 minutes.[11]
-
Recording: Record the session with a video camera.
-
Data Analysis: Analyze the recordings to measure:
-
Time spent in the open arms versus the closed arms
-
Number of entries into the open and closed arms
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic-like effect.
-
Visualizations
Signaling Pathways of this compound
Caption: this compound signaling pathways.
Experimental Workflow for Assessing Adverse Behavioral Effects
Caption: Workflow for assessing this compound's adverse behavioral effects.
References
- 1. protocols.io [protocols.io]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. Open field test for mice [protocols.io]
- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
Refining CX614 dosage to avoid adverse behavioral effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining CX614 dosage to avoid adverse behavioral effects during experimentation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, with a focus on mitigating adverse behavioral effects.
Q1: My animals are exhibiting seizure-like activity after this compound administration. What is the likely cause and how can I prevent this?
A1: Seizure-like activity is a known adverse effect of high-impact ampakines like this compound, primarily due to excitotoxicity.[1] The underlying mechanism involves excessive neuronal excitation. Recent studies suggest that in addition to potentiating AMPA receptor currents, high-impact ampakines can trigger a secondary signaling cascade involving Gq-protein activation, leading to calcium release from the endoplasmic reticulum, which may contribute to this neurotoxicity.
Troubleshooting Steps:
-
Dose Reduction: This is the most critical step. Systematically lower the dose of this compound to find a sub-convulsive level that still provides the desired therapeutic effect.
-
Intermittent Dosing: Chronic administration of this compound can lead to AMPA receptor downregulation.[2] Implementing short and intermittent treatment protocols may prevent this and reduce the risk of excitotoxicity while still upregulating BDNF protein levels.[2]
-
Pharmacokinetic Analysis: Ensure that the drug's concentration is not unexpectedly high. Verify your formulation and administration protocol.
-
Co-administration with Anticonvulsants: In some experimental paradigms, co-administration of a low dose of an anticonvulsant might be considered, but this could confound the primary experimental outcomes and should be carefully justified.
Q2: I am observing hyperactivity or stereotypy in my animals. How can I determine if this is a direct effect of this compound and how should I adjust my protocol?
A2: While this compound has been shown to reduce the behavioral effects of stimulants like methamphetamine, high doses of ampakines can potentially lead to increased locomotor activity or stereotypy as a manifestation of excessive CNS stimulation.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to characterize the effect of this compound on locomotor activity in your specific animal model. This will help you identify a dose that does not produce hyperlocomotion.
-
Behavioral Monitoring: Utilize an open field test to quantify locomotor activity and exploratory behavior. A significant increase in distance traveled or stereotypic counts at a particular dose would indicate a need for dose reduction.
-
Control for Environmental Factors: Ensure that the testing environment is consistent and does not contribute to hyperactivity. Factors such as lighting, noise, and handling can influence locomotor activity.
Q3: My experimental results show increased anxiety-like behavior after this compound administration. What could be the reason and what are the next steps?
A3: While not a commonly reported side effect, modulation of glutamatergic systems can influence anxiety-like behaviors. This could be a dose-dependent effect or specific to the experimental model.
Troubleshooting Steps:
-
Dose-Response Assessment: Perform a dose-response analysis using a validated anxiety test such as the elevated plus-maze. This will help determine if the anxiogenic-like effect is dose-dependent.
-
Acclimatization and Handling: Ensure that all animals are properly habituated to the testing environment and handled consistently to minimize stress-induced anxiety that could confound the drug's effects.
-
Consider Alternative Behavioral Paradigms: If the results from one anxiety test are inconclusive, consider using another paradigm (e.g., light-dark box test) to confirm the findings.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
| Parameter | Concentration/Dose | Species/Model | Observed Effect | Reference(s) |
| In Vitro Efficacy | ||||
| EC50 for EPSP Enhancement | 20 - 40 µM | Hippocampal Slices | Enhanced size (amplitude and duration) of field excitatory postsynaptic potentials. | [3] |
| EC50 for Desensitization Block | 44 µM | Excised Patches | Blocked desensitization of glutamate responses. | [3] |
| BDNF mRNA Increase (Threshold) | ~10 µM | Cultured Hippocampal Slices | Threshold dose for increasing BDNF mRNA in granule cells. | [4] |
| BDNF mRNA Increase (Robust) | 20 µM | Cultured Hippocampal Slices | Robust and reliable increase in BDNF mRNA relative to control. | [4] |
| In Vivo Dosage | ||||
| BDNF mRNA Increase | 1 or 10 mg/kg, i.p. | P5 Mice | Significantly increased BDNF mRNA in the hippocampus and cortex. | |
| Respiratory Rate Increase | 50 µM (i.p.) | Mouse Model of Parkinson's | Increased respiratory rate by 37%. | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the behavioral effects of this compound are provided below.
Pentylenetetrazol (PTZ)-Induced Seizure Threshold Test
This protocol is used to determine the pro-convulsant or anti-convulsant effects of this compound by assessing its impact on the seizure threshold induced by PTZ, a GABA-A receptor antagonist.
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle for this compound and PTZ (e.g., saline, DMSO)
-
Experimental animals (mice or rats)
-
Observation chambers
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or its vehicle intraperitoneally (i.p.) at the desired doses. The time between this compound administration and PTZ injection should be based on the pharmacokinetic profile of this compound.
-
PTZ Injection: At the predetermined time point after this compound administration, inject a sub-convulsive dose of PTZ (e.g., 35 mg/kg for mice) i.p.[7]
-
Observation: Immediately place the animal in an individual observation chamber and observe for seizure activity for 30 minutes.[7]
-
Scoring: Score the seizure severity using a standardized scale (e.g., Racine scale). The latency to the first seizure and the severity of the seizure are the primary endpoints.
Open Field Test
This test is used to assess locomotor activity, exploration, and anxiety-like behavior.
Materials:
-
Open field arena (a square or circular enclosure with walls)
-
Video tracking software
-
Experimental animals (mice or rats)
Procedure:
-
Habituation: Allow the animals to habituate to the testing room for at least 30-60 minutes before the test.[2][8]
-
Test Initiation: Gently place the animal in the center of the open field arena.[9]
-
Recording: Record the animal's activity using a video camera mounted above the arena for a set duration (typically 5-20 minutes).[9][10]
-
Data Analysis: Analyze the video recordings to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Instances of stereotypy
-
Elevated Plus Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus-maze apparatus (two open arms and two enclosed arms)
-
Video tracking software
-
Experimental animals (mice or rats)
Procedure:
-
Acclimatization: Acclimate the animals to the testing room for at least 60 minutes prior to testing.[2]
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.[8]
-
Free Exploration: Allow the animal to freely explore the maze for 5 minutes.[11]
-
Recording: Record the session with a video camera.
-
Data Analysis: Analyze the recordings to measure:
-
Time spent in the open arms versus the closed arms
-
Number of entries into the open and closed arms
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic-like effect.
-
Visualizations
Signaling Pathways of this compound
Caption: this compound signaling pathways.
Experimental Workflow for Assessing Adverse Behavioral Effects
Caption: Workflow for assessing this compound's adverse behavioral effects.
References
- 1. protocols.io [protocols.io]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. Open field test for mice [protocols.io]
- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
Technical Support Center: Overcoming Limitations in CX614 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of CX614.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an ampakine drug that acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It enhances excitatory postsynaptic potentials by blocking and slowing the inactivation of AMPA receptor responses to glutamate.[3] A key downstream effect of this compound is the rapid increase in the synthesis of brain-derived neurotrophic factor (BDNF), a protein crucial for synaptic plasticity.[1] This mechanism underlies its potential therapeutic applications in neurodegenerative diseases and depression.[1]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenge for the in vivo delivery of this compound, like many small molecules, is its poor aqueous solubility. This can lead to issues with formulation, bioavailability, and consistent dosing. While this compound is soluble in organic solvents like DMSO and ethanol, these may not be ideal for all in vivo applications due to potential toxicity at higher concentrations. Therefore, careful formulation is required to ensure consistent and effective delivery to the target tissues.
Q3: Can this compound cross the blood-brain barrier?
Q4: What are the known side effects or limitations of chronic this compound administration?
A4: Chronic administration of this compound has been associated with the downregulation of AMPA receptors, which could limit its long-term therapeutic use.[1] However, research suggests that short and intermittent treatment protocols may still upregulate BDNF levels without causing significant receptor downregulation.[1]
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation in Aqueous Buffers
Question: I am having trouble dissolving this compound in my aqueous vehicle for injection, or it precipitates out upon dilution. What can I do?
Answer: This is a common issue due to this compound's low water solubility. Here are several strategies to address this:
-
Use of Co-solvents: this compound is soluble in DMSO and ethanol.[2][6] You can prepare a concentrated stock solution in 100% DMSO and then dilute it into your final aqueous vehicle. Crucially, the final concentration of DMSO should be kept low (ideally <10%, and as low as possible) to minimize toxicity to the animals.
-
Formulation with Excipients: For oral or parenteral administration, consider using formulation vehicles designed for poorly soluble compounds. Several protocols have been suggested for compounds with similar properties:
-
Tween-80 and PEG300: A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
SBE-β-CD: Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) can be used to improve solubility. A formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) has been proposed.[3]
-
Corn Oil: For oral administration, a solution in 10% DMSO and 90% corn oil can be prepared.[3]
-
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of this compound in the initial solvent and final vehicle.[3] However, be cautious not to degrade the compound with excessive heat.
-
Prepare Fresh: Due to potential stability issues in aqueous solutions, it is recommended to prepare the dosing solution on the day of use.[6]
Issue 2: High Variability in Experimental Results
Question: I am observing high variability in the behavioral or physiological responses in my animal studies after this compound administration. What could be the cause?
Answer: High variability can stem from several factors related to compound delivery and experimental design:
-
Inconsistent Formulation: If your this compound formulation is not homogenous (e.g., a suspension that is not well-mixed), each animal may receive a different effective dose. Ensure thorough mixing of your formulation before and during administration.
-
Route of Administration: The route of administration can significantly impact bioavailability and consistency. Intraperitoneal (IP) injections generally lead to more consistent absorption than oral gavage for poorly soluble compounds.
-
Animal Handling and Stress: Stress from handling and injection can influence physiological and behavioral outcomes. Ensure all personnel are proficient in the chosen administration technique and that animals are habituated to handling.
-
Standardize Experimental Conditions: Factors such as the time of day of dosing and testing, and the light-dark cycle can affect animal physiology and drug metabolism. Standardize these conditions across all experimental groups.
Quantitative Data
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Source |
| Molecular Weight | 247.25 g/mol | [6] |
| Solubility in DMSO | 100 mM | [2][6] |
| Solubility in Ethanol | 100 mM | [6] |
| In Vitro EC50 (hippocampal slices) | 20-40 µM | [7] |
Table 2: In Vivo Administration and Effects of this compound
| Species | Route of Administration | Dosage | Observed Effect | Source |
| Mouse (Parkinson's Model) | Intraperitoneal (IP) | 50 µM solution | Increased respiratory rate | [8][9] |
| Rat (Aged) | Intraperitoneal (IP) | Not specified | Increased hippocampal BDNF mRNA | [10] |
| Mouse (Middle-aged) | Intraperitoneal (IP) | Not specified | Increased hippocampal BDNF mRNA | [10] |
Note: Specific mg/kg dosages for in vivo studies are not consistently reported in the available literature. Researchers should perform dose-response studies to determine the optimal dose for their specific model and experimental endpoint.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
Objective: To prepare a solution of this compound suitable for IP injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex and gently warm/sonicate if necessary to ensure complete dissolution. The solution should be clear.
-
-
Prepare Vehicle:
-
In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Prepare Final Dosing Solution:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration for injection.
-
Add the calculated volume of the stock solution to the appropriate volume of the vehicle.
-
Vortex thoroughly to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
Objective: To administer this compound solution to a mouse via IP injection.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Gauze pads
Methodology:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
-
Injection Site Identification:
-
The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Injection Procedure:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-injection.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to BDNF production.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Troubleshooting logic for common this compound in vivo issues.
References
- 1. instechlabs.com [instechlabs.com]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Regulation of AMPA receptor trafficking by secreted protein factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 5. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rdw.rowan.edu [rdw.rowan.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Positive modulation of AMPA receptors prevents downregulation of GluR2 expression and activates the Lyn-ERK1/2-CREB signaling in rat brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations in CX614 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of CX614.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an ampakine drug that acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It enhances excitatory postsynaptic potentials by blocking and slowing the inactivation of AMPA receptor responses to glutamate.[3] A key downstream effect of this compound is the rapid increase in the synthesis of brain-derived neurotrophic factor (BDNF), a protein crucial for synaptic plasticity.[1] This mechanism underlies its potential therapeutic applications in neurodegenerative diseases and depression.[1]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenge for the in vivo delivery of this compound, like many small molecules, is its poor aqueous solubility. This can lead to issues with formulation, bioavailability, and consistent dosing. While this compound is soluble in organic solvents like DMSO and ethanol, these may not be ideal for all in vivo applications due to potential toxicity at higher concentrations. Therefore, careful formulation is required to ensure consistent and effective delivery to the target tissues.
Q3: Can this compound cross the blood-brain barrier?
Q4: What are the known side effects or limitations of chronic this compound administration?
A4: Chronic administration of this compound has been associated with the downregulation of AMPA receptors, which could limit its long-term therapeutic use.[1] However, research suggests that short and intermittent treatment protocols may still upregulate BDNF levels without causing significant receptor downregulation.[1]
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation in Aqueous Buffers
Question: I am having trouble dissolving this compound in my aqueous vehicle for injection, or it precipitates out upon dilution. What can I do?
Answer: This is a common issue due to this compound's low water solubility. Here are several strategies to address this:
-
Use of Co-solvents: this compound is soluble in DMSO and ethanol.[2][6] You can prepare a concentrated stock solution in 100% DMSO and then dilute it into your final aqueous vehicle. Crucially, the final concentration of DMSO should be kept low (ideally <10%, and as low as possible) to minimize toxicity to the animals.
-
Formulation with Excipients: For oral or parenteral administration, consider using formulation vehicles designed for poorly soluble compounds. Several protocols have been suggested for compounds with similar properties:
-
Tween-80 and PEG300: A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
SBE-β-CD: Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) can be used to improve solubility. A formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) has been proposed.[3]
-
Corn Oil: For oral administration, a solution in 10% DMSO and 90% corn oil can be prepared.[3]
-
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of this compound in the initial solvent and final vehicle.[3] However, be cautious not to degrade the compound with excessive heat.
-
Prepare Fresh: Due to potential stability issues in aqueous solutions, it is recommended to prepare the dosing solution on the day of use.[6]
Issue 2: High Variability in Experimental Results
Question: I am observing high variability in the behavioral or physiological responses in my animal studies after this compound administration. What could be the cause?
Answer: High variability can stem from several factors related to compound delivery and experimental design:
-
Inconsistent Formulation: If your this compound formulation is not homogenous (e.g., a suspension that is not well-mixed), each animal may receive a different effective dose. Ensure thorough mixing of your formulation before and during administration.
-
Route of Administration: The route of administration can significantly impact bioavailability and consistency. Intraperitoneal (IP) injections generally lead to more consistent absorption than oral gavage for poorly soluble compounds.
-
Animal Handling and Stress: Stress from handling and injection can influence physiological and behavioral outcomes. Ensure all personnel are proficient in the chosen administration technique and that animals are habituated to handling.
-
Standardize Experimental Conditions: Factors such as the time of day of dosing and testing, and the light-dark cycle can affect animal physiology and drug metabolism. Standardize these conditions across all experimental groups.
Quantitative Data
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Source |
| Molecular Weight | 247.25 g/mol | [6] |
| Solubility in DMSO | 100 mM | [2][6] |
| Solubility in Ethanol | 100 mM | [6] |
| In Vitro EC50 (hippocampal slices) | 20-40 µM | [7] |
Table 2: In Vivo Administration and Effects of this compound
| Species | Route of Administration | Dosage | Observed Effect | Source |
| Mouse (Parkinson's Model) | Intraperitoneal (IP) | 50 µM solution | Increased respiratory rate | [8][9] |
| Rat (Aged) | Intraperitoneal (IP) | Not specified | Increased hippocampal BDNF mRNA | [10] |
| Mouse (Middle-aged) | Intraperitoneal (IP) | Not specified | Increased hippocampal BDNF mRNA | [10] |
Note: Specific mg/kg dosages for in vivo studies are not consistently reported in the available literature. Researchers should perform dose-response studies to determine the optimal dose for their specific model and experimental endpoint.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
Objective: To prepare a solution of this compound suitable for IP injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex and gently warm/sonicate if necessary to ensure complete dissolution. The solution should be clear.
-
-
Prepare Vehicle:
-
In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Prepare Final Dosing Solution:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration for injection.
-
Add the calculated volume of the stock solution to the appropriate volume of the vehicle.
-
Vortex thoroughly to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
Objective: To administer this compound solution to a mouse via IP injection.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Gauze pads
Methodology:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
-
Injection Site Identification:
-
The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Injection Procedure:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-injection.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to BDNF production.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Troubleshooting logic for common this compound in vivo issues.
References
- 1. instechlabs.com [instechlabs.com]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Regulation of AMPA receptor trafficking by secreted protein factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 5. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rdw.rowan.edu [rdw.rowan.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Positive modulation of AMPA receptors prevents downregulation of GluR2 expression and activates the Lyn-ERK1/2-CREB signaling in rat brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations in CX614 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of CX614.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an ampakine drug that acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It enhances excitatory postsynaptic potentials by blocking and slowing the inactivation of AMPA receptor responses to glutamate.[3] A key downstream effect of this compound is the rapid increase in the synthesis of brain-derived neurotrophic factor (BDNF), a protein crucial for synaptic plasticity.[1] This mechanism underlies its potential therapeutic applications in neurodegenerative diseases and depression.[1]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenge for the in vivo delivery of this compound, like many small molecules, is its poor aqueous solubility. This can lead to issues with formulation, bioavailability, and consistent dosing. While this compound is soluble in organic solvents like DMSO and ethanol, these may not be ideal for all in vivo applications due to potential toxicity at higher concentrations. Therefore, careful formulation is required to ensure consistent and effective delivery to the target tissues.
Q3: Can this compound cross the blood-brain barrier?
Q4: What are the known side effects or limitations of chronic this compound administration?
A4: Chronic administration of this compound has been associated with the downregulation of AMPA receptors, which could limit its long-term therapeutic use.[1] However, research suggests that short and intermittent treatment protocols may still upregulate BDNF levels without causing significant receptor downregulation.[1]
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation in Aqueous Buffers
Question: I am having trouble dissolving this compound in my aqueous vehicle for injection, or it precipitates out upon dilution. What can I do?
Answer: This is a common issue due to this compound's low water solubility. Here are several strategies to address this:
-
Use of Co-solvents: this compound is soluble in DMSO and ethanol.[2][6] You can prepare a concentrated stock solution in 100% DMSO and then dilute it into your final aqueous vehicle. Crucially, the final concentration of DMSO should be kept low (ideally <10%, and as low as possible) to minimize toxicity to the animals.
-
Formulation with Excipients: For oral or parenteral administration, consider using formulation vehicles designed for poorly soluble compounds. Several protocols have been suggested for compounds with similar properties:
-
Tween-80 and PEG300: A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
SBE-β-CD: Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) can be used to improve solubility. A formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) has been proposed.[3]
-
Corn Oil: For oral administration, a solution in 10% DMSO and 90% corn oil can be prepared.[3]
-
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of this compound in the initial solvent and final vehicle.[3] However, be cautious not to degrade the compound with excessive heat.
-
Prepare Fresh: Due to potential stability issues in aqueous solutions, it is recommended to prepare the dosing solution on the day of use.[6]
Issue 2: High Variability in Experimental Results
Question: I am observing high variability in the behavioral or physiological responses in my animal studies after this compound administration. What could be the cause?
Answer: High variability can stem from several factors related to compound delivery and experimental design:
-
Inconsistent Formulation: If your this compound formulation is not homogenous (e.g., a suspension that is not well-mixed), each animal may receive a different effective dose. Ensure thorough mixing of your formulation before and during administration.
-
Route of Administration: The route of administration can significantly impact bioavailability and consistency. Intraperitoneal (IP) injections generally lead to more consistent absorption than oral gavage for poorly soluble compounds.
-
Animal Handling and Stress: Stress from handling and injection can influence physiological and behavioral outcomes. Ensure all personnel are proficient in the chosen administration technique and that animals are habituated to handling.
-
Standardize Experimental Conditions: Factors such as the time of day of dosing and testing, and the light-dark cycle can affect animal physiology and drug metabolism. Standardize these conditions across all experimental groups.
Quantitative Data
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Source |
| Molecular Weight | 247.25 g/mol | [6] |
| Solubility in DMSO | 100 mM | [2][6] |
| Solubility in Ethanol | 100 mM | [6] |
| In Vitro EC50 (hippocampal slices) | 20-40 µM | [7] |
Table 2: In Vivo Administration and Effects of this compound
| Species | Route of Administration | Dosage | Observed Effect | Source |
| Mouse (Parkinson's Model) | Intraperitoneal (IP) | 50 µM solution | Increased respiratory rate | [8][9] |
| Rat (Aged) | Intraperitoneal (IP) | Not specified | Increased hippocampal BDNF mRNA | [10] |
| Mouse (Middle-aged) | Intraperitoneal (IP) | Not specified | Increased hippocampal BDNF mRNA | [10] |
Note: Specific mg/kg dosages for in vivo studies are not consistently reported in the available literature. Researchers should perform dose-response studies to determine the optimal dose for their specific model and experimental endpoint.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
Objective: To prepare a solution of this compound suitable for IP injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex and gently warm/sonicate if necessary to ensure complete dissolution. The solution should be clear.
-
-
Prepare Vehicle:
-
In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Prepare Final Dosing Solution:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration for injection.
-
Add the calculated volume of the stock solution to the appropriate volume of the vehicle.
-
Vortex thoroughly to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
Objective: To administer this compound solution to a mouse via IP injection.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Gauze pads
Methodology:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
-
Injection Site Identification:
-
The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Injection Procedure:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-injection.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to BDNF production.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Troubleshooting logic for common this compound in vivo issues.
References
- 1. instechlabs.com [instechlabs.com]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Regulation of AMPA receptor trafficking by secreted protein factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 5. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rdw.rowan.edu [rdw.rowan.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Positive modulation of AMPA receptors prevents downregulation of GluR2 expression and activates the Lyn-ERK1/2-CREB signaling in rat brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in experimental results with CX614
Welcome to the technical support center for CX614. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It belongs to a class of compounds known as ampakines. Its primary mechanism of action is to enhance the function of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system. This compound binds to a site on the AMPA receptor that is distinct from the glutamate (B1630785) binding site, slowing the receptor's deactivation and desensitization, which leads to an increased and prolonged response to glutamate.[1] This modulation of AMPA receptors can lead to downstream effects such as increased synthesis of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in synaptic plasticity.
Q2: What are the common experimental applications of this compound?
A2: this compound is utilized in a variety of preclinical research areas, primarily focused on its potential to enhance cognitive function and provide neuroprotection. Common applications include:
-
Neurodegenerative Disease Models: Investigating its neuroprotective effects in models of Alzheimer's and Parkinson's disease.
-
Cognitive Enhancement Studies: Assessing its ability to improve learning and memory in various behavioral paradigms.
-
Depression and Psychiatric Disorder Models: Exploring its potential antidepressant-like effects.
-
Synaptic Plasticity Research: Studying its impact on long-term potentiation (LTP) and other forms of synaptic plasticity in electrophysiological experiments.
Q3: How should this compound be stored and handled to ensure stability?
A3: Proper storage and handling are critical for maintaining the stability and activity of this compound. It is recommended to store the solid compound at -20°C. For stock solutions, it is advisable to prepare them in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions at physiological pH and temperature for extended periods may be limited, so it is best to prepare fresh dilutions in culture media or artificial cerebrospinal fluid (aCSF) for each experiment.
Q4: What is the difference between "high-impact" and "low-impact" ampakines, and where does this compound fit in?
A4: Ampakines are often categorized as "high-impact" or "low-impact" based on their effects on AMPA receptor kinetics.
-
High-impact ampakines , like this compound, cause a significant reduction in receptor desensitization and a substantial slowing of the deactivation rate. This leads to a more pronounced and prolonged neuronal response.
-
Low-impact ampakines have more subtle effects, modestly reducing desensitization without a major impact on deactivation.
This distinction is important because high-impact ampakines have a greater potential for inducing excitotoxicity at higher concentrations.
Troubleshooting Guides
This section provides troubleshooting for common issues that may lead to variability in experimental results with this compound.
In Vitro Experiments (Cell Culture & Electrophysiology)
Issue 1: High variability in cell viability or neuroprotection assays.
| Possible Cause | Recommended Solution |
| Inconsistent this compound Concentration | Ensure accurate and consistent preparation of this compound stock solutions and dilutions. Use calibrated pipettes and perform serial dilutions carefully. |
| Cell Line Variability | Different cell lines may have varying expression levels of AMPA receptor subunits, affecting their responsiveness to this compound. Use a consistent cell line and passage number for all experiments. Characterize AMPA receptor subunit expression in your cell line if possible. |
| Inconsistent Cell Health and Density | Ensure cells are healthy and in the logarithmic growth phase before treatment. Seed cells at a consistent density across all wells and experiments, as confluency can affect the cellular response. |
| Variable Incubation Times | Optimize and standardize the incubation time with this compound. For neuroprotection assays, the timing of this compound application relative to the insult is critical and should be consistent.[2] |
| Serum Concentration Effects | Components in serum can interact with this compound or affect cell signaling pathways. If possible, perform experiments in serum-free or reduced-serum media, or ensure the serum lot and concentration are consistent. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls. |
Issue 2: Inconsistent or unexpected results in electrophysiology experiments.
| Possible Cause | Recommended Solution |
| Variability in Neuronal Culture Health | Use healthy, mature neuronal cultures. Inconsistent neuronal health can lead to variable baseline synaptic activity and responsiveness to modulators. |
| Inconsistent this compound Application | Ensure rapid and complete solution exchange when applying this compound. In slice preparations, allow sufficient time for the compound to diffuse into the tissue. |
| AMPA Receptor Desensitization | Prolonged exposure to glutamate or high concentrations of this compound can lead to receptor downregulation or desensitization. Consider using short application times or intermittent treatment protocols. |
| Variability in AMPA Receptor Subunit Composition | The specific combination of AMPA receptor subunits (e.g., GluA1-4) can influence the effect of this compound.[3] Be aware that different neuronal populations may have different subunit compositions. |
| Electrode Placement and Recording Stability | In slice electrophysiology, ensure consistent and stable placement of stimulating and recording electrodes to minimize variability in synaptic responses. |
In Vivo Experiments (Animal Studies)
Issue 3: High variability in behavioral responses.
| Possible Cause | Recommended Solution |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing and route of administration (e.g., intraperitoneal, oral gavage). Variability in injection volume or technique can lead to different effective concentrations in the brain. |
| Animal Stress | Stress can significantly impact behavior and neurochemistry, potentially masking the effects of this compound. Acclimate animals to the experimental procedures and environment to minimize stress. |
| Individual Animal Differences | Biological variability between animals is a significant factor. Use a sufficient number of animals per group to achieve statistical power and consider using within-subjects designs where appropriate. |
| Pharmacokinetics of this compound | The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between animals. Consider performing pharmacokinetic studies to determine the optimal timing of behavioral testing after drug administration. |
| Dose-Response Relationship | The effects of this compound can be dose-dependent, with higher doses potentially leading to non-specific effects on motor activity or even seizures. Perform a thorough dose-response study to identify the optimal therapeutic window. |
Issue 4: Inconsistent results in BDNF level measurements.
| Possible Cause | Recommended Solution |
| Variability in Sample Collection and Processing | Standardize the time of day for sample collection and the method of tissue or blood processing. BDNF levels can be influenced by circadian rhythms and handling procedures.[4][5][6] |
| ELISA Kit Variability | Different BDNF ELISA kits can have varying sensitivities and specificities. Use the same kit and lot number for all samples within an experiment to minimize inter-assay variability. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of samples can degrade BDNF. Aliquot samples after collection to avoid multiple freeze-thaw cycles. |
| Timing of Measurement | The increase in BDNF levels following this compound administration is time-dependent. Conduct a time-course experiment to determine the peak of BDNF expression after this compound treatment. |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using a Neuronal Cell Line
This protocol outlines a general procedure to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity.
-
Cell Plating: Seed a neuronal cell line (e.g., SH-SY5Y or a primary neuronal culture) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24-48 hours.
-
This compound Pre-treatment: Prepare fresh dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same final concentration of solvent). Incubate for a predetermined pre-treatment time (e.g., 1-24 hours).
-
Glutamate Insult: After pre-treatment, expose the cells to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 15-30 minutes).
-
Wash and Recovery: Remove the glutamate-containing medium and wash the cells gently with fresh medium. Add fresh culture medium and return the cells to the incubator for a recovery period (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a live/dead cell staining kit.[7][8][9][10][11]
Protocol 2: Measurement of BDNF Levels in Rat Hippocampus after In Vivo this compound Administration
This protocol describes the measurement of BDNF protein levels in the hippocampus of rats following systemic administration of this compound.
-
Animal Dosing: Administer this compound or vehicle to rats via the desired route (e.g., intraperitoneal injection).
-
Tissue Collection: At a predetermined time point after dosing (e.g., 2, 6, or 24 hours), euthanize the animals and rapidly dissect the hippocampi on ice.
-
Tissue Homogenization: Homogenize the hippocampal tissue in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in the homogenates using a standard protein assay (e.g., BCA assay).
-
BDNF ELISA: Measure BDNF protein levels in the homogenates using a commercially available BDNF ELISA kit, following the manufacturer's instructions.[12] Normalize the BDNF concentration to the total protein concentration for each sample.
Visualizations
References
- 1. What are AMPA receptor modulators and how do they work? [synapse.patsnap.com]
- 2. Ampakines Attenuate Staurosporine-induced Cell Death in Primary Cortical Neurons: Implications in the ‘Chemo-Brain’ Phenomenon | Anticancer Research [ar.iiarjournals.org]
- 3. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement methods of BDNF levels in major depression: a qualitative systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of brain-derived neurotrophic factor measurement in human urine samples as a non-invasive effect biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in experimental results with CX614
Welcome to the technical support center for CX614. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It belongs to a class of compounds known as ampakines. Its primary mechanism of action is to enhance the function of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system. This compound binds to a site on the AMPA receptor that is distinct from the glutamate (B1630785) binding site, slowing the receptor's deactivation and desensitization, which leads to an increased and prolonged response to glutamate.[1] This modulation of AMPA receptors can lead to downstream effects such as increased synthesis of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in synaptic plasticity.
Q2: What are the common experimental applications of this compound?
A2: this compound is utilized in a variety of preclinical research areas, primarily focused on its potential to enhance cognitive function and provide neuroprotection. Common applications include:
-
Neurodegenerative Disease Models: Investigating its neuroprotective effects in models of Alzheimer's and Parkinson's disease.
-
Cognitive Enhancement Studies: Assessing its ability to improve learning and memory in various behavioral paradigms.
-
Depression and Psychiatric Disorder Models: Exploring its potential antidepressant-like effects.
-
Synaptic Plasticity Research: Studying its impact on long-term potentiation (LTP) and other forms of synaptic plasticity in electrophysiological experiments.
Q3: How should this compound be stored and handled to ensure stability?
A3: Proper storage and handling are critical for maintaining the stability and activity of this compound. It is recommended to store the solid compound at -20°C. For stock solutions, it is advisable to prepare them in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions at physiological pH and temperature for extended periods may be limited, so it is best to prepare fresh dilutions in culture media or artificial cerebrospinal fluid (aCSF) for each experiment.
Q4: What is the difference between "high-impact" and "low-impact" ampakines, and where does this compound fit in?
A4: Ampakines are often categorized as "high-impact" or "low-impact" based on their effects on AMPA receptor kinetics.
-
High-impact ampakines , like this compound, cause a significant reduction in receptor desensitization and a substantial slowing of the deactivation rate. This leads to a more pronounced and prolonged neuronal response.
-
Low-impact ampakines have more subtle effects, modestly reducing desensitization without a major impact on deactivation.
This distinction is important because high-impact ampakines have a greater potential for inducing excitotoxicity at higher concentrations.
Troubleshooting Guides
This section provides troubleshooting for common issues that may lead to variability in experimental results with this compound.
In Vitro Experiments (Cell Culture & Electrophysiology)
Issue 1: High variability in cell viability or neuroprotection assays.
| Possible Cause | Recommended Solution |
| Inconsistent this compound Concentration | Ensure accurate and consistent preparation of this compound stock solutions and dilutions. Use calibrated pipettes and perform serial dilutions carefully. |
| Cell Line Variability | Different cell lines may have varying expression levels of AMPA receptor subunits, affecting their responsiveness to this compound. Use a consistent cell line and passage number for all experiments. Characterize AMPA receptor subunit expression in your cell line if possible. |
| Inconsistent Cell Health and Density | Ensure cells are healthy and in the logarithmic growth phase before treatment. Seed cells at a consistent density across all wells and experiments, as confluency can affect the cellular response. |
| Variable Incubation Times | Optimize and standardize the incubation time with this compound. For neuroprotection assays, the timing of this compound application relative to the insult is critical and should be consistent.[2] |
| Serum Concentration Effects | Components in serum can interact with this compound or affect cell signaling pathways. If possible, perform experiments in serum-free or reduced-serum media, or ensure the serum lot and concentration are consistent. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls. |
Issue 2: Inconsistent or unexpected results in electrophysiology experiments.
| Possible Cause | Recommended Solution |
| Variability in Neuronal Culture Health | Use healthy, mature neuronal cultures. Inconsistent neuronal health can lead to variable baseline synaptic activity and responsiveness to modulators. |
| Inconsistent this compound Application | Ensure rapid and complete solution exchange when applying this compound. In slice preparations, allow sufficient time for the compound to diffuse into the tissue. |
| AMPA Receptor Desensitization | Prolonged exposure to glutamate or high concentrations of this compound can lead to receptor downregulation or desensitization. Consider using short application times or intermittent treatment protocols. |
| Variability in AMPA Receptor Subunit Composition | The specific combination of AMPA receptor subunits (e.g., GluA1-4) can influence the effect of this compound.[3] Be aware that different neuronal populations may have different subunit compositions. |
| Electrode Placement and Recording Stability | In slice electrophysiology, ensure consistent and stable placement of stimulating and recording electrodes to minimize variability in synaptic responses. |
In Vivo Experiments (Animal Studies)
Issue 3: High variability in behavioral responses.
| Possible Cause | Recommended Solution |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing and route of administration (e.g., intraperitoneal, oral gavage). Variability in injection volume or technique can lead to different effective concentrations in the brain. |
| Animal Stress | Stress can significantly impact behavior and neurochemistry, potentially masking the effects of this compound. Acclimate animals to the experimental procedures and environment to minimize stress. |
| Individual Animal Differences | Biological variability between animals is a significant factor. Use a sufficient number of animals per group to achieve statistical power and consider using within-subjects designs where appropriate. |
| Pharmacokinetics of this compound | The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between animals. Consider performing pharmacokinetic studies to determine the optimal timing of behavioral testing after drug administration. |
| Dose-Response Relationship | The effects of this compound can be dose-dependent, with higher doses potentially leading to non-specific effects on motor activity or even seizures. Perform a thorough dose-response study to identify the optimal therapeutic window. |
Issue 4: Inconsistent results in BDNF level measurements.
| Possible Cause | Recommended Solution |
| Variability in Sample Collection and Processing | Standardize the time of day for sample collection and the method of tissue or blood processing. BDNF levels can be influenced by circadian rhythms and handling procedures.[4][5][6] |
| ELISA Kit Variability | Different BDNF ELISA kits can have varying sensitivities and specificities. Use the same kit and lot number for all samples within an experiment to minimize inter-assay variability. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of samples can degrade BDNF. Aliquot samples after collection to avoid multiple freeze-thaw cycles. |
| Timing of Measurement | The increase in BDNF levels following this compound administration is time-dependent. Conduct a time-course experiment to determine the peak of BDNF expression after this compound treatment. |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using a Neuronal Cell Line
This protocol outlines a general procedure to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity.
-
Cell Plating: Seed a neuronal cell line (e.g., SH-SY5Y or a primary neuronal culture) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24-48 hours.
-
This compound Pre-treatment: Prepare fresh dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same final concentration of solvent). Incubate for a predetermined pre-treatment time (e.g., 1-24 hours).
-
Glutamate Insult: After pre-treatment, expose the cells to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 15-30 minutes).
-
Wash and Recovery: Remove the glutamate-containing medium and wash the cells gently with fresh medium. Add fresh culture medium and return the cells to the incubator for a recovery period (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a live/dead cell staining kit.[7][8][9][10][11]
Protocol 2: Measurement of BDNF Levels in Rat Hippocampus after In Vivo this compound Administration
This protocol describes the measurement of BDNF protein levels in the hippocampus of rats following systemic administration of this compound.
-
Animal Dosing: Administer this compound or vehicle to rats via the desired route (e.g., intraperitoneal injection).
-
Tissue Collection: At a predetermined time point after dosing (e.g., 2, 6, or 24 hours), euthanize the animals and rapidly dissect the hippocampi on ice.
-
Tissue Homogenization: Homogenize the hippocampal tissue in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in the homogenates using a standard protein assay (e.g., BCA assay).
-
BDNF ELISA: Measure BDNF protein levels in the homogenates using a commercially available BDNF ELISA kit, following the manufacturer's instructions.[12] Normalize the BDNF concentration to the total protein concentration for each sample.
Visualizations
References
- 1. What are AMPA receptor modulators and how do they work? [synapse.patsnap.com]
- 2. Ampakines Attenuate Staurosporine-induced Cell Death in Primary Cortical Neurons: Implications in the ‘Chemo-Brain’ Phenomenon | Anticancer Research [ar.iiarjournals.org]
- 3. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement methods of BDNF levels in major depression: a qualitative systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of brain-derived neurotrophic factor measurement in human urine samples as a non-invasive effect biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in experimental results with CX614
Welcome to the technical support center for CX614. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It belongs to a class of compounds known as ampakines. Its primary mechanism of action is to enhance the function of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system. This compound binds to a site on the AMPA receptor that is distinct from the glutamate binding site, slowing the receptor's deactivation and desensitization, which leads to an increased and prolonged response to glutamate.[1] This modulation of AMPA receptors can lead to downstream effects such as increased synthesis of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in synaptic plasticity.
Q2: What are the common experimental applications of this compound?
A2: this compound is utilized in a variety of preclinical research areas, primarily focused on its potential to enhance cognitive function and provide neuroprotection. Common applications include:
-
Neurodegenerative Disease Models: Investigating its neuroprotective effects in models of Alzheimer's and Parkinson's disease.
-
Cognitive Enhancement Studies: Assessing its ability to improve learning and memory in various behavioral paradigms.
-
Depression and Psychiatric Disorder Models: Exploring its potential antidepressant-like effects.
-
Synaptic Plasticity Research: Studying its impact on long-term potentiation (LTP) and other forms of synaptic plasticity in electrophysiological experiments.
Q3: How should this compound be stored and handled to ensure stability?
A3: Proper storage and handling are critical for maintaining the stability and activity of this compound. It is recommended to store the solid compound at -20°C. For stock solutions, it is advisable to prepare them in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions at physiological pH and temperature for extended periods may be limited, so it is best to prepare fresh dilutions in culture media or artificial cerebrospinal fluid (aCSF) for each experiment.
Q4: What is the difference between "high-impact" and "low-impact" ampakines, and where does this compound fit in?
A4: Ampakines are often categorized as "high-impact" or "low-impact" based on their effects on AMPA receptor kinetics.
-
High-impact ampakines , like this compound, cause a significant reduction in receptor desensitization and a substantial slowing of the deactivation rate. This leads to a more pronounced and prolonged neuronal response.
-
Low-impact ampakines have more subtle effects, modestly reducing desensitization without a major impact on deactivation.
This distinction is important because high-impact ampakines have a greater potential for inducing excitotoxicity at higher concentrations.
Troubleshooting Guides
This section provides troubleshooting for common issues that may lead to variability in experimental results with this compound.
In Vitro Experiments (Cell Culture & Electrophysiology)
Issue 1: High variability in cell viability or neuroprotection assays.
| Possible Cause | Recommended Solution |
| Inconsistent this compound Concentration | Ensure accurate and consistent preparation of this compound stock solutions and dilutions. Use calibrated pipettes and perform serial dilutions carefully. |
| Cell Line Variability | Different cell lines may have varying expression levels of AMPA receptor subunits, affecting their responsiveness to this compound. Use a consistent cell line and passage number for all experiments. Characterize AMPA receptor subunit expression in your cell line if possible. |
| Inconsistent Cell Health and Density | Ensure cells are healthy and in the logarithmic growth phase before treatment. Seed cells at a consistent density across all wells and experiments, as confluency can affect the cellular response. |
| Variable Incubation Times | Optimize and standardize the incubation time with this compound. For neuroprotection assays, the timing of this compound application relative to the insult is critical and should be consistent.[2] |
| Serum Concentration Effects | Components in serum can interact with this compound or affect cell signaling pathways. If possible, perform experiments in serum-free or reduced-serum media, or ensure the serum lot and concentration are consistent. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls. |
Issue 2: Inconsistent or unexpected results in electrophysiology experiments.
| Possible Cause | Recommended Solution |
| Variability in Neuronal Culture Health | Use healthy, mature neuronal cultures. Inconsistent neuronal health can lead to variable baseline synaptic activity and responsiveness to modulators. |
| Inconsistent this compound Application | Ensure rapid and complete solution exchange when applying this compound. In slice preparations, allow sufficient time for the compound to diffuse into the tissue. |
| AMPA Receptor Desensitization | Prolonged exposure to glutamate or high concentrations of this compound can lead to receptor downregulation or desensitization. Consider using short application times or intermittent treatment protocols. |
| Variability in AMPA Receptor Subunit Composition | The specific combination of AMPA receptor subunits (e.g., GluA1-4) can influence the effect of this compound.[3] Be aware that different neuronal populations may have different subunit compositions. |
| Electrode Placement and Recording Stability | In slice electrophysiology, ensure consistent and stable placement of stimulating and recording electrodes to minimize variability in synaptic responses. |
In Vivo Experiments (Animal Studies)
Issue 3: High variability in behavioral responses.
| Possible Cause | Recommended Solution |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing and route of administration (e.g., intraperitoneal, oral gavage). Variability in injection volume or technique can lead to different effective concentrations in the brain. |
| Animal Stress | Stress can significantly impact behavior and neurochemistry, potentially masking the effects of this compound. Acclimate animals to the experimental procedures and environment to minimize stress. |
| Individual Animal Differences | Biological variability between animals is a significant factor. Use a sufficient number of animals per group to achieve statistical power and consider using within-subjects designs where appropriate. |
| Pharmacokinetics of this compound | The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between animals. Consider performing pharmacokinetic studies to determine the optimal timing of behavioral testing after drug administration. |
| Dose-Response Relationship | The effects of this compound can be dose-dependent, with higher doses potentially leading to non-specific effects on motor activity or even seizures. Perform a thorough dose-response study to identify the optimal therapeutic window. |
Issue 4: Inconsistent results in BDNF level measurements.
| Possible Cause | Recommended Solution |
| Variability in Sample Collection and Processing | Standardize the time of day for sample collection and the method of tissue or blood processing. BDNF levels can be influenced by circadian rhythms and handling procedures.[4][5][6] |
| ELISA Kit Variability | Different BDNF ELISA kits can have varying sensitivities and specificities. Use the same kit and lot number for all samples within an experiment to minimize inter-assay variability. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of samples can degrade BDNF. Aliquot samples after collection to avoid multiple freeze-thaw cycles. |
| Timing of Measurement | The increase in BDNF levels following this compound administration is time-dependent. Conduct a time-course experiment to determine the peak of BDNF expression after this compound treatment. |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using a Neuronal Cell Line
This protocol outlines a general procedure to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity.
-
Cell Plating: Seed a neuronal cell line (e.g., SH-SY5Y or a primary neuronal culture) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24-48 hours.
-
This compound Pre-treatment: Prepare fresh dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same final concentration of solvent). Incubate for a predetermined pre-treatment time (e.g., 1-24 hours).
-
Glutamate Insult: After pre-treatment, expose the cells to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 15-30 minutes).
-
Wash and Recovery: Remove the glutamate-containing medium and wash the cells gently with fresh medium. Add fresh culture medium and return the cells to the incubator for a recovery period (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a live/dead cell staining kit.[7][8][9][10][11]
Protocol 2: Measurement of BDNF Levels in Rat Hippocampus after In Vivo this compound Administration
This protocol describes the measurement of BDNF protein levels in the hippocampus of rats following systemic administration of this compound.
-
Animal Dosing: Administer this compound or vehicle to rats via the desired route (e.g., intraperitoneal injection).
-
Tissue Collection: At a predetermined time point after dosing (e.g., 2, 6, or 24 hours), euthanize the animals and rapidly dissect the hippocampi on ice.
-
Tissue Homogenization: Homogenize the hippocampal tissue in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in the homogenates using a standard protein assay (e.g., BCA assay).
-
BDNF ELISA: Measure BDNF protein levels in the homogenates using a commercially available BDNF ELISA kit, following the manufacturer's instructions.[12] Normalize the BDNF concentration to the total protein concentration for each sample.
Visualizations
References
- 1. What are AMPA receptor modulators and how do they work? [synapse.patsnap.com]
- 2. Ampakines Attenuate Staurosporine-induced Cell Death in Primary Cortical Neurons: Implications in the ‘Chemo-Brain’ Phenomenon | Anticancer Research [ar.iiarjournals.org]
- 3. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement methods of BDNF levels in major depression: a qualitative systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of brain-derived neurotrophic factor measurement in human urine samples as a non-invasive effect biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Intermittent Treatment Protocols for CX614
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CX614. The information is designed to help optimize intermittent treatment protocols and address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, belonging to a class of molecules known as ampakines.[1][2] It enhances excitatory synaptic transmission by potentiating AMPA receptor responses to glutamate.[2][3] Specifically, it slows the deactivation of the receptor and blocks its desensitization, leading to an increase in the amplitude and duration of excitatory postsynaptic potentials.[2][3]
Q2: Why is an intermittent treatment protocol recommended for this compound?
Continuous, prolonged exposure to this compound can lead to two main issues:
-
AMPA Receptor Downregulation: Chronic activation of AMPA receptors can trigger homeostatic mechanisms that result in a decrease in the expression of AMPA receptor subunits, such as GluR1, GluR2, and GluR3.
-
Refractory Period for BDNF Induction: While acute this compound treatment robustly increases the expression of Brain-Derived Neurotrophic Factor (BDNF), this effect diminishes over time with continuous exposure, leading to a refractory state where further stimulation does not increase BDNF mRNA levels.
Intermittent treatment protocols are designed to circumvent these issues, allowing for sustained elevation of BDNF protein levels without causing a significant reduction in AMPA receptor expression.
Q3: What is a recommended starting point for an intermittent treatment protocol in vitro?
Based on studies in hippocampal slice cultures, a "24-hour on, 24-hour off" protocol has been shown to be effective. This regimen involves treating the cultures with this compound for 24 hours, followed by a 24-hour washout period in a drug-free medium. This cycle can be repeated to maintain elevated BDNF protein levels over several days without inducing the refractory state for BDNF mRNA induction or causing AMPA receptor downregulation.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected BDNF induction.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Troubleshooting Steps:
-
Verify the concentration of your this compound stock solution.
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell type or tissue preparation. In cultured hippocampal slices, a threshold dose for increasing BDNF mRNA is around 10 µM, with robust effects seen at 20-50 µM.[4]
-
Ensure complete dissolution of this compound in your culture medium. Given its likely poor aqueous solubility, ensure your DMSO stock is properly dissolved before further dilution.
-
-
-
Possible Cause 2: Prolonged Exposure Leading to Refractory Period.
-
Troubleshooting Steps:
-
If using a continuous treatment protocol, be aware that BDNF mRNA levels may peak around 12 hours and return to baseline by 48 hours, even in the continued presence of the drug.
-
Switch to an intermittent treatment protocol, such as the "24-hour on, 24-hour off" schedule, to allow the system to reset and remain responsive to this compound.
-
-
Issue: Decreased overall neuronal activity or cell viability with prolonged treatment.
-
Possible Cause 1: AMPA Receptor Downregulation.
-
Troubleshooting Steps:
-
Avoid continuous exposure to high concentrations of this compound.
-
Implement an intermittent treatment protocol. Daily 3-hour infusions of this compound have been shown to elevate BDNF content without affecting GluR1-3 concentrations.
-
If you suspect receptor downregulation, allow for a longer washout period (e.g., 48 hours) between treatments.
-
-
-
Possible Cause 2: Excitotoxicity.
-
Troubleshooting Steps:
-
While ampakines like this compound are designed to have a better therapeutic window than direct agonists, excitotoxicity can still be a concern, especially at higher concentrations or with prolonged use.
-
Reduce the concentration of this compound in your experiments.
-
Ensure your culture conditions are optimal to support neuronal health.
-
Consider co-treatment with an NMDA receptor antagonist if excitotoxicity is suspected, as AMPA receptor over-activation can lead to secondary NMDA receptor-mediated toxicity.
-
-
Issue: this compound solution appears to precipitate in aqueous culture medium.
-
Possible Cause: Poor Aqueous Solubility.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in 100% anhydrous DMSO. Stock solutions in DMSO are generally stable for extended periods when stored properly at -20°C or -80°C.
-
When preparing your working solution, add the DMSO stock to the aqueous medium dropwise while vortexing or stirring to facilitate mixing and prevent precipitation.
-
Keep the final DMSO concentration in your culture medium low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
If solubility issues persist, gentle warming and sonication of the stock solution before dilution may help.
-
-
Data Presentation
Table 1: In Vitro Pharmacodynamics of this compound
| Parameter | Effect | Concentration (EC50) | Cell/Tissue Type |
| Synaptic Potentiation | Enhancement of field excitatory postsynaptic potentials (amplitude and duration) | 20-40 µM | Hippocampal Slices |
| Desensitization Blockade | Blockade of AMPA receptor desensitization | 44 µM | Excised Patches |
| Recombinant Receptors | Enhancement of currents through homomeric GluR1-3 flop subunits | 19-37 µM | Recombinant AMPA Receptors |
Table 2: Effect of this compound Concentration and Treatment Duration on BDNF mRNA and AMPA Receptor (GluR1) mRNA in Hippocampal Slice Cultures
| This compound Concentration | Treatment Duration | BDNF mRNA Levels (Fold Change vs. Control) | GluR1 mRNA Levels (% of Control) |
| 15 µM | 24 hours | ~5-fold increase | No significant change |
| 25 µM | 24 hours | ~10-fold increase | Reduced |
| 35 µM | 24 hours | ~15-fold increase | Reduced |
| 50 µM | 3 hours | Significant increase | Not specified |
| 50 µM | 12 hours | Peak increase | Not specified |
| 50 µM | 24 hours | Reduced from peak | Reduced |
| 50 µM | 48 hours | Return to baseline | Reduced |
Data synthesized from published studies. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: a. Allow the this compound powder vial to come to room temperature before opening. b. Prepare a 10-50 mM stock solution by dissolving the this compound powder in 100% anhydrous DMSO. c. Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.
2. Intermittent Treatment of Hippocampal Slice Cultures
-
Materials: Organotypic hippocampal slice cultures, culture medium, this compound stock solution, drug-free culture medium.
-
Procedure: a. Prepare the this compound treatment medium by diluting the stock solution to the desired final concentration (e.g., 20-50 µM) in pre-warmed culture medium. Ensure the final DMSO concentration is consistent with your vehicle control (e.g., 0.1%). b. Remove the existing medium from the slice cultures and replace it with the this compound-containing medium. c. Incubate the cultures for 24 hours ("on" period). d. After 24 hours, remove the this compound-containing medium and wash the slices gently with pre-warmed, drug-free medium. e. Replace with fresh, drug-free medium and incubate for 24 hours ("off" period). f. Repeat this cycle for the desired duration of the experiment. g. At the end of the experiment, harvest the tissue or medium for downstream analysis (e.g., Western blot for BDNF protein, qPCR for AMPA receptor subunit mRNA).
Visualizations
Caption: this compound signaling pathway leading to increased BDNF expression.
Caption: Downstream signaling pathways activated by BDNF binding to its TrkB receptor.
Caption: Experimental workflow for a "24-h on/24-h off" intermittent this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Intermittent Treatment Protocols for CX614
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CX614. The information is designed to help optimize intermittent treatment protocols and address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, belonging to a class of molecules known as ampakines.[1][2] It enhances excitatory synaptic transmission by potentiating AMPA receptor responses to glutamate.[2][3] Specifically, it slows the deactivation of the receptor and blocks its desensitization, leading to an increase in the amplitude and duration of excitatory postsynaptic potentials.[2][3]
Q2: Why is an intermittent treatment protocol recommended for this compound?
Continuous, prolonged exposure to this compound can lead to two main issues:
-
AMPA Receptor Downregulation: Chronic activation of AMPA receptors can trigger homeostatic mechanisms that result in a decrease in the expression of AMPA receptor subunits, such as GluR1, GluR2, and GluR3.
-
Refractory Period for BDNF Induction: While acute this compound treatment robustly increases the expression of Brain-Derived Neurotrophic Factor (BDNF), this effect diminishes over time with continuous exposure, leading to a refractory state where further stimulation does not increase BDNF mRNA levels.
Intermittent treatment protocols are designed to circumvent these issues, allowing for sustained elevation of BDNF protein levels without causing a significant reduction in AMPA receptor expression.
Q3: What is a recommended starting point for an intermittent treatment protocol in vitro?
Based on studies in hippocampal slice cultures, a "24-hour on, 24-hour off" protocol has been shown to be effective. This regimen involves treating the cultures with this compound for 24 hours, followed by a 24-hour washout period in a drug-free medium. This cycle can be repeated to maintain elevated BDNF protein levels over several days without inducing the refractory state for BDNF mRNA induction or causing AMPA receptor downregulation.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected BDNF induction.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Troubleshooting Steps:
-
Verify the concentration of your this compound stock solution.
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell type or tissue preparation. In cultured hippocampal slices, a threshold dose for increasing BDNF mRNA is around 10 µM, with robust effects seen at 20-50 µM.[4]
-
Ensure complete dissolution of this compound in your culture medium. Given its likely poor aqueous solubility, ensure your DMSO stock is properly dissolved before further dilution.
-
-
-
Possible Cause 2: Prolonged Exposure Leading to Refractory Period.
-
Troubleshooting Steps:
-
If using a continuous treatment protocol, be aware that BDNF mRNA levels may peak around 12 hours and return to baseline by 48 hours, even in the continued presence of the drug.
-
Switch to an intermittent treatment protocol, such as the "24-hour on, 24-hour off" schedule, to allow the system to reset and remain responsive to this compound.
-
-
Issue: Decreased overall neuronal activity or cell viability with prolonged treatment.
-
Possible Cause 1: AMPA Receptor Downregulation.
-
Troubleshooting Steps:
-
Avoid continuous exposure to high concentrations of this compound.
-
Implement an intermittent treatment protocol. Daily 3-hour infusions of this compound have been shown to elevate BDNF content without affecting GluR1-3 concentrations.
-
If you suspect receptor downregulation, allow for a longer washout period (e.g., 48 hours) between treatments.
-
-
-
Possible Cause 2: Excitotoxicity.
-
Troubleshooting Steps:
-
While ampakines like this compound are designed to have a better therapeutic window than direct agonists, excitotoxicity can still be a concern, especially at higher concentrations or with prolonged use.
-
Reduce the concentration of this compound in your experiments.
-
Ensure your culture conditions are optimal to support neuronal health.
-
Consider co-treatment with an NMDA receptor antagonist if excitotoxicity is suspected, as AMPA receptor over-activation can lead to secondary NMDA receptor-mediated toxicity.
-
-
Issue: this compound solution appears to precipitate in aqueous culture medium.
-
Possible Cause: Poor Aqueous Solubility.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in 100% anhydrous DMSO. Stock solutions in DMSO are generally stable for extended periods when stored properly at -20°C or -80°C.
-
When preparing your working solution, add the DMSO stock to the aqueous medium dropwise while vortexing or stirring to facilitate mixing and prevent precipitation.
-
Keep the final DMSO concentration in your culture medium low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
If solubility issues persist, gentle warming and sonication of the stock solution before dilution may help.
-
-
Data Presentation
Table 1: In Vitro Pharmacodynamics of this compound
| Parameter | Effect | Concentration (EC50) | Cell/Tissue Type |
| Synaptic Potentiation | Enhancement of field excitatory postsynaptic potentials (amplitude and duration) | 20-40 µM | Hippocampal Slices |
| Desensitization Blockade | Blockade of AMPA receptor desensitization | 44 µM | Excised Patches |
| Recombinant Receptors | Enhancement of currents through homomeric GluR1-3 flop subunits | 19-37 µM | Recombinant AMPA Receptors |
Table 2: Effect of this compound Concentration and Treatment Duration on BDNF mRNA and AMPA Receptor (GluR1) mRNA in Hippocampal Slice Cultures
| This compound Concentration | Treatment Duration | BDNF mRNA Levels (Fold Change vs. Control) | GluR1 mRNA Levels (% of Control) |
| 15 µM | 24 hours | ~5-fold increase | No significant change |
| 25 µM | 24 hours | ~10-fold increase | Reduced |
| 35 µM | 24 hours | ~15-fold increase | Reduced |
| 50 µM | 3 hours | Significant increase | Not specified |
| 50 µM | 12 hours | Peak increase | Not specified |
| 50 µM | 24 hours | Reduced from peak | Reduced |
| 50 µM | 48 hours | Return to baseline | Reduced |
Data synthesized from published studies. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: a. Allow the this compound powder vial to come to room temperature before opening. b. Prepare a 10-50 mM stock solution by dissolving the this compound powder in 100% anhydrous DMSO. c. Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.
2. Intermittent Treatment of Hippocampal Slice Cultures
-
Materials: Organotypic hippocampal slice cultures, culture medium, this compound stock solution, drug-free culture medium.
-
Procedure: a. Prepare the this compound treatment medium by diluting the stock solution to the desired final concentration (e.g., 20-50 µM) in pre-warmed culture medium. Ensure the final DMSO concentration is consistent with your vehicle control (e.g., 0.1%). b. Remove the existing medium from the slice cultures and replace it with the this compound-containing medium. c. Incubate the cultures for 24 hours ("on" period). d. After 24 hours, remove the this compound-containing medium and wash the slices gently with pre-warmed, drug-free medium. e. Replace with fresh, drug-free medium and incubate for 24 hours ("off" period). f. Repeat this cycle for the desired duration of the experiment. g. At the end of the experiment, harvest the tissue or medium for downstream analysis (e.g., Western blot for BDNF protein, qPCR for AMPA receptor subunit mRNA).
Visualizations
Caption: this compound signaling pathway leading to increased BDNF expression.
Caption: Downstream signaling pathways activated by BDNF binding to its TrkB receptor.
Caption: Experimental workflow for a "24-h on/24-h off" intermittent this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Intermittent Treatment Protocols for CX614
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CX614. The information is designed to help optimize intermittent treatment protocols and address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, belonging to a class of molecules known as ampakines.[1][2] It enhances excitatory synaptic transmission by potentiating AMPA receptor responses to glutamate.[2][3] Specifically, it slows the deactivation of the receptor and blocks its desensitization, leading to an increase in the amplitude and duration of excitatory postsynaptic potentials.[2][3]
Q2: Why is an intermittent treatment protocol recommended for this compound?
Continuous, prolonged exposure to this compound can lead to two main issues:
-
AMPA Receptor Downregulation: Chronic activation of AMPA receptors can trigger homeostatic mechanisms that result in a decrease in the expression of AMPA receptor subunits, such as GluR1, GluR2, and GluR3.
-
Refractory Period for BDNF Induction: While acute this compound treatment robustly increases the expression of Brain-Derived Neurotrophic Factor (BDNF), this effect diminishes over time with continuous exposure, leading to a refractory state where further stimulation does not increase BDNF mRNA levels.
Intermittent treatment protocols are designed to circumvent these issues, allowing for sustained elevation of BDNF protein levels without causing a significant reduction in AMPA receptor expression.
Q3: What is a recommended starting point for an intermittent treatment protocol in vitro?
Based on studies in hippocampal slice cultures, a "24-hour on, 24-hour off" protocol has been shown to be effective. This regimen involves treating the cultures with this compound for 24 hours, followed by a 24-hour washout period in a drug-free medium. This cycle can be repeated to maintain elevated BDNF protein levels over several days without inducing the refractory state for BDNF mRNA induction or causing AMPA receptor downregulation.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected BDNF induction.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Troubleshooting Steps:
-
Verify the concentration of your this compound stock solution.
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell type or tissue preparation. In cultured hippocampal slices, a threshold dose for increasing BDNF mRNA is around 10 µM, with robust effects seen at 20-50 µM.[4]
-
Ensure complete dissolution of this compound in your culture medium. Given its likely poor aqueous solubility, ensure your DMSO stock is properly dissolved before further dilution.
-
-
-
Possible Cause 2: Prolonged Exposure Leading to Refractory Period.
-
Troubleshooting Steps:
-
If using a continuous treatment protocol, be aware that BDNF mRNA levels may peak around 12 hours and return to baseline by 48 hours, even in the continued presence of the drug.
-
Switch to an intermittent treatment protocol, such as the "24-hour on, 24-hour off" schedule, to allow the system to reset and remain responsive to this compound.
-
-
Issue: Decreased overall neuronal activity or cell viability with prolonged treatment.
-
Possible Cause 1: AMPA Receptor Downregulation.
-
Troubleshooting Steps:
-
Avoid continuous exposure to high concentrations of this compound.
-
Implement an intermittent treatment protocol. Daily 3-hour infusions of this compound have been shown to elevate BDNF content without affecting GluR1-3 concentrations.
-
If you suspect receptor downregulation, allow for a longer washout period (e.g., 48 hours) between treatments.
-
-
-
Possible Cause 2: Excitotoxicity.
-
Troubleshooting Steps:
-
While ampakines like this compound are designed to have a better therapeutic window than direct agonists, excitotoxicity can still be a concern, especially at higher concentrations or with prolonged use.
-
Reduce the concentration of this compound in your experiments.
-
Ensure your culture conditions are optimal to support neuronal health.
-
Consider co-treatment with an NMDA receptor antagonist if excitotoxicity is suspected, as AMPA receptor over-activation can lead to secondary NMDA receptor-mediated toxicity.
-
-
Issue: this compound solution appears to precipitate in aqueous culture medium.
-
Possible Cause: Poor Aqueous Solubility.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in 100% anhydrous DMSO. Stock solutions in DMSO are generally stable for extended periods when stored properly at -20°C or -80°C.
-
When preparing your working solution, add the DMSO stock to the aqueous medium dropwise while vortexing or stirring to facilitate mixing and prevent precipitation.
-
Keep the final DMSO concentration in your culture medium low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
If solubility issues persist, gentle warming and sonication of the stock solution before dilution may help.
-
-
Data Presentation
Table 1: In Vitro Pharmacodynamics of this compound
| Parameter | Effect | Concentration (EC50) | Cell/Tissue Type |
| Synaptic Potentiation | Enhancement of field excitatory postsynaptic potentials (amplitude and duration) | 20-40 µM | Hippocampal Slices |
| Desensitization Blockade | Blockade of AMPA receptor desensitization | 44 µM | Excised Patches |
| Recombinant Receptors | Enhancement of currents through homomeric GluR1-3 flop subunits | 19-37 µM | Recombinant AMPA Receptors |
Table 2: Effect of this compound Concentration and Treatment Duration on BDNF mRNA and AMPA Receptor (GluR1) mRNA in Hippocampal Slice Cultures
| This compound Concentration | Treatment Duration | BDNF mRNA Levels (Fold Change vs. Control) | GluR1 mRNA Levels (% of Control) |
| 15 µM | 24 hours | ~5-fold increase | No significant change |
| 25 µM | 24 hours | ~10-fold increase | Reduced |
| 35 µM | 24 hours | ~15-fold increase | Reduced |
| 50 µM | 3 hours | Significant increase | Not specified |
| 50 µM | 12 hours | Peak increase | Not specified |
| 50 µM | 24 hours | Reduced from peak | Reduced |
| 50 µM | 48 hours | Return to baseline | Reduced |
Data synthesized from published studies. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Allow the this compound powder vial to come to room temperature before opening. b. Prepare a 10-50 mM stock solution by dissolving the this compound powder in 100% anhydrous DMSO. c. Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.
2. Intermittent Treatment of Hippocampal Slice Cultures
-
Materials: Organotypic hippocampal slice cultures, culture medium, this compound stock solution, drug-free culture medium.
-
Procedure: a. Prepare the this compound treatment medium by diluting the stock solution to the desired final concentration (e.g., 20-50 µM) in pre-warmed culture medium. Ensure the final DMSO concentration is consistent with your vehicle control (e.g., 0.1%). b. Remove the existing medium from the slice cultures and replace it with the this compound-containing medium. c. Incubate the cultures for 24 hours ("on" period). d. After 24 hours, remove the this compound-containing medium and wash the slices gently with pre-warmed, drug-free medium. e. Replace with fresh, drug-free medium and incubate for 24 hours ("off" period). f. Repeat this cycle for the desired duration of the experiment. g. At the end of the experiment, harvest the tissue or medium for downstream analysis (e.g., Western blot for BDNF protein, qPCR for AMPA receptor subunit mRNA).
Visualizations
Caption: this compound signaling pathway leading to increased BDNF expression.
Caption: Downstream signaling pathways activated by BDNF binding to its TrkB receptor.
Caption: Experimental workflow for a "24-h on/24-h off" intermittent this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Navigating the Translational Gap: A Technical Support Center for CX614 Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to navigate the complexities of translating CX614 research from the laboratory to clinical applications. This compound, a potent ampakine and positive allosteric modulator of AMPA receptors, has shown promise in preclinical models for various neurological disorders. However, its journey towards clinical use is fraught with challenges. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support ongoing research and development efforts.
I. Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a "high-impact" ampakine, meaning it is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] It binds to an allosteric site on the AMPA receptor, enhancing its function by slowing channel deactivation and blocking desensitization in response to the neurotransmitter glutamate (B1630785).[1][4] This leads to an increased influx of positive ions into the neuron, thereby enhancing excitatory postsynaptic potentials.[1] A key downstream effect of this compound-mediated AMPA receptor activation is the rapid increase in the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for synaptic plasticity and neuronal survival.[2][5]
Q2: What are the major translational challenges for this compound?
A2: The primary hurdles in translating this compound to clinical applications are:
-
Excitotoxicity: As a high-impact ampakine, this compound's potentiation of glutamate signaling carries a risk of over-exciting neurons, potentially leading to cell death. This is a significant safety concern for clinical use.
-
AMPA Receptor Downregulation: Chronic or prolonged administration of this compound can lead to a compensatory decrease in the number of AMPA receptors on the neuronal surface, which could reduce the drug's efficacy over time.[2][5]
-
Narrow Therapeutic Window: The dose at which this compound exerts its therapeutic effects may be close to the dose that causes adverse effects like seizures, a common issue with high-impact ampakines.
-
Pharmacokinetics: While specific data for this compound is limited, related ampakines have faced challenges with poor bioavailability, requiring high doses that increase the risk of side effects.[6]
Q3: How does this compound compare to "low-impact" ampakines like CX516 (Ampalex) and CX717?
A3: The key difference lies in their effect on AMPA receptor desensitization.
-
This compound (High-Impact): Strongly blocks receptor desensitization and slows deactivation, leading to a prolonged and amplified neuronal response.[4] This robust action is linked to a higher risk of excitotoxicity and seizures.
-
CX516 & CX717 (Low-Impact): Only modestly affect receptor desensitization.[1] This results in a more transient enhancement of synaptic transmission, which is believed to offer a wider therapeutic window and a better safety profile. However, some low-impact ampakines have shown limited efficacy in clinical trials.
Q4: Can the issue of AMPA receptor downregulation be mitigated?
A4: Yes, preclinical studies suggest that intermittent or spaced dosing schedules, such as a "24-h on/24-h off" protocol, may prevent the downregulation of AMPA receptors while still maintaining elevated levels of BDNF.[2][5] This approach could be a viable strategy to maintain efficacy during chronic treatment.
Troubleshooting Experimental Issues
Issue 1: High levels of neuronal death observed in primary neuronal cultures or hippocampal slices following this compound treatment.
-
Potential Cause: Excitotoxicity due to excessive AMPA receptor activation.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to identify the minimal effective concentration of this compound that elicits the desired downstream effects (e.g., BDNF increase) without causing significant cell death.
-
Incubation Time: Reduce the duration of this compound exposure. Acute treatments (e.g., a few hours) may be sufficient to trigger signaling cascades without inducing long-term excitotoxic stress.[5]
-
Culture Health: Ensure the health and maturity of your neuronal cultures or slices. Stressed or overly dense cultures may be more susceptible to excitotoxicity.
-
Co-treatment with Antagonists: As a control, co-treat with a selective AMPA receptor antagonist (e.g., NBQX) to confirm that the observed toxicity is indeed AMPA receptor-mediated.
-
Issue 2: Loss of this compound efficacy in chronic in vitro or in vivo studies.
-
Potential Cause: Downregulation of AMPA receptors due to continuous exposure.
-
Troubleshooting Steps:
-
Intermittent Dosing: Implement a "washout" period between treatments. For in vitro studies, this could involve replacing the this compound-containing media with drug-free media for a set period (e.g., 24 hours) before re-application.[5] For in vivo studies, consider dosing on alternate days.
-
Receptor Expression Analysis: Use techniques like Western blotting or immunocytochemistry to quantify AMPA receptor subunit (e.g., GluA1, GluA2) levels at the cell surface and in total cell lysates to directly assess downregulation.
-
Functional Assays: Perform electrophysiological recordings to confirm that the physiological response to this compound is diminished after chronic treatment.
-
Issue 3: Inconsistent or non-significant increases in BDNF levels following this compound treatment.
-
Potential Cause: Suboptimal experimental conditions or timing.
-
Troubleshooting Steps:
-
Time Course Analysis: BDNF mRNA and protein have different expression kinetics. mRNA levels can peak within hours of this compound application and then decline, while protein levels may rise more slowly and remain elevated for longer.[7] Conduct a time-course experiment (e.g., 3, 6, 12, 24, 48 hours) to identify the optimal time point for measuring BDNF mRNA (via qPCR) and protein (via ELISA or Western blot).
-
Tissue/Cell Type: The response to this compound can be cell-type specific. Ensure that the cells or brain region you are studying are known to express AMPA receptors and have the machinery for activity-dependent BDNF production.
-
Assay Sensitivity: Confirm the sensitivity and specificity of your BDNF detection method. Use positive controls (e.g., recombinant BDNF) to validate your assay. For Western blotting, acid-extraction of tissue lysates may be necessary to release receptor-bound BDNF.
-
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to facilitate experimental design and data comparison.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ (fEPSP Enhancement) | 20-40 µM | Hippocampal Slices | [1] |
| EC₅₀ (Desensitization Block) | 44 µM | Excised Patches | [1] |
| EC₅₀ (GluR1 flop) | 19-37 µM | Recombinant AMPA Receptors | [1] |
Table 2: Pharmacokinetic Parameters of Ampakines (Data from related compounds)
| Compound | Half-life (t½) | Time to Max Concentration (Tₘₐₓ) | Notes | Reference |
| CX1739 | 6-9 hours | 1-5 hours | Low-impact ampakine, data from Phase 1 human trial. | [8][9] |
| CX717 | N/A | N/A | Poor bioavailability noted in preclinical studies. | [6] |
| This compound | N/A | N/A | Specific pharmacokinetic data for this compound is not readily available in the public domain. |
Note: N/A indicates data not available in the searched resources.
III. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to this compound research.
Protocol 1: Organotypic Hippocampal Slice Culture
This protocol is adapted from standard methods for establishing organotypic slice cultures, which are an excellent ex vivo model for studying the effects of this compound on a preserved neural circuit.
-
Dissection and Slicing:
-
Sacrifice postnatal day 6-9 mouse pups in accordance with institutional animal care guidelines.
-
Rapidly dissect the brain and isolate the hippocampi in ice-cold dissection buffer (e.g., Gey's Balanced Salt Solution supplemented with glucose).
-
Cut the hippocampi into 350-400 µm thick transverse slices using a tissue chopper or vibratome.
-
-
Culturing:
-
Place the slices onto sterile, porous membrane inserts (e.g., Millicell-CM) in a 6-well plate.
-
Add 1 mL of culture medium to each well, ensuring the medium reaches the underside of the membrane but does not cover the slice (interface method). Culture medium typically consists of 50% MEM, 25% Hank's Balanced Salt Solution, 25% horse serum, and supplemented with glucose and L-glutamine.
-
Incubate at 37°C in a 5% CO₂ atmosphere.
-
-
This compound Treatment:
-
After a few days in vitro to allow for stabilization, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
For chronic or intermittent studies, change the medium according to the experimental schedule.
-
Protocol 2: Western Blot for BDNF Expression
This protocol outlines the steps for detecting changes in BDNF protein levels in neuronal lysates.
-
Sample Preparation (Acid Extraction):
-
Harvest cells or tissue and rapidly freeze in liquid nitrogen.
-
Homogenize the samples in an ice-cold acid-extraction buffer (50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, pH 4.0, supplemented with protease inhibitors).
-
Sonicate the homogenate in short bursts on ice.
-
Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel (a higher percentage gel, e.g., 15%, is recommended for the small mature BDNF protein, ~14 kDa). Also, be aware of the pro-BDNF form at ~32 kDa.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for BDNF overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
-
IV. Visualizing the Mechanism: Signaling Pathways and Workflows
To clarify the complex processes involved in this compound's action, the following diagrams have been generated.
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound evaluation.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Recovery from AMPA Receptor Potentiation by Ampakines | MDPI [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
- 5. researchgate.net [researchgate.net]
- 6. CX717 - Wikipedia [en.wikipedia.org]
- 7. Staining protocol for organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, and Pharmacokinetic Profile of the Low-Impact Ampakine CX1739 in Young Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Technical Support Center for CX614 Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to navigate the complexities of translating CX614 research from the laboratory to clinical applications. This compound, a potent ampakine and positive allosteric modulator of AMPA receptors, has shown promise in preclinical models for various neurological disorders. However, its journey towards clinical use is fraught with challenges. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support ongoing research and development efforts.
I. Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a "high-impact" ampakine, meaning it is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] It binds to an allosteric site on the AMPA receptor, enhancing its function by slowing channel deactivation and blocking desensitization in response to the neurotransmitter glutamate (B1630785).[1][4] This leads to an increased influx of positive ions into the neuron, thereby enhancing excitatory postsynaptic potentials.[1] A key downstream effect of this compound-mediated AMPA receptor activation is the rapid increase in the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for synaptic plasticity and neuronal survival.[2][5]
Q2: What are the major translational challenges for this compound?
A2: The primary hurdles in translating this compound to clinical applications are:
-
Excitotoxicity: As a high-impact ampakine, this compound's potentiation of glutamate signaling carries a risk of over-exciting neurons, potentially leading to cell death. This is a significant safety concern for clinical use.
-
AMPA Receptor Downregulation: Chronic or prolonged administration of this compound can lead to a compensatory decrease in the number of AMPA receptors on the neuronal surface, which could reduce the drug's efficacy over time.[2][5]
-
Narrow Therapeutic Window: The dose at which this compound exerts its therapeutic effects may be close to the dose that causes adverse effects like seizures, a common issue with high-impact ampakines.
-
Pharmacokinetics: While specific data for this compound is limited, related ampakines have faced challenges with poor bioavailability, requiring high doses that increase the risk of side effects.[6]
Q3: How does this compound compare to "low-impact" ampakines like CX516 (Ampalex) and CX717?
A3: The key difference lies in their effect on AMPA receptor desensitization.
-
This compound (High-Impact): Strongly blocks receptor desensitization and slows deactivation, leading to a prolonged and amplified neuronal response.[4] This robust action is linked to a higher risk of excitotoxicity and seizures.
-
CX516 & CX717 (Low-Impact): Only modestly affect receptor desensitization.[1] This results in a more transient enhancement of synaptic transmission, which is believed to offer a wider therapeutic window and a better safety profile. However, some low-impact ampakines have shown limited efficacy in clinical trials.
Q4: Can the issue of AMPA receptor downregulation be mitigated?
A4: Yes, preclinical studies suggest that intermittent or spaced dosing schedules, such as a "24-h on/24-h off" protocol, may prevent the downregulation of AMPA receptors while still maintaining elevated levels of BDNF.[2][5] This approach could be a viable strategy to maintain efficacy during chronic treatment.
Troubleshooting Experimental Issues
Issue 1: High levels of neuronal death observed in primary neuronal cultures or hippocampal slices following this compound treatment.
-
Potential Cause: Excitotoxicity due to excessive AMPA receptor activation.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to identify the minimal effective concentration of this compound that elicits the desired downstream effects (e.g., BDNF increase) without causing significant cell death.
-
Incubation Time: Reduce the duration of this compound exposure. Acute treatments (e.g., a few hours) may be sufficient to trigger signaling cascades without inducing long-term excitotoxic stress.[5]
-
Culture Health: Ensure the health and maturity of your neuronal cultures or slices. Stressed or overly dense cultures may be more susceptible to excitotoxicity.
-
Co-treatment with Antagonists: As a control, co-treat with a selective AMPA receptor antagonist (e.g., NBQX) to confirm that the observed toxicity is indeed AMPA receptor-mediated.
-
Issue 2: Loss of this compound efficacy in chronic in vitro or in vivo studies.
-
Potential Cause: Downregulation of AMPA receptors due to continuous exposure.
-
Troubleshooting Steps:
-
Intermittent Dosing: Implement a "washout" period between treatments. For in vitro studies, this could involve replacing the this compound-containing media with drug-free media for a set period (e.g., 24 hours) before re-application.[5] For in vivo studies, consider dosing on alternate days.
-
Receptor Expression Analysis: Use techniques like Western blotting or immunocytochemistry to quantify AMPA receptor subunit (e.g., GluA1, GluA2) levels at the cell surface and in total cell lysates to directly assess downregulation.
-
Functional Assays: Perform electrophysiological recordings to confirm that the physiological response to this compound is diminished after chronic treatment.
-
Issue 3: Inconsistent or non-significant increases in BDNF levels following this compound treatment.
-
Potential Cause: Suboptimal experimental conditions or timing.
-
Troubleshooting Steps:
-
Time Course Analysis: BDNF mRNA and protein have different expression kinetics. mRNA levels can peak within hours of this compound application and then decline, while protein levels may rise more slowly and remain elevated for longer.[7] Conduct a time-course experiment (e.g., 3, 6, 12, 24, 48 hours) to identify the optimal time point for measuring BDNF mRNA (via qPCR) and protein (via ELISA or Western blot).
-
Tissue/Cell Type: The response to this compound can be cell-type specific. Ensure that the cells or brain region you are studying are known to express AMPA receptors and have the machinery for activity-dependent BDNF production.
-
Assay Sensitivity: Confirm the sensitivity and specificity of your BDNF detection method. Use positive controls (e.g., recombinant BDNF) to validate your assay. For Western blotting, acid-extraction of tissue lysates may be necessary to release receptor-bound BDNF.
-
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to facilitate experimental design and data comparison.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ (fEPSP Enhancement) | 20-40 µM | Hippocampal Slices | [1] |
| EC₅₀ (Desensitization Block) | 44 µM | Excised Patches | [1] |
| EC₅₀ (GluR1 flop) | 19-37 µM | Recombinant AMPA Receptors | [1] |
Table 2: Pharmacokinetic Parameters of Ampakines (Data from related compounds)
| Compound | Half-life (t½) | Time to Max Concentration (Tₘₐₓ) | Notes | Reference |
| CX1739 | 6-9 hours | 1-5 hours | Low-impact ampakine, data from Phase 1 human trial. | [8][9] |
| CX717 | N/A | N/A | Poor bioavailability noted in preclinical studies. | [6] |
| This compound | N/A | N/A | Specific pharmacokinetic data for this compound is not readily available in the public domain. |
Note: N/A indicates data not available in the searched resources.
III. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to this compound research.
Protocol 1: Organotypic Hippocampal Slice Culture
This protocol is adapted from standard methods for establishing organotypic slice cultures, which are an excellent ex vivo model for studying the effects of this compound on a preserved neural circuit.
-
Dissection and Slicing:
-
Sacrifice postnatal day 6-9 mouse pups in accordance with institutional animal care guidelines.
-
Rapidly dissect the brain and isolate the hippocampi in ice-cold dissection buffer (e.g., Gey's Balanced Salt Solution supplemented with glucose).
-
Cut the hippocampi into 350-400 µm thick transverse slices using a tissue chopper or vibratome.
-
-
Culturing:
-
Place the slices onto sterile, porous membrane inserts (e.g., Millicell-CM) in a 6-well plate.
-
Add 1 mL of culture medium to each well, ensuring the medium reaches the underside of the membrane but does not cover the slice (interface method). Culture medium typically consists of 50% MEM, 25% Hank's Balanced Salt Solution, 25% horse serum, and supplemented with glucose and L-glutamine.
-
Incubate at 37°C in a 5% CO₂ atmosphere.
-
-
This compound Treatment:
-
After a few days in vitro to allow for stabilization, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
For chronic or intermittent studies, change the medium according to the experimental schedule.
-
Protocol 2: Western Blot for BDNF Expression
This protocol outlines the steps for detecting changes in BDNF protein levels in neuronal lysates.
-
Sample Preparation (Acid Extraction):
-
Harvest cells or tissue and rapidly freeze in liquid nitrogen.
-
Homogenize the samples in an ice-cold acid-extraction buffer (50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, pH 4.0, supplemented with protease inhibitors).
-
Sonicate the homogenate in short bursts on ice.
-
Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel (a higher percentage gel, e.g., 15%, is recommended for the small mature BDNF protein, ~14 kDa). Also, be aware of the pro-BDNF form at ~32 kDa.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for BDNF overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
-
IV. Visualizing the Mechanism: Signaling Pathways and Workflows
To clarify the complex processes involved in this compound's action, the following diagrams have been generated.
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound evaluation.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Recovery from AMPA Receptor Potentiation by Ampakines | MDPI [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
- 5. researchgate.net [researchgate.net]
- 6. CX717 - Wikipedia [en.wikipedia.org]
- 7. Staining protocol for organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, and Pharmacokinetic Profile of the Low-Impact Ampakine CX1739 in Young Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Technical Support Center for CX614 Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to navigate the complexities of translating CX614 research from the laboratory to clinical applications. This compound, a potent ampakine and positive allosteric modulator of AMPA receptors, has shown promise in preclinical models for various neurological disorders. However, its journey towards clinical use is fraught with challenges. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support ongoing research and development efforts.
I. Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a "high-impact" ampakine, meaning it is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] It binds to an allosteric site on the AMPA receptor, enhancing its function by slowing channel deactivation and blocking desensitization in response to the neurotransmitter glutamate.[1][4] This leads to an increased influx of positive ions into the neuron, thereby enhancing excitatory postsynaptic potentials.[1] A key downstream effect of this compound-mediated AMPA receptor activation is the rapid increase in the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for synaptic plasticity and neuronal survival.[2][5]
Q2: What are the major translational challenges for this compound?
A2: The primary hurdles in translating this compound to clinical applications are:
-
Excitotoxicity: As a high-impact ampakine, this compound's potentiation of glutamate signaling carries a risk of over-exciting neurons, potentially leading to cell death. This is a significant safety concern for clinical use.
-
AMPA Receptor Downregulation: Chronic or prolonged administration of this compound can lead to a compensatory decrease in the number of AMPA receptors on the neuronal surface, which could reduce the drug's efficacy over time.[2][5]
-
Narrow Therapeutic Window: The dose at which this compound exerts its therapeutic effects may be close to the dose that causes adverse effects like seizures, a common issue with high-impact ampakines.
-
Pharmacokinetics: While specific data for this compound is limited, related ampakines have faced challenges with poor bioavailability, requiring high doses that increase the risk of side effects.[6]
Q3: How does this compound compare to "low-impact" ampakines like CX516 (Ampalex) and CX717?
A3: The key difference lies in their effect on AMPA receptor desensitization.
-
This compound (High-Impact): Strongly blocks receptor desensitization and slows deactivation, leading to a prolonged and amplified neuronal response.[4] This robust action is linked to a higher risk of excitotoxicity and seizures.
-
CX516 & CX717 (Low-Impact): Only modestly affect receptor desensitization.[1] This results in a more transient enhancement of synaptic transmission, which is believed to offer a wider therapeutic window and a better safety profile. However, some low-impact ampakines have shown limited efficacy in clinical trials.
Q4: Can the issue of AMPA receptor downregulation be mitigated?
A4: Yes, preclinical studies suggest that intermittent or spaced dosing schedules, such as a "24-h on/24-h off" protocol, may prevent the downregulation of AMPA receptors while still maintaining elevated levels of BDNF.[2][5] This approach could be a viable strategy to maintain efficacy during chronic treatment.
Troubleshooting Experimental Issues
Issue 1: High levels of neuronal death observed in primary neuronal cultures or hippocampal slices following this compound treatment.
-
Potential Cause: Excitotoxicity due to excessive AMPA receptor activation.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to identify the minimal effective concentration of this compound that elicits the desired downstream effects (e.g., BDNF increase) without causing significant cell death.
-
Incubation Time: Reduce the duration of this compound exposure. Acute treatments (e.g., a few hours) may be sufficient to trigger signaling cascades without inducing long-term excitotoxic stress.[5]
-
Culture Health: Ensure the health and maturity of your neuronal cultures or slices. Stressed or overly dense cultures may be more susceptible to excitotoxicity.
-
Co-treatment with Antagonists: As a control, co-treat with a selective AMPA receptor antagonist (e.g., NBQX) to confirm that the observed toxicity is indeed AMPA receptor-mediated.
-
Issue 2: Loss of this compound efficacy in chronic in vitro or in vivo studies.
-
Potential Cause: Downregulation of AMPA receptors due to continuous exposure.
-
Troubleshooting Steps:
-
Intermittent Dosing: Implement a "washout" period between treatments. For in vitro studies, this could involve replacing the this compound-containing media with drug-free media for a set period (e.g., 24 hours) before re-application.[5] For in vivo studies, consider dosing on alternate days.
-
Receptor Expression Analysis: Use techniques like Western blotting or immunocytochemistry to quantify AMPA receptor subunit (e.g., GluA1, GluA2) levels at the cell surface and in total cell lysates to directly assess downregulation.
-
Functional Assays: Perform electrophysiological recordings to confirm that the physiological response to this compound is diminished after chronic treatment.
-
Issue 3: Inconsistent or non-significant increases in BDNF levels following this compound treatment.
-
Potential Cause: Suboptimal experimental conditions or timing.
-
Troubleshooting Steps:
-
Time Course Analysis: BDNF mRNA and protein have different expression kinetics. mRNA levels can peak within hours of this compound application and then decline, while protein levels may rise more slowly and remain elevated for longer.[7] Conduct a time-course experiment (e.g., 3, 6, 12, 24, 48 hours) to identify the optimal time point for measuring BDNF mRNA (via qPCR) and protein (via ELISA or Western blot).
-
Tissue/Cell Type: The response to this compound can be cell-type specific. Ensure that the cells or brain region you are studying are known to express AMPA receptors and have the machinery for activity-dependent BDNF production.
-
Assay Sensitivity: Confirm the sensitivity and specificity of your BDNF detection method. Use positive controls (e.g., recombinant BDNF) to validate your assay. For Western blotting, acid-extraction of tissue lysates may be necessary to release receptor-bound BDNF.
-
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to facilitate experimental design and data comparison.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ (fEPSP Enhancement) | 20-40 µM | Hippocampal Slices | [1] |
| EC₅₀ (Desensitization Block) | 44 µM | Excised Patches | [1] |
| EC₅₀ (GluR1 flop) | 19-37 µM | Recombinant AMPA Receptors | [1] |
Table 2: Pharmacokinetic Parameters of Ampakines (Data from related compounds)
| Compound | Half-life (t½) | Time to Max Concentration (Tₘₐₓ) | Notes | Reference |
| CX1739 | 6-9 hours | 1-5 hours | Low-impact ampakine, data from Phase 1 human trial. | [8][9] |
| CX717 | N/A | N/A | Poor bioavailability noted in preclinical studies. | [6] |
| This compound | N/A | N/A | Specific pharmacokinetic data for this compound is not readily available in the public domain. |
Note: N/A indicates data not available in the searched resources.
III. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to this compound research.
Protocol 1: Organotypic Hippocampal Slice Culture
This protocol is adapted from standard methods for establishing organotypic slice cultures, which are an excellent ex vivo model for studying the effects of this compound on a preserved neural circuit.
-
Dissection and Slicing:
-
Sacrifice postnatal day 6-9 mouse pups in accordance with institutional animal care guidelines.
-
Rapidly dissect the brain and isolate the hippocampi in ice-cold dissection buffer (e.g., Gey's Balanced Salt Solution supplemented with glucose).
-
Cut the hippocampi into 350-400 µm thick transverse slices using a tissue chopper or vibratome.
-
-
Culturing:
-
Place the slices onto sterile, porous membrane inserts (e.g., Millicell-CM) in a 6-well plate.
-
Add 1 mL of culture medium to each well, ensuring the medium reaches the underside of the membrane but does not cover the slice (interface method). Culture medium typically consists of 50% MEM, 25% Hank's Balanced Salt Solution, 25% horse serum, and supplemented with glucose and L-glutamine.
-
Incubate at 37°C in a 5% CO₂ atmosphere.
-
-
This compound Treatment:
-
After a few days in vitro to allow for stabilization, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
For chronic or intermittent studies, change the medium according to the experimental schedule.
-
Protocol 2: Western Blot for BDNF Expression
This protocol outlines the steps for detecting changes in BDNF protein levels in neuronal lysates.
-
Sample Preparation (Acid Extraction):
-
Harvest cells or tissue and rapidly freeze in liquid nitrogen.
-
Homogenize the samples in an ice-cold acid-extraction buffer (50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, pH 4.0, supplemented with protease inhibitors).
-
Sonicate the homogenate in short bursts on ice.
-
Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel (a higher percentage gel, e.g., 15%, is recommended for the small mature BDNF protein, ~14 kDa). Also, be aware of the pro-BDNF form at ~32 kDa.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for BDNF overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
-
IV. Visualizing the Mechanism: Signaling Pathways and Workflows
To clarify the complex processes involved in this compound's action, the following diagrams have been generated.
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound evaluation.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Recovery from AMPA Receptor Potentiation by Ampakines | MDPI [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
- 5. researchgate.net [researchgate.net]
- 6. CX717 - Wikipedia [en.wikipedia.org]
- 7. Staining protocol for organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, and Pharmacokinetic Profile of the Low-Impact Ampakine CX1739 in Young Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Best practices for storing and handling CX614
This technical support center provides best practices for storing, handling, and utilizing CX614 in a research setting. The information is tailored for researchers, scientists, and drug development professionals to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a brain-penetrant ampakine, which acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Its primary mechanism involves binding to a site on the AMPA receptor, which blocks desensitization and slows the deactivation of the receptor's response to glutamate.[2] This enhances excitatory postsynaptic potentials in terms of both amplitude and duration.[2] Chronic treatment with this compound has also been shown to increase the synthesis of brain-derived neurotrophic factor (BDNF), a key protein involved in synaptic plasticity.[3]
Q2: What are the recommended storage conditions for this compound powder and solutions?
Proper storage is crucial to maintain the stability and efficacy of this compound. For the solid powder, storage at 2-8°C is recommended.[2][4] Once in solution, it is best to prepare it fresh for immediate use.[1] If storage of a solution is necessary, it should be stored at -20°C for up to one month.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][5] For a stock solution, dissolve this compound in 100% DMSO to a concentration of 10-100 mM.[1][5][6] Warming and sonication can aid in dissolution.[6] It is important to use a newly opened container of hygroscopic DMSO to ensure maximal solubility.[6]
Q4: Can I use this compound for in vivo studies?
Yes, this compound is brain-penetrant and has been used in in vivo studies in rats and mice at dosages of 1-10 mg/kg administered intraperitoneally (i.p.).[2] For in vivo administration, specific formulations are required to ensure solubility and bioavailability. Common vehicle solutions include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[6]
Q5: What are the potential applications of this compound in research?
This compound is primarily used in neuroscience research to study AMPA receptor-mediated physiological responses.[2] It has been investigated for its potential therapeutic effects in conditions such as Parkinson's disease, Alzheimer's disease, depression, and schizophrenia.[3][7] Its ability to upregulate BDNF makes it a valuable tool for studying synaptic plasticity and neuroprotection.[3]
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage (Solid) | 2-8°C | [2][4] |
| Storage (Solution) | -20°C (up to 1 month) | [1] |
| Solubility (DMSO) | Up to 100 mM | [1][5] |
| Solubility (Ethanol) | Up to 100 mM | [1] |
| In Vitro EC₅₀ | 20-40 µM (rat hippocampal slices) | [2] |
| In Vivo Dosage (i.p.) | 1-10 mg/kg (rats and mice) | [2] |
Experimental Protocols
In Vitro Experiment: Modulation of Synaptic Activity in Neuronal Cultures
Objective: To assess the effect of this compound on excitatory postsynaptic currents (EPSCs) in primary neuronal cultures.
Methodology:
-
Cell Culture: Plate primary hippocampal or cortical neurons on coverslips and culture for 12-14 days.
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in the extracellular recording solution to final concentrations ranging from 1 µM to 100 µM.
-
Electrophysiology:
-
Transfer a coverslip with cultured neurons to a recording chamber perfused with extracellular solution.
-
Obtain whole-cell patch-clamp recordings from a neuron.
-
Record baseline spontaneous or evoked EPSCs for 5-10 minutes.
-
Perfuse the chamber with the this compound-containing extracellular solution for 10-15 minutes and record EPSCs.
-
Wash out the this compound by perfusing with the control extracellular solution for 15-20 minutes.
-
-
Data Analysis: Analyze the amplitude and frequency of EPSCs before, during, and after this compound application.
In Vivo Experiment: Behavioral Assessment in a Mouse Model
Objective: To evaluate the effect of this compound on a specific behavioral paradigm (e.g., novel object recognition) in mice.
Methodology:
-
Animal Acclimation: Acclimate adult male C57BL/6 mice to the housing and handling procedures for at least one week.
-
Drug Preparation: Prepare a this compound solution for intraperitoneal (i.p.) injection. A common vehicle is 10% DMSO in 90% corn oil.[6] The final concentration should be calculated to deliver a dose of 5 mg/kg in an injection volume of 10 ml/kg.
-
Drug Administration: 30 minutes before the behavioral test, administer this compound (5 mg/kg, i.p.) or the vehicle solution to the control group.
-
Behavioral Testing (Novel Object Recognition):
-
Habituation: Allow mice to explore an empty arena for 10 minutes on two consecutive days.
-
Training: On the third day, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing: One hour after the training session, replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
-
Data Analysis: Record the time spent exploring each object during the testing phase. Calculate a discrimination index (time with novel object - time with familiar object) / (total exploration time).
Troubleshooting Guide
Issue: this compound powder will not dissolve.
-
Possible Cause: The solvent may be old or have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of high-purity DMSO.[6] Gentle warming and sonication can also aid dissolution.[6]
Issue: Precipitate forms in the stock solution upon storage.
-
Possible Cause: The solution may be supersaturated or stored at an inappropriate temperature.
-
Solution: Ensure the stock solution concentration is not above the recommended limit. Store aliquots at -20°C to minimize freeze-thaw cycles.[1] Before use, warm the solution to room temperature and vortex to ensure it is fully redissolved.
Issue: Inconsistent or no effect observed in experiments.
-
Possible Cause 1: The compound may have degraded.
-
Solution 1: Ensure proper storage conditions have been maintained for both the powder and solutions.[1][2][4] It is always best to use freshly prepared solutions.[1]
-
Possible Cause 2: The experimental concentration or dosage is not optimal.
-
Solution 2: Perform a dose-response curve to determine the optimal concentration for your specific experimental model.
-
Possible Cause 3: The vehicle solution is affecting the experimental outcome.
-
Solution 3: Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
Issue: Signs of cytotoxicity in cell cultures.
-
Possible Cause: The concentration of DMSO in the final culture medium is too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.1% to avoid solvent-induced toxicity.
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. This compound ≥98% (HPLC) | 191744-13-5 [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. atriumhealth.org [atriumhealth.org]
- 4. researchgate.net [researchgate.net]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. This compound = 98 HPLC 191744-13-5 [sigmaaldrich.com]
- 7. static.igem.org [static.igem.org]
Best practices for storing and handling CX614
This technical support center provides best practices for storing, handling, and utilizing CX614 in a research setting. The information is tailored for researchers, scientists, and drug development professionals to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a brain-penetrant ampakine, which acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Its primary mechanism involves binding to a site on the AMPA receptor, which blocks desensitization and slows the deactivation of the receptor's response to glutamate.[2] This enhances excitatory postsynaptic potentials in terms of both amplitude and duration.[2] Chronic treatment with this compound has also been shown to increase the synthesis of brain-derived neurotrophic factor (BDNF), a key protein involved in synaptic plasticity.[3]
Q2: What are the recommended storage conditions for this compound powder and solutions?
Proper storage is crucial to maintain the stability and efficacy of this compound. For the solid powder, storage at 2-8°C is recommended.[2][4] Once in solution, it is best to prepare it fresh for immediate use.[1] If storage of a solution is necessary, it should be stored at -20°C for up to one month.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][5] For a stock solution, dissolve this compound in 100% DMSO to a concentration of 10-100 mM.[1][5][6] Warming and sonication can aid in dissolution.[6] It is important to use a newly opened container of hygroscopic DMSO to ensure maximal solubility.[6]
Q4: Can I use this compound for in vivo studies?
Yes, this compound is brain-penetrant and has been used in in vivo studies in rats and mice at dosages of 1-10 mg/kg administered intraperitoneally (i.p.).[2] For in vivo administration, specific formulations are required to ensure solubility and bioavailability. Common vehicle solutions include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[6]
Q5: What are the potential applications of this compound in research?
This compound is primarily used in neuroscience research to study AMPA receptor-mediated physiological responses.[2] It has been investigated for its potential therapeutic effects in conditions such as Parkinson's disease, Alzheimer's disease, depression, and schizophrenia.[3][7] Its ability to upregulate BDNF makes it a valuable tool for studying synaptic plasticity and neuroprotection.[3]
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage (Solid) | 2-8°C | [2][4] |
| Storage (Solution) | -20°C (up to 1 month) | [1] |
| Solubility (DMSO) | Up to 100 mM | [1][5] |
| Solubility (Ethanol) | Up to 100 mM | [1] |
| In Vitro EC₅₀ | 20-40 µM (rat hippocampal slices) | [2] |
| In Vivo Dosage (i.p.) | 1-10 mg/kg (rats and mice) | [2] |
Experimental Protocols
In Vitro Experiment: Modulation of Synaptic Activity in Neuronal Cultures
Objective: To assess the effect of this compound on excitatory postsynaptic currents (EPSCs) in primary neuronal cultures.
Methodology:
-
Cell Culture: Plate primary hippocampal or cortical neurons on coverslips and culture for 12-14 days.
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in the extracellular recording solution to final concentrations ranging from 1 µM to 100 µM.
-
Electrophysiology:
-
Transfer a coverslip with cultured neurons to a recording chamber perfused with extracellular solution.
-
Obtain whole-cell patch-clamp recordings from a neuron.
-
Record baseline spontaneous or evoked EPSCs for 5-10 minutes.
-
Perfuse the chamber with the this compound-containing extracellular solution for 10-15 minutes and record EPSCs.
-
Wash out the this compound by perfusing with the control extracellular solution for 15-20 minutes.
-
-
Data Analysis: Analyze the amplitude and frequency of EPSCs before, during, and after this compound application.
In Vivo Experiment: Behavioral Assessment in a Mouse Model
Objective: To evaluate the effect of this compound on a specific behavioral paradigm (e.g., novel object recognition) in mice.
Methodology:
-
Animal Acclimation: Acclimate adult male C57BL/6 mice to the housing and handling procedures for at least one week.
-
Drug Preparation: Prepare a this compound solution for intraperitoneal (i.p.) injection. A common vehicle is 10% DMSO in 90% corn oil.[6] The final concentration should be calculated to deliver a dose of 5 mg/kg in an injection volume of 10 ml/kg.
-
Drug Administration: 30 minutes before the behavioral test, administer this compound (5 mg/kg, i.p.) or the vehicle solution to the control group.
-
Behavioral Testing (Novel Object Recognition):
-
Habituation: Allow mice to explore an empty arena for 10 minutes on two consecutive days.
-
Training: On the third day, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing: One hour after the training session, replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
-
Data Analysis: Record the time spent exploring each object during the testing phase. Calculate a discrimination index (time with novel object - time with familiar object) / (total exploration time).
Troubleshooting Guide
Issue: this compound powder will not dissolve.
-
Possible Cause: The solvent may be old or have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of high-purity DMSO.[6] Gentle warming and sonication can also aid dissolution.[6]
Issue: Precipitate forms in the stock solution upon storage.
-
Possible Cause: The solution may be supersaturated or stored at an inappropriate temperature.
-
Solution: Ensure the stock solution concentration is not above the recommended limit. Store aliquots at -20°C to minimize freeze-thaw cycles.[1] Before use, warm the solution to room temperature and vortex to ensure it is fully redissolved.
Issue: Inconsistent or no effect observed in experiments.
-
Possible Cause 1: The compound may have degraded.
-
Solution 1: Ensure proper storage conditions have been maintained for both the powder and solutions.[1][2][4] It is always best to use freshly prepared solutions.[1]
-
Possible Cause 2: The experimental concentration or dosage is not optimal.
-
Solution 2: Perform a dose-response curve to determine the optimal concentration for your specific experimental model.
-
Possible Cause 3: The vehicle solution is affecting the experimental outcome.
-
Solution 3: Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
Issue: Signs of cytotoxicity in cell cultures.
-
Possible Cause: The concentration of DMSO in the final culture medium is too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.1% to avoid solvent-induced toxicity.
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. This compound ≥98% (HPLC) | 191744-13-5 [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. atriumhealth.org [atriumhealth.org]
- 4. researchgate.net [researchgate.net]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. This compound = 98 HPLC 191744-13-5 [sigmaaldrich.com]
- 7. static.igem.org [static.igem.org]
Best practices for storing and handling CX614
This technical support center provides best practices for storing, handling, and utilizing CX614 in a research setting. The information is tailored for researchers, scientists, and drug development professionals to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a brain-penetrant ampakine, which acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Its primary mechanism involves binding to a site on the AMPA receptor, which blocks desensitization and slows the deactivation of the receptor's response to glutamate.[2] This enhances excitatory postsynaptic potentials in terms of both amplitude and duration.[2] Chronic treatment with this compound has also been shown to increase the synthesis of brain-derived neurotrophic factor (BDNF), a key protein involved in synaptic plasticity.[3]
Q2: What are the recommended storage conditions for this compound powder and solutions?
Proper storage is crucial to maintain the stability and efficacy of this compound. For the solid powder, storage at 2-8°C is recommended.[2][4] Once in solution, it is best to prepare it fresh for immediate use.[1] If storage of a solution is necessary, it should be stored at -20°C for up to one month.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][5] For a stock solution, dissolve this compound in 100% DMSO to a concentration of 10-100 mM.[1][5][6] Warming and sonication can aid in dissolution.[6] It is important to use a newly opened container of hygroscopic DMSO to ensure maximal solubility.[6]
Q4: Can I use this compound for in vivo studies?
Yes, this compound is brain-penetrant and has been used in in vivo studies in rats and mice at dosages of 1-10 mg/kg administered intraperitoneally (i.p.).[2] For in vivo administration, specific formulations are required to ensure solubility and bioavailability. Common vehicle solutions include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[6]
Q5: What are the potential applications of this compound in research?
This compound is primarily used in neuroscience research to study AMPA receptor-mediated physiological responses.[2] It has been investigated for its potential therapeutic effects in conditions such as Parkinson's disease, Alzheimer's disease, depression, and schizophrenia.[3][7] Its ability to upregulate BDNF makes it a valuable tool for studying synaptic plasticity and neuroprotection.[3]
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage (Solid) | 2-8°C | [2][4] |
| Storage (Solution) | -20°C (up to 1 month) | [1] |
| Solubility (DMSO) | Up to 100 mM | [1][5] |
| Solubility (Ethanol) | Up to 100 mM | [1] |
| In Vitro EC₅₀ | 20-40 µM (rat hippocampal slices) | [2] |
| In Vivo Dosage (i.p.) | 1-10 mg/kg (rats and mice) | [2] |
Experimental Protocols
In Vitro Experiment: Modulation of Synaptic Activity in Neuronal Cultures
Objective: To assess the effect of this compound on excitatory postsynaptic currents (EPSCs) in primary neuronal cultures.
Methodology:
-
Cell Culture: Plate primary hippocampal or cortical neurons on coverslips and culture for 12-14 days.
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in the extracellular recording solution to final concentrations ranging from 1 µM to 100 µM.
-
Electrophysiology:
-
Transfer a coverslip with cultured neurons to a recording chamber perfused with extracellular solution.
-
Obtain whole-cell patch-clamp recordings from a neuron.
-
Record baseline spontaneous or evoked EPSCs for 5-10 minutes.
-
Perfuse the chamber with the this compound-containing extracellular solution for 10-15 minutes and record EPSCs.
-
Wash out the this compound by perfusing with the control extracellular solution for 15-20 minutes.
-
-
Data Analysis: Analyze the amplitude and frequency of EPSCs before, during, and after this compound application.
In Vivo Experiment: Behavioral Assessment in a Mouse Model
Objective: To evaluate the effect of this compound on a specific behavioral paradigm (e.g., novel object recognition) in mice.
Methodology:
-
Animal Acclimation: Acclimate adult male C57BL/6 mice to the housing and handling procedures for at least one week.
-
Drug Preparation: Prepare a this compound solution for intraperitoneal (i.p.) injection. A common vehicle is 10% DMSO in 90% corn oil.[6] The final concentration should be calculated to deliver a dose of 5 mg/kg in an injection volume of 10 ml/kg.
-
Drug Administration: 30 minutes before the behavioral test, administer this compound (5 mg/kg, i.p.) or the vehicle solution to the control group.
-
Behavioral Testing (Novel Object Recognition):
-
Habituation: Allow mice to explore an empty arena for 10 minutes on two consecutive days.
-
Training: On the third day, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing: One hour after the training session, replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
-
Data Analysis: Record the time spent exploring each object during the testing phase. Calculate a discrimination index (time with novel object - time with familiar object) / (total exploration time).
Troubleshooting Guide
Issue: this compound powder will not dissolve.
-
Possible Cause: The solvent may be old or have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of high-purity DMSO.[6] Gentle warming and sonication can also aid dissolution.[6]
Issue: Precipitate forms in the stock solution upon storage.
-
Possible Cause: The solution may be supersaturated or stored at an inappropriate temperature.
-
Solution: Ensure the stock solution concentration is not above the recommended limit. Store aliquots at -20°C to minimize freeze-thaw cycles.[1] Before use, warm the solution to room temperature and vortex to ensure it is fully redissolved.
Issue: Inconsistent or no effect observed in experiments.
-
Possible Cause 1: The compound may have degraded.
-
Solution 1: Ensure proper storage conditions have been maintained for both the powder and solutions.[1][2][4] It is always best to use freshly prepared solutions.[1]
-
Possible Cause 2: The experimental concentration or dosage is not optimal.
-
Solution 2: Perform a dose-response curve to determine the optimal concentration for your specific experimental model.
-
Possible Cause 3: The vehicle solution is affecting the experimental outcome.
-
Solution 3: Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
Issue: Signs of cytotoxicity in cell cultures.
-
Possible Cause: The concentration of DMSO in the final culture medium is too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.1% to avoid solvent-induced toxicity.
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. This compound ≥98% (HPLC) | 191744-13-5 [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. atriumhealth.org [atriumhealth.org]
- 4. researchgate.net [researchgate.net]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. This compound = 98 HPLC 191744-13-5 [sigmaaldrich.com]
- 7. static.igem.org [static.igem.org]
Validation & Comparative
A Comparative Efficacy Analysis of CX614 and CX516: Ampakine Modulators of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent ampakine compounds, CX614 and CX516. Both are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. Their ability to enhance glutamatergic signaling has positioned them as potential therapeutic agents for a range of neurological and psychiatric disorders. This document synthesizes experimental data to highlight their distinct profiles, aiding researchers in the selection and application of these compounds.
Mechanism of Action and Classification
This compound and CX516 belong to the ampakine class of drugs that potentiate AMPA receptor function. However, they are categorized into two distinct subfamilies based on their impact on receptor kinetics.
-
CX516 is classified as a low-impact ampakine . Its primary mechanism involves accelerating the rate of AMPA receptor channel opening upon glutamate (B1630785) binding.[1][2] This leads to an increase in the amplitude of the excitatory postsynaptic current (EPSC) with only a modest effect on receptor desensitization.[1][3]
-
This compound is a high-impact ampakine . In addition to modulating channel opening, it significantly slows the deactivation of the receptor and blocks its desensitization.[4] This results in a substantial prolongation of the EPSC duration, along with an increase in its amplitude.[3][4]
These differing mechanisms of action lead to distinct electrophysiological and potentially different therapeutic and side-effect profiles.
Comparative Efficacy: Electrophysiological Data
The following tables summarize the key quantitative data comparing the electrophysiological effects of this compound and CX516.
Table 1: Potency of this compound and CX516
| Compound | EC₅₀ (µM) | Experimental System | Reference |
| This compound | 20 - 40 | Enhancement of fEPSPs in rat hippocampal slices | [4] |
| 44 | Blockade of desensitization in excised patches | [4] | |
| 19 - 37 | Enhancement of currents in recombinant AMPA receptors (flop variants) | [4] | |
| CX516 | ~1000 (increase in steady-state current) | Co-application with glutamate in cortical neurons | [5] |
Table 2: Kinetic Effects on AMPA Receptor-Mediated Currents
| Parameter | This compound (High-Impact) | CX516 (Low-Impact) | Reference |
| On-Rate | Slower | Faster (reaches steady-state within 1 second) | [5] |
| Recovery from Potentiation | Slower | Faster (diminution to baseline within 0.8 seconds) | [5] |
| Effect on EPSC Amplitude | Increase | Increase (preferentially accelerates channel opening) | [2][4] |
| Effect on EPSC Duration | Significant Prolongation (slows deactivation by a factor of 8.4) | Modest Prolongation | [2][4] |
| Effect on Receptor Desensitization | Blocks Desensitization | Modest Attenuation | [3][4] |
| Effect on Agonist Binding Affinity | Increases Affinity (similar to CX546) | No Effect | [2][5] |
Signaling Pathways and Neurotrophic Effects
Both this compound and CX516, by potentiating AMPA receptor activity, can influence downstream signaling cascades. A significant pathway involves the regulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in synaptic plasticity, neuronal survival, and cognitive function.
This compound has been shown to produce rapid and substantial increases in BDNF mRNA and protein levels in the hippocampus.[6][7][8][9] This effect is mediated by the increased neuronal activity and calcium influx resulting from AMPA receptor potentiation. The upregulation of BDNF can, in turn, activate its receptor, TrkB, leading to the modulation of synaptic strength and structure. While direct comparative studies on BDNF induction are limited, the more pronounced and sustained neuronal activation by high-impact ampakines like this compound suggests a potentially stronger effect on BDNF expression compared to low-impact ampakines.
Below are diagrams illustrating the general mechanism of action and a key downstream signaling pathway.
References
- 1. AMPA Receptors Play an Important Role in the Biological Consequences of Spinal Cord Injury: Implications for AMPA Receptor Modulators for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamide-type AMPA receptor modulators form two subfamilies with distinct modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ampakines cause sustained increases in BDNF signaling at excitatory synapses without changes in AMPA receptor subunit expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of CX614 and CX516: Ampakine Modulators of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent ampakine compounds, CX614 and CX516. Both are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. Their ability to enhance glutamatergic signaling has positioned them as potential therapeutic agents for a range of neurological and psychiatric disorders. This document synthesizes experimental data to highlight their distinct profiles, aiding researchers in the selection and application of these compounds.
Mechanism of Action and Classification
This compound and CX516 belong to the ampakine class of drugs that potentiate AMPA receptor function. However, they are categorized into two distinct subfamilies based on their impact on receptor kinetics.
-
CX516 is classified as a low-impact ampakine . Its primary mechanism involves accelerating the rate of AMPA receptor channel opening upon glutamate (B1630785) binding.[1][2] This leads to an increase in the amplitude of the excitatory postsynaptic current (EPSC) with only a modest effect on receptor desensitization.[1][3]
-
This compound is a high-impact ampakine . In addition to modulating channel opening, it significantly slows the deactivation of the receptor and blocks its desensitization.[4] This results in a substantial prolongation of the EPSC duration, along with an increase in its amplitude.[3][4]
These differing mechanisms of action lead to distinct electrophysiological and potentially different therapeutic and side-effect profiles.
Comparative Efficacy: Electrophysiological Data
The following tables summarize the key quantitative data comparing the electrophysiological effects of this compound and CX516.
Table 1: Potency of this compound and CX516
| Compound | EC₅₀ (µM) | Experimental System | Reference |
| This compound | 20 - 40 | Enhancement of fEPSPs in rat hippocampal slices | [4] |
| 44 | Blockade of desensitization in excised patches | [4] | |
| 19 - 37 | Enhancement of currents in recombinant AMPA receptors (flop variants) | [4] | |
| CX516 | ~1000 (increase in steady-state current) | Co-application with glutamate in cortical neurons | [5] |
Table 2: Kinetic Effects on AMPA Receptor-Mediated Currents
| Parameter | This compound (High-Impact) | CX516 (Low-Impact) | Reference |
| On-Rate | Slower | Faster (reaches steady-state within 1 second) | [5] |
| Recovery from Potentiation | Slower | Faster (diminution to baseline within 0.8 seconds) | [5] |
| Effect on EPSC Amplitude | Increase | Increase (preferentially accelerates channel opening) | [2][4] |
| Effect on EPSC Duration | Significant Prolongation (slows deactivation by a factor of 8.4) | Modest Prolongation | [2][4] |
| Effect on Receptor Desensitization | Blocks Desensitization | Modest Attenuation | [3][4] |
| Effect on Agonist Binding Affinity | Increases Affinity (similar to CX546) | No Effect | [2][5] |
Signaling Pathways and Neurotrophic Effects
Both this compound and CX516, by potentiating AMPA receptor activity, can influence downstream signaling cascades. A significant pathway involves the regulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in synaptic plasticity, neuronal survival, and cognitive function.
This compound has been shown to produce rapid and substantial increases in BDNF mRNA and protein levels in the hippocampus.[6][7][8][9] This effect is mediated by the increased neuronal activity and calcium influx resulting from AMPA receptor potentiation. The upregulation of BDNF can, in turn, activate its receptor, TrkB, leading to the modulation of synaptic strength and structure. While direct comparative studies on BDNF induction are limited, the more pronounced and sustained neuronal activation by high-impact ampakines like this compound suggests a potentially stronger effect on BDNF expression compared to low-impact ampakines.
Below are diagrams illustrating the general mechanism of action and a key downstream signaling pathway.
References
- 1. AMPA Receptors Play an Important Role in the Biological Consequences of Spinal Cord Injury: Implications for AMPA Receptor Modulators for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamide-type AMPA receptor modulators form two subfamilies with distinct modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ampakines cause sustained increases in BDNF signaling at excitatory synapses without changes in AMPA receptor subunit expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of CX614 and CX516: Ampakine Modulators of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent ampakine compounds, CX614 and CX516. Both are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. Their ability to enhance glutamatergic signaling has positioned them as potential therapeutic agents for a range of neurological and psychiatric disorders. This document synthesizes experimental data to highlight their distinct profiles, aiding researchers in the selection and application of these compounds.
Mechanism of Action and Classification
This compound and CX516 belong to the ampakine class of drugs that potentiate AMPA receptor function. However, they are categorized into two distinct subfamilies based on their impact on receptor kinetics.
-
CX516 is classified as a low-impact ampakine . Its primary mechanism involves accelerating the rate of AMPA receptor channel opening upon glutamate binding.[1][2] This leads to an increase in the amplitude of the excitatory postsynaptic current (EPSC) with only a modest effect on receptor desensitization.[1][3]
-
This compound is a high-impact ampakine . In addition to modulating channel opening, it significantly slows the deactivation of the receptor and blocks its desensitization.[4] This results in a substantial prolongation of the EPSC duration, along with an increase in its amplitude.[3][4]
These differing mechanisms of action lead to distinct electrophysiological and potentially different therapeutic and side-effect profiles.
Comparative Efficacy: Electrophysiological Data
The following tables summarize the key quantitative data comparing the electrophysiological effects of this compound and CX516.
Table 1: Potency of this compound and CX516
| Compound | EC₅₀ (µM) | Experimental System | Reference |
| This compound | 20 - 40 | Enhancement of fEPSPs in rat hippocampal slices | [4] |
| 44 | Blockade of desensitization in excised patches | [4] | |
| 19 - 37 | Enhancement of currents in recombinant AMPA receptors (flop variants) | [4] | |
| CX516 | ~1000 (increase in steady-state current) | Co-application with glutamate in cortical neurons | [5] |
Table 2: Kinetic Effects on AMPA Receptor-Mediated Currents
| Parameter | This compound (High-Impact) | CX516 (Low-Impact) | Reference |
| On-Rate | Slower | Faster (reaches steady-state within 1 second) | [5] |
| Recovery from Potentiation | Slower | Faster (diminution to baseline within 0.8 seconds) | [5] |
| Effect on EPSC Amplitude | Increase | Increase (preferentially accelerates channel opening) | [2][4] |
| Effect on EPSC Duration | Significant Prolongation (slows deactivation by a factor of 8.4) | Modest Prolongation | [2][4] |
| Effect on Receptor Desensitization | Blocks Desensitization | Modest Attenuation | [3][4] |
| Effect on Agonist Binding Affinity | Increases Affinity (similar to CX546) | No Effect | [2][5] |
Signaling Pathways and Neurotrophic Effects
Both this compound and CX516, by potentiating AMPA receptor activity, can influence downstream signaling cascades. A significant pathway involves the regulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in synaptic plasticity, neuronal survival, and cognitive function.
This compound has been shown to produce rapid and substantial increases in BDNF mRNA and protein levels in the hippocampus.[6][7][8][9] This effect is mediated by the increased neuronal activity and calcium influx resulting from AMPA receptor potentiation. The upregulation of BDNF can, in turn, activate its receptor, TrkB, leading to the modulation of synaptic strength and structure. While direct comparative studies on BDNF induction are limited, the more pronounced and sustained neuronal activation by high-impact ampakines like this compound suggests a potentially stronger effect on BDNF expression compared to low-impact ampakines.
Below are diagrams illustrating the general mechanism of action and a key downstream signaling pathway.
References
- 1. AMPA Receptors Play an Important Role in the Biological Consequences of Spinal Cord Injury: Implications for AMPA Receptor Modulators for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamide-type AMPA receptor modulators form two subfamilies with distinct modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ampakines cause sustained increases in BDNF signaling at excitatory synapses without changes in AMPA receptor subunit expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to CX614's Effects on BDNF Protein Levels
For researchers and professionals in drug development, understanding the modulation of Brain-Derived Neurotrophic Factor (BDNF) is of paramount importance for therapeutic strategies targeting neurodegenerative diseases and cognitive enhancement. This guide provides a detailed comparison of the ampakine CX614's effects on BDNF protein levels against other relevant compounds, supported by experimental data and detailed protocols.
This compound and Alternatives: A Quantitative Comparison of BDNF Protein Induction
This compound, a positive modulator of AMPA-type glutamate (B1630785) receptors, has been shown to significantly increase BDNF protein levels.[1] The following table summarizes the quantitative effects of this compound and compares it with another ampakine, CX546, and the cholinergic agonist, carbachol (B1668302). The data is derived from studies on cultured rat hippocampal slices, providing a standardized platform for comparison.
| Compound | Concentration | Treatment Duration | Fold Increase in BDNF Protein (vs. Control) | Reference |
| This compound | 50 µM | 6 hours | ~2.5 | |
| 50 µM | 24 hours | ~3.0 | ||
| 50 µM | 48 hours | ~3.1 | ||
| CX546 | 50 µM | 3 hours | Modest increase in BDNF mRNA | |
| 25, 50, 100 µM | 24 hours | Significant increase in BDNF mRNA | ||
| Carbachol | 50 µM | 3 hours | Significant increase in BDNF mRNA | [2] |
Note: Direct quantitative protein data for CX546 and carbachol in the same format as this compound were not available in the reviewed literature; however, their significant impact on BDNF mRNA is a strong indicator of subsequent protein level increases.
Experimental Methodologies
The following protocols are standard methods for the quantification of BDNF protein levels in response to compound treatment in organotypic hippocampal slice cultures.
Organotypic Hippocampal Slice Culture
-
Slice Preparation: Hippocampal slices (350 µm) are prepared from postnatal day 8-10 Sprague-Dawley rat pups.
-
Culture Maintenance: Slices are maintained on semiporous membrane inserts in a culture medium containing MEM, horse serum, and other supplements.
-
Compound Treatment: After a stabilization period in culture, slices are treated with this compound or other compounds at the desired concentrations and for specified durations. Control cultures receive a vehicle solution.
BDNF Protein Quantification: ELISA
-
Sample Preparation: Cultured hippocampal slices are homogenized in a lysis buffer containing protease inhibitors.
-
ELISA Procedure: A sandwich ELISA is performed using a commercial kit (e.g., from Promega or R&D Systems).
-
A 96-well plate is coated with a capture antibody specific for BDNF.
-
Homogenized samples and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the colorimetric change is measured using a microplate reader at 450 nm.
-
-
Data Analysis: BDNF concentration in the samples is calculated based on a standard curve generated from recombinant BDNF. Protein levels are typically normalized to the total protein content of the sample.
BDNF Protein Quantification: Western Blot
-
Protein Extraction: Total protein is extracted from the hippocampal slices using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for BDNF.
-
A secondary antibody conjugated to HRP is then added.
-
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the BDNF band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms
This compound-Mediated BDNF Up-regulation
This compound enhances glutamatergic transmission by positively modulating AMPA receptors. This increased neuronal activity leads to a calcium influx, which in turn activates downstream signaling cascades culminating in the increased transcription and translation of the BDNF gene. The newly synthesized BDNF is then released and can act on TrkB receptors, initiating further signaling that promotes neuronal survival and plasticity.
References
A Comparative Guide to CX614's Effects on BDNF Protein Levels
For researchers and professionals in drug development, understanding the modulation of Brain-Derived Neurotrophic Factor (BDNF) is of paramount importance for therapeutic strategies targeting neurodegenerative diseases and cognitive enhancement. This guide provides a detailed comparison of the ampakine CX614's effects on BDNF protein levels against other relevant compounds, supported by experimental data and detailed protocols.
This compound and Alternatives: A Quantitative Comparison of BDNF Protein Induction
This compound, a positive modulator of AMPA-type glutamate (B1630785) receptors, has been shown to significantly increase BDNF protein levels.[1] The following table summarizes the quantitative effects of this compound and compares it with another ampakine, CX546, and the cholinergic agonist, carbachol (B1668302). The data is derived from studies on cultured rat hippocampal slices, providing a standardized platform for comparison.
| Compound | Concentration | Treatment Duration | Fold Increase in BDNF Protein (vs. Control) | Reference |
| This compound | 50 µM | 6 hours | ~2.5 | |
| 50 µM | 24 hours | ~3.0 | ||
| 50 µM | 48 hours | ~3.1 | ||
| CX546 | 50 µM | 3 hours | Modest increase in BDNF mRNA | |
| 25, 50, 100 µM | 24 hours | Significant increase in BDNF mRNA | ||
| Carbachol | 50 µM | 3 hours | Significant increase in BDNF mRNA | [2] |
Note: Direct quantitative protein data for CX546 and carbachol in the same format as this compound were not available in the reviewed literature; however, their significant impact on BDNF mRNA is a strong indicator of subsequent protein level increases.
Experimental Methodologies
The following protocols are standard methods for the quantification of BDNF protein levels in response to compound treatment in organotypic hippocampal slice cultures.
Organotypic Hippocampal Slice Culture
-
Slice Preparation: Hippocampal slices (350 µm) are prepared from postnatal day 8-10 Sprague-Dawley rat pups.
-
Culture Maintenance: Slices are maintained on semiporous membrane inserts in a culture medium containing MEM, horse serum, and other supplements.
-
Compound Treatment: After a stabilization period in culture, slices are treated with this compound or other compounds at the desired concentrations and for specified durations. Control cultures receive a vehicle solution.
BDNF Protein Quantification: ELISA
-
Sample Preparation: Cultured hippocampal slices are homogenized in a lysis buffer containing protease inhibitors.
-
ELISA Procedure: A sandwich ELISA is performed using a commercial kit (e.g., from Promega or R&D Systems).
-
A 96-well plate is coated with a capture antibody specific for BDNF.
-
Homogenized samples and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the colorimetric change is measured using a microplate reader at 450 nm.
-
-
Data Analysis: BDNF concentration in the samples is calculated based on a standard curve generated from recombinant BDNF. Protein levels are typically normalized to the total protein content of the sample.
BDNF Protein Quantification: Western Blot
-
Protein Extraction: Total protein is extracted from the hippocampal slices using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for BDNF.
-
A secondary antibody conjugated to HRP is then added.
-
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the BDNF band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms
This compound-Mediated BDNF Up-regulation
This compound enhances glutamatergic transmission by positively modulating AMPA receptors. This increased neuronal activity leads to a calcium influx, which in turn activates downstream signaling cascades culminating in the increased transcription and translation of the BDNF gene. The newly synthesized BDNF is then released and can act on TrkB receptors, initiating further signaling that promotes neuronal survival and plasticity.
References
A Comparative Guide to CX614's Effects on BDNF Protein Levels
For researchers and professionals in drug development, understanding the modulation of Brain-Derived Neurotrophic Factor (BDNF) is of paramount importance for therapeutic strategies targeting neurodegenerative diseases and cognitive enhancement. This guide provides a detailed comparison of the ampakine CX614's effects on BDNF protein levels against other relevant compounds, supported by experimental data and detailed protocols.
This compound and Alternatives: A Quantitative Comparison of BDNF Protein Induction
This compound, a positive modulator of AMPA-type glutamate receptors, has been shown to significantly increase BDNF protein levels.[1] The following table summarizes the quantitative effects of this compound and compares it with another ampakine, CX546, and the cholinergic agonist, carbachol. The data is derived from studies on cultured rat hippocampal slices, providing a standardized platform for comparison.
| Compound | Concentration | Treatment Duration | Fold Increase in BDNF Protein (vs. Control) | Reference |
| This compound | 50 µM | 6 hours | ~2.5 | |
| 50 µM | 24 hours | ~3.0 | ||
| 50 µM | 48 hours | ~3.1 | ||
| CX546 | 50 µM | 3 hours | Modest increase in BDNF mRNA | |
| 25, 50, 100 µM | 24 hours | Significant increase in BDNF mRNA | ||
| Carbachol | 50 µM | 3 hours | Significant increase in BDNF mRNA | [2] |
Note: Direct quantitative protein data for CX546 and carbachol in the same format as this compound were not available in the reviewed literature; however, their significant impact on BDNF mRNA is a strong indicator of subsequent protein level increases.
Experimental Methodologies
The following protocols are standard methods for the quantification of BDNF protein levels in response to compound treatment in organotypic hippocampal slice cultures.
Organotypic Hippocampal Slice Culture
-
Slice Preparation: Hippocampal slices (350 µm) are prepared from postnatal day 8-10 Sprague-Dawley rat pups.
-
Culture Maintenance: Slices are maintained on semiporous membrane inserts in a culture medium containing MEM, horse serum, and other supplements.
-
Compound Treatment: After a stabilization period in culture, slices are treated with this compound or other compounds at the desired concentrations and for specified durations. Control cultures receive a vehicle solution.
BDNF Protein Quantification: ELISA
-
Sample Preparation: Cultured hippocampal slices are homogenized in a lysis buffer containing protease inhibitors.
-
ELISA Procedure: A sandwich ELISA is performed using a commercial kit (e.g., from Promega or R&D Systems).
-
A 96-well plate is coated with a capture antibody specific for BDNF.
-
Homogenized samples and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the colorimetric change is measured using a microplate reader at 450 nm.
-
-
Data Analysis: BDNF concentration in the samples is calculated based on a standard curve generated from recombinant BDNF. Protein levels are typically normalized to the total protein content of the sample.
BDNF Protein Quantification: Western Blot
-
Protein Extraction: Total protein is extracted from the hippocampal slices using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for BDNF.
-
A secondary antibody conjugated to HRP is then added.
-
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the BDNF band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms
This compound-Mediated BDNF Up-regulation
This compound enhances glutamatergic transmission by positively modulating AMPA receptors. This increased neuronal activity leads to a calcium influx, which in turn activates downstream signaling cascades culminating in the increased transcription and translation of the BDNF gene. The newly synthesized BDNF is then released and can act on TrkB receptors, initiating further signaling that promotes neuronal survival and plasticity.
References
A Comparative Analysis of CX614 and Aniracetam for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent cognitive enhancers, CX614 and aniracetam (B1664956). Both compounds are recognized for their modulatory effects on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity and learning. However, they exhibit distinct pharmacological profiles, potencies, and breadths of action. This document synthesizes available experimental data to facilitate an informed evaluation of their potential for cognitive enhancement.
Executive Summary
This compound, a potent ampakine, demonstrates robust and specific positive allosteric modulation of AMPA receptors. Its primary mechanism involves slowing receptor deactivation and desensitization, leading to enhanced synaptic transmission and a significant upregulation of Brain-Derived Neurotrophic Factor (BDNF). In contrast, aniracetam, a member of the racetam class, exhibits a broader, albeit less potent, pharmacological profile. While it also modulates AMPA receptors, its cognitive-enhancing effects are attributed to a multi-faceted mechanism that includes interactions with cholinergic, dopaminergic, and serotonergic systems.
Preclinical data suggests this compound has a more direct and potent effect on the cellular mechanisms underlying learning and memory, such as long-term potentiation (LTP). Aniracetam has a longer history of clinical use in some countries for cognitive disorders, though its efficacy in healthy individuals is a subject of ongoing debate.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and aniracetam based on available preclinical and clinical data.
Table 1: AMPA Receptor Modulation
| Parameter | This compound | Aniracetam | Reference |
| Mechanism | Positive Allosteric Modulator | Positive Allosteric Modulator | [1][2] |
| EC50 for fEPSP enhancement | 20 - 40 µM (hippocampal slices) | - | [3] |
| EC50 for desensitization block | 44 µM | - | [3] |
| Effect on Deactivation | Slowed by a factor of 8.4 | Reduces rate of decay | [2][3] |
| Receptor Dimer Stabilization (Kd) | 26.1 µM | 1.4 mM | [4] |
Table 2: Effects on Neurotrophic Factors
| Parameter | This compound | Aniracetam | Reference |
| BDNF mRNA Induction | Significant increase at 10-50 µM | Increases BDNF expression | [5][6] |
| BDNF Protein Levels | Significant increase after 6, 24, and 48 hr exposure | Increases BDNF when combined with perampanel | [5][6] |
Table 3: Preclinical Cognitive Enhancement Data
| Cognitive Task | This compound | Aniracetam | Reference |
| Morris Water Maze | - | No significant improvement in healthy mice | [7] |
| Novel Object Recognition | - | Effective at 50 mg/kg in aged rats; no effect in healthy mice | [8][9] |
| Passive Avoidance | - | Effective at 10-100 mg/kg in rodents with induced amnesia | [10] |
| Contextual Fear Conditioning | - | Improved learning at 100 mg/kg in DBA/2J mice | [11] |
Table 4: Clinical Data in Cognitive Impairment
| Study Population | Aniracetam | Reference |
| Patients with mild cognitive deficit | Preserved neuropsychological parameters for at least 12 months | [12] |
| Patients with mild dementia (MMSE 15-25) | Significantly better cognitive performance at 6 months compared to Cholinesterase Inhibitors | [12] |
Signaling Pathways and Mechanisms of Action
This compound: Potent Ampakine Activity
This compound's cognitive-enhancing effects are primarily attributed to its direct and potent positive allosteric modulation of AMPA receptors. By binding to a site on the receptor complex, it stabilizes the glutamate-bound conformation, thereby slowing the deactivation and desensitization of the ion channel. This leads to a prolonged influx of positive ions upon glutamate (B1630785) binding, enhancing the excitatory postsynaptic potential (EPSP). This enhanced synaptic strength is a fundamental component of long-term potentiation (LTP), a cellular correlate of learning and memory. Furthermore, the increased neuronal activity triggered by this compound leads to the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival, growth, and synaptic plasticity.
Aniracetam: A Multi-Target Approach
Aniracetam's mechanism is more complex and less potent at the AMPA receptor compared to this compound. While it does positively modulate AMPA receptors, its cognitive effects are also linked to its influence on other neurotransmitter systems. Aniracetam has been shown to increase the release of acetylcholine (B1216132) in the hippocampus and prefrontal cortex, which is crucial for attention and memory. It also modulates dopamine (B1211576) and serotonin (B10506) levels, which may contribute to its reported anxiolytic and mood-enhancing effects. The combined action on these systems, along with its modest AMPA receptor modulation, is thought to underlie its cognitive benefits, particularly in states of cognitive impairment.
Key Experimental Protocols
In Vitro Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)
-
Objective: To measure the effect of a compound on synaptic plasticity.
-
Methodology:
-
Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from the brains of rodents (e.g., rats or mice) in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2/5% CO2.[13][14]
-
Recovery: Slices are allowed to recover for at least 1 hour in an interface or submerged chamber containing aCSF at room temperature or slightly elevated temperature (e.g., 32°C).[14]
-
Recording: A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs), and a stimulating electrode is placed to stimulate the Schaffer collateral-commissural pathway.[15]
-
Baseline: Stable baseline fEPSPs are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).[15]
-
LTP Induction: LTP is induced by a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.[15]
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response. The compound of interest (this compound or aniracetam) is perfused in the aCSF before and during the experiment to assess its effect on baseline synaptic transmission and LTP.
-
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
Novel Object Recognition (NOR) Task
-
Objective: To assess recognition memory in rodents.
-
Methodology:
-
Habituation: The animal is placed in an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: The animal is returned to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
Testing Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Morris Water Maze (MWM) Task
-
Objective: To assess spatial learning and memory in rodents.
-
Methodology:
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase: The animal is placed in the water from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured.
-
-
Data Analysis: A decrease in escape latency across training days indicates learning. A preference for the target quadrant during the probe trial indicates spatial memory.
Discussion and Conclusion
The available evidence indicates that this compound and aniracetam represent two distinct approaches to cognitive enhancement. This compound is a highly specific and potent AMPA receptor modulator with a clear mechanism of action centered on enhancing synaptic plasticity and BDNF expression. This makes it a compelling candidate for conditions where a direct enhancement of glutamatergic transmission is desired.
Aniracetam, while also acting on AMPA receptors, offers a broader neurochemical profile, influencing cholinergic and monoaminergic systems. This multi-target action may be advantageous in complex cognitive disorders where multiple neurotransmitter systems are dysregulated. However, its efficacy, particularly in healthy individuals, is less consistently supported by robust scientific evidence compared to its effects in models of cognitive impairment.
For researchers and drug development professionals, the choice between pursuing a this compound-like or aniracetam-like compound depends on the specific therapeutic target. For indications requiring a potent and direct enhancement of synaptic plasticity, a molecule with the characteristics of this compound may be more appropriate. For multifactorial cognitive decline, the broader spectrum of activity of a compound like aniracetam could be beneficial, although further research is needed to fully elucidate its clinical utility and optimize its therapeutic application. Direct comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of these two classes of cognitive enhancers.
References
- 1. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 5. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 8. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the novel compound aniracetam (Ro 13-5057) upon impaired learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aniracetam improves contextual fear conditioning and increases hippocampal gamma-PKC activation in DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genes2cognition.org [genes2cognition.org]
- 14. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CX614 and Aniracetam for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent cognitive enhancers, CX614 and aniracetam (B1664956). Both compounds are recognized for their modulatory effects on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity and learning. However, they exhibit distinct pharmacological profiles, potencies, and breadths of action. This document synthesizes available experimental data to facilitate an informed evaluation of their potential for cognitive enhancement.
Executive Summary
This compound, a potent ampakine, demonstrates robust and specific positive allosteric modulation of AMPA receptors. Its primary mechanism involves slowing receptor deactivation and desensitization, leading to enhanced synaptic transmission and a significant upregulation of Brain-Derived Neurotrophic Factor (BDNF). In contrast, aniracetam, a member of the racetam class, exhibits a broader, albeit less potent, pharmacological profile. While it also modulates AMPA receptors, its cognitive-enhancing effects are attributed to a multi-faceted mechanism that includes interactions with cholinergic, dopaminergic, and serotonergic systems.
Preclinical data suggests this compound has a more direct and potent effect on the cellular mechanisms underlying learning and memory, such as long-term potentiation (LTP). Aniracetam has a longer history of clinical use in some countries for cognitive disorders, though its efficacy in healthy individuals is a subject of ongoing debate.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and aniracetam based on available preclinical and clinical data.
Table 1: AMPA Receptor Modulation
| Parameter | This compound | Aniracetam | Reference |
| Mechanism | Positive Allosteric Modulator | Positive Allosteric Modulator | [1][2] |
| EC50 for fEPSP enhancement | 20 - 40 µM (hippocampal slices) | - | [3] |
| EC50 for desensitization block | 44 µM | - | [3] |
| Effect on Deactivation | Slowed by a factor of 8.4 | Reduces rate of decay | [2][3] |
| Receptor Dimer Stabilization (Kd) | 26.1 µM | 1.4 mM | [4] |
Table 2: Effects on Neurotrophic Factors
| Parameter | This compound | Aniracetam | Reference |
| BDNF mRNA Induction | Significant increase at 10-50 µM | Increases BDNF expression | [5][6] |
| BDNF Protein Levels | Significant increase after 6, 24, and 48 hr exposure | Increases BDNF when combined with perampanel | [5][6] |
Table 3: Preclinical Cognitive Enhancement Data
| Cognitive Task | This compound | Aniracetam | Reference |
| Morris Water Maze | - | No significant improvement in healthy mice | [7] |
| Novel Object Recognition | - | Effective at 50 mg/kg in aged rats; no effect in healthy mice | [8][9] |
| Passive Avoidance | - | Effective at 10-100 mg/kg in rodents with induced amnesia | [10] |
| Contextual Fear Conditioning | - | Improved learning at 100 mg/kg in DBA/2J mice | [11] |
Table 4: Clinical Data in Cognitive Impairment
| Study Population | Aniracetam | Reference |
| Patients with mild cognitive deficit | Preserved neuropsychological parameters for at least 12 months | [12] |
| Patients with mild dementia (MMSE 15-25) | Significantly better cognitive performance at 6 months compared to Cholinesterase Inhibitors | [12] |
Signaling Pathways and Mechanisms of Action
This compound: Potent Ampakine Activity
This compound's cognitive-enhancing effects are primarily attributed to its direct and potent positive allosteric modulation of AMPA receptors. By binding to a site on the receptor complex, it stabilizes the glutamate-bound conformation, thereby slowing the deactivation and desensitization of the ion channel. This leads to a prolonged influx of positive ions upon glutamate (B1630785) binding, enhancing the excitatory postsynaptic potential (EPSP). This enhanced synaptic strength is a fundamental component of long-term potentiation (LTP), a cellular correlate of learning and memory. Furthermore, the increased neuronal activity triggered by this compound leads to the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival, growth, and synaptic plasticity.
Aniracetam: A Multi-Target Approach
Aniracetam's mechanism is more complex and less potent at the AMPA receptor compared to this compound. While it does positively modulate AMPA receptors, its cognitive effects are also linked to its influence on other neurotransmitter systems. Aniracetam has been shown to increase the release of acetylcholine (B1216132) in the hippocampus and prefrontal cortex, which is crucial for attention and memory. It also modulates dopamine (B1211576) and serotonin (B10506) levels, which may contribute to its reported anxiolytic and mood-enhancing effects. The combined action on these systems, along with its modest AMPA receptor modulation, is thought to underlie its cognitive benefits, particularly in states of cognitive impairment.
Key Experimental Protocols
In Vitro Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)
-
Objective: To measure the effect of a compound on synaptic plasticity.
-
Methodology:
-
Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from the brains of rodents (e.g., rats or mice) in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2/5% CO2.[13][14]
-
Recovery: Slices are allowed to recover for at least 1 hour in an interface or submerged chamber containing aCSF at room temperature or slightly elevated temperature (e.g., 32°C).[14]
-
Recording: A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs), and a stimulating electrode is placed to stimulate the Schaffer collateral-commissural pathway.[15]
-
Baseline: Stable baseline fEPSPs are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).[15]
-
LTP Induction: LTP is induced by a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.[15]
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response. The compound of interest (this compound or aniracetam) is perfused in the aCSF before and during the experiment to assess its effect on baseline synaptic transmission and LTP.
-
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
Novel Object Recognition (NOR) Task
-
Objective: To assess recognition memory in rodents.
-
Methodology:
-
Habituation: The animal is placed in an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: The animal is returned to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
Testing Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Morris Water Maze (MWM) Task
-
Objective: To assess spatial learning and memory in rodents.
-
Methodology:
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase: The animal is placed in the water from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured.
-
-
Data Analysis: A decrease in escape latency across training days indicates learning. A preference for the target quadrant during the probe trial indicates spatial memory.
Discussion and Conclusion
The available evidence indicates that this compound and aniracetam represent two distinct approaches to cognitive enhancement. This compound is a highly specific and potent AMPA receptor modulator with a clear mechanism of action centered on enhancing synaptic plasticity and BDNF expression. This makes it a compelling candidate for conditions where a direct enhancement of glutamatergic transmission is desired.
Aniracetam, while also acting on AMPA receptors, offers a broader neurochemical profile, influencing cholinergic and monoaminergic systems. This multi-target action may be advantageous in complex cognitive disorders where multiple neurotransmitter systems are dysregulated. However, its efficacy, particularly in healthy individuals, is less consistently supported by robust scientific evidence compared to its effects in models of cognitive impairment.
For researchers and drug development professionals, the choice between pursuing a this compound-like or aniracetam-like compound depends on the specific therapeutic target. For indications requiring a potent and direct enhancement of synaptic plasticity, a molecule with the characteristics of this compound may be more appropriate. For multifactorial cognitive decline, the broader spectrum of activity of a compound like aniracetam could be beneficial, although further research is needed to fully elucidate its clinical utility and optimize its therapeutic application. Direct comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of these two classes of cognitive enhancers.
References
- 1. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 5. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 8. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the novel compound aniracetam (Ro 13-5057) upon impaired learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aniracetam improves contextual fear conditioning and increases hippocampal gamma-PKC activation in DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genes2cognition.org [genes2cognition.org]
- 14. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CX614 and Aniracetam for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent cognitive enhancers, CX614 and aniracetam. Both compounds are recognized for their modulatory effects on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity and learning. However, they exhibit distinct pharmacological profiles, potencies, and breadths of action. This document synthesizes available experimental data to facilitate an informed evaluation of their potential for cognitive enhancement.
Executive Summary
This compound, a potent ampakine, demonstrates robust and specific positive allosteric modulation of AMPA receptors. Its primary mechanism involves slowing receptor deactivation and desensitization, leading to enhanced synaptic transmission and a significant upregulation of Brain-Derived Neurotrophic Factor (BDNF). In contrast, aniracetam, a member of the racetam class, exhibits a broader, albeit less potent, pharmacological profile. While it also modulates AMPA receptors, its cognitive-enhancing effects are attributed to a multi-faceted mechanism that includes interactions with cholinergic, dopaminergic, and serotonergic systems.
Preclinical data suggests this compound has a more direct and potent effect on the cellular mechanisms underlying learning and memory, such as long-term potentiation (LTP). Aniracetam has a longer history of clinical use in some countries for cognitive disorders, though its efficacy in healthy individuals is a subject of ongoing debate.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and aniracetam based on available preclinical and clinical data.
Table 1: AMPA Receptor Modulation
| Parameter | This compound | Aniracetam | Reference |
| Mechanism | Positive Allosteric Modulator | Positive Allosteric Modulator | [1][2] |
| EC50 for fEPSP enhancement | 20 - 40 µM (hippocampal slices) | - | [3] |
| EC50 for desensitization block | 44 µM | - | [3] |
| Effect on Deactivation | Slowed by a factor of 8.4 | Reduces rate of decay | [2][3] |
| Receptor Dimer Stabilization (Kd) | 26.1 µM | 1.4 mM | [4] |
Table 2: Effects on Neurotrophic Factors
| Parameter | This compound | Aniracetam | Reference |
| BDNF mRNA Induction | Significant increase at 10-50 µM | Increases BDNF expression | [5][6] |
| BDNF Protein Levels | Significant increase after 6, 24, and 48 hr exposure | Increases BDNF when combined with perampanel | [5][6] |
Table 3: Preclinical Cognitive Enhancement Data
| Cognitive Task | This compound | Aniracetam | Reference |
| Morris Water Maze | - | No significant improvement in healthy mice | [7] |
| Novel Object Recognition | - | Effective at 50 mg/kg in aged rats; no effect in healthy mice | [8][9] |
| Passive Avoidance | - | Effective at 10-100 mg/kg in rodents with induced amnesia | [10] |
| Contextual Fear Conditioning | - | Improved learning at 100 mg/kg in DBA/2J mice | [11] |
Table 4: Clinical Data in Cognitive Impairment
| Study Population | Aniracetam | Reference |
| Patients with mild cognitive deficit | Preserved neuropsychological parameters for at least 12 months | [12] |
| Patients with mild dementia (MMSE 15-25) | Significantly better cognitive performance at 6 months compared to Cholinesterase Inhibitors | [12] |
Signaling Pathways and Mechanisms of Action
This compound: Potent Ampakine Activity
This compound's cognitive-enhancing effects are primarily attributed to its direct and potent positive allosteric modulation of AMPA receptors. By binding to a site on the receptor complex, it stabilizes the glutamate-bound conformation, thereby slowing the deactivation and desensitization of the ion channel. This leads to a prolonged influx of positive ions upon glutamate binding, enhancing the excitatory postsynaptic potential (EPSP). This enhanced synaptic strength is a fundamental component of long-term potentiation (LTP), a cellular correlate of learning and memory. Furthermore, the increased neuronal activity triggered by this compound leads to the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival, growth, and synaptic plasticity.
Aniracetam: A Multi-Target Approach
Aniracetam's mechanism is more complex and less potent at the AMPA receptor compared to this compound. While it does positively modulate AMPA receptors, its cognitive effects are also linked to its influence on other neurotransmitter systems. Aniracetam has been shown to increase the release of acetylcholine in the hippocampus and prefrontal cortex, which is crucial for attention and memory. It also modulates dopamine and serotonin levels, which may contribute to its reported anxiolytic and mood-enhancing effects. The combined action on these systems, along with its modest AMPA receptor modulation, is thought to underlie its cognitive benefits, particularly in states of cognitive impairment.
Key Experimental Protocols
In Vitro Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)
-
Objective: To measure the effect of a compound on synaptic plasticity.
-
Methodology:
-
Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from the brains of rodents (e.g., rats or mice) in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2/5% CO2.[13][14]
-
Recovery: Slices are allowed to recover for at least 1 hour in an interface or submerged chamber containing aCSF at room temperature or slightly elevated temperature (e.g., 32°C).[14]
-
Recording: A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs), and a stimulating electrode is placed to stimulate the Schaffer collateral-commissural pathway.[15]
-
Baseline: Stable baseline fEPSPs are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).[15]
-
LTP Induction: LTP is induced by a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.[15]
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response. The compound of interest (this compound or aniracetam) is perfused in the aCSF before and during the experiment to assess its effect on baseline synaptic transmission and LTP.
-
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
Novel Object Recognition (NOR) Task
-
Objective: To assess recognition memory in rodents.
-
Methodology:
-
Habituation: The animal is placed in an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: The animal is returned to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
Testing Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Morris Water Maze (MWM) Task
-
Objective: To assess spatial learning and memory in rodents.
-
Methodology:
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase: The animal is placed in the water from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured.
-
-
Data Analysis: A decrease in escape latency across training days indicates learning. A preference for the target quadrant during the probe trial indicates spatial memory.
Discussion and Conclusion
The available evidence indicates that this compound and aniracetam represent two distinct approaches to cognitive enhancement. This compound is a highly specific and potent AMPA receptor modulator with a clear mechanism of action centered on enhancing synaptic plasticity and BDNF expression. This makes it a compelling candidate for conditions where a direct enhancement of glutamatergic transmission is desired.
Aniracetam, while also acting on AMPA receptors, offers a broader neurochemical profile, influencing cholinergic and monoaminergic systems. This multi-target action may be advantageous in complex cognitive disorders where multiple neurotransmitter systems are dysregulated. However, its efficacy, particularly in healthy individuals, is less consistently supported by robust scientific evidence compared to its effects in models of cognitive impairment.
For researchers and drug development professionals, the choice between pursuing a this compound-like or aniracetam-like compound depends on the specific therapeutic target. For indications requiring a potent and direct enhancement of synaptic plasticity, a molecule with the characteristics of this compound may be more appropriate. For multifactorial cognitive decline, the broader spectrum of activity of a compound like aniracetam could be beneficial, although further research is needed to fully elucidate its clinical utility and optimize its therapeutic application. Direct comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of these two classes of cognitive enhancers.
References
- 1. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 5. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 8. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the novel compound aniracetam (Ro 13-5057) upon impaired learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aniracetam improves contextual fear conditioning and increases hippocampal gamma-PKC activation in DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genes2cognition.org [genes2cognition.org]
- 14. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of CX614
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent CX614 with other alternatives, supported by experimental data. The information is intended to inform research and development efforts in the field of neuroprotection.
Overview of this compound and its Mechanism of Action
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its neuroprotective effects are primarily attributed to its ability to enhance the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival, growth, and synaptic plasticity. By modulating AMPA receptors, this compound potentiates glutamatergic neurotransmission, which in turn triggers signaling cascades leading to increased BDNF expression. This neurotrophic support is crucial in combating the neuronal damage seen in various neurodegenerative diseases and acute neurological injuries.
Signaling Pathway of this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are initiated by its binding to AMPA receptors, which enhances the influx of calcium ions in response to glutamate. This leads to the activation of downstream signaling pathways, including the calmodulin-dependent protein kinase (CaMK) and protein kinase A (PKA) pathways. These pathways converge on the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation, translocates to the nucleus and promotes the transcription of the BDNF gene. The subsequent increase in BDNF protein levels enhances neuronal resilience and promotes synaptic health.
This compound enhances AMPA receptor function, leading to increased BDNF and neuroprotection.
Comparative Efficacy of this compound
To date, direct head-to-head comparative studies of this compound against other classes of neuroprotective agents in standardized in vivo models are limited in the publicly available scientific literature. The following tables summarize the available quantitative data on the effects of this compound, primarily from in vitro studies and in vivo models of Parkinson's disease, and present data for other neuroprotective agents from separate studies for a contextual comparison.
In Vitro Neuroprotective Effects
| Compound | Model System | Endpoint | Result |
| This compound | Cultured rat hippocampal slices | BDNF mRNA levels | Dose-dependent increase; significant increase at 20 µM |
| CX546 (Ampakine) | Cultured rat hippocampal slices | BDNF mRNA levels | Similar dose-dependent increase to this compound |
| Memantine (NMDA Antagonist) | Midbrain neuron-glia cultures | Dopaminergic neuron survival (vs. LPS-induced toxicity) | Dose-dependent neuroprotection |
| Edaravone (Antioxidant) | - | Free radical scavenging | Effective scavenger of various free radicals |
In Vivo Neuroprotective Effects (Animal Models)
| Compound | Animal Model | Endpoint | Result |
| This compound | MPTP mouse model of Parkinson's Disease | Respiratory Rate | Increased respiratory rate by 37% (intraperitoneal) and 82% (direct injection into preBötC) in PD-induced animals.[1] |
| Memantine (NMDA Antagonist) | Ischemic stroke models | Infarct size, motor & sensory function | Reduction in stroke size and improved outcomes.[2] |
| Edaravone (Antioxidant) | Focal cerebral ischemia models | Functional and structural outcomes | Improved functional outcome by 30.3% and structural outcome by 25.5%.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's neuroprotective effects and for common animal models of neurodegeneration are provided below.
In Vitro Neuroprotection Assay: Organotypic Hippocampal Slice Culture
This protocol is used to assess the effects of compounds on neuronal tissue in a culture environment that preserves the cellular architecture of the hippocampus.
Workflow for organotypic hippocampal slice culture to test neuroprotective compounds.
In Vivo Neuroprotection Model: MPTP Mouse Model of Parkinson's Disease
This model is widely used to study the pathophysiology of Parkinson's disease and to evaluate the efficacy of potential neuroprotective and restorative therapies.
Workflow for the MPTP mouse model of Parkinson's disease.
In Vivo Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is a common and clinically relevant model of ischemic stroke, used to investigate neuroprotective strategies.
References
- 1. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Effects of CX614
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent CX614 with other alternatives, supported by experimental data. The information is intended to inform research and development efforts in the field of neuroprotection.
Overview of this compound and its Mechanism of Action
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its neuroprotective effects are primarily attributed to its ability to enhance the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival, growth, and synaptic plasticity. By modulating AMPA receptors, this compound potentiates glutamatergic neurotransmission, which in turn triggers signaling cascades leading to increased BDNF expression. This neurotrophic support is crucial in combating the neuronal damage seen in various neurodegenerative diseases and acute neurological injuries.
Signaling Pathway of this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are initiated by its binding to AMPA receptors, which enhances the influx of calcium ions in response to glutamate. This leads to the activation of downstream signaling pathways, including the calmodulin-dependent protein kinase (CaMK) and protein kinase A (PKA) pathways. These pathways converge on the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation, translocates to the nucleus and promotes the transcription of the BDNF gene. The subsequent increase in BDNF protein levels enhances neuronal resilience and promotes synaptic health.
This compound enhances AMPA receptor function, leading to increased BDNF and neuroprotection.
Comparative Efficacy of this compound
To date, direct head-to-head comparative studies of this compound against other classes of neuroprotective agents in standardized in vivo models are limited in the publicly available scientific literature. The following tables summarize the available quantitative data on the effects of this compound, primarily from in vitro studies and in vivo models of Parkinson's disease, and present data for other neuroprotective agents from separate studies for a contextual comparison.
In Vitro Neuroprotective Effects
| Compound | Model System | Endpoint | Result |
| This compound | Cultured rat hippocampal slices | BDNF mRNA levels | Dose-dependent increase; significant increase at 20 µM |
| CX546 (Ampakine) | Cultured rat hippocampal slices | BDNF mRNA levels | Similar dose-dependent increase to this compound |
| Memantine (NMDA Antagonist) | Midbrain neuron-glia cultures | Dopaminergic neuron survival (vs. LPS-induced toxicity) | Dose-dependent neuroprotection |
| Edaravone (Antioxidant) | - | Free radical scavenging | Effective scavenger of various free radicals |
In Vivo Neuroprotective Effects (Animal Models)
| Compound | Animal Model | Endpoint | Result |
| This compound | MPTP mouse model of Parkinson's Disease | Respiratory Rate | Increased respiratory rate by 37% (intraperitoneal) and 82% (direct injection into preBötC) in PD-induced animals.[1] |
| Memantine (NMDA Antagonist) | Ischemic stroke models | Infarct size, motor & sensory function | Reduction in stroke size and improved outcomes.[2] |
| Edaravone (Antioxidant) | Focal cerebral ischemia models | Functional and structural outcomes | Improved functional outcome by 30.3% and structural outcome by 25.5%.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's neuroprotective effects and for common animal models of neurodegeneration are provided below.
In Vitro Neuroprotection Assay: Organotypic Hippocampal Slice Culture
This protocol is used to assess the effects of compounds on neuronal tissue in a culture environment that preserves the cellular architecture of the hippocampus.
Workflow for organotypic hippocampal slice culture to test neuroprotective compounds.
In Vivo Neuroprotection Model: MPTP Mouse Model of Parkinson's Disease
This model is widely used to study the pathophysiology of Parkinson's disease and to evaluate the efficacy of potential neuroprotective and restorative therapies.
Workflow for the MPTP mouse model of Parkinson's disease.
In Vivo Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is a common and clinically relevant model of ischemic stroke, used to investigate neuroprotective strategies.
References
- 1. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Effects of CX614
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent CX614 with other alternatives, supported by experimental data. The information is intended to inform research and development efforts in the field of neuroprotection.
Overview of this compound and its Mechanism of Action
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its neuroprotective effects are primarily attributed to its ability to enhance the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival, growth, and synaptic plasticity. By modulating AMPA receptors, this compound potentiates glutamatergic neurotransmission, which in turn triggers signaling cascades leading to increased BDNF expression. This neurotrophic support is crucial in combating the neuronal damage seen in various neurodegenerative diseases and acute neurological injuries.
Signaling Pathway of this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are initiated by its binding to AMPA receptors, which enhances the influx of calcium ions in response to glutamate. This leads to the activation of downstream signaling pathways, including the calmodulin-dependent protein kinase (CaMK) and protein kinase A (PKA) pathways. These pathways converge on the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation, translocates to the nucleus and promotes the transcription of the BDNF gene. The subsequent increase in BDNF protein levels enhances neuronal resilience and promotes synaptic health.
This compound enhances AMPA receptor function, leading to increased BDNF and neuroprotection.
Comparative Efficacy of this compound
To date, direct head-to-head comparative studies of this compound against other classes of neuroprotective agents in standardized in vivo models are limited in the publicly available scientific literature. The following tables summarize the available quantitative data on the effects of this compound, primarily from in vitro studies and in vivo models of Parkinson's disease, and present data for other neuroprotective agents from separate studies for a contextual comparison.
In Vitro Neuroprotective Effects
| Compound | Model System | Endpoint | Result |
| This compound | Cultured rat hippocampal slices | BDNF mRNA levels | Dose-dependent increase; significant increase at 20 µM |
| CX546 (Ampakine) | Cultured rat hippocampal slices | BDNF mRNA levels | Similar dose-dependent increase to this compound |
| Memantine (NMDA Antagonist) | Midbrain neuron-glia cultures | Dopaminergic neuron survival (vs. LPS-induced toxicity) | Dose-dependent neuroprotection |
| Edaravone (Antioxidant) | - | Free radical scavenging | Effective scavenger of various free radicals |
In Vivo Neuroprotective Effects (Animal Models)
| Compound | Animal Model | Endpoint | Result |
| This compound | MPTP mouse model of Parkinson's Disease | Respiratory Rate | Increased respiratory rate by 37% (intraperitoneal) and 82% (direct injection into preBötC) in PD-induced animals.[1] |
| Memantine (NMDA Antagonist) | Ischemic stroke models | Infarct size, motor & sensory function | Reduction in stroke size and improved outcomes.[2] |
| Edaravone (Antioxidant) | Focal cerebral ischemia models | Functional and structural outcomes | Improved functional outcome by 30.3% and structural outcome by 25.5%.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's neuroprotective effects and for common animal models of neurodegeneration are provided below.
In Vitro Neuroprotection Assay: Organotypic Hippocampal Slice Culture
This protocol is used to assess the effects of compounds on neuronal tissue in a culture environment that preserves the cellular architecture of the hippocampus.
Workflow for organotypic hippocampal slice culture to test neuroprotective compounds.
In Vivo Neuroprotection Model: MPTP Mouse Model of Parkinson's Disease
This model is widely used to study the pathophysiology of Parkinson's disease and to evaluate the efficacy of potential neuroprotective and restorative therapies.
Workflow for the MPTP mouse model of Parkinson's disease.
In Vivo Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is a common and clinically relevant model of ischemic stroke, used to investigate neuroprotective strategies.
References
- 1. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of High-Impact vs. Low-Impact Ampakines
For Researchers, Scientists, and Drug Development Professionals
Ampakines, a class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, have shown considerable promise in preclinical and clinical studies for their potential to enhance cognitive function and treat a variety of neurological and psychiatric disorders. These compounds are broadly categorized into two main classes—high-impact and low-impact—based on their distinct mechanisms of action and physiological effects. This guide provides a comprehensive comparison of these two classes, supported by experimental data, to aid researchers in the ongoing development of novel therapeutics targeting the glutamatergic system.
Distinguishing High-Impact and Low-Impact Ampakines
The fundamental difference between high- and low-impact ampakines lies in their modulatory effects on the AMPA receptor. High-impact ampakines, such as CX614 and CX729, almost completely eliminate receptor desensitization and can increase the binding affinity of the endogenous ligand, glutamate (B1630785).[1] In contrast, low-impact ampakines, including CX516 (Ampalex) and CX717, only modestly reduce desensitization and do not affect glutamate's binding affinity.[1] This mechanistic divergence leads to significant differences in their physiological and potential therapeutic profiles.
Quantitative Comparison of Ampakine Properties
The following tables summarize key quantitative data comparing representative high- and low-impact ampakines across several parameters.
| Parameter | High-Impact Ampakines | Low-Impact Ampakines | Supporting Evidence |
| AMPA Receptor Desensitization | Almost complete inhibition | Modest reduction | High-impact ampakines like CX729 dramatically increase steady-state inward currents induced by glutamate, indicating a strong blockade of desensitization.[2] Low-impact ampakines only partially offset receptor desensitization.[3][4] |
| Agonist Binding Affinity | Increased affinity | No significant change | The high-impact ampakine CX546 has been shown to increase agonist affinity for the AMPA receptor threefold.[5][6] In contrast, the low-impact ampakine CX516 does not alter agonist binding affinity.[2] |
| Potency (EC50) | Varies by compound and effect | Varies by compound and effect | The high-impact ampakine CX729 has an EC50 of 7.4 µM for increasing steady-state glutamate-induced currents.[2] The low-impact ampakine CX1739 shows efficacy in the novel object recognition task at doses as low as 0.03 mg/kg.[7] |
| Toxicity (Seizure Potential) | Higher risk of seizurogenic activity | Significantly lower risk | High-impact ampakines are associated with a higher risk of convulsions.[3] Low-impact ampakines exhibit a much wider therapeutic window, with a notable lack of epileptic effects at therapeutic doses.[8][9] CX1739 showed no adverse events in rats up to 2000 mg/kg.[7] |
Performance in Preclinical Models
| Experimental Model | High-Impact Ampakines | Low-Impact Ampakines | Supporting Evidence |
| Long-Term Potentiation (LTP) | Potent enhancement | Moderate to potent enhancement | Both classes of ampakines have been shown to augment the induction of LTP, a cellular correlate of learning and memory.[8] |
| Cognitive Enhancement (e.g., Novel Object Recognition) | Effective in various models | Effective in various models | The low-impact ampakine CX1739 significantly improved performance in the novel object recognition test in rats.[7] The low-impact ampakine CX717 has also demonstrated pro-cognitive effects.[10] |
| Neuroprotection | Evidence of neuroprotective effects | Evidence of neuroprotective effects | Ampakines have shown potential to protect neurons from neurotoxic insults, partly by mobilizing growth factors like BDNF. |
| Brain-Derived Neurotrophic Factor (BDNF) Induction | Can induce BDNF expression | Can induce BDNF expression | Chronic administration of low-impact ampakines CX516 and CX691 has been shown to elevate neurotrophin expression in different brain regions.[11] |
Signaling Pathways
The distinct actions of high- and low-impact ampakines at the receptor level translate into different downstream signaling cascades.
Figure 1: High-Impact Ampakine Signaling Pathway.
Recent evidence suggests that high-impact ampakines, in addition to their direct effects on the AMPA receptor ion channel, can also activate a Gq-protein-coupled pathway.[3][12][13][14] This leads to the activation of phospholipase Cβ (PLCβ), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[3][13] This secondary calcium release may contribute to the potent effects of high-impact ampakines but also to their potential for excitotoxicity.
Figure 2: Low-Impact Ampakine Signaling Pathway.
Low-impact ampakines primarily exert their effects through the canonical ionotropic action of the AMPA receptor. By modestly prolonging the channel opening, they enhance sodium influx, leading to membrane depolarization. This depolarization can then activate voltage-dependent calcium channels (VDCCs), leading to calcium influx and the activation of downstream signaling cascades involving kinases such as CaMKII and PKA. These kinases can then phosphorylate transcription factors like CREB, leading to increased expression of genes such as BDNF, which is known to play a crucial role in synaptic plasticity and cognitive function.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Slice Electrophysiology
Objective: To measure the effects of ampakines on synaptic transmission and plasticity (LTP) in brain slices.
Protocol:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[15][16][17][18]
-
Incubation: Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Electrode Placement: Place a stimulating electrode to activate a presynaptic pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes.
-
Drug Application: Bath-apply the ampakine of interest at the desired concentration.
-
LTP Induction: After a period of drug incubation, deliver a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to induce LTP.
-
Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Data Analysis: Analyze the slope and/or amplitude of the fEPSPs to quantify the effects of the ampakine on baseline synaptic transmission and LTP.
Figure 3: In Vitro Slice Electrophysiology Workflow.
Novel Object Recognition (NOR) Task
Objective: To assess the effects of ampakines on recognition memory in rodents.
Protocol:
-
Habituation: Individually habituate each animal to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on one or two consecutive days.
-
Training/Sample Phase: Place two identical objects in the arena and allow the animal to explore them freely for a defined duration (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific retention interval (e.g., 1 hour to 24 hours). Administer the ampakine or vehicle at a predetermined time before or after the training phase.
-
Test Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time the animal spends exploring each object (novel and familiar) during the test phase. Exploration is typically defined as sniffing or touching the object with the nose.
-
Data Analysis: Calculate a discrimination index (DI) or preference ratio to quantify recognition memory. A higher DI, indicating more time spent with the novel object, suggests better memory.
Measurement of AMPA Receptor Desensitization Kinetics
Objective: To quantify the rate and extent of AMPA receptor desensitization in the presence and absence of ampakines.
Protocol:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293 cells) and transfect them with the desired AMPA receptor subunits.
-
Patch-Clamp Recording: Perform whole-cell or outside-out patch-clamp recordings from the transfected cells.
-
Rapid Agonist Application: Use a rapid solution exchange system (e.g., a piezo-driven perfusion system) to apply a high concentration of glutamate to the patch for a prolonged duration (e.g., 100-500 ms).
-
Current Measurement: Record the resulting inward current. The current will typically show a rapid peak followed by a decay to a steady-state level.
-
Drug Application: Repeat the glutamate application in the presence of the ampakine.
-
Data Analysis: Measure the peak current and the steady-state current. The extent of desensitization is often expressed as the ratio of the steady-state current to the peak current (Iss/Ipeak). The rate of desensitization can be determined by fitting the decay phase of the current with an exponential function.
Conclusion
The distinction between high- and low-impact ampakines is critical for the development of safe and effective cognitive enhancers. While high-impact ampakines offer potent modulation of the AMPA receptor, their narrow therapeutic window and potential for excitotoxicity pose significant challenges. Low-impact ampakines, with their more subtle mechanism of action and wider safety margin, represent a promising avenue for therapeutic development. Further research into the specific molecular interactions and downstream signaling pathways of these compounds will be essential for optimizing their clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. High Impact AMPAkines Induce a Gq-Protein Coupled Endoplasmic Calcium Release in Cortical Neurons: A Possible Mechanism for Explaining the Toxicity of High Impact AMPAkines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine (CX546): Differential Effects across Brain Regions and GluA1–4/Transmembrane AMPA Receptor Regulatory Protein Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Effects of chronic systemic low-impact ampakine treatment on neurotrophin expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of High-Impact vs. Low-Impact Ampakines
For Researchers, Scientists, and Drug Development Professionals
Ampakines, a class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, have shown considerable promise in preclinical and clinical studies for their potential to enhance cognitive function and treat a variety of neurological and psychiatric disorders. These compounds are broadly categorized into two main classes—high-impact and low-impact—based on their distinct mechanisms of action and physiological effects. This guide provides a comprehensive comparison of these two classes, supported by experimental data, to aid researchers in the ongoing development of novel therapeutics targeting the glutamatergic system.
Distinguishing High-Impact and Low-Impact Ampakines
The fundamental difference between high- and low-impact ampakines lies in their modulatory effects on the AMPA receptor. High-impact ampakines, such as CX614 and CX729, almost completely eliminate receptor desensitization and can increase the binding affinity of the endogenous ligand, glutamate (B1630785).[1] In contrast, low-impact ampakines, including CX516 (Ampalex) and CX717, only modestly reduce desensitization and do not affect glutamate's binding affinity.[1] This mechanistic divergence leads to significant differences in their physiological and potential therapeutic profiles.
Quantitative Comparison of Ampakine Properties
The following tables summarize key quantitative data comparing representative high- and low-impact ampakines across several parameters.
| Parameter | High-Impact Ampakines | Low-Impact Ampakines | Supporting Evidence |
| AMPA Receptor Desensitization | Almost complete inhibition | Modest reduction | High-impact ampakines like CX729 dramatically increase steady-state inward currents induced by glutamate, indicating a strong blockade of desensitization.[2] Low-impact ampakines only partially offset receptor desensitization.[3][4] |
| Agonist Binding Affinity | Increased affinity | No significant change | The high-impact ampakine CX546 has been shown to increase agonist affinity for the AMPA receptor threefold.[5][6] In contrast, the low-impact ampakine CX516 does not alter agonist binding affinity.[2] |
| Potency (EC50) | Varies by compound and effect | Varies by compound and effect | The high-impact ampakine CX729 has an EC50 of 7.4 µM for increasing steady-state glutamate-induced currents.[2] The low-impact ampakine CX1739 shows efficacy in the novel object recognition task at doses as low as 0.03 mg/kg.[7] |
| Toxicity (Seizure Potential) | Higher risk of seizurogenic activity | Significantly lower risk | High-impact ampakines are associated with a higher risk of convulsions.[3] Low-impact ampakines exhibit a much wider therapeutic window, with a notable lack of epileptic effects at therapeutic doses.[8][9] CX1739 showed no adverse events in rats up to 2000 mg/kg.[7] |
Performance in Preclinical Models
| Experimental Model | High-Impact Ampakines | Low-Impact Ampakines | Supporting Evidence |
| Long-Term Potentiation (LTP) | Potent enhancement | Moderate to potent enhancement | Both classes of ampakines have been shown to augment the induction of LTP, a cellular correlate of learning and memory.[8] |
| Cognitive Enhancement (e.g., Novel Object Recognition) | Effective in various models | Effective in various models | The low-impact ampakine CX1739 significantly improved performance in the novel object recognition test in rats.[7] The low-impact ampakine CX717 has also demonstrated pro-cognitive effects.[10] |
| Neuroprotection | Evidence of neuroprotective effects | Evidence of neuroprotective effects | Ampakines have shown potential to protect neurons from neurotoxic insults, partly by mobilizing growth factors like BDNF. |
| Brain-Derived Neurotrophic Factor (BDNF) Induction | Can induce BDNF expression | Can induce BDNF expression | Chronic administration of low-impact ampakines CX516 and CX691 has been shown to elevate neurotrophin expression in different brain regions.[11] |
Signaling Pathways
The distinct actions of high- and low-impact ampakines at the receptor level translate into different downstream signaling cascades.
Figure 1: High-Impact Ampakine Signaling Pathway.
Recent evidence suggests that high-impact ampakines, in addition to their direct effects on the AMPA receptor ion channel, can also activate a Gq-protein-coupled pathway.[3][12][13][14] This leads to the activation of phospholipase Cβ (PLCβ), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[3][13] This secondary calcium release may contribute to the potent effects of high-impact ampakines but also to their potential for excitotoxicity.
Figure 2: Low-Impact Ampakine Signaling Pathway.
Low-impact ampakines primarily exert their effects through the canonical ionotropic action of the AMPA receptor. By modestly prolonging the channel opening, they enhance sodium influx, leading to membrane depolarization. This depolarization can then activate voltage-dependent calcium channels (VDCCs), leading to calcium influx and the activation of downstream signaling cascades involving kinases such as CaMKII and PKA. These kinases can then phosphorylate transcription factors like CREB, leading to increased expression of genes such as BDNF, which is known to play a crucial role in synaptic plasticity and cognitive function.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Slice Electrophysiology
Objective: To measure the effects of ampakines on synaptic transmission and plasticity (LTP) in brain slices.
Protocol:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[15][16][17][18]
-
Incubation: Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Electrode Placement: Place a stimulating electrode to activate a presynaptic pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes.
-
Drug Application: Bath-apply the ampakine of interest at the desired concentration.
-
LTP Induction: After a period of drug incubation, deliver a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to induce LTP.
-
Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Data Analysis: Analyze the slope and/or amplitude of the fEPSPs to quantify the effects of the ampakine on baseline synaptic transmission and LTP.
Figure 3: In Vitro Slice Electrophysiology Workflow.
Novel Object Recognition (NOR) Task
Objective: To assess the effects of ampakines on recognition memory in rodents.
Protocol:
-
Habituation: Individually habituate each animal to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on one or two consecutive days.
-
Training/Sample Phase: Place two identical objects in the arena and allow the animal to explore them freely for a defined duration (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific retention interval (e.g., 1 hour to 24 hours). Administer the ampakine or vehicle at a predetermined time before or after the training phase.
-
Test Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time the animal spends exploring each object (novel and familiar) during the test phase. Exploration is typically defined as sniffing or touching the object with the nose.
-
Data Analysis: Calculate a discrimination index (DI) or preference ratio to quantify recognition memory. A higher DI, indicating more time spent with the novel object, suggests better memory.
Measurement of AMPA Receptor Desensitization Kinetics
Objective: To quantify the rate and extent of AMPA receptor desensitization in the presence and absence of ampakines.
Protocol:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293 cells) and transfect them with the desired AMPA receptor subunits.
-
Patch-Clamp Recording: Perform whole-cell or outside-out patch-clamp recordings from the transfected cells.
-
Rapid Agonist Application: Use a rapid solution exchange system (e.g., a piezo-driven perfusion system) to apply a high concentration of glutamate to the patch for a prolonged duration (e.g., 100-500 ms).
-
Current Measurement: Record the resulting inward current. The current will typically show a rapid peak followed by a decay to a steady-state level.
-
Drug Application: Repeat the glutamate application in the presence of the ampakine.
-
Data Analysis: Measure the peak current and the steady-state current. The extent of desensitization is often expressed as the ratio of the steady-state current to the peak current (Iss/Ipeak). The rate of desensitization can be determined by fitting the decay phase of the current with an exponential function.
Conclusion
The distinction between high- and low-impact ampakines is critical for the development of safe and effective cognitive enhancers. While high-impact ampakines offer potent modulation of the AMPA receptor, their narrow therapeutic window and potential for excitotoxicity pose significant challenges. Low-impact ampakines, with their more subtle mechanism of action and wider safety margin, represent a promising avenue for therapeutic development. Further research into the specific molecular interactions and downstream signaling pathways of these compounds will be essential for optimizing their clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. High Impact AMPAkines Induce a Gq-Protein Coupled Endoplasmic Calcium Release in Cortical Neurons: A Possible Mechanism for Explaining the Toxicity of High Impact AMPAkines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine (CX546): Differential Effects across Brain Regions and GluA1–4/Transmembrane AMPA Receptor Regulatory Protein Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Effects of chronic systemic low-impact ampakine treatment on neurotrophin expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of High-Impact vs. Low-Impact Ampakines
For Researchers, Scientists, and Drug Development Professionals
Ampakines, a class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, have shown considerable promise in preclinical and clinical studies for their potential to enhance cognitive function and treat a variety of neurological and psychiatric disorders. These compounds are broadly categorized into two main classes—high-impact and low-impact—based on their distinct mechanisms of action and physiological effects. This guide provides a comprehensive comparison of these two classes, supported by experimental data, to aid researchers in the ongoing development of novel therapeutics targeting the glutamatergic system.
Distinguishing High-Impact and Low-Impact Ampakines
The fundamental difference between high- and low-impact ampakines lies in their modulatory effects on the AMPA receptor. High-impact ampakines, such as CX614 and CX729, almost completely eliminate receptor desensitization and can increase the binding affinity of the endogenous ligand, glutamate.[1] In contrast, low-impact ampakines, including CX516 (Ampalex) and CX717, only modestly reduce desensitization and do not affect glutamate's binding affinity.[1] This mechanistic divergence leads to significant differences in their physiological and potential therapeutic profiles.
Quantitative Comparison of Ampakine Properties
The following tables summarize key quantitative data comparing representative high- and low-impact ampakines across several parameters.
| Parameter | High-Impact Ampakines | Low-Impact Ampakines | Supporting Evidence |
| AMPA Receptor Desensitization | Almost complete inhibition | Modest reduction | High-impact ampakines like CX729 dramatically increase steady-state inward currents induced by glutamate, indicating a strong blockade of desensitization.[2] Low-impact ampakines only partially offset receptor desensitization.[3][4] |
| Agonist Binding Affinity | Increased affinity | No significant change | The high-impact ampakine CX546 has been shown to increase agonist affinity for the AMPA receptor threefold.[5][6] In contrast, the low-impact ampakine CX516 does not alter agonist binding affinity.[2] |
| Potency (EC50) | Varies by compound and effect | Varies by compound and effect | The high-impact ampakine CX729 has an EC50 of 7.4 µM for increasing steady-state glutamate-induced currents.[2] The low-impact ampakine CX1739 shows efficacy in the novel object recognition task at doses as low as 0.03 mg/kg.[7] |
| Toxicity (Seizure Potential) | Higher risk of seizurogenic activity | Significantly lower risk | High-impact ampakines are associated with a higher risk of convulsions.[3] Low-impact ampakines exhibit a much wider therapeutic window, with a notable lack of epileptic effects at therapeutic doses.[8][9] CX1739 showed no adverse events in rats up to 2000 mg/kg.[7] |
Performance in Preclinical Models
| Experimental Model | High-Impact Ampakines | Low-Impact Ampakines | Supporting Evidence |
| Long-Term Potentiation (LTP) | Potent enhancement | Moderate to potent enhancement | Both classes of ampakines have been shown to augment the induction of LTP, a cellular correlate of learning and memory.[8] |
| Cognitive Enhancement (e.g., Novel Object Recognition) | Effective in various models | Effective in various models | The low-impact ampakine CX1739 significantly improved performance in the novel object recognition test in rats.[7] The low-impact ampakine CX717 has also demonstrated pro-cognitive effects.[10] |
| Neuroprotection | Evidence of neuroprotective effects | Evidence of neuroprotective effects | Ampakines have shown potential to protect neurons from neurotoxic insults, partly by mobilizing growth factors like BDNF. |
| Brain-Derived Neurotrophic Factor (BDNF) Induction | Can induce BDNF expression | Can induce BDNF expression | Chronic administration of low-impact ampakines CX516 and CX691 has been shown to elevate neurotrophin expression in different brain regions.[11] |
Signaling Pathways
The distinct actions of high- and low-impact ampakines at the receptor level translate into different downstream signaling cascades.
Figure 1: High-Impact Ampakine Signaling Pathway.
Recent evidence suggests that high-impact ampakines, in addition to their direct effects on the AMPA receptor ion channel, can also activate a Gq-protein-coupled pathway.[3][12][13][14] This leads to the activation of phospholipase Cβ (PLCβ), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[3][13] This secondary calcium release may contribute to the potent effects of high-impact ampakines but also to their potential for excitotoxicity.
Figure 2: Low-Impact Ampakine Signaling Pathway.
Low-impact ampakines primarily exert their effects through the canonical ionotropic action of the AMPA receptor. By modestly prolonging the channel opening, they enhance sodium influx, leading to membrane depolarization. This depolarization can then activate voltage-dependent calcium channels (VDCCs), leading to calcium influx and the activation of downstream signaling cascades involving kinases such as CaMKII and PKA. These kinases can then phosphorylate transcription factors like CREB, leading to increased expression of genes such as BDNF, which is known to play a crucial role in synaptic plasticity and cognitive function.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Slice Electrophysiology
Objective: To measure the effects of ampakines on synaptic transmission and plasticity (LTP) in brain slices.
Protocol:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[15][16][17][18]
-
Incubation: Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Electrode Placement: Place a stimulating electrode to activate a presynaptic pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes.
-
Drug Application: Bath-apply the ampakine of interest at the desired concentration.
-
LTP Induction: After a period of drug incubation, deliver a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to induce LTP.
-
Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Data Analysis: Analyze the slope and/or amplitude of the fEPSPs to quantify the effects of the ampakine on baseline synaptic transmission and LTP.
Figure 3: In Vitro Slice Electrophysiology Workflow.
Novel Object Recognition (NOR) Task
Objective: To assess the effects of ampakines on recognition memory in rodents.
Protocol:
-
Habituation: Individually habituate each animal to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on one or two consecutive days.
-
Training/Sample Phase: Place two identical objects in the arena and allow the animal to explore them freely for a defined duration (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific retention interval (e.g., 1 hour to 24 hours). Administer the ampakine or vehicle at a predetermined time before or after the training phase.
-
Test Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time the animal spends exploring each object (novel and familiar) during the test phase. Exploration is typically defined as sniffing or touching the object with the nose.
-
Data Analysis: Calculate a discrimination index (DI) or preference ratio to quantify recognition memory. A higher DI, indicating more time spent with the novel object, suggests better memory.
Measurement of AMPA Receptor Desensitization Kinetics
Objective: To quantify the rate and extent of AMPA receptor desensitization in the presence and absence of ampakines.
Protocol:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293 cells) and transfect them with the desired AMPA receptor subunits.
-
Patch-Clamp Recording: Perform whole-cell or outside-out patch-clamp recordings from the transfected cells.
-
Rapid Agonist Application: Use a rapid solution exchange system (e.g., a piezo-driven perfusion system) to apply a high concentration of glutamate to the patch for a prolonged duration (e.g., 100-500 ms).
-
Current Measurement: Record the resulting inward current. The current will typically show a rapid peak followed by a decay to a steady-state level.
-
Drug Application: Repeat the glutamate application in the presence of the ampakine.
-
Data Analysis: Measure the peak current and the steady-state current. The extent of desensitization is often expressed as the ratio of the steady-state current to the peak current (Iss/Ipeak). The rate of desensitization can be determined by fitting the decay phase of the current with an exponential function.
Conclusion
The distinction between high- and low-impact ampakines is critical for the development of safe and effective cognitive enhancers. While high-impact ampakines offer potent modulation of the AMPA receptor, their narrow therapeutic window and potential for excitotoxicity pose significant challenges. Low-impact ampakines, with their more subtle mechanism of action and wider safety margin, represent a promising avenue for therapeutic development. Further research into the specific molecular interactions and downstream signaling pathways of these compounds will be essential for optimizing their clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. High Impact AMPAkines Induce a Gq-Protein Coupled Endoplasmic Calcium Release in Cortical Neurons: A Possible Mechanism for Explaining the Toxicity of High Impact AMPAkines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine (CX546): Differential Effects across Brain Regions and GluA1–4/Transmembrane AMPA Receptor Regulatory Protein Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Effects of chronic systemic low-impact ampakine treatment on neurotrophin expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of CX614 and Other AMPA Receptor Potentiators on Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of CX614, a high-impact AMPA receptor potentiator, on long-term potentiation (LTP) with other notable ampakines. The information presented is collated from various preclinical studies and is intended to serve as a resource for researchers in neuroscience and drug development.
Introduction to AMPA Receptor Potentiators and LTP
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. AMPA receptors (AMPARs) are critical for the expression of LTP. Positive allosteric modulators of AMPA receptors, often referred to as ampakines, enhance synaptic transmission by modulating AMPAR function. These compounds are of significant interest for their potential as cognitive enhancers.
Ampakines are broadly classified into "high-impact" and "low-impact" categories. High-impact ampakines, such as this compound, profoundly reduce AMPA receptor desensitization and slow channel deactivation. In contrast, low-impact ampakines, like CX516, have more modest effects on receptor kinetics. This guide will delve into the quantitative effects of this compound and other selected potentiators on LTP, detail the experimental methods used to elicit these findings, and illustrate the underlying signaling pathways.
Quantitative Comparison of LTP Enhancement
The following table summarizes the quantitative effects of this compound and other AMPA receptor potentiators on the magnitude of LTP, as measured by the potentiation of the field excitatory postsynaptic potential (fEPSP) slope in hippocampal slices. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental protocols.
| Compound | Class | Concentration/Dose | Animal Model | Hippocampal Region | LTP Induction Protocol | fEPSP Slope Potentiation (% of Baseline) | Time Post-Induction | Citation |
| This compound | High-Impact Ampakine | 20 µM | Rat | CA1 | Theta-Burst Stimulation (TBS) | Enhanced LTP1 | Not Specified | [1] |
| CX516 | Low-Impact Ampakine | Not Specified | Rat | CA1 | Not Specified | Facilitates LTP induction | Not Specified | |
| CX717 | Low-Impact Ampakine | Not Specified | Rat | Not Specified | Not Specified | Enhances LTP | Not Specified | [2] |
| CX929 | Ampakine | In vivo injection | Mouse (CAG140) | CA1 | Theta-Burst Stimulation (TBS) | ~50.6% | 40 minutes | [2] |
| CX1739 | Low-Impact Ampakine | 1 mg/kg (i.p.) | Rat | In vivo | Tetanic Stimulation | ~12% (amplitude) | 20 minutes | |
| CX1739 | Low-Impact Ampakine | 3 mg/kg (i.p.) | Rat | In vivo | Tetanic Stimulation | ~22% (amplitude) | 20 minutes | |
| Org 26576 | Ampakine | 10 mg/kg (i.p.) | Rat | Hippocampus | Not Specified | Modulates BDNF expression | Not Specified |
Note: Specific percentage increases in fEPSP slope for this compound, CX516, and Org 26576 under standard LTP protocols were not consistently available in the reviewed literature, highlighting a gap in direct comparative studies.
Experimental Protocols
The following is a detailed methodology for a typical in vitro LTP experiment in hippocampal slices, based on common practices cited in the literature.
Preparation of Hippocampal Slices
-
Animal Euthanasia and Brain Extraction: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized and decapitated, in accordance with institutional animal care and use committee guidelines. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Hippocampal Dissection and Slicing: The hippocampi are dissected out in the cold aCSF. Transverse hippocampal slices (typically 350-400 µm thick) are prepared using a vibratome or tissue chopper.
-
Recovery: Slices are transferred to an interface or submerged-style holding chamber containing oxygenated aCSF at room temperature or a physiological temperature (e.g., 32°C) for at least 1-2 hours to recover before recording.
Electrophysiological Recording
-
Chamber and Perfusion: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-4 mL/min).
-
Electrode Placement: A stimulating electrode (e.g., bipolar tungsten) is placed in the Schaffer collateral pathway of the CA3 region to stimulate presynaptic fibers. A recording electrode (e.g., glass micropipette filled with aCSF) is placed in the stratum radiatum of the CA1 region to record the fEPSPs.
-
Baseline Recording: Test pulses (e.g., 0.05 Hz) are delivered to establish a stable baseline fEPSP for at least 20-30 minutes. The stimulus intensity is adjusted to elicit a response that is approximately 30-50% of the maximal fEPSP amplitude.
LTP Induction
A common and physiologically relevant method for inducing LTP is Theta-Burst Stimulation (TBS) . A typical TBS protocol consists of:
-
Bursts: A burst of 4-5 pulses at a high frequency (e.g., 100 Hz).
-
Trains: These bursts are delivered in a train, with an inter-burst interval corresponding to the theta rhythm (e.g., 200 ms, which is 5 Hz).
-
Repetitions: The entire train of bursts is repeated several times (e.g., 10-15 times) with a short interval between trains.[3][4][5]
Data Analysis
-
fEPSP Slope Measurement: The initial slope of the fEPSP is measured as a proxy for synaptic strength. This is typically calculated as the steepest portion of the rising phase of the waveform.[6][7][8]
-
Normalization: The fEPSP slopes recorded after LTP induction are normalized to the average baseline slope and are expressed as a percentage of the baseline.
-
Quantification of LTP: The magnitude of LTP is typically quantified by averaging the normalized fEPSP slopes over a specific time window, for example, 50-60 minutes post-induction.[9]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in LTP and a typical experimental workflow.
Mechanism of Action of this compound and Other Potentiators
This compound and other ampakines act as positive allosteric modulators of AMPA receptors. They bind to a site on the receptor distinct from the glutamate binding site. This binding alters the receptor's conformation, leading to:
-
Reduced Desensitization: Ampakines decrease the rate at which the receptor enters a desensitized (closed and unresponsive) state in the continued presence of glutamate. High-impact ampakines like this compound are particularly effective in this regard.
-
Slower Deactivation: They slow the closing of the channel after glutamate dissociates, thereby prolonging the excitatory postsynaptic current (EPSC).
By enhancing the AMPA receptor response to glutamate, these potentiators increase the depolarization of the postsynaptic membrane during high-frequency stimulation. This enhanced depolarization facilitates the removal of the magnesium block from NMDA receptors, leading to a greater influx of calcium. The subsequent activation of calcium-dependent signaling cascades, involving kinases such as CaMKII and PKA, ultimately results in the insertion of more AMPA receptors into the postsynaptic membrane and/or an increase in their conductance, leading to the expression of LTP.[10][11]
Conclusion
This compound, as a high-impact ampakine, demonstrates a significant capacity to modulate AMPA receptor function and enhance LTP. While direct quantitative comparisons with other potentiators under identical conditions are limited in the current literature, the available data suggest that different ampakines can have varying degrees of efficacy in potentiating LTP. The choice of a specific potentiator for research or therapeutic development will likely depend on the desired level of AMPA receptor modulation and the specific experimental or clinical context. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and efficacy profiles of these compounds in modulating synaptic plasticity.
References
- 1. researchgate.net [researchgate.net]
- 2. Metaplastic Reinforcement of Long-Term Potentiation in Hippocampal Area CA2 by Cholinergic Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The properties of long-term potentiation at SC-CA1/ TA-CA1 hippocampal synaptic pathways depends upon their input pathway activation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What does LTP tell us about the roles of CaMKII and PKMζ in memory? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CX614 and Other AMPA Receptor Potentiators on Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of CX614, a high-impact AMPA receptor potentiator, on long-term potentiation (LTP) with other notable ampakines. The information presented is collated from various preclinical studies and is intended to serve as a resource for researchers in neuroscience and drug development.
Introduction to AMPA Receptor Potentiators and LTP
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. AMPA receptors (AMPARs) are critical for the expression of LTP. Positive allosteric modulators of AMPA receptors, often referred to as ampakines, enhance synaptic transmission by modulating AMPAR function. These compounds are of significant interest for their potential as cognitive enhancers.
Ampakines are broadly classified into "high-impact" and "low-impact" categories. High-impact ampakines, such as this compound, profoundly reduce AMPA receptor desensitization and slow channel deactivation. In contrast, low-impact ampakines, like CX516, have more modest effects on receptor kinetics. This guide will delve into the quantitative effects of this compound and other selected potentiators on LTP, detail the experimental methods used to elicit these findings, and illustrate the underlying signaling pathways.
Quantitative Comparison of LTP Enhancement
The following table summarizes the quantitative effects of this compound and other AMPA receptor potentiators on the magnitude of LTP, as measured by the potentiation of the field excitatory postsynaptic potential (fEPSP) slope in hippocampal slices. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental protocols.
| Compound | Class | Concentration/Dose | Animal Model | Hippocampal Region | LTP Induction Protocol | fEPSP Slope Potentiation (% of Baseline) | Time Post-Induction | Citation |
| This compound | High-Impact Ampakine | 20 µM | Rat | CA1 | Theta-Burst Stimulation (TBS) | Enhanced LTP1 | Not Specified | [1] |
| CX516 | Low-Impact Ampakine | Not Specified | Rat | CA1 | Not Specified | Facilitates LTP induction | Not Specified | |
| CX717 | Low-Impact Ampakine | Not Specified | Rat | Not Specified | Not Specified | Enhances LTP | Not Specified | [2] |
| CX929 | Ampakine | In vivo injection | Mouse (CAG140) | CA1 | Theta-Burst Stimulation (TBS) | ~50.6% | 40 minutes | [2] |
| CX1739 | Low-Impact Ampakine | 1 mg/kg (i.p.) | Rat | In vivo | Tetanic Stimulation | ~12% (amplitude) | 20 minutes | |
| CX1739 | Low-Impact Ampakine | 3 mg/kg (i.p.) | Rat | In vivo | Tetanic Stimulation | ~22% (amplitude) | 20 minutes | |
| Org 26576 | Ampakine | 10 mg/kg (i.p.) | Rat | Hippocampus | Not Specified | Modulates BDNF expression | Not Specified |
Note: Specific percentage increases in fEPSP slope for this compound, CX516, and Org 26576 under standard LTP protocols were not consistently available in the reviewed literature, highlighting a gap in direct comparative studies.
Experimental Protocols
The following is a detailed methodology for a typical in vitro LTP experiment in hippocampal slices, based on common practices cited in the literature.
Preparation of Hippocampal Slices
-
Animal Euthanasia and Brain Extraction: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized and decapitated, in accordance with institutional animal care and use committee guidelines. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Hippocampal Dissection and Slicing: The hippocampi are dissected out in the cold aCSF. Transverse hippocampal slices (typically 350-400 µm thick) are prepared using a vibratome or tissue chopper.
-
Recovery: Slices are transferred to an interface or submerged-style holding chamber containing oxygenated aCSF at room temperature or a physiological temperature (e.g., 32°C) for at least 1-2 hours to recover before recording.
Electrophysiological Recording
-
Chamber and Perfusion: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-4 mL/min).
-
Electrode Placement: A stimulating electrode (e.g., bipolar tungsten) is placed in the Schaffer collateral pathway of the CA3 region to stimulate presynaptic fibers. A recording electrode (e.g., glass micropipette filled with aCSF) is placed in the stratum radiatum of the CA1 region to record the fEPSPs.
-
Baseline Recording: Test pulses (e.g., 0.05 Hz) are delivered to establish a stable baseline fEPSP for at least 20-30 minutes. The stimulus intensity is adjusted to elicit a response that is approximately 30-50% of the maximal fEPSP amplitude.
LTP Induction
A common and physiologically relevant method for inducing LTP is Theta-Burst Stimulation (TBS) . A typical TBS protocol consists of:
-
Bursts: A burst of 4-5 pulses at a high frequency (e.g., 100 Hz).
-
Trains: These bursts are delivered in a train, with an inter-burst interval corresponding to the theta rhythm (e.g., 200 ms, which is 5 Hz).
-
Repetitions: The entire train of bursts is repeated several times (e.g., 10-15 times) with a short interval between trains.[3][4][5]
Data Analysis
-
fEPSP Slope Measurement: The initial slope of the fEPSP is measured as a proxy for synaptic strength. This is typically calculated as the steepest portion of the rising phase of the waveform.[6][7][8]
-
Normalization: The fEPSP slopes recorded after LTP induction are normalized to the average baseline slope and are expressed as a percentage of the baseline.
-
Quantification of LTP: The magnitude of LTP is typically quantified by averaging the normalized fEPSP slopes over a specific time window, for example, 50-60 minutes post-induction.[9]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in LTP and a typical experimental workflow.
Mechanism of Action of this compound and Other Potentiators
This compound and other ampakines act as positive allosteric modulators of AMPA receptors. They bind to a site on the receptor distinct from the glutamate binding site. This binding alters the receptor's conformation, leading to:
-
Reduced Desensitization: Ampakines decrease the rate at which the receptor enters a desensitized (closed and unresponsive) state in the continued presence of glutamate. High-impact ampakines like this compound are particularly effective in this regard.
-
Slower Deactivation: They slow the closing of the channel after glutamate dissociates, thereby prolonging the excitatory postsynaptic current (EPSC).
By enhancing the AMPA receptor response to glutamate, these potentiators increase the depolarization of the postsynaptic membrane during high-frequency stimulation. This enhanced depolarization facilitates the removal of the magnesium block from NMDA receptors, leading to a greater influx of calcium. The subsequent activation of calcium-dependent signaling cascades, involving kinases such as CaMKII and PKA, ultimately results in the insertion of more AMPA receptors into the postsynaptic membrane and/or an increase in their conductance, leading to the expression of LTP.[10][11]
Conclusion
This compound, as a high-impact ampakine, demonstrates a significant capacity to modulate AMPA receptor function and enhance LTP. While direct quantitative comparisons with other potentiators under identical conditions are limited in the current literature, the available data suggest that different ampakines can have varying degrees of efficacy in potentiating LTP. The choice of a specific potentiator for research or therapeutic development will likely depend on the desired level of AMPA receptor modulation and the specific experimental or clinical context. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and efficacy profiles of these compounds in modulating synaptic plasticity.
References
- 1. researchgate.net [researchgate.net]
- 2. Metaplastic Reinforcement of Long-Term Potentiation in Hippocampal Area CA2 by Cholinergic Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The properties of long-term potentiation at SC-CA1/ TA-CA1 hippocampal synaptic pathways depends upon their input pathway activation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What does LTP tell us about the roles of CaMKII and PKMζ in memory? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CX614 and Other AMPA Receptor Potentiators on Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of CX614, a high-impact AMPA receptor potentiator, on long-term potentiation (LTP) with other notable ampakines. The information presented is collated from various preclinical studies and is intended to serve as a resource for researchers in neuroscience and drug development.
Introduction to AMPA Receptor Potentiators and LTP
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. AMPA receptors (AMPARs) are critical for the expression of LTP. Positive allosteric modulators of AMPA receptors, often referred to as ampakines, enhance synaptic transmission by modulating AMPAR function. These compounds are of significant interest for their potential as cognitive enhancers.
Ampakines are broadly classified into "high-impact" and "low-impact" categories. High-impact ampakines, such as this compound, profoundly reduce AMPA receptor desensitization and slow channel deactivation. In contrast, low-impact ampakines, like CX516, have more modest effects on receptor kinetics. This guide will delve into the quantitative effects of this compound and other selected potentiators on LTP, detail the experimental methods used to elicit these findings, and illustrate the underlying signaling pathways.
Quantitative Comparison of LTP Enhancement
The following table summarizes the quantitative effects of this compound and other AMPA receptor potentiators on the magnitude of LTP, as measured by the potentiation of the field excitatory postsynaptic potential (fEPSP) slope in hippocampal slices. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental protocols.
| Compound | Class | Concentration/Dose | Animal Model | Hippocampal Region | LTP Induction Protocol | fEPSP Slope Potentiation (% of Baseline) | Time Post-Induction | Citation |
| This compound | High-Impact Ampakine | 20 µM | Rat | CA1 | Theta-Burst Stimulation (TBS) | Enhanced LTP1 | Not Specified | [1] |
| CX516 | Low-Impact Ampakine | Not Specified | Rat | CA1 | Not Specified | Facilitates LTP induction | Not Specified | |
| CX717 | Low-Impact Ampakine | Not Specified | Rat | Not Specified | Not Specified | Enhances LTP | Not Specified | [2] |
| CX929 | Ampakine | In vivo injection | Mouse (CAG140) | CA1 | Theta-Burst Stimulation (TBS) | ~50.6% | 40 minutes | [2] |
| CX1739 | Low-Impact Ampakine | 1 mg/kg (i.p.) | Rat | In vivo | Tetanic Stimulation | ~12% (amplitude) | 20 minutes | |
| CX1739 | Low-Impact Ampakine | 3 mg/kg (i.p.) | Rat | In vivo | Tetanic Stimulation | ~22% (amplitude) | 20 minutes | |
| Org 26576 | Ampakine | 10 mg/kg (i.p.) | Rat | Hippocampus | Not Specified | Modulates BDNF expression | Not Specified |
Note: Specific percentage increases in fEPSP slope for this compound, CX516, and Org 26576 under standard LTP protocols were not consistently available in the reviewed literature, highlighting a gap in direct comparative studies.
Experimental Protocols
The following is a detailed methodology for a typical in vitro LTP experiment in hippocampal slices, based on common practices cited in the literature.
Preparation of Hippocampal Slices
-
Animal Euthanasia and Brain Extraction: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized and decapitated, in accordance with institutional animal care and use committee guidelines. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Hippocampal Dissection and Slicing: The hippocampi are dissected out in the cold aCSF. Transverse hippocampal slices (typically 350-400 µm thick) are prepared using a vibratome or tissue chopper.
-
Recovery: Slices are transferred to an interface or submerged-style holding chamber containing oxygenated aCSF at room temperature or a physiological temperature (e.g., 32°C) for at least 1-2 hours to recover before recording.
Electrophysiological Recording
-
Chamber and Perfusion: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-4 mL/min).
-
Electrode Placement: A stimulating electrode (e.g., bipolar tungsten) is placed in the Schaffer collateral pathway of the CA3 region to stimulate presynaptic fibers. A recording electrode (e.g., glass micropipette filled with aCSF) is placed in the stratum radiatum of the CA1 region to record the fEPSPs.
-
Baseline Recording: Test pulses (e.g., 0.05 Hz) are delivered to establish a stable baseline fEPSP for at least 20-30 minutes. The stimulus intensity is adjusted to elicit a response that is approximately 30-50% of the maximal fEPSP amplitude.
LTP Induction
A common and physiologically relevant method for inducing LTP is Theta-Burst Stimulation (TBS) . A typical TBS protocol consists of:
-
Bursts: A burst of 4-5 pulses at a high frequency (e.g., 100 Hz).
-
Trains: These bursts are delivered in a train, with an inter-burst interval corresponding to the theta rhythm (e.g., 200 ms, which is 5 Hz).
-
Repetitions: The entire train of bursts is repeated several times (e.g., 10-15 times) with a short interval between trains.[3][4][5]
Data Analysis
-
fEPSP Slope Measurement: The initial slope of the fEPSP is measured as a proxy for synaptic strength. This is typically calculated as the steepest portion of the rising phase of the waveform.[6][7][8]
-
Normalization: The fEPSP slopes recorded after LTP induction are normalized to the average baseline slope and are expressed as a percentage of the baseline.
-
Quantification of LTP: The magnitude of LTP is typically quantified by averaging the normalized fEPSP slopes over a specific time window, for example, 50-60 minutes post-induction.[9]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in LTP and a typical experimental workflow.
Mechanism of Action of this compound and Other Potentiators
This compound and other ampakines act as positive allosteric modulators of AMPA receptors. They bind to a site on the receptor distinct from the glutamate binding site. This binding alters the receptor's conformation, leading to:
-
Reduced Desensitization: Ampakines decrease the rate at which the receptor enters a desensitized (closed and unresponsive) state in the continued presence of glutamate. High-impact ampakines like this compound are particularly effective in this regard.
-
Slower Deactivation: They slow the closing of the channel after glutamate dissociates, thereby prolonging the excitatory postsynaptic current (EPSC).
By enhancing the AMPA receptor response to glutamate, these potentiators increase the depolarization of the postsynaptic membrane during high-frequency stimulation. This enhanced depolarization facilitates the removal of the magnesium block from NMDA receptors, leading to a greater influx of calcium. The subsequent activation of calcium-dependent signaling cascades, involving kinases such as CaMKII and PKA, ultimately results in the insertion of more AMPA receptors into the postsynaptic membrane and/or an increase in their conductance, leading to the expression of LTP.[10][11]
Conclusion
This compound, as a high-impact ampakine, demonstrates a significant capacity to modulate AMPA receptor function and enhance LTP. While direct quantitative comparisons with other potentiators under identical conditions are limited in the current literature, the available data suggest that different ampakines can have varying degrees of efficacy in potentiating LTP. The choice of a specific potentiator for research or therapeutic development will likely depend on the desired level of AMPA receptor modulation and the specific experimental or clinical context. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and efficacy profiles of these compounds in modulating synaptic plasticity.
References
- 1. researchgate.net [researchgate.net]
- 2. Metaplastic Reinforcement of Long-Term Potentiation in Hippocampal Area CA2 by Cholinergic Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The properties of long-term potentiation at SC-CA1/ TA-CA1 hippocampal synaptic pathways depends upon their input pathway activation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What does LTP tell us about the roles of CaMKII and PKMζ in memory? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of CX614's Behavioral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the behavioral effects of CX614, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Through a cross-study validation approach, this document objectively compares the performance of this compound with alternative AMPA modulators, namely CX546 and CX516, and provides supporting experimental data from preclinical studies. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate a thorough understanding of this compound's behavioral pharmacology.
Comparative Analysis of Behavioral Effects
The behavioral effects of this compound and other ampakines have been investigated across various animal models and behavioral paradigms. These studies primarily focus on cognitive enhancement, neuroprotection, and potential therapeutic applications in neurological and psychiatric disorders.
Cognitive Enhancement
AMPA receptor modulation is a key strategy for cognitive enhancement. Studies have utilized various behavioral assays to assess the pro-cognitive effects of this compound and its counterparts.
Table 1: Comparison of Cognitive Enhancement Effects of Ampakines
| Behavioral Assay | Animal Model | Compound | Dose | Key Findings |
| Barnes Maze | Juvenile Rats | This compound | 2.5 mg/kg | Moderate improvement in spatial learning and memory, particularly in immature rats. Higher doses led to increased search errors.[1] |
| Delayed-Nonmatch-to-Sample (DNMS) | Rats | CX516 | 35 mg/kg | Improved short-term memory performance, with effects persisting on non-drug days. |
| Morris Water Maze | Rats | Org 26576 (an ampakine) | 3 and 10 mg/kg | Enhanced early phase spatial learning and significantly improved memory retrieval. |
| Novel Object Recognition (NOR) | Mice | General Ampakines | N/A | Ampakines have been reported to reverse scopolamine-induced memory impairment in this task.[2] |
Anxiety and Exploratory Behavior
The elevated plus maze (EPM) is a standard paradigm to assess anxiety-like behavior in rodents.
Table 2: Effects of this compound on Anxiety-Like Behavior
| Behavioral Assay | Animal Model | Compound | Dose | Key Findings |
| Elevated Plus Maze (EPM) | Juvenile Rats | This compound | Not specified | No significant main effect on the time spent in open arms was observed.[3] |
Neuroprotection and Other Behavioral Effects
This compound has also been investigated for its neuroprotective potential and its effects on other behaviors.
Table 3: Neuroprotective and Other Behavioral Effects of this compound
| Application | Animal Model | Compound | Dose | Key Findings |
| Parkinson's Disease Model | Mice | This compound | 50 µM (i.p. or direct injection) | Increased respiratory rate, suggesting a potential to restore breathing in Parkinson's disease.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key behavioral assays cited in this guide.
Barnes Maze
The Barnes maze is a test of spatial learning and memory that is less stressful than the Morris water maze.
-
Apparatus: A circular platform with holes around the perimeter, one of which leads to an escape box.
-
Procedure:
-
Habituation: The animal is placed in the center of the maze and allowed to explore and find the escape box.
-
Training: The animal undergoes several trials to learn the location of the escape box using spatial cues in the room.
-
Probe Trial: The escape box is removed, and the animal's memory for the target location is assessed by measuring the time spent in the quadrant that previously contained the escape box.
-
-
Key Parameters Measured: Escape latency (time to find the escape hole), number of errors (pokes into incorrect holes), and search strategy.
Elevated Plus Maze
The EPM is used to assess anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: The animal is placed in the center of the maze and allowed to freely explore for a set period.
-
Key Parameters Measured: Time spent in the open arms versus the closed arms, and the number of entries into each arm type. A higher proportion of time spent in the open arms is indicative of lower anxiety.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
This compound acts as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission. This modulation is believed to trigger downstream signaling cascades that lead to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in synaptic plasticity, learning, and memory.
Caption: Signaling pathway of this compound's neurotrophic effects.
Experimental Workflow for a Typical Behavioral Study
The following diagram illustrates a typical workflow for a preclinical study investigating the behavioral effects of a novel compound like this compound.
Caption: General experimental workflow for behavioral studies.
Conclusion
The data from the elevated plus maze did not show a significant anxiolytic or anxiogenic effect of this compound in juvenile rats. Further research with a broader range of doses and in different animal models is warranted to fully characterize its behavioral profile.
The primary mechanism of action of this compound appears to be the positive allosteric modulation of AMPA receptors, leading to an increase in BDNF synthesis and release, which in turn enhances synaptic plasticity. This pathway provides a strong rationale for its observed cognitive-enhancing effects.
Future studies should focus on direct comparisons of this compound with other AMPA modulators using standardized behavioral paradigms and detailed dose-response analyses. Such studies will be crucial for validating its therapeutic potential and for guiding the design of future clinical trials.
References
- 1. Positive modulation of AMPA receptors differentially alters spatial learning and memory in juvenile rats younger and older than three weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Study Validation of CX614's Behavioral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the behavioral effects of CX614, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Through a cross-study validation approach, this document objectively compares the performance of this compound with alternative AMPA modulators, namely CX546 and CX516, and provides supporting experimental data from preclinical studies. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate a thorough understanding of this compound's behavioral pharmacology.
Comparative Analysis of Behavioral Effects
The behavioral effects of this compound and other ampakines have been investigated across various animal models and behavioral paradigms. These studies primarily focus on cognitive enhancement, neuroprotection, and potential therapeutic applications in neurological and psychiatric disorders.
Cognitive Enhancement
AMPA receptor modulation is a key strategy for cognitive enhancement. Studies have utilized various behavioral assays to assess the pro-cognitive effects of this compound and its counterparts.
Table 1: Comparison of Cognitive Enhancement Effects of Ampakines
| Behavioral Assay | Animal Model | Compound | Dose | Key Findings |
| Barnes Maze | Juvenile Rats | This compound | 2.5 mg/kg | Moderate improvement in spatial learning and memory, particularly in immature rats. Higher doses led to increased search errors.[1] |
| Delayed-Nonmatch-to-Sample (DNMS) | Rats | CX516 | 35 mg/kg | Improved short-term memory performance, with effects persisting on non-drug days. |
| Morris Water Maze | Rats | Org 26576 (an ampakine) | 3 and 10 mg/kg | Enhanced early phase spatial learning and significantly improved memory retrieval. |
| Novel Object Recognition (NOR) | Mice | General Ampakines | N/A | Ampakines have been reported to reverse scopolamine-induced memory impairment in this task.[2] |
Anxiety and Exploratory Behavior
The elevated plus maze (EPM) is a standard paradigm to assess anxiety-like behavior in rodents.
Table 2: Effects of this compound on Anxiety-Like Behavior
| Behavioral Assay | Animal Model | Compound | Dose | Key Findings |
| Elevated Plus Maze (EPM) | Juvenile Rats | This compound | Not specified | No significant main effect on the time spent in open arms was observed.[3] |
Neuroprotection and Other Behavioral Effects
This compound has also been investigated for its neuroprotective potential and its effects on other behaviors.
Table 3: Neuroprotective and Other Behavioral Effects of this compound
| Application | Animal Model | Compound | Dose | Key Findings |
| Parkinson's Disease Model | Mice | This compound | 50 µM (i.p. or direct injection) | Increased respiratory rate, suggesting a potential to restore breathing in Parkinson's disease.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key behavioral assays cited in this guide.
Barnes Maze
The Barnes maze is a test of spatial learning and memory that is less stressful than the Morris water maze.
-
Apparatus: A circular platform with holes around the perimeter, one of which leads to an escape box.
-
Procedure:
-
Habituation: The animal is placed in the center of the maze and allowed to explore and find the escape box.
-
Training: The animal undergoes several trials to learn the location of the escape box using spatial cues in the room.
-
Probe Trial: The escape box is removed, and the animal's memory for the target location is assessed by measuring the time spent in the quadrant that previously contained the escape box.
-
-
Key Parameters Measured: Escape latency (time to find the escape hole), number of errors (pokes into incorrect holes), and search strategy.
Elevated Plus Maze
The EPM is used to assess anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: The animal is placed in the center of the maze and allowed to freely explore for a set period.
-
Key Parameters Measured: Time spent in the open arms versus the closed arms, and the number of entries into each arm type. A higher proportion of time spent in the open arms is indicative of lower anxiety.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
This compound acts as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission. This modulation is believed to trigger downstream signaling cascades that lead to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in synaptic plasticity, learning, and memory.
Caption: Signaling pathway of this compound's neurotrophic effects.
Experimental Workflow for a Typical Behavioral Study
The following diagram illustrates a typical workflow for a preclinical study investigating the behavioral effects of a novel compound like this compound.
Caption: General experimental workflow for behavioral studies.
Conclusion
The data from the elevated plus maze did not show a significant anxiolytic or anxiogenic effect of this compound in juvenile rats. Further research with a broader range of doses and in different animal models is warranted to fully characterize its behavioral profile.
The primary mechanism of action of this compound appears to be the positive allosteric modulation of AMPA receptors, leading to an increase in BDNF synthesis and release, which in turn enhances synaptic plasticity. This pathway provides a strong rationale for its observed cognitive-enhancing effects.
Future studies should focus on direct comparisons of this compound with other AMPA modulators using standardized behavioral paradigms and detailed dose-response analyses. Such studies will be crucial for validating its therapeutic potential and for guiding the design of future clinical trials.
References
- 1. Positive modulation of AMPA receptors differentially alters spatial learning and memory in juvenile rats younger and older than three weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Study Validation of CX614's Behavioral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the behavioral effects of CX614, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Through a cross-study validation approach, this document objectively compares the performance of this compound with alternative AMPA modulators, namely CX546 and CX516, and provides supporting experimental data from preclinical studies. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate a thorough understanding of this compound's behavioral pharmacology.
Comparative Analysis of Behavioral Effects
The behavioral effects of this compound and other ampakines have been investigated across various animal models and behavioral paradigms. These studies primarily focus on cognitive enhancement, neuroprotection, and potential therapeutic applications in neurological and psychiatric disorders.
Cognitive Enhancement
AMPA receptor modulation is a key strategy for cognitive enhancement. Studies have utilized various behavioral assays to assess the pro-cognitive effects of this compound and its counterparts.
Table 1: Comparison of Cognitive Enhancement Effects of Ampakines
| Behavioral Assay | Animal Model | Compound | Dose | Key Findings |
| Barnes Maze | Juvenile Rats | This compound | 2.5 mg/kg | Moderate improvement in spatial learning and memory, particularly in immature rats. Higher doses led to increased search errors.[1] |
| Delayed-Nonmatch-to-Sample (DNMS) | Rats | CX516 | 35 mg/kg | Improved short-term memory performance, with effects persisting on non-drug days. |
| Morris Water Maze | Rats | Org 26576 (an ampakine) | 3 and 10 mg/kg | Enhanced early phase spatial learning and significantly improved memory retrieval. |
| Novel Object Recognition (NOR) | Mice | General Ampakines | N/A | Ampakines have been reported to reverse scopolamine-induced memory impairment in this task.[2] |
Anxiety and Exploratory Behavior
The elevated plus maze (EPM) is a standard paradigm to assess anxiety-like behavior in rodents.
Table 2: Effects of this compound on Anxiety-Like Behavior
| Behavioral Assay | Animal Model | Compound | Dose | Key Findings |
| Elevated Plus Maze (EPM) | Juvenile Rats | This compound | Not specified | No significant main effect on the time spent in open arms was observed.[3] |
Neuroprotection and Other Behavioral Effects
This compound has also been investigated for its neuroprotective potential and its effects on other behaviors.
Table 3: Neuroprotective and Other Behavioral Effects of this compound
| Application | Animal Model | Compound | Dose | Key Findings |
| Parkinson's Disease Model | Mice | This compound | 50 µM (i.p. or direct injection) | Increased respiratory rate, suggesting a potential to restore breathing in Parkinson's disease.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key behavioral assays cited in this guide.
Barnes Maze
The Barnes maze is a test of spatial learning and memory that is less stressful than the Morris water maze.
-
Apparatus: A circular platform with holes around the perimeter, one of which leads to an escape box.
-
Procedure:
-
Habituation: The animal is placed in the center of the maze and allowed to explore and find the escape box.
-
Training: The animal undergoes several trials to learn the location of the escape box using spatial cues in the room.
-
Probe Trial: The escape box is removed, and the animal's memory for the target location is assessed by measuring the time spent in the quadrant that previously contained the escape box.
-
-
Key Parameters Measured: Escape latency (time to find the escape hole), number of errors (pokes into incorrect holes), and search strategy.
Elevated Plus Maze
The EPM is used to assess anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: The animal is placed in the center of the maze and allowed to freely explore for a set period.
-
Key Parameters Measured: Time spent in the open arms versus the closed arms, and the number of entries into each arm type. A higher proportion of time spent in the open arms is indicative of lower anxiety.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
This compound acts as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission. This modulation is believed to trigger downstream signaling cascades that lead to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in synaptic plasticity, learning, and memory.
Caption: Signaling pathway of this compound's neurotrophic effects.
Experimental Workflow for a Typical Behavioral Study
The following diagram illustrates a typical workflow for a preclinical study investigating the behavioral effects of a novel compound like this compound.
Caption: General experimental workflow for behavioral studies.
Conclusion
The data from the elevated plus maze did not show a significant anxiolytic or anxiogenic effect of this compound in juvenile rats. Further research with a broader range of doses and in different animal models is warranted to fully characterize its behavioral profile.
The primary mechanism of action of this compound appears to be the positive allosteric modulation of AMPA receptors, leading to an increase in BDNF synthesis and release, which in turn enhances synaptic plasticity. This pathway provides a strong rationale for its observed cognitive-enhancing effects.
Future studies should focus on direct comparisons of this compound with other AMPA modulators using standardized behavioral paradigms and detailed dose-response analyses. Such studies will be crucial for validating its therapeutic potential and for guiding the design of future clinical trials.
References
- 1. Positive modulation of AMPA receptors differentially alters spatial learning and memory in juvenile rats younger and older than three weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Mechanism of CX614: A Comparative Pharmacological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CX614, a potent ampakine, with other AMPA receptor modulators. We delve into its mechanism of action, supported by experimental data, to offer a clear perspective on its pharmacological profile.
Executive Summary
This compound is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its primary mechanism involves enhancing excitatory neurotransmission by slowing the deactivation and desensitization of AMPA receptors in response to glutamate. A key differentiator for this compound is its profound effect on the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a critical component in synaptic plasticity. This guide presents a comparative analysis of this compound against other ampakines, such as the lower-impact CX516 and the prototypical aniracetam (B1664956), supported by quantitative data from preclinical studies.
Comparative Pharmacology of AMPA Receptor Modulators
The efficacy and potency of ampakines vary, largely dictated by their impact on AMPA receptor kinetics and their affinity for the receptor's allosteric binding sites.
Table 1: Comparative Efficacy of Ampakines on AMPA Receptor Subunits
| Compound | Receptor Subunit | EC50 (µM) | Impact Class | Reference |
| This compound | GluA1 flop | 19-37 | High | [1] |
| GluA2 flop | 19-37 | High | [1] | |
| GluA3 flop | 19-37 | High | [1] | |
| CX516 | Not specified | ~150 | Low | [2][3][4] |
| Aniracetam | Not specified | >300 | Low | [5][6][7][8] |
EC50 values represent the concentration required to elicit a half-maximal response.
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Effective Dose | Observed Effect | Reference |
| This compound | Methamphetamine-induced behavioral effects (mice) | Not specified | Reduction of behavioral effects | [9] |
| CX516 | Attentional set-shifting (rat model of schizophrenia) | 10-20 mg/kg, s.c. | Attenuation of cognitive deficits | [2] |
| Delayed-nonmatch-to-sample (rat) | 30-50 mg/kg | Improved short-term memory | [10] | |
| Aniracetam | NBQX-induced impulsivity (rat) | 30 mg/kg p.o. | Restoration of normal behavior | [11] |
Mechanism of Action: Beyond AMPA Receptor Modulation
This compound's mechanism extends beyond direct AMPA receptor modulation to the significant upregulation of BDNF. This neurotrophic factor plays a crucial role in neuronal survival, growth, and the formation of new synapses.
Signaling Pathway of this compound-Induced BDNF Upregulation
This compound enhances AMPA receptor activity, leading to increased intracellular calcium levels. This influx of calcium is believed to trigger downstream signaling cascades that result in the transcription and translation of the BDNF gene. The subsequent release of BDNF can then act on TrkB receptors, further promoting synaptic plasticity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology for Positive Allosteric Modulators
This technique is used to measure the effect of compounds on the electrical properties of individual neurons.
Objective: To determine the effect of this compound on AMPA receptor-mediated currents.
Cell Preparation:
-
Prepare acute hippocampal slices or cultured neurons.
-
Identify pyramidal neurons for recording.
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the neuron at a membrane potential of -70 mV to isolate AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Record baseline EPSCs evoked by electrical stimulation of afferent fibers.
-
Perfuse the slice with a known concentration of this compound and record EPSCs.
-
Wash out the drug and record recovery.
Data Analysis:
-
Measure the amplitude, decay time constant, and frequency of EPSCs before, during, and after drug application.
-
Compare the effects of this compound with other modulators.
Quantification of BDNF Levels
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying protein levels.
Objective: To measure the change in BDNF protein levels in response to this compound treatment.
Protocol:
-
Culture primary neurons or hippocampal slices.
-
Treat the cultures with this compound or a vehicle control for a specified duration.
-
Collect cell lysates or culture medium.
-
Perform a sandwich ELISA using a BDNF-specific antibody pair.
-
Measure the absorbance and calculate BDNF concentration based on a standard curve.
Data Analysis:
-
Compare BDNF levels in this compound-treated samples to control samples.
-
Perform a dose-response analysis if multiple concentrations of this compound were used.
Conclusion
This compound distinguishes itself as a high-impact ampakine with a robust ability to enhance AMPA receptor function and, significantly, to upregulate the synthesis and release of BDNF. This dual mechanism of action suggests its potential therapeutic utility in a range of neurological and psychiatric disorders characterized by deficits in glutamatergic neurotransmission and synaptic plasticity. The comparative data presented in this guide highlights the superior potency of this compound over lower-impact ampakines and provides a foundation for further research and development in this promising area of neuropharmacology.
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CX-516 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Interactions among GYKI-52466, cyclothiazide, and aniracetam at recombinant AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniracetam | Dopamine Receptor | GluR | AChR | iGluR | TargetMol [targetmol.com]
- 7. Aniracetam, AMPA receptor poteniator (CAS 72432-10-1) | Abcam [abcam.com]
- 8. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impulsivity and AMPA receptors: aniracetam ameliorates impulsive behavior induced by a blockade of AMPA receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of CX614: A Comparative Pharmacological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CX614, a potent ampakine, with other AMPA receptor modulators. We delve into its mechanism of action, supported by experimental data, to offer a clear perspective on its pharmacological profile.
Executive Summary
This compound is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its primary mechanism involves enhancing excitatory neurotransmission by slowing the deactivation and desensitization of AMPA receptors in response to glutamate. A key differentiator for this compound is its profound effect on the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a critical component in synaptic plasticity. This guide presents a comparative analysis of this compound against other ampakines, such as the lower-impact CX516 and the prototypical aniracetam (B1664956), supported by quantitative data from preclinical studies.
Comparative Pharmacology of AMPA Receptor Modulators
The efficacy and potency of ampakines vary, largely dictated by their impact on AMPA receptor kinetics and their affinity for the receptor's allosteric binding sites.
Table 1: Comparative Efficacy of Ampakines on AMPA Receptor Subunits
| Compound | Receptor Subunit | EC50 (µM) | Impact Class | Reference |
| This compound | GluA1 flop | 19-37 | High | [1] |
| GluA2 flop | 19-37 | High | [1] | |
| GluA3 flop | 19-37 | High | [1] | |
| CX516 | Not specified | ~150 | Low | [2][3][4] |
| Aniracetam | Not specified | >300 | Low | [5][6][7][8] |
EC50 values represent the concentration required to elicit a half-maximal response.
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Effective Dose | Observed Effect | Reference |
| This compound | Methamphetamine-induced behavioral effects (mice) | Not specified | Reduction of behavioral effects | [9] |
| CX516 | Attentional set-shifting (rat model of schizophrenia) | 10-20 mg/kg, s.c. | Attenuation of cognitive deficits | [2] |
| Delayed-nonmatch-to-sample (rat) | 30-50 mg/kg | Improved short-term memory | [10] | |
| Aniracetam | NBQX-induced impulsivity (rat) | 30 mg/kg p.o. | Restoration of normal behavior | [11] |
Mechanism of Action: Beyond AMPA Receptor Modulation
This compound's mechanism extends beyond direct AMPA receptor modulation to the significant upregulation of BDNF. This neurotrophic factor plays a crucial role in neuronal survival, growth, and the formation of new synapses.
Signaling Pathway of this compound-Induced BDNF Upregulation
This compound enhances AMPA receptor activity, leading to increased intracellular calcium levels. This influx of calcium is believed to trigger downstream signaling cascades that result in the transcription and translation of the BDNF gene. The subsequent release of BDNF can then act on TrkB receptors, further promoting synaptic plasticity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology for Positive Allosteric Modulators
This technique is used to measure the effect of compounds on the electrical properties of individual neurons.
Objective: To determine the effect of this compound on AMPA receptor-mediated currents.
Cell Preparation:
-
Prepare acute hippocampal slices or cultured neurons.
-
Identify pyramidal neurons for recording.
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the neuron at a membrane potential of -70 mV to isolate AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Record baseline EPSCs evoked by electrical stimulation of afferent fibers.
-
Perfuse the slice with a known concentration of this compound and record EPSCs.
-
Wash out the drug and record recovery.
Data Analysis:
-
Measure the amplitude, decay time constant, and frequency of EPSCs before, during, and after drug application.
-
Compare the effects of this compound with other modulators.
Quantification of BDNF Levels
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying protein levels.
Objective: To measure the change in BDNF protein levels in response to this compound treatment.
Protocol:
-
Culture primary neurons or hippocampal slices.
-
Treat the cultures with this compound or a vehicle control for a specified duration.
-
Collect cell lysates or culture medium.
-
Perform a sandwich ELISA using a BDNF-specific antibody pair.
-
Measure the absorbance and calculate BDNF concentration based on a standard curve.
Data Analysis:
-
Compare BDNF levels in this compound-treated samples to control samples.
-
Perform a dose-response analysis if multiple concentrations of this compound were used.
Conclusion
This compound distinguishes itself as a high-impact ampakine with a robust ability to enhance AMPA receptor function and, significantly, to upregulate the synthesis and release of BDNF. This dual mechanism of action suggests its potential therapeutic utility in a range of neurological and psychiatric disorders characterized by deficits in glutamatergic neurotransmission and synaptic plasticity. The comparative data presented in this guide highlights the superior potency of this compound over lower-impact ampakines and provides a foundation for further research and development in this promising area of neuropharmacology.
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CX-516 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Interactions among GYKI-52466, cyclothiazide, and aniracetam at recombinant AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniracetam | Dopamine Receptor | GluR | AChR | iGluR | TargetMol [targetmol.com]
- 7. Aniracetam, AMPA receptor poteniator (CAS 72432-10-1) | Abcam [abcam.com]
- 8. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impulsivity and AMPA receptors: aniracetam ameliorates impulsive behavior induced by a blockade of AMPA receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of CX614: A Comparative Pharmacological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CX614, a potent ampakine, with other AMPA receptor modulators. We delve into its mechanism of action, supported by experimental data, to offer a clear perspective on its pharmacological profile.
Executive Summary
This compound is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its primary mechanism involves enhancing excitatory neurotransmission by slowing the deactivation and desensitization of AMPA receptors in response to glutamate. A key differentiator for this compound is its profound effect on the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a critical component in synaptic plasticity. This guide presents a comparative analysis of this compound against other ampakines, such as the lower-impact CX516 and the prototypical aniracetam, supported by quantitative data from preclinical studies.
Comparative Pharmacology of AMPA Receptor Modulators
The efficacy and potency of ampakines vary, largely dictated by their impact on AMPA receptor kinetics and their affinity for the receptor's allosteric binding sites.
Table 1: Comparative Efficacy of Ampakines on AMPA Receptor Subunits
| Compound | Receptor Subunit | EC50 (µM) | Impact Class | Reference |
| This compound | GluA1 flop | 19-37 | High | [1] |
| GluA2 flop | 19-37 | High | [1] | |
| GluA3 flop | 19-37 | High | [1] | |
| CX516 | Not specified | ~150 | Low | [2][3][4] |
| Aniracetam | Not specified | >300 | Low | [5][6][7][8] |
EC50 values represent the concentration required to elicit a half-maximal response.
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Effective Dose | Observed Effect | Reference |
| This compound | Methamphetamine-induced behavioral effects (mice) | Not specified | Reduction of behavioral effects | [9] |
| CX516 | Attentional set-shifting (rat model of schizophrenia) | 10-20 mg/kg, s.c. | Attenuation of cognitive deficits | [2] |
| Delayed-nonmatch-to-sample (rat) | 30-50 mg/kg | Improved short-term memory | [10] | |
| Aniracetam | NBQX-induced impulsivity (rat) | 30 mg/kg p.o. | Restoration of normal behavior | [11] |
Mechanism of Action: Beyond AMPA Receptor Modulation
This compound's mechanism extends beyond direct AMPA receptor modulation to the significant upregulation of BDNF. This neurotrophic factor plays a crucial role in neuronal survival, growth, and the formation of new synapses.
Signaling Pathway of this compound-Induced BDNF Upregulation
This compound enhances AMPA receptor activity, leading to increased intracellular calcium levels. This influx of calcium is believed to trigger downstream signaling cascades that result in the transcription and translation of the BDNF gene. The subsequent release of BDNF can then act on TrkB receptors, further promoting synaptic plasticity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology for Positive Allosteric Modulators
This technique is used to measure the effect of compounds on the electrical properties of individual neurons.
Objective: To determine the effect of this compound on AMPA receptor-mediated currents.
Cell Preparation:
-
Prepare acute hippocampal slices or cultured neurons.
-
Identify pyramidal neurons for recording.
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the neuron at a membrane potential of -70 mV to isolate AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Record baseline EPSCs evoked by electrical stimulation of afferent fibers.
-
Perfuse the slice with a known concentration of this compound and record EPSCs.
-
Wash out the drug and record recovery.
Data Analysis:
-
Measure the amplitude, decay time constant, and frequency of EPSCs before, during, and after drug application.
-
Compare the effects of this compound with other modulators.
Quantification of BDNF Levels
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying protein levels.
Objective: To measure the change in BDNF protein levels in response to this compound treatment.
Protocol:
-
Culture primary neurons or hippocampal slices.
-
Treat the cultures with this compound or a vehicle control for a specified duration.
-
Collect cell lysates or culture medium.
-
Perform a sandwich ELISA using a BDNF-specific antibody pair.
-
Measure the absorbance and calculate BDNF concentration based on a standard curve.
Data Analysis:
-
Compare BDNF levels in this compound-treated samples to control samples.
-
Perform a dose-response analysis if multiple concentrations of this compound were used.
Conclusion
This compound distinguishes itself as a high-impact ampakine with a robust ability to enhance AMPA receptor function and, significantly, to upregulate the synthesis and release of BDNF. This dual mechanism of action suggests its potential therapeutic utility in a range of neurological and psychiatric disorders characterized by deficits in glutamatergic neurotransmission and synaptic plasticity. The comparative data presented in this guide highlights the superior potency of this compound over lower-impact ampakines and provides a foundation for further research and development in this promising area of neuropharmacology.
References
- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CX-516 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Interactions among GYKI-52466, cyclothiazide, and aniracetam at recombinant AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniracetam | Dopamine Receptor | GluR | AChR | iGluR | TargetMol [targetmol.com]
- 7. Aniracetam, AMPA receptor poteniator (CAS 72432-10-1) | Abcam [abcam.com]
- 8. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impulsivity and AMPA receptors: aniracetam ameliorates impulsive behavior induced by a blockade of AMPA receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Analyzing the Specificity of CX614 for AMPA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the specificity of CX614, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its performance is compared with other representative AMPA receptor modulators, Aniracetam (B1664956) and CX516, with a focus on their interactions with AMPA, N-methyl-D-aspartate (NMDA), and kainate receptors. This document synthesizes available experimental data to provide a clear comparison of these compounds.
Executive Summary
Data Presentation
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Functional Activity of this compound and Comparator Compounds at Glutamate (B1630785) Receptors
| Compound | Receptor | Assay Type | Effect | Potency (EC₅₀/IC₅₀) | Reference |
| This compound | AMPA | Electrophysiology (Hippocampal Slices) | Potentiation of fEPSP | 20-40 µM | [1] |
| AMPA | Electrophysiology (Excised Patches) | Blockade of Desensitization | 44 µM | [1] | |
| AMPA (GluR1-3 flop) | Electrophysiology (Recombinant Receptors) | Current Enhancement | 19-37 µM | [1] | |
| NMDA | In vitro (Hippocampal Slices) | No significant effect on BDNF induction | - | [2] | |
| Kainate | - | Data not available | - | ||
| Aniracetam | AMPA | Electrophysiology (Xenopus Oocytes) | Potentiation of Quisqualate-induced currents | >100 µM | [3] |
| NMDA | Noradrenaline Release Assay | Modulation of NMDA receptor function | ≤0.1 µM | [4] | |
| Kainate | Electrophysiology (Xenopus Oocytes) | No effect on kainate-induced currents | - | [3] | |
| CX516 | AMPA | Electrophysiology | Enhancement of synaptic responses | - | |
| NMDA | - | Data not available | - | ||
| Kainate | - | Data not available | - |
Note: A lack of available data is indicated by "-". The provided data for Aniracetam's effect on NMDA receptors is indirect and reflects modulation of NMDA receptor-dependent neurotransmitter release.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays used to determine the specificity of compounds like this compound.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of this compound, Aniracetam, and CX516 for AMPA, NMDA, and kainate receptors.
Materials:
-
Membrane Preparations: Isolated cell membranes expressing the target receptor (AMPA, NMDA, or kainate subtypes).
-
Radioligands:
-
AMPA Receptor: [³H]AMPA or other suitable radiolabeled antagonist.
-
NMDA Receptor: [³H]MK-801 (for channel site) or [³H]CGP 39653 (for glutamate site).
-
Kainate Receptor: [³H]kainate.
-
-
Test Compounds: this compound, Aniracetam, CX516.
-
Assay Buffer: Specific to each receptor type.
-
Filtration Apparatus: To separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at a specific temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membrane-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation.
Electrophysiological Recording
This technique directly measures the functional effect of a compound on ion channel activity.
Objective: To assess the modulatory effect of this compound, Aniracetam, and CX516 on AMPA, NMDA, and kainate receptor-mediated currents.
Materials:
-
Cell System: Xenopus oocytes injected with receptor subunit cRNAs, cultured neurons, or acute brain slices.
-
Recording Equipment: Patch-clamp amplifier, micromanipulators, and data acquisition system.
-
Solutions: External and internal recording solutions specific for isolating the desired receptor currents.
-
Agonists: Glutamate, AMPA, NMDA, kainate.
-
Antagonists: Specific antagonists to block non-target receptors (e.g., APV for NMDA receptors, CNQX for AMPA/kainate receptors).
-
Test Compounds: this compound, Aniracetam, CX516.
Procedure:
-
Cell Preparation: Prepare the chosen cell system for recording.
-
Patch-Clamp Configuration: Establish a whole-cell or outside-out patch-clamp configuration.
-
Baseline Recording: Record baseline currents evoked by a specific agonist for the target receptor in the absence of the test compound.
-
Compound Application: Perfuse the test compound at various concentrations and record the evoked currents.
-
Data Analysis: Measure the change in current amplitude, deactivation kinetics, and desensitization in the presence of the test compound compared to the baseline. Construct dose-response curves to determine the EC₅₀ for potentiation or IC₅₀ for inhibition.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the signaling pathway of AMPA receptor modulation by a positive allosteric modulator like this compound, leading to downstream effects such as the up-regulation of Brain-Derived Neurotrophic Factor (BDNF).
Experimental Workflow
The diagram below outlines the general workflow for assessing the specificity of a compound using in vitro electrophysiology.
Conclusion
References
- 1. Allosteric potentiation of quisqualate receptors by a nootropic drug aniracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric potentiation of quisqualate receptors by a nootropic drug aniracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Analyzing the Specificity of CX614 for AMPA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the specificity of CX614, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its performance is compared with other representative AMPA receptor modulators, Aniracetam (B1664956) and CX516, with a focus on their interactions with AMPA, N-methyl-D-aspartate (NMDA), and kainate receptors. This document synthesizes available experimental data to provide a clear comparison of these compounds.
Executive Summary
Data Presentation
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Functional Activity of this compound and Comparator Compounds at Glutamate (B1630785) Receptors
| Compound | Receptor | Assay Type | Effect | Potency (EC₅₀/IC₅₀) | Reference |
| This compound | AMPA | Electrophysiology (Hippocampal Slices) | Potentiation of fEPSP | 20-40 µM | [1] |
| AMPA | Electrophysiology (Excised Patches) | Blockade of Desensitization | 44 µM | [1] | |
| AMPA (GluR1-3 flop) | Electrophysiology (Recombinant Receptors) | Current Enhancement | 19-37 µM | [1] | |
| NMDA | In vitro (Hippocampal Slices) | No significant effect on BDNF induction | - | [2] | |
| Kainate | - | Data not available | - | ||
| Aniracetam | AMPA | Electrophysiology (Xenopus Oocytes) | Potentiation of Quisqualate-induced currents | >100 µM | [3] |
| NMDA | Noradrenaline Release Assay | Modulation of NMDA receptor function | ≤0.1 µM | [4] | |
| Kainate | Electrophysiology (Xenopus Oocytes) | No effect on kainate-induced currents | - | [3] | |
| CX516 | AMPA | Electrophysiology | Enhancement of synaptic responses | - | |
| NMDA | - | Data not available | - | ||
| Kainate | - | Data not available | - |
Note: A lack of available data is indicated by "-". The provided data for Aniracetam's effect on NMDA receptors is indirect and reflects modulation of NMDA receptor-dependent neurotransmitter release.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays used to determine the specificity of compounds like this compound.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of this compound, Aniracetam, and CX516 for AMPA, NMDA, and kainate receptors.
Materials:
-
Membrane Preparations: Isolated cell membranes expressing the target receptor (AMPA, NMDA, or kainate subtypes).
-
Radioligands:
-
AMPA Receptor: [³H]AMPA or other suitable radiolabeled antagonist.
-
NMDA Receptor: [³H]MK-801 (for channel site) or [³H]CGP 39653 (for glutamate site).
-
Kainate Receptor: [³H]kainate.
-
-
Test Compounds: this compound, Aniracetam, CX516.
-
Assay Buffer: Specific to each receptor type.
-
Filtration Apparatus: To separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at a specific temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membrane-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation.
Electrophysiological Recording
This technique directly measures the functional effect of a compound on ion channel activity.
Objective: To assess the modulatory effect of this compound, Aniracetam, and CX516 on AMPA, NMDA, and kainate receptor-mediated currents.
Materials:
-
Cell System: Xenopus oocytes injected with receptor subunit cRNAs, cultured neurons, or acute brain slices.
-
Recording Equipment: Patch-clamp amplifier, micromanipulators, and data acquisition system.
-
Solutions: External and internal recording solutions specific for isolating the desired receptor currents.
-
Agonists: Glutamate, AMPA, NMDA, kainate.
-
Antagonists: Specific antagonists to block non-target receptors (e.g., APV for NMDA receptors, CNQX for AMPA/kainate receptors).
-
Test Compounds: this compound, Aniracetam, CX516.
Procedure:
-
Cell Preparation: Prepare the chosen cell system for recording.
-
Patch-Clamp Configuration: Establish a whole-cell or outside-out patch-clamp configuration.
-
Baseline Recording: Record baseline currents evoked by a specific agonist for the target receptor in the absence of the test compound.
-
Compound Application: Perfuse the test compound at various concentrations and record the evoked currents.
-
Data Analysis: Measure the change in current amplitude, deactivation kinetics, and desensitization in the presence of the test compound compared to the baseline. Construct dose-response curves to determine the EC₅₀ for potentiation or IC₅₀ for inhibition.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the signaling pathway of AMPA receptor modulation by a positive allosteric modulator like this compound, leading to downstream effects such as the up-regulation of Brain-Derived Neurotrophic Factor (BDNF).
Experimental Workflow
The diagram below outlines the general workflow for assessing the specificity of a compound using in vitro electrophysiology.
Conclusion
References
- 1. Allosteric potentiation of quisqualate receptors by a nootropic drug aniracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric potentiation of quisqualate receptors by a nootropic drug aniracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Analyzing the Specificity of CX614 for AMPA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the specificity of CX614, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its performance is compared with other representative AMPA receptor modulators, Aniracetam and CX516, with a focus on their interactions with AMPA, N-methyl-D-aspartate (NMDA), and kainate receptors. This document synthesizes available experimental data to provide a clear comparison of these compounds.
Executive Summary
Data Presentation
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Functional Activity of this compound and Comparator Compounds at Glutamate Receptors
| Compound | Receptor | Assay Type | Effect | Potency (EC₅₀/IC₅₀) | Reference |
| This compound | AMPA | Electrophysiology (Hippocampal Slices) | Potentiation of fEPSP | 20-40 µM | [1] |
| AMPA | Electrophysiology (Excised Patches) | Blockade of Desensitization | 44 µM | [1] | |
| AMPA (GluR1-3 flop) | Electrophysiology (Recombinant Receptors) | Current Enhancement | 19-37 µM | [1] | |
| NMDA | In vitro (Hippocampal Slices) | No significant effect on BDNF induction | - | [2] | |
| Kainate | - | Data not available | - | ||
| Aniracetam | AMPA | Electrophysiology (Xenopus Oocytes) | Potentiation of Quisqualate-induced currents | >100 µM | [3] |
| NMDA | Noradrenaline Release Assay | Modulation of NMDA receptor function | ≤0.1 µM | [4] | |
| Kainate | Electrophysiology (Xenopus Oocytes) | No effect on kainate-induced currents | - | [3] | |
| CX516 | AMPA | Electrophysiology | Enhancement of synaptic responses | - | |
| NMDA | - | Data not available | - | ||
| Kainate | - | Data not available | - |
Note: A lack of available data is indicated by "-". The provided data for Aniracetam's effect on NMDA receptors is indirect and reflects modulation of NMDA receptor-dependent neurotransmitter release.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays used to determine the specificity of compounds like this compound.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of this compound, Aniracetam, and CX516 for AMPA, NMDA, and kainate receptors.
Materials:
-
Membrane Preparations: Isolated cell membranes expressing the target receptor (AMPA, NMDA, or kainate subtypes).
-
Radioligands:
-
AMPA Receptor: [³H]AMPA or other suitable radiolabeled antagonist.
-
NMDA Receptor: [³H]MK-801 (for channel site) or [³H]CGP 39653 (for glutamate site).
-
Kainate Receptor: [³H]kainate.
-
-
Test Compounds: this compound, Aniracetam, CX516.
-
Assay Buffer: Specific to each receptor type.
-
Filtration Apparatus: To separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at a specific temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membrane-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation.
Electrophysiological Recording
This technique directly measures the functional effect of a compound on ion channel activity.
Objective: To assess the modulatory effect of this compound, Aniracetam, and CX516 on AMPA, NMDA, and kainate receptor-mediated currents.
Materials:
-
Cell System: Xenopus oocytes injected with receptor subunit cRNAs, cultured neurons, or acute brain slices.
-
Recording Equipment: Patch-clamp amplifier, micromanipulators, and data acquisition system.
-
Solutions: External and internal recording solutions specific for isolating the desired receptor currents.
-
Agonists: Glutamate, AMPA, NMDA, kainate.
-
Antagonists: Specific antagonists to block non-target receptors (e.g., APV for NMDA receptors, CNQX for AMPA/kainate receptors).
-
Test Compounds: this compound, Aniracetam, CX516.
Procedure:
-
Cell Preparation: Prepare the chosen cell system for recording.
-
Patch-Clamp Configuration: Establish a whole-cell or outside-out patch-clamp configuration.
-
Baseline Recording: Record baseline currents evoked by a specific agonist for the target receptor in the absence of the test compound.
-
Compound Application: Perfuse the test compound at various concentrations and record the evoked currents.
-
Data Analysis: Measure the change in current amplitude, deactivation kinetics, and desensitization in the presence of the test compound compared to the baseline. Construct dose-response curves to determine the EC₅₀ for potentiation or IC₅₀ for inhibition.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the signaling pathway of AMPA receptor modulation by a positive allosteric modulator like this compound, leading to downstream effects such as the up-regulation of Brain-Derived Neurotrophic Factor (BDNF).
Experimental Workflow
The diagram below outlines the general workflow for assessing the specificity of a compound using in vitro electrophysiology.
Conclusion
References
- 1. Allosteric potentiation of quisqualate receptors by a nootropic drug aniracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric potentiation of quisqualate receptors by a nootropic drug aniracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Ampakines in the Clinic: A Comparative Review of Glutamate Receptor Modulators
A critical examination of clinical trial data for ampakines reveals a complex landscape of modest successes, notable failures, and a conspicuous absence of clinical efficacy data for early compounds like CX614. This review synthesizes the available clinical evidence for key ampakines, providing a comparative guide for researchers and drug developers navigating the challenging terrain of glutamatergic modulation for central nervous system (CNS) disorders.
Ampakines, a class of drugs that positively modulate the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, have long held promise for treating a range of neurological and psychiatric conditions. By enhancing glutamatergic neurotransmission, these compounds aim to improve synaptic plasticity, learning, and memory.[1] this compound, an early high-impact ampakine, demonstrated robust preclinical effects, including the ability to increase the synthesis of brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity.[2] However, a thorough review of published literature reveals a stark lack of clinical trial data for this compound, precluding a direct assessment of its efficacy and safety in humans.
In contrast, several other ampakines have progressed to clinical evaluation, offering valuable insights into the therapeutic potential and challenges of this drug class. This guide provides a comparative analysis of the clinical trial results for prominent ampakines, including CX516, CX717, Farampator (B1672055) (CX691), and Org 26576, with a focus on quantitative outcomes and experimental design.
Mechanism of Action: The Ampakine Signaling Pathway
Ampakines exert their effects by binding to an allosteric site on the AMPA receptor, a primary mediator of fast excitatory synaptic transmission in the brain. This binding slows the receptor's deactivation and desensitization, thereby prolonging the influx of ions in response to the neurotransmitter glutamate (B1630785).[3][4] This potentiation of the glutamate signal is believed to underlie the pro-cognitive effects of these compounds. High-impact ampakines, such as this compound, cause a more pronounced and prolonged receptor activation compared to low-impact ampakines.[4] Furthermore, ampakine-mediated AMPA receptor activation can lead to the release of BDNF, which in turn activates TrkB receptors and downstream signaling cascades that promote synaptic plasticity.[5]
Comparative Clinical Trial Data
While clinical data for this compound remains elusive, trials of other ampakines provide a basis for comparison across different CNS disorders. The following tables summarize the quantitative outcomes from key clinical studies.
Table 1: Efficacy of Ampakines in Clinical Trials
| Drug | Indication | N | Primary Outcome Measure | Result (Drug vs. Placebo) | p-value | Reference |
| CX516 | Schizophrenia (adjunct) | 105 | Composite Cognitive Score | No significant difference | NS | [5] |
| CX717 | Adult ADHD | 68 | ADHD Rating Scale (ADHD-RS) Total Score | Trend toward improvement (800 mg BID) | 0.151 (primary analysis)0.002 (secondary analysis) | [6] |
| Farampator (CX691) | Healthy Elderly | 16 | Short-term Memory | Unequivocal improvement | Not Reported | [7] |
| Org 26576 | Major Depressive Disorder | 30 | Montgomery-Asberg Depression Rating Scale (MADRS) | Numerically greater improvement | Not Reported | [3] |
| Org 26576 | Adult ADHD | 67 | Adult ADHD Investigator Symptom Rating Scale (AISRS) | Superiority at 100 mg b.i.d. | Not Reported | [8] |
Table 2: Safety and Tolerability of Ampakines in Clinical Trials
| Drug | Indication | Common Adverse Events | Reference |
| CX516 | Schizophrenia (adjunct) | Fatigue, insomnia, epigastric discomfort | [5] |
| CX717 | Adult ADHD | Sleep disturbance, headache | [6] |
| Farampator (CX691) | Healthy Elderly | Headache, somnolence, nausea | [7][9] |
| Org 26576 | Major Depressive Disorder | Dizziness, nausea, feeling drunk | [10] |
| Org 26576 | Adult ADHD | Nausea, dizziness, headache | [8] |
Detailed Experimental Protocols
Understanding the methodologies of these trials is crucial for interpreting their outcomes. Below are detailed protocols for two key studies.
CX516 in Schizophrenia (Goff et al.)
-
Study Design: A randomized, double-blind, placebo-controlled, 4-week add-on trial.[5]
-
Participants: 105 stable outpatients with a DSM-IV diagnosis of schizophrenia who were receiving treatment with clozapine (B1669256), olanzapine, or risperidone.[5]
-
Intervention: CX516 administered at a fixed dose of 900 mg three times daily or a matching placebo.[5]
-
Primary Endpoint: The change from baseline in a composite cognitive score at week 4.[5]
-
Assessments: A comprehensive cognitive battery was administered at baseline, week 4, and at a 4-week follow-up. Clinical symptoms were assessed using scales such as the Positive and Negative Syndrome Scale (PANSS).[5]
CX717 in Adult ADHD
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center, 2-period crossover study.[6]
-
Participants: 68 male subjects, aged 18-50 years, who met DSM-IV criteria for adult ADHD with moderate to severe symptoms.[6]
-
Intervention: Two doses of CX717 (200 mg or 800 mg twice daily) were compared with a placebo. Each treatment period lasted 3 weeks with a 2-week washout period in between.[6]
-
Primary Endpoint: The change from baseline on the ADHD Rating Scale (ADHD-RS) with prompts.[6]
-
Assessments: Efficacy was assessed using the ADHD-RS total score and its inattentive and hyperactivity subscales. Safety was monitored through cardiovascular parameters and adverse event reporting.[6]
Clinical Trial Workflow
The typical workflow for the ampakine clinical trials reviewed follows a standard multi-phase process, from initial screening to post-treatment follow-up.
Critical Review and Future Directions
The clinical development of ampakines has been a "long and winding road," marked by a disconnect between promising preclinical data and definitive clinical efficacy.[11] For CX516, despite early positive signals in pilot studies, a larger trial in schizophrenia failed to demonstrate a significant benefit for cognitive deficits.[5][12] The low potency of CX516 has been cited as a potential reason for its lack of success in clinical trials.[11]
CX717 showed a statistically significant effect on ADHD symptoms in a secondary analysis, suggesting a potential therapeutic avenue, though the primary analysis only showed a trend towards improvement.[6][13] Similarly, Org 26576 demonstrated some positive signals in both depression and ADHD, but these findings were not consistently replicated, and its development was ultimately discontinued.[3][8][11] Farampator (CX691) improved short-term memory in healthy elderly volunteers but also impaired episodic memory and was associated with a notable side-effect profile, leading to the termination of its development.[7][9]
The absence of published clinical trial data for this compound is a significant gap in the literature. Given its classification as a high-impact ampakine, there may have been concerns about its therapeutic window and potential for excitotoxicity that limited its clinical development.
Collectively, these trials underscore several key challenges in the development of ampakines. These include identifying the right patient populations, optimizing dosage to balance efficacy and tolerability, and developing more sensitive and relevant clinical endpoints. The nuanced effects of these compounds on different cognitive domains, as seen with Farampator, also highlight the complexity of modulating the glutamatergic system.
Despite these setbacks, the rationale for targeting the AMPA receptor in CNS disorders remains compelling. Future research may benefit from focusing on more potent and selective next-generation ampakines, utilizing biomarker-driven patient stratification, and exploring novel clinical trial designs. The lessons learned from the clinical trials of compounds like CX516 and CX717 provide a critical foundation for the continued pursuit of effective glutamatergic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Preliminary experience with an ampakine (CX516) as a single agent for the treatment of schizophrenia: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of the ampakine farampator on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farampator - Wikipedia [en.wikipedia.org]
- 10. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A placebo-controlled pilot study of the ampakine CX516 added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. respirerx.com [respirerx.com]
Ampakines in the Clinic: A Comparative Review of Glutamate Receptor Modulators
A critical examination of clinical trial data for ampakines reveals a complex landscape of modest successes, notable failures, and a conspicuous absence of clinical efficacy data for early compounds like CX614. This review synthesizes the available clinical evidence for key ampakines, providing a comparative guide for researchers and drug developers navigating the challenging terrain of glutamatergic modulation for central nervous system (CNS) disorders.
Ampakines, a class of drugs that positively modulate the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, have long held promise for treating a range of neurological and psychiatric conditions. By enhancing glutamatergic neurotransmission, these compounds aim to improve synaptic plasticity, learning, and memory.[1] this compound, an early high-impact ampakine, demonstrated robust preclinical effects, including the ability to increase the synthesis of brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity.[2] However, a thorough review of published literature reveals a stark lack of clinical trial data for this compound, precluding a direct assessment of its efficacy and safety in humans.
In contrast, several other ampakines have progressed to clinical evaluation, offering valuable insights into the therapeutic potential and challenges of this drug class. This guide provides a comparative analysis of the clinical trial results for prominent ampakines, including CX516, CX717, Farampator (B1672055) (CX691), and Org 26576, with a focus on quantitative outcomes and experimental design.
Mechanism of Action: The Ampakine Signaling Pathway
Ampakines exert their effects by binding to an allosteric site on the AMPA receptor, a primary mediator of fast excitatory synaptic transmission in the brain. This binding slows the receptor's deactivation and desensitization, thereby prolonging the influx of ions in response to the neurotransmitter glutamate (B1630785).[3][4] This potentiation of the glutamate signal is believed to underlie the pro-cognitive effects of these compounds. High-impact ampakines, such as this compound, cause a more pronounced and prolonged receptor activation compared to low-impact ampakines.[4] Furthermore, ampakine-mediated AMPA receptor activation can lead to the release of BDNF, which in turn activates TrkB receptors and downstream signaling cascades that promote synaptic plasticity.[5]
Comparative Clinical Trial Data
While clinical data for this compound remains elusive, trials of other ampakines provide a basis for comparison across different CNS disorders. The following tables summarize the quantitative outcomes from key clinical studies.
Table 1: Efficacy of Ampakines in Clinical Trials
| Drug | Indication | N | Primary Outcome Measure | Result (Drug vs. Placebo) | p-value | Reference |
| CX516 | Schizophrenia (adjunct) | 105 | Composite Cognitive Score | No significant difference | NS | [5] |
| CX717 | Adult ADHD | 68 | ADHD Rating Scale (ADHD-RS) Total Score | Trend toward improvement (800 mg BID) | 0.151 (primary analysis)0.002 (secondary analysis) | [6] |
| Farampator (CX691) | Healthy Elderly | 16 | Short-term Memory | Unequivocal improvement | Not Reported | [7] |
| Org 26576 | Major Depressive Disorder | 30 | Montgomery-Asberg Depression Rating Scale (MADRS) | Numerically greater improvement | Not Reported | [3] |
| Org 26576 | Adult ADHD | 67 | Adult ADHD Investigator Symptom Rating Scale (AISRS) | Superiority at 100 mg b.i.d. | Not Reported | [8] |
Table 2: Safety and Tolerability of Ampakines in Clinical Trials
| Drug | Indication | Common Adverse Events | Reference |
| CX516 | Schizophrenia (adjunct) | Fatigue, insomnia, epigastric discomfort | [5] |
| CX717 | Adult ADHD | Sleep disturbance, headache | [6] |
| Farampator (CX691) | Healthy Elderly | Headache, somnolence, nausea | [7][9] |
| Org 26576 | Major Depressive Disorder | Dizziness, nausea, feeling drunk | [10] |
| Org 26576 | Adult ADHD | Nausea, dizziness, headache | [8] |
Detailed Experimental Protocols
Understanding the methodologies of these trials is crucial for interpreting their outcomes. Below are detailed protocols for two key studies.
CX516 in Schizophrenia (Goff et al.)
-
Study Design: A randomized, double-blind, placebo-controlled, 4-week add-on trial.[5]
-
Participants: 105 stable outpatients with a DSM-IV diagnosis of schizophrenia who were receiving treatment with clozapine (B1669256), olanzapine, or risperidone.[5]
-
Intervention: CX516 administered at a fixed dose of 900 mg three times daily or a matching placebo.[5]
-
Primary Endpoint: The change from baseline in a composite cognitive score at week 4.[5]
-
Assessments: A comprehensive cognitive battery was administered at baseline, week 4, and at a 4-week follow-up. Clinical symptoms were assessed using scales such as the Positive and Negative Syndrome Scale (PANSS).[5]
CX717 in Adult ADHD
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center, 2-period crossover study.[6]
-
Participants: 68 male subjects, aged 18-50 years, who met DSM-IV criteria for adult ADHD with moderate to severe symptoms.[6]
-
Intervention: Two doses of CX717 (200 mg or 800 mg twice daily) were compared with a placebo. Each treatment period lasted 3 weeks with a 2-week washout period in between.[6]
-
Primary Endpoint: The change from baseline on the ADHD Rating Scale (ADHD-RS) with prompts.[6]
-
Assessments: Efficacy was assessed using the ADHD-RS total score and its inattentive and hyperactivity subscales. Safety was monitored through cardiovascular parameters and adverse event reporting.[6]
Clinical Trial Workflow
The typical workflow for the ampakine clinical trials reviewed follows a standard multi-phase process, from initial screening to post-treatment follow-up.
Critical Review and Future Directions
The clinical development of ampakines has been a "long and winding road," marked by a disconnect between promising preclinical data and definitive clinical efficacy.[11] For CX516, despite early positive signals in pilot studies, a larger trial in schizophrenia failed to demonstrate a significant benefit for cognitive deficits.[5][12] The low potency of CX516 has been cited as a potential reason for its lack of success in clinical trials.[11]
CX717 showed a statistically significant effect on ADHD symptoms in a secondary analysis, suggesting a potential therapeutic avenue, though the primary analysis only showed a trend towards improvement.[6][13] Similarly, Org 26576 demonstrated some positive signals in both depression and ADHD, but these findings were not consistently replicated, and its development was ultimately discontinued.[3][8][11] Farampator (CX691) improved short-term memory in healthy elderly volunteers but also impaired episodic memory and was associated with a notable side-effect profile, leading to the termination of its development.[7][9]
The absence of published clinical trial data for this compound is a significant gap in the literature. Given its classification as a high-impact ampakine, there may have been concerns about its therapeutic window and potential for excitotoxicity that limited its clinical development.
Collectively, these trials underscore several key challenges in the development of ampakines. These include identifying the right patient populations, optimizing dosage to balance efficacy and tolerability, and developing more sensitive and relevant clinical endpoints. The nuanced effects of these compounds on different cognitive domains, as seen with Farampator, also highlight the complexity of modulating the glutamatergic system.
Despite these setbacks, the rationale for targeting the AMPA receptor in CNS disorders remains compelling. Future research may benefit from focusing on more potent and selective next-generation ampakines, utilizing biomarker-driven patient stratification, and exploring novel clinical trial designs. The lessons learned from the clinical trials of compounds like CX516 and CX717 provide a critical foundation for the continued pursuit of effective glutamatergic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Preliminary experience with an ampakine (CX516) as a single agent for the treatment of schizophrenia: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of the ampakine farampator on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farampator - Wikipedia [en.wikipedia.org]
- 10. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A placebo-controlled pilot study of the ampakine CX516 added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. respirerx.com [respirerx.com]
Ampakines in the Clinic: A Comparative Review of Glutamate Receptor Modulators
A critical examination of clinical trial data for ampakines reveals a complex landscape of modest successes, notable failures, and a conspicuous absence of clinical efficacy data for early compounds like CX614. This review synthesizes the available clinical evidence for key ampakines, providing a comparative guide for researchers and drug developers navigating the challenging terrain of glutamatergic modulation for central nervous system (CNS) disorders.
Ampakines, a class of drugs that positively modulate the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, have long held promise for treating a range of neurological and psychiatric conditions. By enhancing glutamatergic neurotransmission, these compounds aim to improve synaptic plasticity, learning, and memory.[1] this compound, an early high-impact ampakine, demonstrated robust preclinical effects, including the ability to increase the synthesis of brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity.[2] However, a thorough review of published literature reveals a stark lack of clinical trial data for this compound, precluding a direct assessment of its efficacy and safety in humans.
In contrast, several other ampakines have progressed to clinical evaluation, offering valuable insights into the therapeutic potential and challenges of this drug class. This guide provides a comparative analysis of the clinical trial results for prominent ampakines, including CX516, CX717, Farampator (CX691), and Org 26576, with a focus on quantitative outcomes and experimental design.
Mechanism of Action: The Ampakine Signaling Pathway
Ampakines exert their effects by binding to an allosteric site on the AMPA receptor, a primary mediator of fast excitatory synaptic transmission in the brain. This binding slows the receptor's deactivation and desensitization, thereby prolonging the influx of ions in response to the neurotransmitter glutamate.[3][4] This potentiation of the glutamate signal is believed to underlie the pro-cognitive effects of these compounds. High-impact ampakines, such as this compound, cause a more pronounced and prolonged receptor activation compared to low-impact ampakines.[4] Furthermore, ampakine-mediated AMPA receptor activation can lead to the release of BDNF, which in turn activates TrkB receptors and downstream signaling cascades that promote synaptic plasticity.[5]
Comparative Clinical Trial Data
While clinical data for this compound remains elusive, trials of other ampakines provide a basis for comparison across different CNS disorders. The following tables summarize the quantitative outcomes from key clinical studies.
Table 1: Efficacy of Ampakines in Clinical Trials
| Drug | Indication | N | Primary Outcome Measure | Result (Drug vs. Placebo) | p-value | Reference |
| CX516 | Schizophrenia (adjunct) | 105 | Composite Cognitive Score | No significant difference | NS | [5] |
| CX717 | Adult ADHD | 68 | ADHD Rating Scale (ADHD-RS) Total Score | Trend toward improvement (800 mg BID) | 0.151 (primary analysis)0.002 (secondary analysis) | [6] |
| Farampator (CX691) | Healthy Elderly | 16 | Short-term Memory | Unequivocal improvement | Not Reported | [7] |
| Org 26576 | Major Depressive Disorder | 30 | Montgomery-Asberg Depression Rating Scale (MADRS) | Numerically greater improvement | Not Reported | [3] |
| Org 26576 | Adult ADHD | 67 | Adult ADHD Investigator Symptom Rating Scale (AISRS) | Superiority at 100 mg b.i.d. | Not Reported | [8] |
Table 2: Safety and Tolerability of Ampakines in Clinical Trials
| Drug | Indication | Common Adverse Events | Reference |
| CX516 | Schizophrenia (adjunct) | Fatigue, insomnia, epigastric discomfort | [5] |
| CX717 | Adult ADHD | Sleep disturbance, headache | [6] |
| Farampator (CX691) | Healthy Elderly | Headache, somnolence, nausea | [7][9] |
| Org 26576 | Major Depressive Disorder | Dizziness, nausea, feeling drunk | [10] |
| Org 26576 | Adult ADHD | Nausea, dizziness, headache | [8] |
Detailed Experimental Protocols
Understanding the methodologies of these trials is crucial for interpreting their outcomes. Below are detailed protocols for two key studies.
CX516 in Schizophrenia (Goff et al.)
-
Study Design: A randomized, double-blind, placebo-controlled, 4-week add-on trial.[5]
-
Participants: 105 stable outpatients with a DSM-IV diagnosis of schizophrenia who were receiving treatment with clozapine, olanzapine, or risperidone.[5]
-
Intervention: CX516 administered at a fixed dose of 900 mg three times daily or a matching placebo.[5]
-
Primary Endpoint: The change from baseline in a composite cognitive score at week 4.[5]
-
Assessments: A comprehensive cognitive battery was administered at baseline, week 4, and at a 4-week follow-up. Clinical symptoms were assessed using scales such as the Positive and Negative Syndrome Scale (PANSS).[5]
CX717 in Adult ADHD
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center, 2-period crossover study.[6]
-
Participants: 68 male subjects, aged 18-50 years, who met DSM-IV criteria for adult ADHD with moderate to severe symptoms.[6]
-
Intervention: Two doses of CX717 (200 mg or 800 mg twice daily) were compared with a placebo. Each treatment period lasted 3 weeks with a 2-week washout period in between.[6]
-
Primary Endpoint: The change from baseline on the ADHD Rating Scale (ADHD-RS) with prompts.[6]
-
Assessments: Efficacy was assessed using the ADHD-RS total score and its inattentive and hyperactivity subscales. Safety was monitored through cardiovascular parameters and adverse event reporting.[6]
Clinical Trial Workflow
The typical workflow for the ampakine clinical trials reviewed follows a standard multi-phase process, from initial screening to post-treatment follow-up.
Critical Review and Future Directions
The clinical development of ampakines has been a "long and winding road," marked by a disconnect between promising preclinical data and definitive clinical efficacy.[11] For CX516, despite early positive signals in pilot studies, a larger trial in schizophrenia failed to demonstrate a significant benefit for cognitive deficits.[5][12] The low potency of CX516 has been cited as a potential reason for its lack of success in clinical trials.[11]
CX717 showed a statistically significant effect on ADHD symptoms in a secondary analysis, suggesting a potential therapeutic avenue, though the primary analysis only showed a trend towards improvement.[6][13] Similarly, Org 26576 demonstrated some positive signals in both depression and ADHD, but these findings were not consistently replicated, and its development was ultimately discontinued.[3][8][11] Farampator (CX691) improved short-term memory in healthy elderly volunteers but also impaired episodic memory and was associated with a notable side-effect profile, leading to the termination of its development.[7][9]
The absence of published clinical trial data for this compound is a significant gap in the literature. Given its classification as a high-impact ampakine, there may have been concerns about its therapeutic window and potential for excitotoxicity that limited its clinical development.
Collectively, these trials underscore several key challenges in the development of ampakines. These include identifying the right patient populations, optimizing dosage to balance efficacy and tolerability, and developing more sensitive and relevant clinical endpoints. The nuanced effects of these compounds on different cognitive domains, as seen with Farampator, also highlight the complexity of modulating the glutamatergic system.
Despite these setbacks, the rationale for targeting the AMPA receptor in CNS disorders remains compelling. Future research may benefit from focusing on more potent and selective next-generation ampakines, utilizing biomarker-driven patient stratification, and exploring novel clinical trial designs. The lessons learned from the clinical trials of compounds like CX516 and CX717 provide a critical foundation for the continued pursuit of effective glutamatergic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Preliminary experience with an ampakine (CX516) as a single agent for the treatment of schizophrenia: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of the ampakine farampator on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farampator - Wikipedia [en.wikipedia.org]
- 10. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A placebo-controlled pilot study of the ampakine CX516 added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. respirerx.com [respirerx.com]
Safety Operating Guide
Proper Disposal of CX614: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of CX614, a combustible solid with a high water hazard classification. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.
Core Safety and Chemical Data
All personnel must review the following chemical properties and safety information before handling this compound for disposal.
| Property | Value | Citation |
| Chemical Name | 2,3,6a,7,8,9-Hexahydro-11H-1,4-dioxino[2,3-g]pyrrolo[2,1-b][1][2]benzoxazin-11-one | |
| Molecular Formula | C₁₃H₁₃NO₄ | |
| Molecular Weight | 247.25 g/mol | |
| Appearance | White to beige powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | 2-8°C | [1] |
| Storage Class | 11 - Combustible Solids | [3] |
| Water Hazard Class (WGK) | 3 (highly hazardous to water) | [3] |
Experimental Protocols: Standard Disposal Procedure
The following step-by-step protocol for the disposal of this compound is based on general best practices for combustible solids and chemicals with a high water hazard classification. Note: This procedure is a general guideline. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most accurate and detailed disposal instructions.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, keep it separate from incompatible materials such as strong oxidizing agents.
3. Containerization:
-
Use a UN-approved, sealable, and non-reactive container for collecting this compound waste. The container must be in good condition, free from leaks or cracks.
-
For solid waste (e.g., contaminated gloves, weighing paper), place it directly into the designated waste container.
-
For solutions of this compound in solvents (e.g., DMSO), collect the liquid waste in a separate, compatible, and clearly labeled container. Do not dispose of liquid this compound waste down the drain.
4. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any other information required by your institution's Environmental Health and Safety (EHS) department.
5. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
6. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste manifest with all necessary information about the contents of the container.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Step-by-step workflow for the safe disposal of this compound.
References
Proper Disposal of CX614: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of CX614, a combustible solid with a high water hazard classification. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.
Core Safety and Chemical Data
All personnel must review the following chemical properties and safety information before handling this compound for disposal.
| Property | Value | Citation |
| Chemical Name | 2,3,6a,7,8,9-Hexahydro-11H-1,4-dioxino[2,3-g]pyrrolo[2,1-b][1][2]benzoxazin-11-one | |
| Molecular Formula | C₁₃H₁₃NO₄ | |
| Molecular Weight | 247.25 g/mol | |
| Appearance | White to beige powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | 2-8°C | [1] |
| Storage Class | 11 - Combustible Solids | [3] |
| Water Hazard Class (WGK) | 3 (highly hazardous to water) | [3] |
Experimental Protocols: Standard Disposal Procedure
The following step-by-step protocol for the disposal of this compound is based on general best practices for combustible solids and chemicals with a high water hazard classification. Note: This procedure is a general guideline. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most accurate and detailed disposal instructions.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, keep it separate from incompatible materials such as strong oxidizing agents.
3. Containerization:
-
Use a UN-approved, sealable, and non-reactive container for collecting this compound waste. The container must be in good condition, free from leaks or cracks.
-
For solid waste (e.g., contaminated gloves, weighing paper), place it directly into the designated waste container.
-
For solutions of this compound in solvents (e.g., DMSO), collect the liquid waste in a separate, compatible, and clearly labeled container. Do not dispose of liquid this compound waste down the drain.
4. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any other information required by your institution's Environmental Health and Safety (EHS) department.
5. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
6. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste manifest with all necessary information about the contents of the container.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Step-by-step workflow for the safe disposal of this compound.
References
Proper Disposal of CX614: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of CX614, a combustible solid with a high water hazard classification. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.
Core Safety and Chemical Data
All personnel must review the following chemical properties and safety information before handling this compound for disposal.
| Property | Value | Citation |
| Chemical Name | 2,3,6a,7,8,9-Hexahydro-11H-1,4-dioxino[2,3-g]pyrrolo[2,1-b][1][2]benzoxazin-11-one | |
| Molecular Formula | C₁₃H₁₃NO₄ | |
| Molecular Weight | 247.25 g/mol | |
| Appearance | White to beige powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | 2-8°C | [1] |
| Storage Class | 11 - Combustible Solids | [3] |
| Water Hazard Class (WGK) | 3 (highly hazardous to water) | [3] |
Experimental Protocols: Standard Disposal Procedure
The following step-by-step protocol for the disposal of this compound is based on general best practices for combustible solids and chemicals with a high water hazard classification. Note: This procedure is a general guideline. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most accurate and detailed disposal instructions.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, keep it separate from incompatible materials such as strong oxidizing agents.
3. Containerization:
-
Use a UN-approved, sealable, and non-reactive container for collecting this compound waste. The container must be in good condition, free from leaks or cracks.
-
For solid waste (e.g., contaminated gloves, weighing paper), place it directly into the designated waste container.
-
For solutions of this compound in solvents (e.g., DMSO), collect the liquid waste in a separate, compatible, and clearly labeled container. Do not dispose of liquid this compound waste down the drain.
4. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any other information required by your institution's Environmental Health and Safety (EHS) department.
5. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
6. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste manifest with all necessary information about the contents of the container.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Step-by-step workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for Handling CX614
Disclaimer: No specific Safety Data Sheet (SDS) for CX614 was publicly available at the time of this document's creation. The following guidance is based on established safety protocols for handling potent, powdered neuroactive research compounds. Researchers must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potent research compounds. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Prevents inhalation of airborne particles. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust and potential splashes. |
| Face shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Double-layered nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Disposable lab coat with knit cuffs | Prevents contamination of personal clothing. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Experimental Protocols
The following protocols outline the step-by-step procedures for the safe handling and disposal of this compound.
1. Preparation and Weighing of this compound:
-
Step 1: Designated Area. All handling of powdered this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize the risk of inhalation and contamination.
-
Step 2: Donning PPE. Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Step 3: Weighing. Use a calibrated analytical balance inside the containment area. Handle the compound with care to avoid generating dust. Use a spatula or other appropriate tool for transfers.
-
Step 4: Dissolution. If dissolving the compound, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing. Cap the vessel securely before removing it from the containment area.
2. In-Vitro/In-Vivo Administration:
-
Step 1: Solution Preparation. All dilutions and preparations of this compound solutions should be performed in a chemical fume hood.
-
Step 2: Labeling. Clearly label all containers with the compound name, concentration, date, and hazard information.
-
Step 3: Administration. When administering the compound, whether in-vitro or in-vivo, continue to wear appropriate PPE. Be mindful of potential aerosol generation.
-
Step 4: Post-Administration. After administration, decontaminate all work surfaces and equipment with an appropriate solvent or cleaning agent.
3. Disposal Plan:
-
Step 1: Waste Segregation. All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Step 2: Liquid Waste. Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Step 3: Disposal Compliance. Dispose of all hazardous waste through your institution's EHS department, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Essential Safety and Operational Protocols for Handling CX614
Disclaimer: No specific Safety Data Sheet (SDS) for CX614 was publicly available at the time of this document's creation. The following guidance is based on established safety protocols for handling potent, powdered neuroactive research compounds. Researchers must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potent research compounds. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Prevents inhalation of airborne particles. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust and potential splashes. |
| Face shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Double-layered nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Disposable lab coat with knit cuffs | Prevents contamination of personal clothing. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Experimental Protocols
The following protocols outline the step-by-step procedures for the safe handling and disposal of this compound.
1. Preparation and Weighing of this compound:
-
Step 1: Designated Area. All handling of powdered this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize the risk of inhalation and contamination.
-
Step 2: Donning PPE. Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Step 3: Weighing. Use a calibrated analytical balance inside the containment area. Handle the compound with care to avoid generating dust. Use a spatula or other appropriate tool for transfers.
-
Step 4: Dissolution. If dissolving the compound, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing. Cap the vessel securely before removing it from the containment area.
2. In-Vitro/In-Vivo Administration:
-
Step 1: Solution Preparation. All dilutions and preparations of this compound solutions should be performed in a chemical fume hood.
-
Step 2: Labeling. Clearly label all containers with the compound name, concentration, date, and hazard information.
-
Step 3: Administration. When administering the compound, whether in-vitro or in-vivo, continue to wear appropriate PPE. Be mindful of potential aerosol generation.
-
Step 4: Post-Administration. After administration, decontaminate all work surfaces and equipment with an appropriate solvent or cleaning agent.
3. Disposal Plan:
-
Step 1: Waste Segregation. All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Step 2: Liquid Waste. Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Step 3: Disposal Compliance. Dispose of all hazardous waste through your institution's EHS department, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Essential Safety and Operational Protocols for Handling CX614
Disclaimer: No specific Safety Data Sheet (SDS) for CX614 was publicly available at the time of this document's creation. The following guidance is based on established safety protocols for handling potent, powdered neuroactive research compounds. Researchers must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potent research compounds. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Prevents inhalation of airborne particles. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust and potential splashes. |
| Face shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Double-layered nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Disposable lab coat with knit cuffs | Prevents contamination of personal clothing. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Experimental Protocols
The following protocols outline the step-by-step procedures for the safe handling and disposal of this compound.
1. Preparation and Weighing of this compound:
-
Step 1: Designated Area. All handling of powdered this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize the risk of inhalation and contamination.
-
Step 2: Donning PPE. Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Step 3: Weighing. Use a calibrated analytical balance inside the containment area. Handle the compound with care to avoid generating dust. Use a spatula or other appropriate tool for transfers.
-
Step 4: Dissolution. If dissolving the compound, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing. Cap the vessel securely before removing it from the containment area.
2. In-Vitro/In-Vivo Administration:
-
Step 1: Solution Preparation. All dilutions and preparations of this compound solutions should be performed in a chemical fume hood.
-
Step 2: Labeling. Clearly label all containers with the compound name, concentration, date, and hazard information.
-
Step 3: Administration. When administering the compound, whether in-vitro or in-vivo, continue to wear appropriate PPE. Be mindful of potential aerosol generation.
-
Step 4: Post-Administration. After administration, decontaminate all work surfaces and equipment with an appropriate solvent or cleaning agent.
3. Disposal Plan:
-
Step 1: Waste Segregation. All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Step 2: Liquid Waste. Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Step 3: Disposal Compliance. Dispose of all hazardous waste through your institution's EHS department, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
